molecular formula C9H13N3O4 B15598703 2'-Deoxycytidine-15N3

2'-Deoxycytidine-15N3

Cat. No.: B15598703
M. Wt: 230.20 g/mol
InChI Key: CKTSBUTUHBMZGZ-AFBLOFBLSA-N
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Description

2'-Deoxycytidine-15N3 is a useful research compound. Its molecular formula is C9H13N3O4 and its molecular weight is 230.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

230.20 g/mol

IUPAC Name

4-(15N)azanyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i10+1,11+1,12+1

InChI Key

CKTSBUTUHBMZGZ-AFBLOFBLSA-N

Origin of Product

United States

Foundational & Exploratory

2'-Deoxycytidine-15N3: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

2'-Deoxycytidine-15N3 is a stable isotope-labeled version of 2'-deoxycytidine (B1670253), a fundamental component of deoxyribonucleic acid (DNA). In this isotopologue, the three nitrogen atoms within the cytidine (B196190) base are replaced with the heavy isotope of nitrogen (¹⁵N). This seemingly subtle modification provides a powerful and versatile tool for a wide range of applications in biomedical research and drug development, primarily due to its distinct mass and nuclear magnetic properties.

This technical guide provides a comprehensive overview of this compound, including its properties, applications, and detailed experimental protocols. It is intended for researchers and scientists who are utilizing or considering the use of stable isotope-labeled nucleosides in their work.

Core Properties and Data

Stable isotope labeling with ¹⁵N does not significantly alter the chemical properties of 2'-deoxycytidine, allowing it to be treated as a biological equivalent in most experimental systems. The key difference lies in its mass, which enables its differentiation from the endogenous, unlabeled counterpart by mass spectrometry.

PropertyValueSource(s)
Chemical Formula C₉H₁₃¹⁵N₃O₄[1]
Molecular Weight Approximately 230.19 g/mol [2][3]
Isotopic Purity Typically >98%[2]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Applications in Research and Drug Development

The unique characteristics of this compound make it an invaluable tool in several key research areas:

  • Biomolecular NMR Spectroscopy: The ¹⁵N nucleus is NMR-active, and its incorporation into 2'-deoxycytidine allows for the use of advanced NMR techniques to study the structure, dynamics, and interactions of DNA and DNA-protein complexes.[2] The distinct chemical shifts of the nitrogen atoms in the nucleobase provide sensitive probes for monitoring changes in the local chemical environment.[4]

  • Quantitative Mass Spectrometry (LC-MS/MS): this compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of 2'-deoxycytidine in biological samples such as plasma, tissues, and DNA hydrolysates.[5][6] The co-elution of the labeled standard with the unlabeled analyte allows for correction of matrix effects and variations in sample processing, leading to highly accurate and reproducible results.[1]

  • Metabolic Tracer Studies: As a stable isotope-labeled tracer, this compound can be introduced into cellular or animal models to track the metabolic fate of deoxycytidine.[5] This allows for the investigation of DNA synthesis, nucleotide salvage pathways, and the effects of drugs on these processes.

  • DNA Damage and Repair Studies: The quantification of nucleosides and their modified forms in DNA is crucial for understanding the mechanisms of DNA damage and repair. This compound serves as an essential internal standard for the accurate measurement of 2'-deoxycytidine released from DNA upon damage.

Experimental Protocols

I. Quantification of 2'-Deoxycytidine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of 2'-deoxycytidine in DNA hydrolysates, plasma, or tissue homogenates.

Materials:

  • This compound (Internal Standard)

  • 2'-Deoxycytidine (Analytical Standard)

  • LC-MS grade water, acetonitrile (B52724), methanol (B129727), and formic acid

  • Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase) for DNA samples

  • Protein precipitation solution (e.g., cold methanol or acetonitrile) for plasma/tissue samples

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • DNA Hydrolysis: To a known amount of DNA (e.g., 10 µg), add a precise amount of this compound internal standard. Perform enzymatic digestion to break down the DNA into individual nucleosides.[1]

    • Plasma/Tissue: To a specific volume of plasma or tissue homogenate, add a known amount of this compound internal standard. Precipitate proteins using a cold organic solvent. Centrifuge and collect the supernatant.[3]

  • LC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set up multiple reaction monitoring (MRM) for the following transitions:

      • 2'-Deoxycytidine: m/z 228 -> 112 (loss of the deoxyribose sugar)[7]

      • This compound: m/z 231 -> 115[6]

  • Quantification:

    • Generate a calibration curve using known concentrations of the analytical standard and a fixed concentration of the internal standard.

    • Calculate the concentration of 2'-deoxycytidine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for LC-MS/MS Quantification

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (DNA, Plasma, Tissue) Spike Spike with This compound Sample->Spike Add Internal Standard Extract Extraction / Digestion Spike->Extract LC LC Separation Extract->LC Inject MS MS/MS Detection LC->MS Quant Quantification MS->Quant

Caption: General workflow for quantifying 2'-deoxycytidine using LC-MS/MS.

II. Biomolecular NMR Studies

The use of this compound in NMR spectroscopy allows for the site-specific investigation of DNA structure and interactions.

General Considerations for Sample Preparation:

  • Oligonucleotide Synthesis: this compound is typically converted into a phosphoramidite (B1245037) building block for incorporation into synthetic oligonucleotides at specific positions.

  • Sample Purity: High purity of the labeled oligonucleotide is crucial for obtaining high-quality NMR spectra.

  • Buffer Conditions: The choice of buffer, pH, and salt concentration should be optimized to maintain the stability and integrity of the DNA sample. A common buffer is a phosphate (B84403) buffer at a pH around 6.5-7.0.[8]

  • Deuterated Solvent: A certain percentage of D₂O (typically 5-10%) is required in the NMR sample for the spectrometer's lock system.[8]

NMR Experiments:

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental 2D NMR experiment that correlates the chemical shifts of ¹⁵N nuclei with their directly attached protons. It is used to obtain a "fingerprint" of the labeled sites.

  • Other Multidimensional NMR Experiments: A variety of more advanced NMR experiments can be employed to probe the structure, dynamics, and interactions of the labeled DNA.

Deoxycytidine Metabolism

2'-Deoxycytidine plays a central role in the pyrimidine (B1678525) salvage pathway, which recycles nucleosides for DNA synthesis. Understanding this pathway is critical in cancer research and the development of antiviral therapies.

Simplified Deoxycytidine Metabolic Pathway

dC 2'-Deoxycytidine dCMP Deoxycytidine monophosphate (dCMP) dC->dCMP Deoxycytidine kinase dCDP Deoxycytidine diphosphate (dCDP) dCMP->dCDP dCMP kinase dCTP Deoxycytidine triphosphate (dCTP) dCDP->dCTP Nucleoside-diphosphate kinase DNA DNA dCTP->DNA DNA Polymerase

Caption: Key steps in the salvage pathway of 2'-deoxycytidine.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and biosynthetic methods.

  • Chemical Synthesis: Chemical synthesis typically involves the construction of the ¹⁵N-labeled cytidine base followed by its coupling to a deoxyribose sugar derivative. The introduction of the ¹⁵N labels often utilizes ¹⁵N-labeled precursors such as ¹⁵NH₄Cl or K¹⁵NO₃. While chemical synthesis allows for site-specific labeling, it can be a multi-step and complex process. A general strategy involves the synthesis of a labeled pyrimidine ring, which is then glycosylated.

  • Biosynthesis: Biosynthetic methods involve growing microorganisms, such as E. coli, in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl.[6][9] The bacteria will incorporate the heavy isotope into all of their nitrogen-containing biomolecules, including nucleosides. The labeled DNA is then extracted and hydrolyzed to yield uniformly ¹⁵N-labeled 2'-deoxycytidine. This method is effective for producing uniformly labeled compounds but does not allow for site-specific labeling.[4][9]

Conclusion

This compound is a powerful and versatile tool for researchers in a wide range of disciplines. Its applications in biomolecular NMR provide detailed structural and dynamic information about DNA, while its use as an internal standard in mass spectrometry enables highly accurate quantification of 2'-deoxycytidine in biological systems. As research continues to unravel the complexities of cellular metabolism and DNA biology, the importance of stable isotope-labeled compounds like this compound is certain to grow.

References

2'-Deoxycytidine-¹⁵N₃: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, experimental applications, and synthesis of the stable isotope-labeled nucleoside, 2'-Deoxycytidine-¹⁵N₃, a critical tool in biomolecular research and pharmaceutical development.

This technical guide provides a comprehensive overview of 2'-Deoxycytidine-¹⁵N₃, a non-radioactive, stable isotope-labeled version of the natural DNA component, 2'-deoxycytidine (B1670253). The incorporation of three ¹⁵N atoms into the cytidine (B196190) base makes it an invaluable tracer for a variety of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). Its ability to mimic the behavior of its unlabeled counterpart while being distinguishable by its mass allows for precise tracking and quantification in complex biological systems. This guide is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of stable isotope labeling in their work.

Core Chemical Properties

2'-Deoxycytidine-¹⁵N₃ shares the same fundamental chemical structure as its natural analogue, with the key difference being the enrichment of the nitrogen atoms with the ¹⁵N isotope. This isotopic substitution results in a predictable increase in its molecular weight without altering its chemical reactivity.

PropertyValueSource
Molecular Formula C₉H₁₃¹⁵N₃O₄[1]
Molecular Weight ~230.19 g/mol [1]
Exact Mass 230.08171059 Da[1]
IUPAC Name 4-(¹⁵N)azanyl-1---INVALID-LINK--pyrimidin-2-one[1]
Isotopic Purity Typically ≥98%[2][3]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Experimental Protocols and Applications

The unique properties of 2'-Deoxycytidine-¹⁵N₃ make it a versatile tool in a range of experimental applications, from the detailed structural analysis of DNA to the quantitative assessment of metabolic pathways.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2'-Deoxycytidine-¹⁵N₃ is widely employed as an internal standard for the accurate quantification of endogenous 2'-deoxycytidine in biological matrices such as plasma, urine, and tissue homogenates. The stable isotope dilution method is the gold standard for quantitative mass spectrometry, offering high precision and accuracy by correcting for sample loss during preparation and variations in instrument response.

Detailed Experimental Protocol for Quantification of 2'-Deoxycytidine in DNA Hydrolysates:

  • DNA Extraction: Isolate genomic DNA from the biological sample of interest using a commercial DNA extraction kit.

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using UV-Vis spectrophotometry.

  • Internal Standard Spiking: Add a known amount of 2'-Deoxycytidine-¹⁵N₃ solution to a specific amount of the extracted DNA.

  • Enzymatic Hydrolysis: Digest the DNA to its constituent nucleosides by adding a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase, in an appropriate buffer. Incubate the mixture at 37°C for 1-2 hours.

  • Protein Precipitation: Stop the enzymatic reaction and precipitate proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge the sample to pellet the precipitated proteins.

  • Sample Preparation for LC-MS/MS: Transfer the supernatant containing the nucleosides to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in the mobile phase used for the LC separation.

  • LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 reversed-phase column to separate 2'-deoxycytidine from other components in the sample. A gradient elution with water and methanol/acetonitrile, both containing a small amount of formic acid, is typically used.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both unlabeled 2'-deoxycytidine and the ¹⁵N₃-labeled internal standard. The most common fragmentation is the neutral loss of the deoxyribose sugar moiety.

  • Quantification: The concentration of endogenous 2'-deoxycytidine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled 2'-deoxycytidine and a fixed concentration of the ¹⁵N₃-labeled internal standard.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Extraction DNA Extraction Quantification DNA Quantification DNA_Extraction->Quantification Spiking Spiking with 2'-Deoxycytidine-¹⁵N₃ Quantification->Spiking Hydrolysis Enzymatic Hydrolysis Spiking->Hydrolysis Precipitation Protein Precipitation Hydrolysis->Precipitation Reconstitution Sample Reconstitution Precipitation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantification of 2'-deoxycytidine using LC-MS/MS with a ¹⁵N₃-labeled internal standard.

Biomolecular NMR Spectroscopy for Structural and Interaction Studies

The incorporation of ¹⁵N labels into DNA provides a powerful tool for NMR spectroscopy to study the structure, dynamics, and interactions of DNA with other molecules, such as proteins and small molecule drugs.[4][5] The ¹⁵N nucleus has a spin of 1/2, which is ideal for high-resolution NMR. The large one-bond ¹H-¹⁵N coupling can be utilized in various multi-dimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, to resolve and assign specific nitrogen and proton resonances in the DNA molecule.

Detailed Experimental Protocol for ¹H-¹⁵N HSQC of a DNA Oligonucleotide:

  • Synthesis and Purification of ¹⁵N-labeled DNA: Synthesize the DNA oligonucleotide of interest using standard phosphoramidite (B1245037) chemistry, incorporating the 2'-Deoxycytidine-¹⁵N₃ phosphoramidite at the desired positions. Purify the synthesized oligonucleotide using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Sample Preparation: Dissolve the purified ¹⁵N-labeled DNA in a suitable NMR buffer (e.g., phosphate (B84403) buffer with NaCl) in 90% H₂O/10% D₂O. The D₂O is necessary for the spectrometer's lock system. The final sample concentration should be in the range of 0.1 to 1 mM.

  • NMR Spectrometer Setup:

    • Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

    • Optimize the shim currents to achieve a homogeneous magnetic field.

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Acquisition of ¹H-¹⁵N HSQC Spectrum:

    • Use a standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence.

    • Set the spectral widths in both the ¹H and ¹⁵N dimensions to cover the expected chemical shift ranges of the imino and amino protons and the corresponding nitrogen atoms.

    • The number of scans and the number of increments in the indirect dimension will depend on the sample concentration and the desired resolution.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

    • Analyze the resulting 2D spectrum to identify cross-peaks corresponding to the ¹H-¹⁵N correlations of the labeled cytidines. Chemical shift perturbations upon the addition of a binding partner can provide information about the binding site and conformational changes.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Synthesis Oligonucleotide Synthesis with ¹⁵N-dC Purification Purification (HPLC/PAGE) Synthesis->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep Spectrometer_Setup Spectrometer Setup Sample_Prep->Spectrometer_Setup HSQC_Acquisition ¹H-¹⁵N HSQC Acquisition Spectrometer_Setup->HSQC_Acquisition Processing Data Processing HSQC_Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Caption: General workflow for a ¹H-¹⁵N HSQC NMR experiment on a ¹⁵N-labeled DNA oligonucleotide.

Metabolic Flux Analysis and Drug Development

Stable isotope tracers like 2'-Deoxycytidine-¹⁵N₃ are instrumental in metabolic flux analysis, allowing researchers to trace the fate of nucleosides through various metabolic pathways.[6] This is particularly relevant in cancer research and drug development, where understanding how cancer cells utilize and metabolize nucleosides can lead to the development of novel therapeutic strategies.[7][8] For instance, by tracking the incorporation of ¹⁵N from 2'-Deoxycytidine-¹⁵N₃ into DNA, researchers can quantify the activity of the nucleotide salvage pathway.

The nucleotide salvage pathway is a metabolic route that recycles nucleobases and nucleosides from the degradation of DNA and RNA. In many cancer cells, this pathway is upregulated to meet the high demand for nucleotides required for rapid proliferation.

Salvage_Pathway dC_15N3 2'-Deoxycytidine-¹⁵N₃ (extracellular) dCMP_15N3 dCMP-¹⁵N₃ dC_15N3->dCMP_15N3 Deoxycytidine Kinase dCDP_15N3 dCDP-¹⁵N₃ dCMP_15N3->dCDP_15N3 dCMP Kinase dCTP_15N3 dCTP-¹⁵N₃ dCDP_15N3->dCTP_15N3 Nucleoside Diphosphate Kinase DNA_15N ¹⁵N-labeled DNA dCTP_15N3->DNA_15N DNA Polymerase

Caption: The nucleotide salvage pathway for 2'-deoxycytidine, traced with ¹⁵N labeling.

By using 2'-Deoxycytidine-¹⁵N₃ in cell culture or in vivo studies, researchers can measure the rate of its incorporation into the DNA of cancer cells. This information can be used to assess the activity of the salvage pathway and to evaluate the efficacy of drugs that target this pathway.

Synthesis of 2'-Deoxycytidine-¹⁵N₃

The chemical synthesis of isotopically labeled nucleosides is a complex multi-step process. While several methods exist for the synthesis of labeled cytidine derivatives, a common approach for introducing the ¹⁵N labels into the cytidine ring involves starting from a readily available precursor and building the labeled heterocycle.

A general strategy for the synthesis of [¹⁵N₃]-2'-deoxycytidine can be envisioned as follows:

  • Synthesis of the labeled pyrimidine (B1678525) ring: This can be achieved by using ¹⁵N-labeled starting materials such as [¹⁵N₂]urea or [¹⁵N]ammonia. For example, condensation reactions involving these labeled precursors can be used to construct the pyrimidine ring with the desired ¹⁵N atoms.

  • Glycosylation: The synthesized ¹⁵N-labeled cytosine base is then coupled to a protected deoxyribose sugar derivative. This is a crucial step that establishes the N-glycosidic bond.

  • Deprotection: The protecting groups on the sugar and the exocyclic amine of cytosine are removed to yield the final product, 2'-Deoxycytidine-¹⁵N₃.

Alternative approaches may involve the chemical transformation of other labeled nucleosides. For instance, labeled uridine (B1682114) can be converted to labeled cytidine through a series of chemical modifications.[9] The specific synthetic route chosen will depend on the desired labeling pattern and the availability of starting materials.

Conclusion

2'-Deoxycytidine-¹⁵N₃ is a powerful and versatile tool for researchers in the fields of molecular biology, biochemistry, and drug development. Its use as an internal standard in mass spectrometry enables highly accurate quantification of 2'-deoxycytidine in biological systems. In NMR spectroscopy, it provides a means to probe the structure and dynamics of DNA and its interactions with other molecules at an atomic level. Furthermore, its application as a tracer in metabolic studies is shedding new light on important biological processes, such as the nucleotide salvage pathway, and is aiding in the development of novel therapeutic interventions. This technical guide has provided an overview of the key chemical properties, experimental protocols, and applications of 2'-Deoxycytidine-¹⁵N₃, with the aim of facilitating its effective use in scientific research.

References

A Technical Guide to 2'-Deoxycytidine-15N3: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 2'-Deoxycytidine-15N3, a stable isotope-labeled (SIL) nucleoside critical for advanced biochemical and biomedical research. Nitrogen-15 (¹⁵N) labeling offers a non-radioactive method for tracing and quantifying biological molecules, making ¹⁵N-labeled compounds indispensable tools in metabolomics, proteomics, and nucleic acid analysis.[1][2][3] this compound, where all three nitrogen atoms of the cytosine base are replaced with the ¹⁵N isotope, serves as a vital internal standard for mass spectrometry-based quantification and as a structural probe in NMR spectroscopy.[4][5][6] This document details its molecular structure, outlines a conceptual synthetic pathway, and describes its primary applications with detailed experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is structurally identical to its endogenous counterpart, 2'-deoxycytidine, with the exception of the isotopic composition of its nitrogen atoms. This substitution increases the molecular mass by three Daltons without altering its chemical properties, making it an ideal tracer and internal standard.[7]

Chemical Structure

The molecule consists of a pyrimidine (B1678525) base (cytosine) attached to a deoxyribose sugar moiety. The key feature is the incorporation of ¹⁵N at the N1, N3, and N4 positions of the cytosine ring.[8]

Molecular Structure of this compound cluster_cytosine Cytosine Base cluster_deoxyribose Deoxyribose Sugar N1 ¹⁵N C2 C N1->C2 C1_prime C1' N1->C1_prime β-Glycosidic Bond N3 ¹⁵N C2->N3 O2 O C2->O2 C4 C N3->C4 C5 C C4->C5 N4 ¹⁵NH₂ C4->N4 C6 C C5->C6 C6->N1 C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime OH3_prime OH C3_prime->OH3_prime O4_prime O4' C4_prime->O4_prime C5_prime C5' C4_prime->C5_prime O4_prime->C1_prime OH5_prime OH C5_prime->OH5_prime start Start with ¹⁵N-enriched precursors (e.g., ¹⁵NH₄Cl) synth_base Synthesize Per-labeled ¹⁵N-Cytosine Base start->synth_base couple Glycosylation Reaction (e.g., Silyl-Hilbert-Johnson) synth_base->couple protect_sugar Prepare Protected 2-Deoxy-D-ribose Derivative protect_sugar->couple deprotect Deprotection of Sugar and Base Moieties couple->deprotect purify Purification (e.g., HPLC) deprotect->purify end Final Product: This compound purify->end cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Plasma, Tissue, DNA digest) spike Spike with known amount of This compound (IS) sample->spike extract Sample Extraction (e.g., Protein Precipitation, Solid Phase Extraction) spike->extract lc HPLC Separation extract->lc esi Electrospray Ionization (ESI) lc->esi msms Tandem Mass Spectrometry (MRM Detection) esi->msms data Data Analysis (Calculate Peak Area Ratio of Analyte / IS) msms->data result Accurate Quantification of Endogenous 2'-Deoxycytidine data->result cluster_dna DNA Double Helix dna_node DNA containing ¹⁵N₃-dC nmr ¹H-¹⁵N NMR Spectroscopy dna_node->nmr ligand Binding Ligand (Protein or Drug) ligand->dna_node Interaction in major/minor groove result Detect Chemical Shift Perturbations at ¹⁵N sites nmr->result Provides info on: - Binding Site - Conformational Changes

References

In-Depth Technical Guide to the Synthesis of ¹⁵N-Labeled Deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methodologies for the synthesis of ¹⁵N-labeled deoxycytidine, a critical tool in drug development, structural biology, and metabolic research. The isotopic labeling of deoxycytidine allows for precise tracking and analysis of its metabolic fate and interactions within biological systems, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction

Deoxycytidine (dC) is a fundamental component of deoxyribonucleic acid (DNA). The introduction of a stable isotope, such as ¹⁵N, into the cytidine (B196190) base provides a powerful, non-radioactive probe for studying DNA structure, dynamics, and interactions with proteins and small molecules. This guide details two primary and effective strategies for the synthesis of ¹⁵N-labeled deoxycytidine: direct chemical synthesis and chemo-enzymatic synthesis. Each method offers distinct advantages in terms of isotopic incorporation, scalability, and stereoselectivity.

Core Synthesis Strategies

The synthesis of ¹⁵N-labeled deoxycytidine can be broadly categorized into two main approaches:

  • Chemical Synthesis: This approach relies on traditional organic chemistry techniques to construct the labeled nucleoside from labeled precursors. A common and effective strategy involves the conversion of a more readily available labeled pyrimidine (B1678525), such as ¹⁵N-uridine, into ¹⁵N-deoxycytidine.

  • Chemo-enzymatic Synthesis: This method combines chemical synthesis of a labeled nucleobase with an enzymatic step for the glycosylation (the attachment of the deoxyribose sugar). This approach is often lauded for its high efficiency, stereospecificity, and amenability to large-scale production.

Chemical Synthesis of [4-¹⁵NH₂]-Deoxycytidine

A robust and widely cited method for the chemical synthesis of ¹⁵N-labeled deoxycytidine involves the specific labeling of the exocyclic amino group (at the C4 position). This is typically achieved through the conversion of a deoxyuridine precursor.

Experimental Workflow: Chemical Synthesis

A Start: 2'-Deoxyuridine (B118206) B Protection of Hydroxyl Groups (e.g., with TBDMS) A->B Protection C Activation of C4 Carbonyl (e.g., with triazole or sulfonyl chloride) B->C Activation D Nucleophilic Substitution with ¹⁵NH₃ C->D Amination E Deprotection of Hydroxyl Groups D->E Deprotection F Purification (e.g., Chromatography) E->F Purification G Final Product: [4-¹⁵NH₂]-2'-Deoxycytidine F->G

Caption: Chemical synthesis workflow for [4-¹⁵NH₂]-deoxycytidine.

Detailed Experimental Protocol: Synthesis of [4-¹⁵NH₂]-Deoxycytidine

This protocol is a generalized representation based on established chemical transformations.

1. Protection of 2'-Deoxyuridine:

  • Objective: To protect the 3' and 5' hydroxyl groups of the deoxyribose moiety to prevent unwanted side reactions.

  • Procedure:

    • Dissolve 2'-deoxyuridine in anhydrous pyridine.

    • Add a slight excess of a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

    • Purify the resulting 3',5'-bis(O-TBDMS)-2'-deoxyuridine by silica (B1680970) gel chromatography.

2. Activation of the C4 Carbonyl Group:

  • Objective: To convert the C4 carbonyl group of the uridine (B1682114) ring into a good leaving group for subsequent nucleophilic substitution.

  • Procedure:

    • Dissolve the protected deoxyuridine in an anhydrous aprotic solvent (e.g., acetonitrile).

    • Add 1,2,4-triazole (B32235) and phosphorus oxychloride (POCl₃) at 0°C.

    • Stir the reaction at room temperature until the starting material is consumed.

    • The crude product, the 4-(1,2,4-triazol-1-yl) derivative, is often used in the next step without extensive purification.

3. Introduction of the ¹⁵N Label via Amination:

  • Objective: To introduce the ¹⁵N isotope by reacting the activated precursor with a ¹⁵N-labeled ammonia (B1221849) source.

  • Procedure:

    • Dissolve the activated intermediate in a suitable solvent (e.g., dioxane).

    • Add a solution of [¹⁵N]-ammonia ([¹⁵N]H₃) in methanol or an aqueous solution of [¹⁵N]-ammonium chloride ([¹⁵N]H₄Cl) with a base.

    • Heat the reaction mixture in a sealed vessel until the conversion is complete.

    • Cool the reaction and remove the solvent in vacuo.

4. Deprotection and Purification:

  • Objective: To remove the protecting groups from the hydroxyl functions and purify the final product.

  • Procedure:

    • Dissolve the crude product from the previous step in tetrahydrofuran (B95107) (THF).

    • Add a deprotecting agent, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), and stir at room temperature.

    • Monitor the reaction by TLC until the deprotection is complete.

    • Purify the final product, [4-¹⁵NH₂]-2'-deoxycytidine, by reverse-phase HPLC.

Quantitative Data: Chemical Synthesis
StepReactantsReagentsTypical YieldIsotopic Enrichment
Protection 2'-DeoxyuridineTBDMSCl, Pyridine>90%N/A
Activation Protected Deoxyuridine1,2,4-Triazole, POCl₃~85-90%N/A
Amination Activated Intermediate[¹⁵N]H₃ or [¹⁵N]H₄Cl~70-85%>98%
Deprotection Protected Labeled dCTBAF, THF>90%>98%
Overall 2'-Deoxyuridine-~50-65% >98%

Chemo-enzymatic Synthesis of ¹⁵N-Labeled Deoxycytidine

This elegant approach combines the flexibility of chemical synthesis for preparing the labeled nucleobase with the high efficiency and stereoselectivity of enzymatic glycosylation.

Experimental Workflow: Chemo-enzymatic Synthesis

cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis A Start: ¹⁵N-labeled Precursor (e.g., [¹⁵N]-Urea) B Synthesis of ¹⁵N-labeled Cytosine A->B C ¹⁵N-Cytosine B->C E Enzyme: Nucleoside Phosphorylase C->E D Deoxyribose-1-phosphate D->E F ¹⁵N-Deoxycytidine E->F G Purification (e.g., HPLC) F->G H Final Product: ¹⁵N-Deoxycytidine G->H

Caption: Chemo-enzymatic synthesis workflow for ¹⁵N-deoxycytidine.

Detailed Experimental Protocol: Chemo-enzymatic Synthesis

1. Chemical Synthesis of ¹⁵N-Labeled Cytosine:

  • Objective: To prepare the ¹⁵N-labeled nucleobase. This can be achieved through various published routes, often starting from simple, commercially available ¹⁵N-labeled precursors like [¹⁵N]-urea or [¹⁵N]-ammonium salts.

  • Generalized Procedure: A multi-step synthesis involving condensation and cyclization reactions to form the pyrimidine ring with the desired ¹⁵N incorporation. The specific details are highly dependent on the chosen synthetic route.

2. Enzymatic Glycosylation:

  • Objective: To stereospecifically couple the ¹⁵N-labeled cytosine base with a deoxyribose sugar moiety.

  • Procedure:

    • Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0).

    • Dissolve the chemically synthesized ¹⁵N-labeled cytosine and deoxyribose-1-phosphate in the buffer.

    • Add a suitable nucleoside phosphorylase enzyme (e.g., purine (B94841) nucleoside phosphorylase, which can have promiscuous activity, or a specific pyrimidine nucleoside phosphorylase).

    • Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 37°C).

    • Monitor the formation of ¹⁵N-deoxycytidine by HPLC.

    • Once the reaction reaches equilibrium or completion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant).

3. Purification:

  • Objective: To isolate the pure ¹⁵N-deoxycytidine from the reaction mixture.

  • Procedure:

    • Filter the reaction mixture to remove the denatured enzyme.

    • Purify the filtrate using reverse-phase HPLC to separate the product from unreacted starting materials and byproducts.

    • Lyophilize the fractions containing the pure product to obtain ¹⁵N-deoxycytidine as a solid.

Quantitative Data: Chemo-enzymatic Synthesis
StepReactantsEnzymeTypical YieldIsotopic Enrichment
Chemical Synthesis ¹⁵N-precursorsN/AVariable (route dependent)>98%
Enzymatic Glycosylation ¹⁵N-Cytosine, Deoxyribose-1-phosphateNucleoside Phosphorylase>80%>98%
Overall ¹⁵N-precursors, Deoxyribose-1-phosphate-High (often >70%) >98%

Conclusion

Both chemical and chemo-enzymatic methods provide effective routes for the synthesis of ¹⁵N-labeled deoxycytidine. The choice of method often depends on the desired scale of synthesis, available starting materials, and the specific expertise of the research group.

  • Chemical synthesis offers great flexibility in terms of the position of the label but may involve more steps and potentially lower overall yields.

  • Chemo-enzymatic synthesis is particularly advantageous for its high yields, excellent stereocontrol, and scalability, making it a preferred method for producing large quantities of labeled nucleosides for applications in drug development and structural biology.

The detailed protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis of ¹⁵N-labeled deoxycytidine for their specific research needs.

A Technical Guide to 2'-Deoxycytidine-¹⁵N₃: Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Deoxycytidine-¹⁵N₃, a stable isotope-labeled nucleoside critical for in-depth biochemical and biomedical research. This document details its chemical properties, outlines methodologies for its synthesis and purification, and describes its application in advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, this guide explores its utility in tracing metabolic pathways, particularly the pyrimidine (B1678525) salvage pathway, and its role in drug development. Detailed experimental protocols and quantitative data are presented to assist researchers in leveraging this powerful tool for their studies.

Introduction

2'-Deoxycytidine-¹⁵N₃ is a non-radioactive, stable isotope-labeled analog of the natural DNA constituent, 2'-deoxycytidine. The incorporation of three ¹⁵N atoms into the cytidine (B196190) base provides a distinct mass shift, making it an invaluable tracer for a variety of research applications. While there is no specific CAS number for the ¹⁵N₃-labeled form, the unlabeled compound is identified by CAS Number 951-77-9 . Its primary applications include use as an internal standard for quantitative analysis, a probe in biomolecular NMR to study DNA structure and dynamics, and a tracer in metabolic flux analysis.[1]

Physicochemical Properties

The key physicochemical properties of 2'-Deoxycytidine-¹⁵N₃ are summarized in the table below. These values are typical for commercially available standards and may vary slightly between different suppliers.

PropertyValue
Molecular Formula C₉H₁₃¹⁵N₃O₄
Molecular Weight ~230.19 g/mol
Appearance White to off-white solid
Purity ≥98%
Isotopic Enrichment ≥98 atom % ¹⁵N
Storage Conditions -20°C, protect from light and moisture

Synthesis and Purification

The synthesis of 2'-Deoxycytidine-¹⁵N₃ is a multi-step chemical process. While specific proprietary methods may vary, a general approach involves the introduction of the ¹⁵N isotopes into the pyrimidine ring structure, followed by glycosylation with a deoxyribose sugar moiety.

General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the chemical synthesis of ¹⁵N-labeled nucleosides.

Synthesis_Workflow Start ¹⁵N-labeled Precursors (e.g., ¹⁵NH₄Cl) Step1 Pyrimidine Ring Formation with ¹⁵N Start->Step1 Chemical Reactions Step2 Glycosylation with Deoxyribose Derivative Step1->Step2 Step3 Purification by HPLC Step2->Step3 End 2'-Deoxycytidine-¹⁵N₃ Step3->End

A generalized workflow for the synthesis of ¹⁵N-labeled nucleosides.
Experimental Protocol: HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying 2'-Deoxycytidine-¹⁵N₃ to a high degree of purity. A common approach is reverse-phase HPLC.

Objective: To purify chemically synthesized 2'-Deoxycytidine-¹⁵N₃.

Materials:

  • Crude 2'-Deoxycytidine-¹⁵N₃

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Reverse-phase C18 HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude 2'-Deoxycytidine-¹⁵N₃ in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-50% B (linear gradient)

      • 25-30 min: 50% B

      • 30-35 min: 5% B (re-equilibration)

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents 2'-Deoxycytidine-¹⁵N₃.

  • Post-Purification: Combine the pure fractions and lyophilize to obtain the purified product as a white solid.

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules containing 2'-Deoxycytidine-¹⁵N₃. The ¹⁵N label allows for heteronuclear NMR experiments, which provide detailed information about the local environment of the nitrogen atoms.

Objective: To acquire a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of a DNA oligonucleotide containing 2'-Deoxycytidine-¹⁵N₃.

Materials:

  • Purified DNA oligonucleotide containing 2'-Deoxycytidine-¹⁵N₃

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • D₂O for lock signal

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation: Dissolve the lyophilized DNA oligonucleotide in the NMR buffer to a final concentration of 0.5-1.0 mM. Add 5-10% D₂O.

  • Spectrometer Setup:

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

    • Optimize shim values.

  • Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC experiment.

    • Typical parameters:

      • ¹H spectral width: 16 ppm

      • ¹⁵N spectral width: 35 ppm

      • Number of scans: 16-64 per increment

      • Temperature: 298 K

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of 2'-Deoxycytidine-¹⁵N₃.

Objective: To determine the mass and isotopic purity of 2'-Deoxycytidine-¹⁵N₃.

Materials:

  • Purified 2'-Deoxycytidine-¹⁵N₃

  • LC-MS grade water and methanol

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a 1 µM solution of 2'-Deoxycytidine-¹⁵N₃ in 50:50 water:methanol with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample directly or inject it onto a liquid chromatography system.

    • Acquire data in positive ion mode.

    • Scan range: m/z 100-500.

  • Data Analysis:

    • Determine the m/z of the protonated molecule [M+H]⁺.

    • Analyze the isotopic distribution to confirm the incorporation of three ¹⁵N atoms. The mass shift compared to the unlabeled compound should be +3 Da.

Biological Applications and Signaling Pathways

2'-Deoxycytidine-¹⁵N₃ is a valuable tool for studying the pyrimidine salvage pathway. This metabolic route recycles nucleosides and bases from the degradation of DNA and RNA. By tracing the incorporation of the ¹⁵N label, researchers can quantify the flux through this pathway under various physiological conditions.

The Pyrimidine Salvage Pathway

The diagram below illustrates the key steps in the salvage of 2'-deoxycytidine.

Salvage_Pathway cluster_enzymes Enzymatic Conversions dC_ext 2'-Deoxycytidine-¹⁵N₃ (extracellular) dC_int 2'-Deoxycytidine-¹⁵N₃ (intracellular) dC_ext->dC_int Nucleoside Transporter dCMP dCMP-¹⁵N₃ dC_int->dCMP dCDP dCDP-¹⁵N₃ dCMP->dCDP dCTP dCTP-¹⁵N₃ dCDP->dCTP DNA ¹⁵N-labeled DNA dCTP->DNA dCK dCK dCK->dCMP CMK CMK CMK->dCDP NDPK NDPK NDPK->dCTP DNAPol DNA Polymerase DNAPol->DNA

The pyrimidine salvage pathway for 2'-deoxycytidine.

Conclusion

2'-Deoxycytidine-¹⁵N₃ is an indispensable tool for modern biochemical and pharmaceutical research. Its applications in NMR and mass spectrometry provide unparalleled insights into molecular structure, function, and metabolism. The methodologies and data presented in this guide offer a solid foundation for researchers to effectively utilize this stable isotope-labeled compound in their studies, from fundamental metabolic research to the development of novel therapeutic agents.

References

Technical Guide: Physical Characteristics of 2'-Deoxycytidine-¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2'-Deoxycytidine-¹⁵N₃, a stable isotope-labeled nucleoside crucial for a variety of research applications, particularly in mass spectrometry-based quantitative analysis and metabolic flux studies.

Core Physical and Chemical Properties

2'-Deoxycytidine-¹⁵N₃ is a non-radioactive, stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine (B1670253). The incorporation of three ¹⁵N atoms into the cytidine (B196190) base results in a predictable mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.

General Information
PropertyValueSource
IUPAC Name 4-(¹⁵N)azanyl-1---INVALID-LINK--pyrimidin-2-one[1][2]
Synonyms Deoxycytidine-¹⁵N₃, Cytosine deoxyriboside-¹⁵N₃, Deoxyribose cytidine-¹⁵N₃[3]
Chemical Formula C₉H₁₃¹⁵N₃O₄[4]
Unlabeled CAS Number 951-77-9[4][5][6]
Physical and Chemical Data
PropertyValueSource
Molecular Weight 230.19 g/mol , 230.20 g/mol [1][4][5][6]
Appearance White powder, White crystalline powder[4][7][8]
Purity ≥98%, ≥99% (HPLC)[4][5][6]
Isotopic Enrichment 96-98 atom % ¹⁵N[4]
Melting Point 209-211°C (for unlabeled compound)[7][9]
Solubility Soluble in water and DMSO. For unlabeled 2'-Deoxycytidine, water solubility is 50 mg/mL, clear, colorless to very faintly yellow.[7]
Storage Conditions Store refrigerated (+2°C to +8°C) and desiccated. Protect from light.[5][6][8]
Stability Stable if stored under recommended conditions.[4]

Experimental Protocols

While specific experimental protocols for the characterization of each batch of 2'-Deoxycytidine-¹⁵N₃ are proprietary to the manufacturers, the following are generalized methodologies for key analytical techniques used to verify its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and isotopic labeling of 2'-Deoxycytidine-¹⁵N₃.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Due to the ¹⁵N labeling, characteristic changes in the spectra, such as splitting patterns or the absence of certain signals in ¹⁵N-decoupled spectra, can be observed.

  • Data Analysis: Compare the obtained spectra with known spectra of unlabeled 2'-deoxycytidine and analyze the coupling constants to confirm the positions of the ¹⁵N labels. For unlabeled 2'-Deoxycytidine in water at 600 MHz, characteristic ¹H NMR shifts are observed at approximately 7.83, 6.28, 5.89, 4.44, 4.03, 3.83, 3.73, and 2.38 ppm.[10]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of 2'-Deoxycytidine-¹⁵N₃.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water and methanol (B129727) with a small amount of formic acid for ionization enhancement.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For unlabeled 2'-deoxycytidine, the exact mass is 227.091 u.[11]

  • Data Analysis: The mass spectrum of 2'-Deoxycytidine-¹⁵N₃ will show a parent ion peak corresponding to its labeled molecular weight (approximately 230.08171059 Da).[1] The isotopic distribution pattern can be analyzed to confirm the level of ¹⁵N enrichment. In tandem MS (MS/MS), characteristic fragmentation patterns can be observed, for instance, a transition from m/z 231 to m/z 115.[12]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of 2'-Deoxycytidine-¹⁵N₃.

Methodology:

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

  • Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection Wavelength: Monitor the absorbance at the λmax of cytidine, which is around 270-280 nm.

  • Data Analysis: The purity is determined by integrating the peak area of the main compound and any impurities. A purity of ≥98% is common for this product.[4][5][6]

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of 2'-Deoxycytidine-¹⁵N₃.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Verification cluster_3 Final Product Specification start 2'-Deoxycytidine-15N3 Sample NMR NMR Spectroscopy (1H, 13C, 15N) start->NMR MS Mass Spectrometry (HRMS, MS/MS) start->MS HPLC HPLC-UV start->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight and Isotopic Enrichment MS->MW Purity Purity Assessment HPLC->Purity end Certificate of Analysis Structure->end MW->end Purity->end

Caption: Workflow for the characterization of 2'-Deoxycytidine-¹⁵N₃.

References

The Advent of Nitrogen-15 Labeled Nucleosides: A Technical Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The ability to trace the metabolic fate of molecules and quantify dynamic changes in complex biological systems is a cornerstone of modern biochemical research. Stable isotope labeling, particularly with Nitrogen-15 (B135050) (¹⁵N), has become an indispensable tool, given nitrogen's fundamental role as a constituent of proteins and nucleic acids.[1] Nitrogen-15 is a non-radioactive, heavy isotope of nitrogen that allows researchers to distinguish and track labeled biomolecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This guide provides a comprehensive overview of the synthesis and application of ¹⁵N-labeled nucleosides, pivotal reagents that have unlocked unprecedented insights into nucleic acid metabolism, structural biology, and drug development.[3][4]

Core Methodologies: Synthesis of ¹⁵N-Labeled Nucleosides

The incorporation of ¹⁵N into nucleosides can be achieved through two primary strategies: chemical synthesis and enzymatic synthesis. The choice of method often depends on the desired labeling pattern, scale, and the specific nucleoside required.

Chemical Synthesis: The Phosphoramidite (B1245037) Method

The solid-phase phosphoramidite method is a well-established and versatile technique for synthesizing oligonucleotides, including those incorporating ¹⁵N-labeled nucleosides.[2][5] This method allows for the controlled, stepwise addition of nucleotide units to a growing chain anchored to a solid support. A manual, syringe-based approach offers a cost-effective alternative to automated synthesis for small-scale production.[2][5]

Experimental Protocol: Low-Scale Syringe-Based Synthesis of a ¹⁵N-Labeled Oligonucleotide (200 nmol Scale)

This protocol outlines the manual synthesis of a ¹⁵N-labeled oligonucleotide using the phosphoramidite cycle.[2]

A. Reagents and Solutions:

Reagent/SolutionCompositionPurpose
Solid Support Controlled Pore Glass (CPG) with initial nucleosideStarting point for synthesis
Detritylation Solution 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Removes the 5'-DMT protecting group
Activator Solution 0.45 M Tetrazole in Acetonitrile (B52724)Activates the phosphoramidite for coupling
¹⁵N-Phosphoramidites ¹⁵N-labeled dA, dC, dG, or T phosphoramidites in AcetonitrileLabeled building blocks
Capping Solution A Acetic Anhydride/2,6-Lutidine/THF (1:1:8)Caps unreacted 5'-hydroxyl groups
Capping Solution B 16% N-Methylimidazole in THFCapping reagent
Oxidizing Solution 0.02 M Iodine in THF/Water/PyridineOxidizes the phosphite (B83602) triester to phosphate (B84403) triester
Cleavage & Deprotection Concentrated Ammonium (B1175870) HydroxideCleaves oligonucleotide from support and removes base protecting groups

B. Synthesis Cycle:

  • Resin Preparation: Place 200 nmol of the solid support in a synthesis column and wash with anhydrous acetonitrile (3 x 1 mL).

  • Step 1: Detritylation: Pass 1 mL of detritylation solution through the column for 2 minutes to remove the 5'-dimethoxytrityl (DMT) protecting group. Wash the resin with anhydrous acetonitrile (3 x 1 mL).

  • Step 2: Coupling: Mix the ¹⁵N-phosphoramidite solution (e.g., 50 µL of 0.1 M) with the activator solution (150 µL) and immediately pass it through the column. Allow the reaction to proceed for 2-5 minutes.

  • Step 3: Capping: Pass 1 mL of a 1:1 mixture of Capping Solutions A and B through the column. Allow a 1-minute reaction time to block any unreacted 5'-hydroxyl groups. Wash the resin with anhydrous acetonitrile (3 x 1 mL).

  • Step 4: Oxidation: Pass 1 mL of the oxidizing solution through the column and let it react for 1 minute. This converts the unstable phosphite triester linkage to a stable phosphate triester. Wash the resin with anhydrous acetonitrile (3 x 1 mL).

  • Repeat: The cycle (Steps 1-5) is repeated for each subsequent ¹⁵N-labeled nucleotide to be added to the sequence.[2]

C. Post-Synthesis Processing:

  • Cleavage and Deprotection: After the final cycle, wash the resin with acetonitrile and dry it with a stream of argon. Transfer the solid support to a screw-cap vial, add 1 mL of concentrated ammonium hydroxide, and heat at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups.[2]

  • Purification: Cool the solution and transfer the supernatant containing the crude ¹⁵N-labeled oligonucleotide to a new tube. The product is then typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2]

Phosphoramidite_Cycle cluster_cycle Phosphoramidite Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT group) Coupling 2. Coupling (Add ¹⁵N-Phosphoramidite) Detritylation->Coupling WASH Capping 3. Capping (Block unreacted chains) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate linkage) Capping->Oxidation WASH Oxidation->Detritylation WASH (for next cycle) End Elongated Chain Oxidation->End Final Cycle Start Start: Solid Support with 5'-DMT Start->Detritylation

The four-step phosphoramidite synthesis cycle for oligonucleotide synthesis.[2]
Enzymatic Synthesis

Enzymatic methods provide an alternative route for producing labeled nucleosides and can be particularly useful for specific labeling patterns that are challenging to achieve chemically. These methods often leverage enzymes like purine (B94841) nucleoside phosphorylase (PNP) for transglycosylation reactions.[6][7]

Experimental Protocol: Synthesis of [7,NH₂-¹⁵N₂]adenosine

This protocol describes the specific incorporation of ¹⁵N into the N7 and amino positions of adenosine, starting from a pyrimidine (B1678525) precursor. The method involves both chemical and enzymatic steps.[6]

A. Key Steps & Reagents:

StepKey ReagentsPurpose
Nitrosation/Reduction 4-amino-6-hydroxy-2-mercaptopyrimidine, NaNO₂, Sodium DithioniteIntroduces the first ¹⁵N label.[6]
Ring Closure Diethoxymethyl acetate (B1210297) in DMFForms the purine ring structure.[6]
Desulfurization Raney NickelRemoves the thiol group to form hypoxanthine (B114508).[6]
Chlorination POCl₃Converts hypoxanthine to 6-chloropurine (B14466).[6]
Enzymatic Transglycosylation 6-chloropurine, 7-methylguanosine (B147621), Purine Nucleoside Phosphorylase (PNP)Transfers the ribose moiety to the labeled base.[6]
Amination [¹⁵N]NH₄Cl, KHCO₃ in DMSOIntroduces the second ¹⁵N label at the amino position.[6]

B. Detailed Procedure (Selected Steps):

  • Enzymatic Transglycosylation:

    • Combine 7.5 mmol of 7-methylguanosine and 5 mmol of the ¹⁵N-labeled 6-chloropurine base in a 100-mL flask with 20 mL of 0.02 M K₂HPO₄.

    • Adjust the pH to 7.4 with 3 M NaOH.

    • Add 250 units of purine nucleoside phosphorylase.

    • Heat the mixture at 30°C with gentle agitation for approximately 3 days, monitoring the reaction by HPLC.

    • Filter the suspension to remove the solid 7-methylguanine (B141273) byproduct.[6]

  • Amination with ¹⁵N:

    • Place 5 mmol of the ¹⁵N-labeled 6-chloro-9-(β-d-erythropentofuranosyl) purine into a Teflon-lined bomb.

    • Add 10 mmol of [¹⁵N]NH₄Cl and 7 mL of anhydrous DMSO.

    • Add 15 mmol of KHCO₃ and immediately seal the bomb.

    • Heat the bomb for 3 days at 80°C.

    • Cool the bomb, open carefully (CO₂ is generated), and dilute the mixture with water.

    • Adjust the pH to 7 with acetic acid and check the reaction by HPLC.[6]

Enzymatic_Synthesis_Workflow cluster_adenosine Synthesis of [7,NH₂-¹⁵N₂]Adenosine A Start: 4-amino-6-hydroxy-2-mercaptopyrimidine B Nitrosation/Reduction (¹⁵N incorporation) A->B C Ring Closure B->C D Desulfurization & Chlorination (Forms ¹⁵N-labeled 6-chloropurine base) C->D E Enzymatic Transglycosylation (with Purine Nucleoside Phosphorylase) D->E F Amination with [¹⁵N]NH₄Cl (Second ¹⁵N incorporation) E->F G Final Product: [7,NH₂-¹⁵N₂]Adenosine F->G

Workflow for the chemo-enzymatic synthesis of doubly ¹⁵N-labeled adenosine.[6]

Applications in Research and Development

The development of synthetic routes for ¹⁵N-labeled nucleosides has enabled their widespread use as tracers in a variety of applications, primarily involving mass spectrometry and NMR spectroscopy.[3][4][8]

Mass Spectrometry for Metabolic Studies

In metabolic labeling experiments, organisms or cells are grown in media containing ¹⁵N-labeled compounds (e.g., ¹⁵NH₄Cl).[8][9] These precursors are incorporated into the building blocks of macromolecules, including nucleotides. By analyzing the resulting biomolecules with mass spectrometry, researchers can track the flow of nitrogen through metabolic networks.[3][] The mass shift introduced by the ¹⁵N isotope allows for precise differentiation and quantification of newly synthesized molecules versus pre-existing ones.[2]

Quantitative Data from Oligonucleotide Synthesis

The efficiency of synthesis and purity of the final product are critical for its use in sensitive MS analysis.

ParameterResultMethod
Synthesis Scale 200 nmolSyringe-based solid-phase
Yield (Crude) 85-95% (ODU)UV Spectrophotometry
Purity (Post-HPLC) >95%RP-HPLC, ESI-MS
Expected Mass Shift +1 Da per ¹⁵N atomMass Spectrometry
Data is representative for a 15-mer oligonucleotide synthesis.[2]
NMR Spectroscopy for Structural Biology

Nitrogen-15 is NMR-active (nuclear spin of 1/2), making it an ideal probe for structural biology studies.[4] While the low natural abundance of ¹⁵N (0.365%) limits sensitivity, enriching nucleosides with ¹⁵N dramatically enhances NMR signals.[8] This enables the use of powerful multi-dimensional NMR experiments, such as ¹H-¹⁵N HSQC, to determine the structure and dynamics of RNA and DNA molecules and their interactions with proteins and other ligands.[8][11]

Metabolic_Tracing_Workflow cluster_tracing General Workflow for ¹⁵N Metabolic Tracing A 1. Introduce ¹⁵N Precursor (e.g., ¹⁵NH₄Cl) to cell culture B 2. Metabolic Incorporation (Cells synthesize ¹⁵N-labeled nucleosides, nucleotides, and nucleic acids) A->B C 3. Isolate Biomolecules (e.g., RNA, DNA, metabolites) B->C D 4. Analysis (Mass Spectrometry or NMR) C->D E 5. Data Interpretation (Quantify turnover, flux, or determine structure) D->E

Workflow for a typical ¹⁵N stable isotope tracing experiment.[8][9]
Drug Development

In drug development, ¹⁵N-labeled compounds serve as critical tools. They are used to track drug metabolism, quantify drug-target engagement, and elucidate mechanisms of action.[4] For instance, by labeling a potential drug or its biological target, researchers can monitor their interaction and metabolic fate within a cellular system, providing crucial information for optimizing pharmaceutical candidates.[1][4]

The discovery and refinement of methods to synthesize nitrogen-15 labeled nucleosides have been transformative for the life sciences. These powerful molecular probes have provided researchers with an unprecedented ability to dissect complex biological processes at the atomic level. From elucidating metabolic pathways and characterizing biosynthetic machinery to determining the high-resolution structures of nucleic acids and accelerating drug discovery, ¹⁵N-labeled nucleosides continue to be at the forefront of biochemical and biomedical innovation. Their continued application promises to yield even deeper insights into the fundamental mechanisms of life.

References

The Role of 2'-Deoxycytidine-¹⁵N₃ in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in metabolic research, offering a powerful method for tracing and quantifying metabolic pathways with high precision.[1] Among these, 2'-Deoxycytidine-¹⁵N₃, a stable isotope-labeled version of the endogenous nucleoside 2'-deoxycytidine (B1670253), has emerged as a critical tracer and internal standard in a variety of metabolic studies.[2] This technical guide provides a comprehensive overview of the applications, experimental protocols, and data interpretation involving 2'-Deoxycytidine-¹⁵N₃, with a focus on its utility in drug development and cancer research.

2'-Deoxycytidine is a fundamental component of DNA, and its metabolism is intricately linked to cell proliferation, DNA damage and repair, and epigenetic regulation.[3] The incorporation of three ¹⁵N atoms into the cytidine (B196190) base of 2'-deoxycytidine results in a mass shift that allows it to be distinguished from its natural, unlabeled counterpart by mass spectrometry. This key feature enables its use in two primary applications: as a tracer to monitor DNA synthesis and nucleotide metabolism, and as an internal standard for the accurate quantification of endogenous 2'-deoxycytidine.[1][3]

Core Applications of 2'-Deoxycytidine-¹⁵N₃

The unique properties of 2'-Deoxycytidine-¹⁵N₃ make it a versatile tool for a range of metabolic investigations:

  • Measurement of DNA Synthesis and Cell Proliferation: By introducing ¹⁵N₃-labeled 2'-deoxycytidine to cells in culture, researchers can track its incorporation into newly synthesized DNA. The rate of incorporation serves as a direct and reliable measure of DNA replication and, consequently, cell proliferation.[1] This application is particularly valuable in the screening of anti-cancer drugs that target DNA synthesis.[1]

  • Elucidation of the Pyrimidine (B1678525) Salvage Pathway: 2'-Deoxycytidine-¹⁵N₃ can be used to trace the activity of the pyrimidine salvage pathway. This pathway is crucial for recycling nucleosides and is often dysregulated in cancer cells.[1] By monitoring the conversion of the labeled deoxycytidine into other nucleotides, researchers can gain insights into the metabolic reprogramming of cancer cells.

  • Internal Standard for Quantitative Bioanalysis: Due to its chemical identity with endogenous 2'-deoxycytidine but distinct mass, 2'-Deoxycytidine-¹⁵N₃ is an ideal internal standard for isotope dilution mass spectrometry (IDMS).[4] This technique allows for highly accurate and precise quantification of 2'-deoxycytidine in various biological matrices, including plasma, tissue homogenates, and DNA hydrolysates.[3][4] This is critical for studies on DNA damage, repair, and in the pharmacokinetic analysis of nucleoside analog drugs.[3][5]

  • Drug Development and Pharmacodynamics: In the development of new therapeutics, particularly nucleoside analogs, 2'-Deoxycytidine-¹⁵N₃ can be used to assess the drug's impact on deoxycytidine metabolism and its incorporation into DNA.[1] This provides valuable information on the drug's mechanism of action and its pharmacodynamic effects.[1]

Experimental Protocols

Protocol 1: In Vitro Labeling of Cellular DNA with 2'-Deoxycytidine-¹⁵N₃ for Proliferation Assays

This protocol outlines the steps for labeling cultured cells with 2'-Deoxycytidine-¹⁵N₃ to measure DNA synthesis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 2'-Deoxycytidine-¹⁵N₃ stock solution (e.g., 10 mM in DMSO or sterile water)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).[6]

  • Preparation of Labeling Medium: Prepare the labeling medium by diluting the 2'-Deoxycytidine-¹⁵N₃ stock solution to the desired final concentration (e.g., 1-100 µM) in pre-warmed complete cell culture medium.[6]

  • Labeling: Remove the existing medium from the cells and replace it with the 2'-Deoxycytidine-¹⁵N₃ labeling medium.[6]

  • Incubation: Incubate the cells for a specific period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.[6]

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).[6]

  • Proceed to DNA Extraction and Analysis: The labeled cell pellets are now ready for genomic DNA extraction as described in Protocol 2.

G cluster_setup Cell Culture Setup cluster_labeling Labeling with 2'-Deoxycytidine-¹⁵N₃ cluster_harvesting Cell Harvesting seed_cells Seed Cells in Culture Vessel reach_confluency Allow Cells to Reach 50-70% Confluency seed_cells->reach_confluency prepare_medium Prepare Labeling Medium with 2'-Deoxycytidine-¹⁵N₃ replace_medium Replace Culture Medium with Labeling Medium prepare_medium->replace_medium incubate Incubate for a Defined Period (e.g., 24 hours) replace_medium->incubate wash_cells Wash Cells with Ice-Cold PBS incubate->wash_cells harvest Harvest Cells (Trypsinization/Centrifugation) wash_cells->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction

Protocol 2: DNA Extraction and Enzymatic Hydrolysis to Deoxynucleosides

This protocol describes the extraction of genomic DNA from labeled cells and its subsequent digestion into individual deoxynucleosides for LC-MS/MS analysis.[1]

Materials:

  • Labeled cell pellets (from Protocol 1)

  • DNA extraction kit (e.g., column-based or magnetic bead-based)

  • Nuclease P1

  • Alkaline Phosphatase

  • Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

  • Tris-HCl buffer (pH 8.0)

  • Microcentrifuge tubes

  • Heating block or water bath

Procedure:

  • DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.[1][6]

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method.[6]

  • Enzymatic Digestion: a. To 10-20 µg of DNA, add Nuclease P1 in an appropriate buffer (e.g., ammonium acetate) and incubate at 37°C for 1-2 hours.[3][6] b. Add alkaline phosphatase and a suitable buffer (e.g., Tris-HCl) and continue the incubation at 37°C for another 1-2 hours.[3][6]

  • Sample Preparation for LC-MS/MS: a. Precipitate the enzymes by adding an equal volume of cold acetonitrile (B52724) or by using a centrifugal filter unit.[6] b. Centrifuge the sample to pellet the precipitated proteins.[6] c. Transfer the supernatant containing the deoxynucleosides to a new tube and dry it under a vacuum.[6] d. Reconstitute the dried sample in an appropriate mobile phase for LC-MS/MS analysis.[6]

G start Labeled Cell Pellet dna_extraction Genomic DNA Extraction start->dna_extraction dna_quant DNA Quantification (UV-Vis/Fluorescence) dna_extraction->dna_quant digestion Enzymatic Digestion dna_quant->digestion nuclease_p1 Add Nuclease P1 Incubate at 37°C digestion->nuclease_p1 protein_precip Protein Precipitation (e.g., Acetonitrile) digestion->protein_precip alk_phos Add Alkaline Phosphatase Incubate at 37°C nuclease_p1->alk_phos centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer drying Dry Under Vacuum supernatant_transfer->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution end Ready for LC-MS/MS Analysis reconstitution->end

Protocol 3: Quantification of 2'-Deoxycytidine in Biological Samples using Isotope Dilution LC-MS/MS

This protocol details the use of 2'-Deoxycytidine-¹⁵N₃ as an internal standard for the accurate quantification of endogenous 2'-deoxycytidine.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate, or DNA hydrolysate)

  • 2'-Deoxycytidine-¹⁵N₃ internal standard solution of known concentration

  • Protein precipitation solvent (e.g., cold acetonitrile or methanol)

  • LC-MS/MS system

Procedure:

  • Internal Standard Spiking: Add a known amount of the 2'-Deoxycytidine-¹⁵N₃ internal standard solution to the biological sample at the earliest stage of preparation.[3]

  • Sample Preparation:

    • For Plasma/Tissue Homogenates: Perform protein precipitation by adding a cold solvent. Vortex and centrifuge to pellet the proteins. Transfer the supernatant for analysis.[5]

    • For DNA Hydrolysates: The sample from Protocol 2 is already prepared.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the analytes using a suitable liquid chromatography method (e.g., reversed-phase C18 column).[5]

    • Detect and quantify the unlabeled 2'-deoxycytidine and the ¹⁵N₃-labeled internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.[5]

  • Data Analysis: The concentration of endogenous 2'-deoxycytidine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a standard curve.[6]

Data Presentation

The primary output of these experiments is quantitative data derived from mass spectrometry. Below are illustrative tables representing typical data obtained from such studies.

Table 1: Illustrative Data for 2'-Deoxycytidine-¹⁵N₃ Incorporation into Cellular DNA

Cell LineTreatmentIncubation Time (hours)Concentration of 2'-Deoxycytidine-¹⁵N₃ (µM)% Incorporation of ¹⁵N₃-dC into DNA
HeLaVehicle Control241015.2 ± 1.8
HeLaDrug X24104.5 ± 0.7
A549Vehicle Control241012.8 ± 1.5
A549Drug X24108.9 ± 1.1

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Table 2: Example Quantitative Analysis of Endogenous 2'-Deoxycytidine in Plasma

Sample IDPeak Area (Endogenous dC)Peak Area (¹⁵N₃-dC Internal Standard)Peak Area Ratio (dC / ¹⁵N₃-dC)Calculated Concentration (ng/mL)
Control 11.25 x 10⁶2.50 x 10⁶0.5050.0
Control 21.30 x 10⁶2.50 x 10⁶0.5252.0
Treated 10.75 x 10⁶2.50 x 10⁶0.3030.0
Treated 20.80 x 10⁶2.50 x 10⁶0.3232.0

This table illustrates the principle of isotope dilution mass spectrometry, where the consistent peak area of the internal standard allows for accurate quantification despite potential variations in sample processing.[3]

Signaling Pathways and Metabolic Relationships

2'-Deoxycytidine-¹⁵N₃ is incorporated into DNA via the nucleotide salvage pathway. The following diagram illustrates this process.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dC_15N3_ext 2'-Deoxycytidine-¹⁵N₃ dC_15N3_int 2'-Deoxycytidine-¹⁵N₃ dC_15N3_ext->dC_15N3_int Nucleoside Transporter dCMP_15N3 dCMP-¹⁵N₃ dC_15N3_int->dCMP_15N3 Deoxycytidine Kinase (dCK) dCDP_15N3 dCDP-¹⁵N₃ dCMP_15N3->dCDP_15N3 dCMP Kinase dCTP_15N3 dCTP-¹⁵N₃ dCDP_15N3->dCTP_15N3 Nucleoside Diphosphate Kinase DNA Newly Synthesized DNA dCTP_15N3->DNA DNA Polymerase

Conclusion

2'-Deoxycytidine-¹⁵N₃ is a powerful and versatile tool for researchers in the fields of metabolic research, cancer biology, and drug development. Its application as a tracer for DNA synthesis and as an internal standard for quantitative analysis provides robust and reliable data. The detailed protocols and principles outlined in this guide serve as a foundation for the successful implementation of 2'-Deoxycytidine-¹⁵N₃ in a variety of experimental settings, ultimately contributing to a deeper understanding of nucleotide metabolism and the development of novel therapeutic strategies.

References

A Technical Guide to the Application of 15N-Labeled 2'-Deoxycytidine in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of the nitrogen-15 (B135050) (¹⁵N) isotope and the scientific significance of 2'-Deoxycytidine artificially enriched with ¹⁵N. This document serves as a comprehensive resource for researchers in drug development, structural biology, and molecular diagnostics, offering detailed methodologies and data presentation to facilitate the integration of ¹⁵N-labeled compounds into experimental workflows.

Understanding Nitrogen-15: Natural Abundance vs. Isotopic Labeling

Nitrogen, a fundamental constituent of life, predominantly exists as the ¹⁴N isotope. The heavier, stable isotope, ¹⁵N, is present in trace amounts. This stark contrast in natural abundance is the cornerstone of isotopic labeling, a powerful technique for elucidating molecular structures, dynamics, and interactions.

1.1. Natural Abundance of Nitrogen Isotopes

Nitrogen has two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of nitrogen found in nature is ¹⁴N, accounting for approximately 99.6% of the total nitrogen.[1] The ¹⁵N isotope, containing an additional neutron, constitutes a mere 0.365% to 0.4% of naturally occurring nitrogen.[1][2] This low natural abundance makes the ¹⁵N isotope an ideal tracer in biological research.

1.2. ¹⁵N-Labeled 2'-Deoxycytidine: A Powerful Research Tool

2'-Deoxycytidine is a fundamental building block of deoxyribonucleic acid (DNA). In its labeled form, specific nitrogen atoms within the 2'-Deoxycytidine molecule are replaced with the ¹⁵N isotope. This "labeling" process results in a molecule that is chemically identical to its natural counterpart but possesses a greater mass. This mass difference allows researchers to distinguish and track the labeled molecules in complex biological systems using sensitive analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Commercially available ¹⁵N-labeled 2'-Deoxycytidine, often designated as 2'-Deoxycytidine-¹⁵N₃, typically features enrichment levels of 96-98% or higher.[3][4] This high level of enrichment ensures a strong and distinct signal in analytical instruments, significantly enhancing experimental sensitivity.

Quantitative Data Summary

The following table summarizes the key quantitative differences between naturally occurring nitrogen and ¹⁵N-labeled 2'-Deoxycytidine.

ParameterNatural Nitrogen¹⁵N-Labeled 2'-Deoxycytidine
Isotopic Abundance of ¹⁵N ~0.365% - 0.4%Typically >96-98%
Primary Isotope ¹⁴N (~99.6%)¹⁵N
Application Baseline for isotopic analysisTracer for NMR and Mass Spectrometry

Experimental Protocols

The utility of ¹⁵N-labeled 2'-Deoxycytidine is realized through its incorporation into synthetic DNA oligonucleotides, which can then be used in a variety of biophysical and biochemical assays.

3.1. Synthesis of ¹⁵N-Labeled Oligonucleotides via Phosphoramidite (B1245037) Chemistry

Site-specific incorporation of ¹⁵N-labeled 2'-Deoxycytidine into a DNA oligonucleotide is most commonly achieved through automated solid-phase phosphoramidite chemistry.[1]

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Unlabeled phosphoramidites (A, G, C, T)

  • ¹⁵N-labeled 2'-Deoxycytidine phosphoramidite

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents

  • Oxidizing solution

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Protocol:

  • Synthesis Setup: The desired DNA sequence, including the specific position for the ¹⁵N-labeled cytidine, is programmed into the DNA synthesizer. The CPG solid support with the initial nucleoside is loaded into the synthesis column.

  • Synthesis Cycle (Repeated for each nucleotide):

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed.

    • Coupling: The ¹⁵N-labeled 2'-Deoxycytidine phosphoramidite (or an unlabeled phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing DNA chain.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the CPG support, and all protecting groups are removed using concentrated ammonium hydroxide.

  • Purification: The crude ¹⁵N-labeled oligonucleotide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

3.2. NMR Spectroscopy of ¹⁵N-Labeled Oligonucleotides: ¹H-¹⁵N HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful NMR technique for studying the structure and dynamics of ¹⁵N-labeled biomolecules. The ¹H-¹⁵N HSQC spectrum provides a "fingerprint" of the molecule, with each peak corresponding to a specific nitrogen-bound proton.

Sample Preparation:

  • The purified ¹⁵N-labeled oligonucleotide is desalted and dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O).

  • The final sample concentration should be in the range of 50 µM to 1 mM.

NMR Data Acquisition (Typical Parameters):

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Experiment: A standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi) is used.

  • Temperature: 298 K (25 °C)

  • ¹H Spectral Width: ~12 ppm, centered on the water resonance.

  • ¹⁵N Spectral Width: ~30-40 ppm, centered around 115-120 ppm.

  • Acquisition Time: Direct (¹H) dimension: ~100 ms; Indirect (¹⁵N) dimension: ~40-50 ms.

  • Number of Scans: Dependent on sample concentration, typically ranging from 8 to 64 scans per increment.

Data Processing and Analysis:

The raw data is processed using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phasing, and baseline correction. The resulting 2D spectrum displays ¹H chemical shifts on one axis and ¹⁵N chemical shifts on the other. Changes in the position or intensity of peaks upon the addition of a binding partner (e.g., a protein or small molecule drug) can provide detailed information about the binding site and conformational changes.

3.3. Mass Spectrometry of ¹⁵N-Labeled Oligonucleotides

Mass spectrometry is used to confirm the successful incorporation and purity of the ¹⁵N-labeled nucleoside into the oligonucleotide.

Sample Preparation:

  • A small aliquot of the purified oligonucleotide is desalted.

Mass Spectrometry Analysis (Typical Methods):

  • Electrospray Ionization (ESI-MS): The sample is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the intact oligonucleotide is measured. The observed mass should correspond to the theoretical mass calculated for the ¹⁵N-labeled sequence.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique can also be used to determine the molecular weight of the labeled oligonucleotide.

Visualizing Workflows and Concepts

Diagram 1: Natural vs. Labeled Nucleoside

Comparison of Natural and ¹⁵N-Labeled 2'-Deoxycytidine cluster_natural Natural 2'-Deoxycytidine cluster_labeled ¹⁵N-Labeled 2'-Deoxycytidine Natural_dC 2'-Deoxycytidine ¹⁴N ¹⁴N ¹⁴N Natural_Abundance Natural Abundance: ¹⁴N: ~99.6% ¹⁵N: ~0.4% Labeled_dC 2'-Deoxycytidine ¹⁵N ¹⁵N ¹⁵N Enrichment Enrichment Level: ¹⁵N: >96%

A diagram comparing the isotopic composition of natural and ¹⁵N-labeled 2'-Deoxycytidine.

Diagram 2: Experimental Workflow

Workflow for Utilizing ¹⁵N-Labeled 2'-Deoxycytidine cluster_synthesis Oligonucleotide Synthesis cluster_analysis Analysis cluster_application Application start ¹⁵N-Labeled 2'-Deoxycytidine Phosphoramidite synth Solid-Phase Phosphoramidite Synthesis start->synth purify HPLC Purification synth->purify nmr NMR Spectroscopy (¹H-¹⁵N HSQC) purify->nmr ms Mass Spectrometry (ESI or MALDI) purify->ms structure Structural Biology nmr->structure drug_dev Drug Development nmr->drug_dev Probing DNA-Protein Interactions with ¹⁵N-Labeling cluster_dna ¹⁵N-Labeled DNA cluster_protein Target Protein cluster_complex Complex Formation cluster_detection Detection by NMR dna ¹⁵N-Labeled Oligonucleotide complex DNA-Protein Complex dna->complex protein Unlabeled Target Protein protein->complex nmr ¹H-¹⁵N HSQC Spectrum complex->nmr shift Chemical Shift Perturbations nmr->shift Observe shift->complex Identify Binding Site

References

Navigating the Nitrogen Trail: A Technical Guide to 15N Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles of isotopic labeling with Nitrogen-15 (15N), a powerful and versatile technique for tracing the fate of molecules in complex biological systems. As a stable, non-radioactive isotope of nitrogen, 15N serves as a robust tool in quantitative proteomics, metabolic flux analysis, and drug discovery, providing unparalleled insights into cellular processes. This document details the core concepts, experimental protocols, and data interpretation strategies that underpin the successful application of 15N labeling in research and development.

Core Principles of 15N Isotopic Labeling

Isotopic labeling with 15N involves the substitution of the naturally abundant, lighter isotope of nitrogen (14N) with its heavier, stable counterpart, 15N.[1] This subtle alteration in mass does not significantly change the chemical properties of the labeled molecule, allowing it to participate in biological processes in the same manner as its unlabeled form.[2] The key principle lies in the ability to distinguish between the "light" (14N) and "heavy" (15N) forms of molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

In a typical metabolic labeling experiment, cells or organisms are cultured in a medium where the primary nitrogen source is enriched with 15N, such as 15N-labeled ammonium (B1175870) chloride or amino acids.[3] During de novo synthesis, this heavy isotope is incorporated into nitrogen-containing biomolecules, including amino acids, proteins, and nucleic acids. By comparing the mass spectra of labeled and unlabeled samples, researchers can precisely quantify changes in protein abundance, determine protein turnover rates, and trace the flow of nitrogen through metabolic pathways.[3][4]

Data Presentation: Quantitative Insights from 15N Labeling

The efficiency of 15N incorporation is a critical parameter for the accuracy of quantitative studies. This efficiency can vary depending on the organism, cell type, and experimental conditions. Below are tables summarizing key quantitative data associated with 15N labeling.

Table 1: Comparison of 15N Labeling Efficiency in Various Model Organisms

Model OrganismTypical 15N SourceLabeling DurationTypical Incorporation Efficiency (%)Reference(s)
Escherichia coli15NH4ClOvernight culture>98%[5]
Saccharomyces cerevisiae15NH4Cl or 15N-amino acidsMultiple generations>95%[6]
Mammalian Cells (e.g., HEK293, HeLa)15N-amino acids (SILAC)5-6 cell doublings>97%[7]
Caenorhabditis elegans15N-labeled E. coliFull life cycle~95%[6]
Drosophila melanogaster15N-labeled yeast pasteOne generation>95%[6]
Arabidopsis thalianaK15NO314 days93-99%[8]
Mouse15N-labeled diet10 weeks>95%[9]

Table 2: Monoisotopic Mass and Mass Shift of 15N-Labeled Amino Acid Residues

This table details the monoisotopic mass of each of the 20 common amino acid residues and their corresponding mass when uniformly labeled with 15N. The mass shift is calculated based on the number of nitrogen atoms in each amino acid.

Amino Acid3-Letter Code1-Letter CodeChemical Formula (Residue)Number of NitrogensMonoisotopic Mass (Da)[10][11]15N-Labeled Monoisotopic Mass (Da)Mass Shift (Da)
AlanineAlaAC3H5NO171.0371172.034160.99705
ArginineArgRC6H12N4O4156.10111160.090293.98918
AsparagineAsnNC4H6N2O22114.04293116.036971.9941
Aspartic AcidAspDC4H5NO31115.02694116.023990.99705
CysteineCysCC3H5NOS1103.00919104.006240.99705
Glutamic AcidGluEC5H7NO31129.04259130.039640.99705
GlutamineGlnQC5H8N2O22128.05858130.052621.9941
GlycineGlyGC2H3NO157.0214658.018510.99705
HistidineHisHC6H7N3O3137.05891140.051942.99115
IsoleucineIleIC6H11NO1113.08406114.081110.99705
LeucineLeuLC6H11NO1113.08406114.081110.99705
LysineLysKC6H12N2O2128.09496130.089001.99404
MethionineMetMC5H9NOS1131.04049132.037540.99705
PhenylalaninePheFC9H9NO1147.06841148.065460.99705
ProlineProPC5H7NO197.0527698.049810.99705
SerineSerSC3H5NO2187.0320388.029080.99705
ThreonineThrTC4H7NO21101.04768102.044730.99705
TryptophanTrpWC11H10N2O2186.07931188.073351.99404
TyrosineTyrYC9H9NO21163.06333164.060380.99705
ValineValVC5H9NO199.06841100.065460.99705

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful 15N labeling studies. Below are methodologies for key experiments.

Protocol 1: 15N Metabolic Labeling of Proteins in E. coli for NMR and MS Analysis

Objective: To produce uniformly 15N-labeled proteins in E. coli for structural and quantitative analysis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

  • M9 minimal medium components (Na2HPO4, KH2PO4, NaCl).

  • 15NH4Cl (as the sole nitrogen source).

  • 20% (w/v) Glucose (or other carbon source).

  • 1 M MgSO4.

  • 1 M CaCl2.

  • Trace elements solution (100x).

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Pre-culture in Minimal Medium: The next day, inoculate 1 L of M9 minimal medium (containing 1 g/L 14NH4Cl) with the overnight culture to an optical density at 600 nm (OD600) of ~0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Adaptation to 15N Medium: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium prepared with 1 g/L 15NH4Cl as the sole nitrogen source.

  • Growth and Induction: Continue to grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until protein purification.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with 15N-Arginine and 15N-Lysine in Mammalian Cells

Objective: To quantitatively compare the proteomes of two populations of mammalian cells using 15N-based SILAC.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa).

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-arginine and L-lysine.

  • Dialyzed fetal bovine serum (dFBS).

  • "Light" L-arginine (14N) and L-lysine (14N).

  • "Heavy" 15N-labeled L-arginine (e.g., U-15N4-L-Arginine) and 15N-labeled L-lysine (e.g., U-15N2-L-Lysine).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Procedure:

  • Media Preparation: Prepare two types of SILAC media:

    • "Light" Medium: Supplement the arginine- and lysine-deficient medium with "light" L-arginine and L-lysine to their normal physiological concentrations. Add dFBS.

    • "Heavy" Medium: Supplement the arginine- and lysine-deficient medium with "heavy" 15N-labeled L-arginine and L-lysine to their normal physiological concentrations. Add dFBS.

  • Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

  • Subculture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids into the proteome.

  • Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations (either "light" or "heavy" labeled). The other population serves as the control.

  • Cell Harvesting and Lysis: Harvest both cell populations separately. Wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer.

  • Protein Quantification and Mixing: Quantify the protein concentration in each lysate (e.g., using a BCA assay). Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Downstream Analysis: The mixed protein sample is now ready for downstream processing, such as SDS-PAGE, in-gel digestion, and LC-MS/MS analysis for relative protein quantification.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.

Experimental Workflow for Quantitative Proteomics using 15N Labeling

quantitative_proteomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis control Control Sample (Natural 14N) mix Mix Samples (1:1 Protein Ratio) control->mix experiment Experimental Sample (15N Labeled) experiment->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms Peptide Mixture data Data Acquisition lcms->data quant Protein Identification & Quantification data->quant bioinfo Bioinformatics & Pathway Analysis quant->bioinfo

Caption: A generalized workflow for quantitative proteomics using 15N metabolic labeling.

General Workflow for 15N-based Metabolic Flux Analysis

metabolic_flux_analysis_workflow start Cell Culture with 15N-labeled Substrate quench Metabolic Quenching start->quench extract Metabolite Extraction quench->extract analysis LC-MS or GC-MS Analysis extract->analysis data Mass Isotopomer Distribution Analysis analysis->data model Metabolic Flux Modeling data->model

Caption: A streamlined workflow for conducting 15N-based metabolic flux analysis.

Simplified Insulin (B600854) Signaling Pathway

insulin_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effects Cellular Responses Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS phosphorylates Shc Shc IR->Shc phosphorylates PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates AS160 AS160 Akt->AS160 inhibits GSK3 GSK3 Akt->GSK3 inhibits mTORC1 mTORC1 Akt->mTORC1 activates GLUT4 GLUT4 Translocation AS160->GLUT4 inhibits Glycogen Glycogen Synthesis GSK3->Glycogen inhibits ProteinSynth Protein Synthesis mTORC1->ProteinSynth Grb2 Grb2-SOS Shc->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression Cell Growth ERK->Gene

Caption: Key components and interactions of the insulin signaling pathway.

References

A Technical Guide to 2'-Deoxycytidine-¹⁵N₃ for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2'-Deoxycytidine-¹⁵N₃, a stable isotope-labeled nucleoside crucial for various research applications. The document covers its suppliers, pricing, and technical specifications and delves into its biological significance and experimental applications, particularly in metabolic and genetic research.

Sourcing and Procurement

2'-Deoxycytidine-¹⁵N₃ is a specialized chemical available from several reputable suppliers. The pricing and available quantities vary, and it is advisable to contact suppliers directly for bulk orders or specific purity requirements.

Table 1: Supplier and Pricing Information for 2'-Deoxycytidine-¹⁵N₃

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD/EUR)
Cambridge Isotope Laboratories, Inc.NLM-3897-2596-98%25 mg$1,051.00[1]
EurisotopNLM-3897-2596-98%25 mg€1,051.00[2]
MedChemExpressHY-D0184S299.70%VariesInquiry required[3]
ClearsynthCS-R-00232High Quality1 mg - 100 mgLogin required[4]
Alfa ChemistryN/AResearch GradeVariesInquiry required[5]

Note: Prices are subject to change and may not include shipping and handling fees. Please verify with the supplier.

Technical and Chemical Properties

2'-Deoxycytidine-¹⁵N₃ is the stable isotope-labeled form of 2'-Deoxycytidine, a fundamental component of DNA. The incorporation of three ¹⁵N atoms provides a distinct mass shift, making it an ideal tracer for mass spectrometry-based analyses.

Table 2: Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₉H₁₃¹⁵N₃O₄[4][6]
Molecular Weight ~230.19 g/mol [1][6]
Unlabeled CAS Number 951-77-9[1][4][6][7]
Appearance Solid[6]
Storage Conditions Refrigerate at +2°C to +8°C, keep desiccated and protected from light.[1][6]
Solvent Storage -80°C (6 months), -20°C (1 month)[3]

Core Applications in Research

The primary utility of 2'-Deoxycytidine-¹⁵N₃ lies in its application as a tracer for metabolic flux analysis and as an internal standard for quantitative studies.[3]

  • Biomolecular NMR: Its isotopic label is valuable for nuclear magnetic resonance studies to elucidate the structure and dynamics of DNA and protein-DNA complexes.[1][6]

  • Mass Spectrometry: As an internal standard, it improves the accuracy of quantitative liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods for measuring nucleoside levels in biological samples.[3]

  • Genetic Therapy Research: It can be used to trace the metabolism and incorporation of nucleosides in studies related to genetic therapies.[1][6]

  • DNA Synthesis and Repair: Researchers use it to follow the fate of cytidine (B196190) in DNA synthesis and repair pathways, providing insights into cellular proliferation and genotoxic stress responses.

  • Mitochondrial Research: It is instrumental in studying mitochondrial DNA (mtDNA) maintenance and disorders related to nucleotide metabolism, such as Thymidine (B127349) Kinase 2 (TK2) deficiency.[8]

Biological Pathways and Significance

2'-Deoxycytidine is a key substrate in the mitochondrial salvage pathway, which is critical for providing the necessary deoxynucleoside triphosphates (dNTPs) for mtDNA replication.[8] The enzyme Thymidine Kinase 2 (TK2) initiates this process by phosphorylating deoxycytidine to deoxycytidine monophosphate (dCMP).[8] Subsequent phosphorylations yield dCTP, which is then incorporated into mtDNA.

G cluster_0 Mitochondrial Matrix dC 2'-Deoxycytidine (dC) dCMP dCMP dC->dCMP  TK2 dCDP dCDP dCMP->dCDP  CMPK dCTP dCTP dCDP->dCTP  NDPK mtDNA mtDNA Replication dCTP->mtDNA  POLG

Caption: Mitochondrial salvage pathway for 2'-Deoxycytidine.

Experimental Protocols and Workflows

While specific protocols for 2'-Deoxycytidine-¹⁵N₃ are application-dependent, a common use is in tracer studies within animal models to investigate metabolic disorders. The workflow below illustrates a typical experiment for assessing a therapeutic approach for TK2 deficiency using deoxycytidine supplementation.[8]

G cluster_workflow Experimental Workflow: In Vivo Nucleoside Therapy cluster_analysis Biochemical & Molecular Analysis start TK2 Deficiency Mouse Model treatment Oral Administration (dC + dT) start->treatment collection Tissue Collection (Brain, Liver, Muscle) treatment->collection lcms LC-MS/MS for dNTP pools collection->lcms enzyme Respiratory Chain Enzyme Assays collection->enzyme qpcr mtDNA Copy Number (qPCR) collection->qpcr results Data Analysis & Interpretation lcms->results enzyme->results qpcr->results

Caption: Workflow for evaluating Deoxycytidine therapy in a mouse model.

Representative Protocol: Analysis of Mitochondrial Respiratory Chain Enzyme Activity

This protocol provides a generalized method for measuring the activity of mitochondrial respiratory chain complexes, a key downstream analysis in studies of mitochondrial nucleotide metabolism.[8]

  • Mitochondrial Isolation:

    • Homogenize fresh tissue samples (e.g., liver, muscle) in isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

    • Perform differential centrifugation to pellet mitochondria. The first spin at low speed (~800 x g) removes nuclei and cell debris.

    • Centrifuge the supernatant at high speed (~10,000 x g) to pellet mitochondria.

    • Wash the mitochondrial pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Spectrophotometric Enzyme Assays:

    • Assays are typically performed in a 96-well plate or cuvette using a spectrophotometer.

    • Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH, typically in the presence of rotenone (B1679576) (a Complex I inhibitor) to determine background activity.

    • Complex IV (Cytochrome c oxidase): Measure the decrease in absorbance at 550 nm resulting from the oxidation of reduced cytochrome c.

    • All measurements should be normalized to the total mitochondrial protein concentration and/or the activity of a matrix enzyme like citrate (B86180) synthase to account for variations in mitochondrial content.

  • Data Analysis:

    • Calculate enzyme activities based on the rate of change in absorbance and the molar extinction coefficient of the substrate.

    • Compare activities between treatment groups (e.g., untreated vs. dC-treated animals) using appropriate statistical tests.

References

safety and handling of 2'-Deoxycytidine-15N3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2'-Deoxycytidine-¹⁵N₃

This guide provides comprehensive safety protocols, handling procedures, and experimental considerations for 2'-Deoxycytidine-¹⁵N₃, tailored for researchers, scientists, and professionals in drug development.

Introduction

2'-Deoxycytidine-¹⁵N₃ is a stable isotope-labeled derivative of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine. The incorporation of the heavy isotope of nitrogen (¹⁵N) at three positions in the cytidine (B196190) base makes it a valuable tool in various research applications. Its primary uses include acting as a tracer in metabolic studies, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), and as a precursor for the synthesis of isotopically labeled oligonucleotides.[1]

Safety and Handling

While 2'-Deoxycytidine-¹⁵N₃ is not classified as a hazardous substance, its chemical, physical, and toxicological properties have not been thoroughly investigated.[2] Therefore, it is imperative to handle this compound with the care and respect afforded to all laboratory chemicals.

Hazard Identification

The potential adverse health effects are not fully known. However, it may be harmful if inhaled, ingested, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[2]

Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is recommended:

  • Gloves: Chemical-resistant gloves should be worn.

  • Protective Clothing: A standard laboratory coat is advised.

  • Eye Protection: Safety glasses with side shields or goggles are necessary.[2]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH/CEN approved respirator should be used.[2]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Ventilation: Work should be conducted in a well-ventilated area, with appropriate exhaust ventilation where dust may form.[2][3]

  • Hygiene: Practice good industrial hygiene and safety. Wash hands before breaks and at the end of the workday.[2]

  • Storage Conditions: Store in a refrigerated (+2°C to +8°C) and desiccated environment.[2][4] For long-term storage, -20°C is recommended.[1][3] The compound should be protected from light.[2][4]

Accidental Release and Disposal

In the event of a spill, avoid dust formation.[2] Sweep up the material and place it in a suitable, closed container for disposal.[2] Prevent the compound from entering sewers and public waters.[2] Dispose of surplus and non-recyclable solutions through a licensed disposal company as an unused product.[2]

Physicochemical and Toxicological Data

Physicochemical Properties
PropertyValue
Chemical Formula C₉H₁₃¹⁵N₃O₄
Molecular Weight 230.19 g/mol
Appearance Crystalline Powder
Purity 96-98%
CAS Number Unlabeled: 951-77-9[5]; Labeled: N/A
Toxicological Information

The acute and chronic toxicity of 2'-Deoxycytidine-¹⁵N₃ have not been extensively studied. It is not classified for acute oral, dermal, or inhalation toxicity.[2] However, as a deoxycytidine analog, it is prudent to consider toxicity data from related compounds. For instance, some deoxycytidine analogs used in therapeutic applications have been shown to exhibit myelosuppression and intestinal toxicity.[6][7] Another analog, 5-aza-2'-deoxycytidine, is known to be highly toxic to cultured cells and animals, with its cytotoxicity mediated by the covalent trapping of DNA methyltransferase.[8][9]

Experimental Protocols and Workflows

2'-Deoxycytidine-¹⁵N₃ is primarily used in NMR spectroscopy and mass spectrometry. Below are generalized workflows and protocols for its application.

General Handling and Preparation of Stock Solutions

cluster_storage Storage cluster_handling Handling cluster_use Application cluster_final_storage Stock Solution Storage storage Store at +2°C to +8°C Protect from light and moisture weigh Weigh in ventilated enclosure storage->weigh Equilibrate to room temperature dissolve Dissolve in appropriate solvent (e.g., water, DMSO) weigh->dissolve use Use in experiment (NMR, MS, etc.) dissolve->use store_solution Store stock solution at -20°C or -80°C dissolve->store_solution

Caption: Workflow for handling and preparing 2'-Deoxycytidine-¹⁵N₃ solutions.

Protocol for Stock Solution Preparation:

  • Allow the vial of 2'-Deoxycytidine-¹⁵N₃ to equilibrate to room temperature before opening to prevent condensation.

  • In a well-ventilated enclosure, weigh the desired amount of the compound.

  • Dissolve the compound in a suitable solvent, such as sterile water or DMSO. If using water, the solution can be filter-sterilized using a 0.22 µm filter.[1]

  • For storage, stock solutions can be kept at -20°C for up to one month or at -80°C for up to six months.[1] Ensure the container is sealed to protect from moisture and light.[1]

Use in NMR Spectroscopy

2'-Deoxycytidine-¹⁵N₃ is often incorporated into DNA or RNA oligonucleotides via phosphoramidite (B1245037) synthesis to study nucleic acid structure, dynamics, and interactions with other molecules.

start Start with 2'-Deoxycytidine-¹⁵N₃ phosphoramidite Synthesize ¹⁵N-labeled phosphoramidite start->phosphoramidite synthesis Incorporate into oligonucleotide via solid-phase synthesis phosphoramidite->synthesis purification Cleave and deprotect oligonucleotide synthesis->purification nmr Analyze by NMR spectroscopy purification->nmr

Caption: Workflow for NMR analysis using ¹⁵N-labeled oligonucleotides.

Generalized Protocol for Incorporation into Oligonucleotides:

  • Phosphoramidite Synthesis: 2'-Deoxycytidine-¹⁵N₃ is chemically converted into its phosphoramidite derivative. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and reacting the 3'-hydroxyl group to add the phosphoramidite moiety.

  • Solid-Phase Synthesis: The ¹⁵N-labeled phosphoramidite is used in an automated DNA/RNA synthesizer. The synthesis cycle involves:

    • Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain.

    • Coupling: Addition of the ¹⁵N-labeled phosphoramidite to the free 5'-hydroxyl group.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Purification: The labeled oligonucleotide is purified, typically by HPLC.

  • NMR Analysis: The purified sample is dissolved in a suitable NMR buffer for structural and dynamic studies.

Signaling Pathway for Metabolic Labeling

When introduced to cells, 2'-Deoxycytidine-¹⁵N₃ can be incorporated into DNA through the nucleoside salvage pathway.

dC_15N3 2'-Deoxycytidine-¹⁵N₃ (extracellular) transport Nucleoside Transporter dC_15N3->transport dC_15N3_intra 2'-Deoxycytidine-¹⁵N₃ (intracellular) transport->dC_15N3_intra dCMP_15N3 dCMP-¹⁵N₃ dC_15N3_intra->dCMP_15N3 ATP dCK Deoxycytidine Kinase (dCK) dUMP_15N3 dUMP-¹⁵N₃ dCMP_15N3->dUMP_15N3 dCDP_15N3 dCDP-¹⁵N₃ dCMP_15N3->dCDP_15N3 ATP dCD dCMP Deaminase dTMP_15N3 dTMP-¹⁵N₃ dUMP_15N3->dTMP_15N3 TS Thymidylate Synthase diphosphate_kinase Diphosphate Kinase dCTP_15N3 dCTP-¹⁵N₃ dCDP_15N3->dCTP_15N3 ATP triphosphate_kinase Triphosphate Kinase dna ¹⁵N-labeled DNA dCTP_15N3->dna Incorporation dna_pol DNA Polymerase

Caption: Simplified nucleoside salvage pathway for 2'-Deoxycytidine-¹⁵N₃.

Generalized Protocol for Metabolic Labeling:

  • Cell Culture: Culture cells to the desired confluency.

  • Labeling: Add 2'-Deoxycytidine-¹⁵N₃ to the culture medium at a predetermined concentration. The optimal concentration and labeling time will vary depending on the cell type and experimental goals.

  • Incubation: Incubate the cells for the desired period to allow for the uptake and incorporation of the labeled nucleoside.

  • Harvesting: Harvest the cells and extract the DNA.

  • Analysis: Analyze the labeled DNA using techniques such as mass spectrometry to determine the extent of incorporation.

First Aid Measures

In case of exposure, follow these first aid measures and consult a physician.[2]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Skin Contact Wash off with soap and plenty of water.
Eye Contact Flush eyes with water as a precaution.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

  • Hazardous Combustion Products: Under fire conditions, carbon oxides and nitrogen oxides may be formed.[2]

This technical guide is intended to provide a comprehensive overview of the safety and handling of 2'-Deoxycytidine-¹⁵N₃. It is essential to supplement this information with your institution's specific safety protocols and to conduct a thorough risk assessment before beginning any new experimental procedure.

References

Technical Guide: 2'-Deoxycytidine-¹⁵N₃ Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for 2'-Deoxycytidine-¹⁵N₃. This stable isotope-labeled nucleoside is a critical tool in various research applications, including biomolecular NMR, genetic therapy, and as an internal standard for quantitative analysis by mass spectrometry.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative specifications for 2'-Deoxycytidine-¹⁵N₃, providing a basis for quality assessment and experimental design.

Table 1: Physical and Chemical Properties

PropertySpecification
Appearance White powder[4]
Molecular Formula C₉H₁₃¹⁵N₃O₄
Molecular Weight 230.19 g/mol [1][2][4]

Table 2: Quality Control Specifications

ParameterMethodSpecification
Chemical Purity HPLC≥98%[1][4][5]
Isotopic Enrichment Mass Spectrometry96-98 atom % ¹⁵N[4]
Identity ¹H NMR, Mass SpectrometryConforms to structure

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is used to determine the chemical purity of 2'-Deoxycytidine-¹⁵N₃ by separating it from any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • BIST B+ Column or equivalent C18 column

Reagents:

Procedure:

  • Sample Preparation: A known concentration of 2'-Deoxycytidine-¹⁵N₃ is dissolved in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV absorbance at an appropriate wavelength (e.g., 270 nm).

  • Analysis: The sample is injected into the HPLC system. The retention time and peak area of the main component are recorded. Purity is calculated by dividing the peak area of 2'-Deoxycytidine-¹⁵N₃ by the total peak area of all components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment

This robust and sensitive method is employed for the quantification of 2'-Deoxycytidine and to confirm its isotopic enrichment.[6] The use of a stable isotope-labeled internal standard is essential for correcting for analytical variability.[6]

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole)

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: The sample is diluted in an appropriate solvent.

  • Chromatographic Separation: An aliquot of the sample is injected into the LC system for separation.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ions corresponding to 2'-Deoxycytidine-¹⁵N₃ and its unlabeled counterpart are monitored.

    • Isotopic Enrichment Calculation: The ratio of the peak areas of the ¹⁵N-labeled and unlabeled species is used to determine the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of 2'-Deoxycytidine-¹⁵N₃.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

Procedure:

  • Sample Preparation: The sample is dissolved in a deuterated solvent.

  • Data Acquisition: The ¹H NMR spectrum is acquired.

  • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the spectrum are compared to a reference spectrum or known values for 2'-Deoxycytidine to confirm the identity and structural integrity of the compound. A hindered rotation around the C4—N4 bond can be indicated by two separate signals for the amino protons.[7]

Diagrams

The following diagrams illustrate key workflows and relationships relevant to the analysis of 2'-Deoxycytidine-¹⁵N₃.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_results Results Sample 2'-Deoxycytidine-15N3 Sample Purity Purity Analysis (HPLC) Sample->Purity Identity Identity Confirmation (NMR) Sample->Identity Enrichment Isotopic Enrichment (MS) Sample->Enrichment CoA Certificate of Analysis Purity->CoA Identity->CoA Enrichment->CoA

Caption: Analytical workflow for 2'-Deoxycytidine-¹⁵N₃ Certificate of Analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dilution Standard Internal Standard Spiking Sample->Standard Injection Injection Standard->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Analysis Ionization->Detection Quantification Quantification Detection->Quantification

Caption: LC-MS/MS experimental workflow for quantitative analysis.

References

Theoretical Mass of 2'-Deoxycytidine-¹⁵N₃: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical mass of 2'-Deoxycytidine-¹⁵N₃, a stable isotope-labeled variant of the naturally occurring deoxyribonucleoside. The incorporation of three ¹⁵N isotopes into the cytidine (B196190) base offers a powerful tool for a range of research applications, including metabolic tracing, quantification of DNA synthesis, and as an internal standard in mass spectrometry-based assays. This document outlines the calculation of its theoretical mass, details relevant experimental protocols for its analysis, and illustrates its metabolic context.

Quantitative Data Summary

The theoretical mass of a molecule is a fundamental property derived from the sum of the masses of its constituent isotopes. The following table summarizes the atomic masses used in the calculation and presents the theoretical masses for both unlabeled and ¹⁵N₃-labeled 2'-Deoxycytidine.

ComponentStandard Atomic Mass (Da)Isotopic Mass (Da)Molecular FormulaContribution to Unlabeled Mass (Da)Contribution to ¹⁵N₃ Labeled Mass (Da)
Carbon (C)12.011-C₉108.099108.099
Hydrogen (H)1.008-H₁₃13.10413.104
Oxygen (O)15.999-O₄63.99663.996
Nitrogen (N)14.007-N₃42.021-
Nitrogen-15 (¹⁵N)-15.000108898¹⁵N₃-45.000326694
Total C₉H₁₃N₃O₄ 227.220 230.200

Note: The standard atomic masses are weighted averages of all naturally occurring isotopes of an element. For the calculation of the theoretical mass of a specific isotopic variant, the precise mass of the isotope is used.

Calculation of Theoretical Mass

The theoretical monoisotopic mass of 2'-Deoxycytidine-¹⁵N₃ is calculated by summing the masses of the most abundant or specified isotopes of each element in its molecular formula (C₉H₁₃N₃O₄).

2.1 Theoretical Mass of Unlabeled 2'-Deoxycytidine

The molecular formula for 2'-Deoxycytidine is C₉H₁₃N₃O₄.[1][2][3]

  • Carbon (C): 9 atoms × 12.011 Da/atom = 108.099 Da

  • Hydrogen (H): 13 atoms × 1.008 Da/atom = 13.104 Da

  • Nitrogen (N): 3 atoms × 14.007 Da/atom = 42.021 Da

  • Oxygen (O): 4 atoms × 15.999 Da/atom = 63.996 Da

Total Theoretical Mass = 108.099 + 13.104 + 42.021 + 63.996 = 227.220 Da

2.2 Theoretical Mass of 2'-Deoxycytidine-¹⁵N₃

In this isotopically labeled molecule, the three nitrogen atoms are the stable isotope ¹⁵N, which has an atomic mass of approximately 15.000108898 Da.[4]

  • Carbon (C): 9 atoms × 12.011 Da/atom = 108.099 Da

  • Hydrogen (H): 13 atoms × 1.008 Da/atom = 13.104 Da

  • Nitrogen-15 (¹⁵N): 3 atoms × 15.000108898 Da/atom = 45.000326694 Da

  • Oxygen (O): 4 atoms × 15.999 Da/atom = 63.996 Da

Total Theoretical Mass = 108.099 + 13.104 + 45.000326694 + 63.996 = 230.200 Da

Experimental Protocols

The analysis and utilization of 2'-Deoxycytidine-¹⁵N₃ in research settings predominantly involve its synthesis and subsequent detection by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of Isotopically Labeled 2'-Deoxycytidine

The synthesis of ¹⁵N-labeled nucleosides is a multi-step process that can be achieved through various chemical or chemo-enzymatic methods. A general approach involves the synthesis of the ¹⁵N-labeled pyrimidine (B1678525) base (cytosine) followed by its glycosylation with a protected deoxyribose sugar.

General Synthetic Workflow:

  • Synthesis of ¹⁵N-labeled Cytosine: This can be accomplished by utilizing starting materials enriched with ¹⁵N, such as ¹⁵NH₄Cl or K¹⁵NO₃, in the chemical synthesis of the pyrimidine ring.

  • Preparation of Protected Deoxyribose: The deoxyribose sugar moiety is appropriately protected to ensure regioselective glycosylation.

  • Glycosylation: The ¹⁵N-labeled cytosine is coupled with the protected deoxyribose derivative, often via a Vorbrüggen glycosylation or a similar method.

  • Deprotection: The protecting groups on the sugar and base are removed to yield the final 2'-Deoxycytidine-¹⁵N₃ product.

  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

A recent study describes improved syntheses of isotopically labeled pyrimidine 2'-deoxynucleosides, which could be adapted for ¹⁵N labeling.[5][6][7]

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary technique for quantifying the incorporation of stable isotopes.

Sample Preparation (from DNA):

  • DNA Isolation: Genomic DNA is extracted from cells or tissues that have been cultured with 2'-Deoxycytidine-¹⁵N₃.

  • Enzymatic Hydrolysis: The purified DNA is digested to its constituent deoxynucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • Sample Cleanup: The resulting deoxynucleoside mixture is purified, often by solid-phase extraction, to remove enzymes and other contaminants.

LC-MS/MS Analysis:

  • Chromatography: The deoxynucleoside mixture is separated using reverse-phase HPLC.

  • Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Parent Ion (Q1): The mass spectrometer is set to select the m/z (mass-to-charge ratio) of the protonated molecular ions of both unlabeled 2'-Deoxycytidine ([M+H]⁺ ≈ 228.1) and 2'-Deoxycytidine-¹⁵N₃ ([M+H]⁺ ≈ 231.1).

    • Fragmentation (Q2): The selected parent ions are fragmented in the collision cell. A characteristic fragmentation for deoxynucleosides is the loss of the deoxyribose moiety.

    • Product Ion (Q3): A specific product ion (e.g., the protonated cytosine base) is monitored for quantification.

  • Quantification: The ratio of the peak areas of the labeled and unlabeled species is used to determine the extent of isotopic incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the position of the ¹⁵N labels within the molecule.

Sample Preparation:

  • A purified sample of 2'-Deoxycytidine-¹⁵N₃ is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

NMR Analysis:

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional NMR experiment is highly effective for observing the correlations between ¹H and ¹⁵N nuclei that are directly bonded. It will show signals for the protons attached to the ¹⁵N atoms in the cytosine ring, confirming the successful incorporation of the isotopes at the expected positions.

  • ¹⁵N NMR: A one-dimensional ¹⁵N NMR spectrum can also be acquired to observe the chemical shifts of the nitrogen atoms, which will differ from those in the unlabeled compound.

Mandatory Visualizations

Metabolic Pathway of 2'-Deoxycytidine

The following diagram illustrates the salvage pathway for 2'-Deoxycytidine, a key metabolic route for the utilization of this nucleoside.

Deoxycytidine_Salvage_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular dC_ext 2'-Deoxycytidine-¹⁵N₃ dC_int 2'-Deoxycytidine-¹⁵N₃ dC_ext->dC_int Nucleoside Transporter dCMP dCMP-¹⁵N₃ dC_int->dCMP Deoxycytidine Kinase (dCK) dCDP dCDP-¹⁵N₃ dCMP->dCDP dCMP Kinase dCTP dCTP-¹⁵N₃ dCDP->dCTP Nucleoside Diphosphate Kinase DNA DNA dCTP->DNA DNA Polymerase

Caption: Salvage pathway of 2'-Deoxycytidine-¹⁵N₃.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the major steps in the quantification of 2'-Deoxycytidine-¹⁵N₃ incorporation into DNA.

LCMSMS_Workflow start Cell Culture with 2'-Deoxycytidine-¹⁵N₃ dna_isolation DNA Isolation start->dna_isolation hydrolysis Enzymatic Hydrolysis to Deoxynucleosides dna_isolation->hydrolysis cleanup Sample Cleanup (e.g., SPE) hydrolysis->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Workflow for DNA incorporation analysis.

Logical Relationship of Mass Calculation

The following diagram illustrates the logical flow for calculating the theoretical mass of an isotopically labeled compound.

Mass_Calculation_Logic start Define Molecular Formula get_masses Obtain Atomic Masses of Constituent Isotopes start->get_masses multiply Multiply Atomic Mass by the Number of Atoms for each Element get_masses->multiply sum Sum the Masses of all Atoms multiply->sum end Theoretical Monoisotopic Mass sum->end

Caption: Logic for theoretical mass calculation.

References

Methodological & Application

Application Notes and Protocols for 2'-Deoxycytidine-¹⁵N₃ in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2'-Deoxycytidine-¹⁵N₃ for in-depth analysis of nucleic acid structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy. The site-specific incorporation of ¹⁵N isotopes into the cytidine (B196190) base offers a powerful tool for probing molecular interactions at atomic resolution, particularly in the context of drug development and the study of biological processes such as DNA methylation.

Introduction to ¹⁵N-Labeled Deoxycytidine in NMR

The strategic placement of stable isotopes like ¹⁵N within a biomolecule provides a sensitive handle for NMR spectroscopy. While naturally abundant ¹⁴N has unfavorable NMR properties due to its quadrupole moment, the spin-1/2 nucleus of ¹⁵N yields sharp signals, enabling high-resolution structural and dynamic studies. Specifically, labeling the three nitrogen atoms in 2'-deoxycytidine (B1670253) (N³, N⁴ amino, and N¹) allows for the direct observation of these sites within a DNA oligonucleotide. This is particularly advantageous for studying interactions in the major and minor grooves of DNA, where these nitrogen atoms are often involved in hydrogen bonding with ligands or proteins.[1][2]

Key Applications

The use of 2'-Deoxycytidine-¹⁵N₃ in NMR spectroscopy is pivotal for:

  • Structural Biology: Elucidating the three-dimensional structures of DNA and RNA molecules and their complexes in solution.

  • Drug Discovery and Development: Characterizing the binding of small molecules, peptides, and proteins to DNA targets. This includes identifying the binding site, determining binding affinity (Kd), and understanding the mechanism of action.

  • Nucleic Acid Dynamics: Investigating conformational changes and flexibility of DNA upon ligand binding or protein interaction.

  • Protein-Nucleic Acid Interactions: Mapping the binding interfaces and understanding the recognition mechanisms between proteins, such as DNA methyltransferases, and their DNA substrates.[3]

Experimental Protocols

Synthesis and Incorporation of 2'-Deoxycytidine-¹⁵N₃ into Oligonucleotides

Site-specific incorporation of 2'-Deoxycytidine-¹⁵N₃ into a DNA oligonucleotide is typically achieved via automated solid-phase phosphoramidite (B1245037) chemistry.

Workflow for ¹⁵N-Labeling of Oligonucleotides:

G Workflow for Site-Specific ¹⁵N-Labeling of Oligonucleotides cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start CPG Solid Support synthesis_cycle Phosphoramidite Synthesis Cycle (Deprotection, Coupling, Capping, Oxidation) start->synthesis_cycle incorporation Coupling of 2'-Deoxycytidine-¹⁵N₃ Phosphoramidite synthesis_cycle->incorporation At desired position elongation Chain Elongation with Unlabeled Phosphoramidites incorporation->elongation cleavage Cleavage from Support & Deprotection elongation->cleavage purification HPLC Purification cleavage->purification desalting Desalting purification->desalting qc Quality Control (MS, Analytical HPLC) desalting->qc

Workflow for ¹⁵N-labeled oligonucleotide synthesis.

Protocol:

  • Phosphoramidite Preparation: Obtain or synthesize the 2'-Deoxycytidine-¹⁵N₃ phosphoramidite.

  • Automated DNA Synthesis: Perform solid-phase DNA synthesis on an automated synthesizer. At the desired sequence position, introduce the 2'-Deoxycytidine-¹⁵N₃ phosphoramidite during the coupling step.

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using a standard ammonium (B1175870) hydroxide (B78521) or other appropriate deprotection solution.

  • Purification: Purify the full-length ¹⁵N-labeled oligonucleotide using high-performance liquid chromatography (HPLC), typically reverse-phase or ion-exchange.

  • Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV-Vis spectroscopy at 260 nm.

  • Quality Control: Verify the mass and purity of the final product using mass spectrometry and analytical HPLC.

NMR Sample Preparation for a ¹⁵N-Labeled DNA Oligonucleotide

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • Lyophilized ¹⁵N-labeled DNA oligonucleotide

  • NMR buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.5-7.0)

  • Deuterium oxide (D₂O)

  • High-quality NMR tubes (e.g., Shigemi or equivalent)

Protocol:

  • Dissolution: Dissolve the lyophilized DNA oligonucleotide in the NMR buffer to a final concentration of 0.1-1.0 mM. For interaction studies, lower concentrations around 0.1 mM may be sufficient.[4]

  • Annealing (for duplex DNA): If working with a self-complementary sequence or a duplex with an unlabeled complementary strand, heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature over several hours to ensure proper annealing.

  • D₂O Addition: Add D₂O to the sample to a final concentration of 5-10% (v/v) for the spectrometer's lock system.[5]

  • Transfer to NMR Tube: Transfer the final sample (~400-600 µL for a standard 5 mm tube) to a clean, high-quality NMR tube.[5] Ensure there are no air bubbles.

  • Equilibration: Allow the sample to equilibrate to the desired experimental temperature inside the NMR spectrometer before starting data acquisition.

2D ¹H-¹⁵N HSQC NMR Experiment for DNA-Ligand Interaction Studies

The 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the cornerstone for studying ¹⁵N-labeled biomolecules. It provides a "fingerprint" of all ¹H-¹⁵N correlations, with each peak corresponding to a specific nitrogen-attached proton.

Experimental Workflow for DNA-Ligand Titration:

G Workflow for NMR Titration of ¹⁵N-DNA with a Ligand start Prepare ¹⁵N-labeled DNA NMR Sample acquire_free Acquire 2D ¹H-¹⁵N HSQC of Free DNA (Reference) start->acquire_free titration_start Add Stoichiometric Amount of Ligand acquire_free->titration_start acquire_bound Acquire 2D ¹H-¹⁵N HSQC of DNA-Ligand Complex titration_start->acquire_bound loop_cond More Titration Points? acquire_bound->loop_cond loop_cond->titration_start Yes process_data Process and Analyze NMR Spectra loop_cond->process_data No csp_analysis Chemical Shift Perturbation (CSP) Analysis process_data->csp_analysis kd_determination Determine Dissociation Constant (Kd) csp_analysis->kd_determination

Workflow for NMR titration of ¹⁵N-DNA with a ligand.

Protocol:

  • Initial Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled DNA oligonucleotide in its free form.

  • Ligand Titration: Prepare a concentrated stock solution of the ligand in the same NMR buffer. Add small, precise aliquots of the ligand stock solution to the NMR sample to achieve desired molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0 equivalents).

  • Data Acquisition at Each Titration Point: After each addition of the ligand and a brief equilibration period, acquire a 2D ¹H-¹⁵N HSQC spectrum.

  • Data Processing: Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.

  • Chemical Shift Perturbation (CSP) Analysis: Overlay the spectra from the titration series and identify the peaks that shift or change in intensity upon ligand binding. The magnitude of the chemical shift perturbation (Δδ) for each affected residue can be calculated using the following equation:

    Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ]

    where Δδ_H and Δδ_N are the changes in the ¹H and ¹⁵N chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.

  • Binding Affinity (Kd) Determination: Plot the chemical shift perturbations (Δδ) as a function of the ligand concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Data Presentation

Quantitative data from NMR experiments should be organized for clear interpretation and comparison.

Table 1: Representative NMR Data Acquisition Parameters for a 2D ¹H-¹⁵N HSQC Experiment

ParameterValueDescription
Spectrometer Frequency600 MHz (¹H)Higher fields provide better resolution and sensitivity.
Pulse Sequencehsqcetf3gpsiA common sensitivity-enhanced HSQC with water suppression.[6]
Temperature298 K (25 °C)Should be kept constant throughout the titration.
¹H Spectral Width12 ppmCentered around the water resonance (~4.7 ppm).[7]
¹⁵N Spectral Width30-40 ppmCentered around the expected cytidine ¹⁵N resonances (~150-180 ppm).[7]
Number of Scans16-64Dependent on sample concentration; more scans for dilute samples.
Acquisition Time (¹H)~0.1 sDetermines the resolution in the direct dimension.
Acquisition Time (¹⁵N)~0.06 sDetermines the resolution in the indirect dimension.
Inter-scan Delay1.0-1.5 sAllows for relaxation of the spins between scans.

Table 2: Example Chemical Shift Perturbation Data for a ¹⁵N-dC labeled DNA upon Ligand Binding

Ligand Concentration (µM)¹H Chemical Shift (ppm)¹⁵N Chemical Shift (ppm)Δδ_H (ppm)Δδ_N (ppm)Weighted Δδ (ppm)
0 (Free DNA)7.85165.200.000.000.000
257.88165.450.030.250.046
507.91165.680.060.480.089
1007.95166.050.100.850.155
2007.99166.400.141.200.218
400 (Saturated)8.02166.650.171.450.263

Note: These are representative data. Actual chemical shifts and perturbations will vary depending on the DNA sequence, buffer conditions, and the nature of the interacting ligand.

Application Example: Studying DNA Methylation with ¹⁵N-dC NMR

DNA methylation, a key epigenetic modification, is catalyzed by DNA methyltransferases (DNMTs) that transfer a methyl group to the C5 position of cytosine. Studying the interaction between DNMTs and their DNA substrates is crucial for understanding gene regulation and for the development of epigenetic drugs.

Signaling Pathway/Interaction Diagram:

G Probing DNMT1-DNA Interaction using ¹⁵N-dC NMR cluster_dna DNA Substrate cluster_enzyme Enzyme cluster_complex Enzyme-Substrate Complex cluster_nmr NMR Analysis dna_free Hemimethylated DNA (with ¹⁵N-dC at target site) complex DNMT1-DNA-SAM Complex dna_free->complex dnmt1 DNMT1 sam S-adenosyl methionine (SAM) (Methyl Donor) dnmt1->sam Binds dnmt1->complex methylation Cytosine Methylation complex->methylation nmr_probe ¹H-¹⁵N HSQC NMR (Chemical Shift Perturbation) complex->nmr_probe Probed by dna_methylated Fully Methylated DNA methylation->dna_methylated dnmt1_released DNMT1 (released) methylation->dnmt1_released

Probing DNMT1-DNA interaction using ¹⁵N-dC NMR.

By incorporating 2'-Deoxycytidine-¹⁵N₃ at the target CpG site in a hemimethylated DNA duplex, researchers can use ¹H-¹⁵N HSQC NMR to:

  • Map the DNMT1 Binding Site: Monitor the chemical shift perturbations of the ¹⁵N-labeled cytidine upon binding of the DNMT1 enzyme. This provides direct evidence of the interaction at the active site.

  • Characterize Conformational Changes: Observe changes in the chemical environment of the target cytidine as it flips out of the DNA helix and into the catalytic pocket of DNMT1.

  • Screen for Inhibitors: Perform competitive binding experiments where the displacement of the ¹⁵N-labeled DNA by a small molecule inhibitor can be monitored by the return of the cytidine's NMR signals to their "free" state.

This approach offers a powerful, site-specific method for studying the intricate mechanisms of DNA methylation and for the rational design of novel epigenetic therapies.

References

Application Notes and Protocols for the Quantification of 2'-Deoxycytidine using 2'-Deoxycytidine-¹⁵N₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine (dC) is a fundamental component of deoxyribonucleic acid (DNA). The accurate quantification of dC in biological matrices such as plasma, urine, and tissue is crucial for various fields of research, including DNA damage and repair, epigenetic modifications, and the development of nucleoside analog drugs.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high selectivity and sensitivity.[4]

To ensure the accuracy and precision of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is paramount.[2][5][6] 2'-Deoxycytidine-¹⁵N₃ serves as an ideal internal standard for dC quantification. Being chemically identical to the analyte, it co-elutes and exhibits the same behavior during sample preparation and ionization, effectively compensating for matrix effects and variations in analytical performance.[1][3] This application note provides detailed protocols for the quantification of 2'-Deoxycytidine in biological samples using 2'-Deoxycytidine-¹⁵N₃ as an internal standard.

Principle of the Method: Stable Isotope Dilution

The methodology is based on the principle of stable isotope dilution (SID), a robust technique for quantitative analysis in mass spectrometry.[1][2] A known amount of the stable isotope-labeled internal standard (2'-Deoxycytidine-¹⁵N₃) is added to the sample at the initial stage of preparation. The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. Since both compounds are affected equally by any sample loss or changes in instrument response, the ratio of their peak areas allows for highly accurate and precise quantification of the endogenous analyte.[4]

Sample Biological Sample (e.g., Plasma, DNA) IS Add Known Amount of 2'-Deoxycytidine-¹⁵N₃ (IS) Sample->IS Spiking Prep Sample Preparation (e.g., Protein Precipitation, DNA Hydrolysis) IS->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data Data Acquisition (Analyte and IS Peak Areas) LCMS->Data Quant Quantification (Based on Analyte/IS Ratio) Data->Quant

Figure 1: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocols

Reagents and Materials
  • 2'-Deoxycytidine (analyte) reference standard

  • 2'-Deoxycytidine-¹⁵N₃ (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation agents (e.g., cold acetonitrile or isopropyl alcohol)[3][4]

  • DNA extraction kit (for DNA samples)

  • Enzymatic digestion cocktail (e.g., Nuclease P1 and Alkaline Phosphatase or Benzonase, phosphodiesterase I, and alkaline phosphatase) for DNA samples[1][4]

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2'-Deoxycytidine in 10 mL of a 50:50 (v/v) methanol/water solution.[2]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2'-Deoxycytidine-¹⁵N₃ in 1 mL of a 50:50 (v/v) methanol/water solution.[2]

  • Analyte Working Solutions (Calibration Standards): Prepare a series of working solutions by serially diluting the analyte stock solution with a 95:5 (v/v) water/acetonitrile mixture to create calibration standards ranging from approximately 0.1 ng/mL to 100 ng/mL.[1]

  • Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution to a final concentration of 10 ng/mL in a 95:5 (v/v) water/acetonitrile mixture. The optimal concentration may need to be adjusted based on the expected endogenous levels of the analyte.[1]

Sample Preparation

This protocol employs a protein precipitation method for the extraction of 2'-Deoxycytidine from plasma.[3]

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (10 ng/mL).

  • Vortex the sample for 10 seconds.[3]

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[3]

  • Vortex vigorously for 30 seconds.[3]

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.[1][3]

  • Carefully transfer the supernatant to a new tube.[1]

  • Evaporate the supernatant to dryness using a vacuum concentrator.[1]

  • Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).[1]

For the analysis of 2'-Deoxycytidine within DNA, enzymatic hydrolysis is required to release the individual deoxynucleosides.[3]

  • DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit.[1]

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using UV-Vis spectrophotometry.[1]

  • Internal Standard Spiking: To a 10-20 µg aliquot of DNA, add a precise volume of the internal standard working solution.[1]

  • Enzymatic Digestion: Add a digestion mix containing enzymes such as Nuclease P1 and Alkaline Phosphatase or a cocktail of Benzonase, phosphodiesterase I, and alkaline phosphatase in an appropriate buffer.[1][4]

  • Incubate the mixture at 37°C for 1-6 hours.[1][4]

  • The resulting solution containing the hydrolyzed deoxynucleosides is ready for LC-MS/MS analysis.

cluster_plasma Plasma Sample Workflow cluster_dna DNA Sample Workflow P_Start Plasma Sample P_IS Add IS P_Start->P_IS P_Precip Protein Precipitation (Acetonitrile) P_IS->P_Precip P_Cent Centrifuge P_Precip->P_Cent P_Super Collect Supernatant P_Cent->P_Super P_Dry Evaporate P_Super->P_Dry P_Recon Reconstitute P_Dry->P_Recon P_End Analyze by LC-MS/MS P_Recon->P_End D_Start DNA Sample D_IS Add IS D_Start->D_IS D_Digest Enzymatic Digestion D_IS->D_Digest D_End Analyze by LC-MS/MS D_Digest->D_End

Figure 2: Sample preparation workflows for plasma and DNA.

LC-MS/MS Method

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography
ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[2]
Mobile Phase A 0.1% formic acid in water[2]
Mobile Phase B 0.1% formic acid in acetonitrile[2]
Gradient 2% B for 1 min, ramp to 50% B over 5 min, hold for 1 min, return to 2% B and re-equilibrate for 3 min[1]
Flow Rate 0.4 mL/min[2]
Injection Volume 5 µL[2]
Mass Spectrometry
ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[2]
MS Instrument Triple quadrupole mass spectrometer[3]

In positive ESI mode, 2'-Deoxycytidine is protonated to form the precursor ion [M+H]⁺. During collision-induced dissociation (CID), the most characteristic fragmentation is the neutral loss of the 2'-deoxyribose sugar moiety (116.0 Da), resulting in the protonated cytosine base as the primary product ion. The stable isotope-labeled internal standard undergoes the exact same fragmentation pathway.[1]

Multiple Reaction Monitoring (MRM) Transitions

The following table summarizes the typical MRM transitions used for quantification. The exact m/z values should be confirmed by direct infusion of standards on the specific mass spectrometer used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
2'-Deoxycytidine 228.1112.1Quantifier[2]
2'-Deoxycytidine-¹⁵N₃ (IS) 231.1115.1Internal Standard

Note: Another stable isotope labeled internal standard, 2'-Deoxycytidine-¹³C₉,¹⁵N₃, has a precursor ion of 241.1 m/z and a product ion of 119.1 m/z.[1]

Data Analysis and Quantification

  • Integrate the peak areas for the MRM transitions of the analyte (2'-Deoxycytidine) and the internal standard (2'-Deoxycytidine-¹⁵N₃).[2]

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each sample, calibration standard, and quality control sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of 2'-Deoxycytidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance Characteristics

The performance of the method should be evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table provides typical performance characteristics for a validated LC-MS/MS assay for deoxynucleosides. These values are for guidance and should be established during in-house method validation.

ParameterTypical Value
Linearity (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL
Intra- and Inter-assay Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%

Conclusion

The described LC-MS/MS method, employing 2'-Deoxycytidine-¹⁵N₃ as an internal standard, provides a highly selective, sensitive, and accurate platform for the quantification of 2'-Deoxycytidine in complex biological matrices. The stable isotope dilution strategy effectively mitigates matrix-induced inaccuracies and variability in sample processing, making it the gold standard for quantitative biomarker analysis. This robust protocol is well-suited for applications in clinical research, toxicology, and drug development where reliable measurement of deoxynucleosides is crucial.[1]

References

Application Notes and Protocols for Incorporating 2'-Deoxycytidine-¹⁵N₃ into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of 2'-Deoxycytidine-¹⁵N₃ (¹⁵N₃-dC) into synthetic oligonucleotides. The protocols detailed below leverage standard phosphoramidite (B1245037) chemistry, a robust and widely adopted method for solid-phase DNA synthesis. The inclusion of stable isotopes like ¹⁵N is invaluable for a range of applications, including detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and as internal standards in quantitative mass spectrometry-based assays for pharmacokinetic and pharmacodynamic studies of oligonucleotide therapeutics.

Introduction

The precise placement of isotopically labeled nucleosides within an oligonucleotide is a powerful tool in modern nucleic acid research and drug development.[1][2] 2'-Deoxycytidine-¹⁵N₃, in which all three nitrogen atoms of the cytosine base are replaced with the heavy isotope ¹⁵N, provides a distinct mass shift and unique NMR properties. This enables researchers to probe specific sites within a DNA or RNA strand to study its structure, dynamics, and interactions with other molecules with high precision.

This document outlines the complete workflow for incorporating ¹⁵N₃-dC, from solid-phase synthesis and purification to final analysis.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of oligonucleotides containing ¹⁵N₃-dC.

Table 1: Synthesis and Yield of a 20-mer Oligonucleotide with a Single ¹⁵N₃-dC Incorporation (200 nmol scale)

ParameterTypical ValueNotes
Synthesis Scale200 nmolStarting amount of solid support.[3][4][5][6]
Average Coupling Efficiency>99%Per cycle efficiency is crucial for overall yield. Purity of the ¹⁵N₃-dC phosphoramidite is critical.[1]
Theoretical Yield (crude)~165 nmol (82.6%)Based on a 99% average coupling efficiency over 19 coupling cycles.[1]
Expected Final Yield (after HPLC purification)50 - 100 nmolYields can vary based on sequence, modifications, and purification efficiency.[6][7]
Purity (RP-HPLC)>95%Purity of the final full-length oligonucleotide after purification.[8]

Table 2: Mass Spectrometry Parameters for the Analysis of a ¹⁵N₃-dC Containing Oligonucleotide

ParameterESI-MSMALDI-TOF MS
Ionization Mode NegativeNegative
Expected Mass Shift per ¹⁵N₃-dC +3.009 Da+3.009 Da
Typical m/z Range 500-20002000-10000
Mass Accuracy < 5 ppm< 50 ppm
Sample Preparation Dissolved in 50:50 acetonitrile (B52724):water with a volatile salt (e.g., ammonium (B1175870) acetate) to 1-10 µM.Co-crystallized with a suitable matrix (e.g., 3-hydroxypicolinic acid) on a target plate.

Table 3: NMR Spectroscopy Parameters for a ¹⁵N₃-dC Containing Oligonucleotide

ParameterTypical ValueNotes
Nucleus ¹⁵N
Reference Compound Liquid Ammonia (NH₃) or Nitromethane (CH₃NO₂)Chemical shifts are referenced to liquid NH₃ at 0 ppm or CH₃NO₂ at -380.5 ppm.[9][10]
Expected ¹⁵N Chemical Shift Range for Cytidine (B196190) ~140 - 160 ppm (relative to NH₃)The exact chemical shift will be sensitive to the local chemical environment within the oligonucleotide.
Common Experiments ¹H-¹⁵N HSQC, ¹H-¹⁵N HMQCUsed to correlate the nitrogen atom with its attached proton, confirming incorporation and providing structural information.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of a single 2'-Deoxycytidine-¹⁵N₃ into a target oligonucleotide sequence using an automated solid-phase DNA synthesizer.

Protocol 1: Solid-Phase Oligonucleotide Synthesis (Phosphoramidite Chemistry)

This protocol outlines the automated synthesis cycle for incorporating the ¹⁵N₃-dC phosphoramidite.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial 3'-terminal nucleoside

  • Standard deoxyribonucleoside phosphoramidites (dA, dG, dT, dC)

  • 2'-Deoxycytidine-¹⁵N₃ phosphoramidite

  • Anhydrous acetonitrile (synthesis grade)

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile

  • Capping Solution A: Acetic Anhydride/Pyridine/THF

  • Capping Solution B: 16% N-Methylimidazole in THF

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine

Procedure:

  • Preparation:

    • Dissolve the ¹⁵N₃-dC phosphoramidite and all standard phosphoramidites in anhydrous acetonitrile to the concentration recommended by the manufacturer (typically 0.1 M).

    • Install the phosphoramidite and reagent bottles on the DNA synthesizer.

    • Program the desired oligonucleotide sequence, specifying the cycle for the incorporation of the ¹⁵N₃-dC phosphoramidite.

  • Automated Synthesis Cycle: The synthesizer will perform the following four steps for each nucleotide addition.

    • Step 1: Detritylation (Deblocking)

      • The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by washing with the deblocking solution.

      • The column is then washed thoroughly with anhydrous acetonitrile.

    • Step 2: Coupling

      • The ¹⁵N₃-dC phosphoramidite is mixed with the activator solution to form a highly reactive intermediate.

      • This activated phosphoramidite is then passed through the synthesis column, where it couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 120-180 seconds) may be employed to ensure high coupling efficiency for the labeled amidite.[11]

    • Step 3: Capping

      • Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1 sequences).

    • Step 4: Oxidation

      • The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.

      • The column is washed with anhydrous acetonitrile to prepare for the next cycle.

  • Repeat: The synthesis cycle is repeated until the full-length oligonucleotide is synthesized.

Protocol 2: Cleavage and Deprotection

Materials:

Procedure:

  • After the final synthesis cycle, the solid support is dried with argon.

  • Transfer the CPG support to a screw-cap vial.

  • Add 1 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • Cool the vial to room temperature and centrifuge to pellet the CPG support.

  • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the crude oligonucleotide solution using a vacuum concentrator.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium Acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: 50% Acetonitrile in 0.1 M TEAA, pH 7.0

Procedure:

  • Sample Preparation: Reconstitute the dried crude oligonucleotide in 200-500 µL of Mobile Phase A.

  • HPLC Method:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes).

    • Monitor the elution at 260 nm.

  • Fraction Collection: Collect the major peak corresponding to the full-length oligonucleotide product.

  • Desalting: Lyophilize the collected fraction to remove the volatile TEAA buffer and acetonitrile. For applications requiring very low salt content, a subsequent desalting step using a size-exclusion column may be necessary.

Protocol 4: Analysis by Mass Spectrometry

Procedure (ESI-MS):

  • Sample Preparation: Dissolve the purified and desalted oligonucleotide in a 50:50 mixture of acetonitrile and water containing a small amount of a volatile salt like ammonium acetate to a final concentration of 1-10 µM.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in negative ion mode over a suitable m/z range.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the monoisotopic mass of the oligonucleotide. Confirm the incorporation of ¹⁵N₃-dC by observing a mass increase of approximately 3.009 Da for each incorporated labeled cytidine residue compared to the theoretical mass of the unlabeled oligonucleotide.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing cluster_analysis Analysis prep Resin Preparation detritylation Detritylation (DMT Removal) prep->detritylation coupling Coupling (¹⁵N₃-dC Phosphoramidite) detritylation->coupling capping Capping coupling->capping oxidation Oxidation capping->oxidation repeat Repeat Cycle oxidation->repeat cleavage Cleavage & Deprotection oxidation->cleavage repeat->detritylation for next nucleotide purification RP-HPLC Purification cleavage->purification ms Mass Spectrometry (ESI/MALDI-TOF) purification->ms nmr NMR Spectroscopy purification->nmr final_product Purified ¹⁵N₃-dC Oligonucleotide ms->final_product nmr->final_product

Caption: Experimental workflow for ¹⁵N₃-dC oligonucleotide synthesis.

phosphoramidite_cycle start Start of Cycle (Support-bound Oligo with 5'-DMT) detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add ¹⁵N₃-dC Phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation end End of Cycle (Elongated Oligo with 5'-DMT) oxidation->end

References

Application Note & Protocols: Quantitative Mass Spectrometry Using ¹⁵N Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative mass spectrometry is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance. Among the various quantitative strategies, metabolic labeling using stable isotopes, such as ¹⁵N, is considered a gold standard for accuracy and precision.[1][2] This in vivo labeling technique involves integrating ¹⁵N-containing amino acids or nitrogen salts into the entire proteome of a cell or organism.[3] By creating a "heavy" proteome to serve as an internal standard, this method effectively minimizes experimental variability from sample preparation to mass spectrometry analysis, as the standard is co-processed with the unlabeled "light" analyte.[1] This application note provides detailed protocols and data analysis workflows for quantitative proteomics using ¹⁵N labeled standards.

Core Principles of ¹⁵N Metabolic Labeling

The fundamental principle of ¹⁵N metabolic labeling lies in the mass difference between the heavy (¹⁵N) and light (¹⁴N) nitrogen isotopes. This mass difference is detectable by a mass spectrometer, allowing for the differentiation and relative quantification of proteins from two mixed samples.[3] One sample is cultured in a medium with the natural abundance of nitrogen ("light"), while the other is grown in a medium containing a ¹⁵N-labeled nitrogen source ("heavy").[4] The samples are then combined, processed, and analyzed by LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides, one light and one heavy, that co-elute. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[1]

Experimental Protocols

Protocol 1: ¹⁵N Metabolic Labeling of Cultured Cells

This protocol outlines the steps for metabolic labeling of cells in culture.

Materials:

  • "Light" cell culture medium (containing ¹⁴N nitrogen sources)

  • "Heavy" cell culture medium (with ¹⁵N-labeled amino acids or ¹⁵NH₄Cl)

  • Cells of interest

  • Standard cell culture equipment (incubator, flasks, etc.)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein quantification assay (e.g., Bradford or BCA)

Procedure:

  • Cell Culture: Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium.

  • Achieve High Incorporation: Ensure a sufficient number of cell divisions (typically at least 5-6) in the "heavy" medium to achieve a high level of ¹⁵N incorporation (>95%).[2]

  • Harvest Cells: Harvest both the "light" and "heavy" cell populations. Wash the cells with PBS.

  • Cell Lysis: Lyse the cells using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of both the "light" and "heavy" cell lysates.

  • Sample Mixing: Mix a known amount of the "heavy" proteome (internal standard) with the "light" experimental sample, typically in a 1:1 ratio based on protein content.[1][3]

Protocol 2: Protein Digestion and Peptide Preparation

This protocol describes the preparation of peptides for mass spectrometry analysis.

Materials:

  • Combined "light" and "heavy" protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Denaturation, Reduction, and Alkylation: Denature the proteins in the mixed sample. Reduce the disulfide bonds with DTT and then alkylate the cysteine residues with IAA.[1]

  • Enzymatic Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin. This is typically performed overnight at 37°C.[1]

  • Desalting: Desalt the resulting peptide mixture using C18 spin tips to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Sample Concentration: Dry the purified peptides in a vacuum centrifuge and resuspend in a small volume of solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis

This protocol provides a general overview of the liquid chromatography-tandem mass spectrometry analysis.

Procedure:

  • Chromatographic Separation: Inject the peptide mixture onto a liquid chromatography system. The peptides are separated based on their physicochemical properties, typically by reverse-phase chromatography.

  • Mass Spectrometry Analysis: The eluting peptides are introduced into the mass spectrometer. The instrument will detect both the "light" (unlabeled) and "heavy" (¹⁵N-labeled) peptides, which are separated by a mass difference corresponding to the number of nitrogen atoms in the peptide.[1]

  • Data Acquisition: The mass spectrometer acquires tandem mass spectra (MS/MS) of the peptides for identification and quantification.

Data Analysis Workflow

The analysis of ¹⁵N labeling data can be complex due to the variable mass shift of peptides depending on their nitrogen content.[3][5] Specialized software is required to handle this complexity.

  • Peptide and Protein Identification: The acquired MS/MS spectra are searched against a protein database to identify the peptides and, consequently, the proteins in the sample.

  • Quantification: The software identifies and quantifies the peak areas or intensities of the "light" and "heavy" peptide pairs.[1]

  • Ratio Calculation: The ratio of the light to heavy peptide intensity directly reflects the relative abundance of the protein in the experimental sample compared to the internal standard.[1]

  • Labeling Efficiency Correction: It is crucial to determine the labeling efficiency and correct for it during data analysis, as incomplete incorporation of the ¹⁵N isotope can affect quantification accuracy.[6][7] Labeling efficiency can often range from 93-99%.[3]

  • Data Normalization: A systematic normalization is typically required before comparing results between different experiments, as samples are rarely mixed at an exact 1:1 ratio.[7]

  • Protein-Level Statistics: Peptide ratios are compiled to the protein level, and a median value is often reported as it is more tolerant to outliers than the mean.[4][7]

Data Presentation

The final output of a ¹⁵N labeling experiment is a list of identified proteins with their corresponding abundance ratios between the experimental and control samples. This data is typically presented in tables for easy interpretation and comparison.[3]

Protein IDGene NameDescriptionRatio (Light/Heavy)Number of Peptidesp-value
P12345ABC1Example Protein 12.5120.001
Q67890XYZ2Example Protein 20.880.045
R54321DEF3Example Protein 31.2150.350

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_preparation Sample Preparation cluster_analysis Analysis Light_Culture Cell Culture (14N Medium) Harvest_Lyse Harvest & Lyse Cells Light_Culture->Harvest_Lyse Heavy_Culture Cell Culture (15N Medium) Heavy_Culture->Harvest_Lyse Quantify_Mix Quantify & Mix Samples (1:1) Harvest_Lyse->Quantify_Mix Digest Protein Digestion Quantify_Mix->Digest Desalt Peptide Desalting Digest->Desalt LC_MS LC-MS/MS Analysis Desalt->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.

data_analysis_workflow Raw_Data Raw MS Data Peptide_ID Peptide Identification Raw_Data->Peptide_ID Quantification Peptide Pair Quantification (Light vs. Heavy) Peptide_ID->Quantification Ratio_Correction Ratio Correction (Labeling Efficiency) Quantification->Ratio_Correction Normalization Normalization Ratio_Correction->Normalization Protein_Quant Protein Quantification (Median Peptide Ratios) Normalization->Protein_Quant Statistical_Analysis Statistical Analysis Protein_Quant->Statistical_Analysis Results Quantitative Results Statistical_Analysis->Results

Caption: Data analysis workflow for ¹⁵N-labeled proteomics experiments.

Conclusion

Metabolic labeling with ¹⁵N is a powerful and accurate method for large-scale relative protein quantification.[3] Its main advantage lies in the early combination of samples, which significantly reduces experimental error.[2] While challenges such as incomplete labeling and complex data analysis exist, they can be effectively managed with careful experimental design and appropriate data analysis strategies.[2][8] By following the protocols and workflows outlined in this application note, researchers, scientists, and drug development professionals can confidently employ this technique to gain valuable insights into the complexities of the proteome.

References

Application Notes and Protocols for 2'-Deoxycytidine-¹⁵N₃ in DNA-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2'-Deoxycytidine-¹⁵N₃ for the detailed analysis of DNA-protein interactions. The site-specific incorporation of this stable isotope-labeled nucleoside enables precise mapping of binding interfaces, determination of binding affinities, and characterization of conformational changes using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

I. Introduction to Isotope Labeling in DNA-Protein Interaction Studies

The study of the intricate dance between proteins and DNA is fundamental to understanding a vast array of cellular processes, from gene regulation and DNA replication to DNA repair and drug action. Isotope labeling of nucleic acids, specifically with stable isotopes like ¹⁵N, provides a powerful, non-radioactive tool to probe these interactions at an atomic level. By strategically incorporating ¹⁵N-labeled nucleosides, such as 2'-Deoxycytidine-¹⁵N₃, into a DNA oligonucleotide, researchers can selectively monitor the local environment of that specific nucleotide upon protein binding. This allows for the unambiguous assignment of signals in complex spectra and provides detailed insights into the structural and dynamic aspects of the interaction.

II. Key Applications of 2'-Deoxycytidine-¹⁵N₃

The primary applications of incorporating 2'-Deoxycytidine-¹⁵N₃ into DNA oligonucleotides for protein interaction studies include:

  • Mapping Protein Binding Sites on DNA: By monitoring the chemical shift perturbations of the ¹⁵N-labeled cytidine (B196190) residues in NMR spectra upon protein titration, the specific nucleotides involved in the protein interface can be identified.

  • Determining Binding Affinities (Kd): NMR titration experiments allow for the quantitative determination of the dissociation constant (Kd), providing a measure of the binding strength between the protein and the DNA.

  • Characterizing Conformational Changes: Changes in the NMR signals of the labeled cytidine can reveal alterations in the local DNA structure and dynamics upon protein binding.

  • Investigating the Role of Cytosine in Recognition: Site-specific labeling allows for a focused investigation of the role of individual cytidine residues in the specific recognition by a DNA-binding protein.

  • Cross-Linking Mass Spectrometry (XL-MS): The ¹⁵N label can serve as a unique mass signature to aid in the identification of cross-linked peptide-oligonucleotide fragments, providing direct evidence of close proximity between specific amino acids and the labeled cytidine.

III. Data Presentation: Quantitative Analysis of DNA-Protein Interactions

A key advantage of using 2'-Deoxycytidine-¹⁵N₃ is the ability to obtain precise quantitative data. The following tables present illustrative examples of data that can be generated from NMR titration experiments.

Table 1: Illustrative ¹H-¹⁵N HSQC Chemical Shift Perturbations (CSPs) of a ¹⁵N₃-dC labeled DNA Oligonucleotide upon Titration with a DNA-Binding Protein.

Note: This is a representative table with hypothetical data to illustrate the typical results of an NMR titration experiment. The specific values will vary depending on the interacting molecules.

Protein Concentration (µM)¹H Chemical Shift (ppm) of ¹⁵N₃-dC¹⁵N Chemical Shift (ppm) of ¹⁵N₃-dCCombined CSP (ppm)¹
0 (Free DNA)7.85155.200.000
107.88155.350.042
257.92155.550.092
507.98155.800.164
1008.05156.100.250
200 (Saturated)8.15156.500.361

¹Combined Chemical Shift Perturbation (CSP) is calculated using the formula: CSP = sqrt( (Δδ_H)^2 + (α * Δδ_N)^2 ) where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).

Table 2: Illustrative Binding Affinity Data Derived from NMR Titration.

ParameterValueMethod of Determination
Dissociation Constant (Kd)45.2 ± 3.5 µMNon-linear fitting of the chemical shift perturbation data to a 1:1 binding model.
Hill Coefficient1.05Fit of the binding isotherm, suggesting a 1:1 binding stoichiometry.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments involving 2'-Deoxycytidine-¹⁵N₃.

A. Protocol for Solid-Phase Synthesis of a 2'-Deoxycytidine-¹⁵N₃ Labeled Oligonucleotide

This protocol outlines the steps for incorporating a ¹⁵N₃-labeled deoxycytidine phosphoramidite (B1245037) into a custom DNA oligonucleotide using an automated solid-phase synthesizer.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial 3'-terminal nucleoside

  • Standard deoxyribonucleoside phosphoramidites (dA, dG, dT)

  • 2'-Deoxycytidine-¹⁵N₃ phosphoramidite

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution A (acetic anhydride/lutidine/THF)

  • Capping solution B (N-methylimidazole/THF)

  • Oxidizing solution (iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Purification system (e.g., HPLC or PAGE)

Procedure:

  • Synthesizer Preparation: Install the required phosphoramidites, including the 2'-Deoxycytidine-¹⁵N₃ phosphoramidite, and all synthesis reagents on the automated DNA synthesizer.

  • Sequence Programming: Program the desired DNA sequence into the synthesizer's software, specifying the position for the incorporation of the ¹⁵N₃-labeled cytidine.

  • Synthesis Cycle: The automated synthesis proceeds in a step-wise manner for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: The ¹⁵N₃-dC phosphoramidite (or a standard phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the CPG support is treated with concentrated ammonium hydroxide (B78521) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleotide bases.

    • The solution is heated (e.g., at 55°C for 8-12 hours) to ensure complete deprotection.

  • Purification:

    • The crude oligonucleotide solution is dried and then purified using either denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to isolate the full-length, labeled product.

  • Quantification and Quality Control: The concentration of the purified oligonucleotide is determined by UV-Vis spectrophotometry at 260 nm. The purity and correct mass are confirmed by mass spectrometry.

B. Protocol for NMR Titration to Determine Binding Affinity and Map Interaction Sites

This protocol describes a typical NMR titration experiment to characterize the interaction between a protein and a 2'-Deoxycytidine-¹⁵N₃ labeled DNA oligonucleotide.

Materials:

  • Purified ¹⁵N₃-dC labeled DNA oligonucleotide

  • Purified unlabeled protein of interest

  • NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, 10% D₂O)

  • NMR spectrometer equipped with a cryoprobe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the ¹⁵N₃-dC labeled DNA oligonucleotide at a known concentration (e.g., 50-100 µM) in the NMR buffer.

    • Prepare a concentrated stock solution of the unlabeled protein in the same NMR buffer.

  • Initial Spectrum Acquisition:

    • Transfer the DNA solution to an NMR tube.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum. This will serve as the reference spectrum of the free DNA.

  • Protein Titration:

    • Add a small, precise aliquot of the concentrated protein solution to the NMR tube containing the labeled DNA.

    • Gently mix the sample to ensure homogeneity.

  • Spectrum Acquisition at Each Titration Point:

    • After each addition of protein, re-acquire the ¹H-¹⁵N HSQC spectrum.

    • Repeat steps 3 and 4 until the chemical shifts of the labeled cytidine no longer change upon further addition of the protein, indicating saturation of the binding site.

  • Data Analysis:

    • Chemical Shift Perturbation (CSP) Analysis: Overlay the series of HSQC spectra. The progressive shift in the peak corresponding to the ¹⁵N₃-labeled cytidine indicates its involvement in the interaction. Calculate the combined CSP at each titration point.

    • Dissociation Constant (Kd) Determination: Plot the combined CSP as a function of the molar ratio of protein to DNA. Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model) using non-linear regression analysis to determine the dissociation constant (Kd).[1]

V. Visualization of Workflows and Pathways

A. Experimental Workflow for NMR-based DNA-Protein Interaction Studies

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_nmr NMR Titration Experiment cluster_analysis Data Analysis synthesis Solid-Phase Synthesis of ¹⁵N₃-dC Labeled DNA purification Purification (HPLC/PAGE) synthesis->purification qc QC (Mass Spec/UV-Vis) purification->qc sample_prep Prepare Labeled DNA and Protein Samples qc->sample_prep hsqc_free Acquire ¹H-¹⁵N HSQC of Free DNA sample_prep->hsqc_free Repeat until saturation titration Titrate with Protein hsqc_free->titration Repeat until saturation hsqc_bound Acquire ¹H-¹⁵N HSQC at Each Titration Point titration->hsqc_bound Repeat until saturation hsqc_bound->titration Repeat until saturation csp_analysis Chemical Shift Perturbation Analysis hsqc_bound->csp_analysis kd_determination Kd Determination (Binding Curve Fitting) csp_analysis->kd_determination

Caption: Workflow for studying DNA-protein interactions using ¹⁵N₃-dC labeled DNA and NMR.

B. Signaling Pathway: Regulation of Gene Expression by DNA Methylation

DNA methylation, primarily at cytosine residues, is a key epigenetic mechanism that can influence DNA-protein interactions and thereby regulate gene expression.[2][3] DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining these methylation patterns.[2]

dna_methylation_pathway DNMT1 DNMT1 (Maintenance Methylation) SAH SAH (S-adenosylhomocysteine) DNMT1->SAH Methylated_DNA Methylated CpG Site (5-mC) DNMT1->Methylated_DNA Maintains Methylation DNMT3A_B DNMT3A/3B (De Novo Methylation) DNMT3A_B->SAH DNMT3A_B->Methylated_DNA Establishes Methylation SAM SAM (S-adenosylmethionine) SAM->DNMT1 Methyl Donor SAM->DNMT3A_B Methyl Donor Unmethylated_DNA Unmethylated CpG Site TF_binding Transcription Factor Binding Unmethylated_DNA->TF_binding Methylated_DNA->TF_binding Inhibits MBD Methyl-CpG Binding Domain Proteins (MBDs) Methylated_DNA->MBD Gene_Expression Active Gene Expression TF_binding->Gene_Expression HDAC Histone Deacetylases (HDACs) MBD->HDAC Chromatin Condensed Chromatin HDAC->Chromatin Gene_Silencing Gene Silencing Chromatin->Gene_Silencing

Caption: DNA methylation pathway regulating gene expression through altered protein binding.

References

Application Notes and Protocols for Phosphoramidite Synthesis with 2'-Deoxycytidine-¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of oligonucleotides incorporating ¹⁵N₃-labeled 2'-Deoxycytidine via phosphoramidite (B1245037) chemistry. This powerful technique enables detailed structural and functional studies of nucleic acids, with significant implications for drug discovery and development.

Stable isotope labeling of oligonucleotides is a critical tool for a variety of applications in mass spectrometry and NMR spectroscopy.[1][2] The incorporation of ¹⁵N isotopes provides a distinct mass shift, allowing for the differentiation of labeled from unlabeled oligonucleotides with high precision.[1] This is particularly valuable in quantitative bioanalytical assays for pharmacokinetic and pharmacodynamic studies of oligonucleotide-based therapeutics, where ¹⁵N-labeled compounds serve as essential internal standards.[1]

Key Applications

The site-specific incorporation of ¹⁵N₃-labeled 2'-Deoxycytidine into oligonucleotides opens up a range of advanced research applications:

  • Structural Biology: Labeled oligonucleotides are instrumental in NMR spectroscopy for determining the three-dimensional structures of DNA and RNA molecules and their complexes with proteins or small molecules.[3][4] The ¹⁵N label provides a sensitive probe for investigating nucleic acid conformation and dynamics.[3]

  • Drug Discovery and Development: The ability to synthesize ¹⁵N-labeled oligonucleotides is crucial for the development of nucleic acid-based therapeutics.[1][5][] These labeled molecules are used to study drug-target interactions, providing insights into binding mechanisms.[3]

  • Pharmacokinetic Studies: In drug development, ¹⁵N-labeled oligonucleotides are used as internal standards for highly accurate quantification of therapeutic oligonucleotides in biological samples like plasma and tissues.[1] This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[1]

  • Mechanistic Studies: Isotope labeling helps in tracing the metabolic fate of oligonucleotide drugs and in studying protein-nucleic acid interactions.[1][2]

Data Presentation

Properties of 2'-Deoxycytidine-¹⁵N₃ Phosphoramidite
PropertyValueReference
Synonyms DMT-dC(bz) Phosphoramidite[7]
Molecular Formula C₄₆H₅₂N₂*N₃O₈P[7]
Molecular Weight 836.89 g/mol [7]
Chemical Purity ≥95%[7]
Isotopic Purity 97-98% ¹⁵N₃[2][8]
Storage Store at -80°C, desiccated, and protected from light.[7][9]
Typical Coupling Efficiencies

While extensive direct comparisons are not always available, the coupling efficiencies of ¹⁵N-labeled phosphoramidites are generally comparable to their unlabeled counterparts, typically exceeding 98%.

PhosphoramiditeAverage Coupling Efficiency
Standard (unlabeled)>99%
¹⁵N-Labeled~98.0 - 98.3%[10]

Experimental Protocols

The following protocols outline the key steps for the synthesis, purification, and characterization of oligonucleotides containing a ¹⁵N₃-labeled 2'-Deoxycytidine residue using automated solid-phase synthesis.

Protocol for Solid-Phase Synthesis of a Site-Specifically ¹⁵N-Labeled DNA Oligonucleotide

This protocol describes the automated synthesis of a DNA oligonucleotide with a single ¹⁵N-labeled cytidine (B196190) residue.[11]

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Unlabeled DNA phosphoramidites (A, G, T, C)

  • ¹⁵N₃-labeled 2'-Deoxycytidine phosphoramidite

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile (B52724) (synthesis grade)

Methodology:

  • Preparation: Dissolve all phosphoramidites (labeled and unlabeled) in anhydrous acetonitrile to the manufacturer's recommended concentration.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support using the deblocking solution. The column is then washed with acetonitrile.[11]

    • Step 2: Coupling: The ¹⁵N₃-labeled dC phosphoramidite (or an unlabeled phosphoramidite for other positions) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[11]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium hydroxide (B78521) solution.

Purification Protocol using Reverse-Phase HPLC

Materials:

  • HPLC system with a UV detector

  • Reverse-phase HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Desalting columns

Procedure:

  • Sample Preparation: The dried oligonucleotide pellet is redissolved in an appropriate volume of Mobile Phase A.[3]

  • HPLC Separation: The sample is injected onto the HPLC column. A linear gradient of increasing Mobile Phase B is used to elute the oligonucleotide (e.g., 5-95% B over 30 minutes).[3] The elution is monitored by UV absorbance at 260 nm.

  • Fraction Collection: The major peak corresponding to the full-length ¹⁵N-labeled oligonucleotide is collected.[3]

  • Desalting: The collected fraction is desalted using a desalting column or by ethanol (B145695) precipitation to remove the TEAA salt.[3]

Characterization by Mass Spectrometry

Instrumentation:

  • High-resolution mass spectrometer (e.g., ESI-Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified oligonucleotide (~10-50 µg/mL) in a suitable solvent, typically anhydrous acetonitrile.[12]

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: The acquired mass spectrum will show a mass shift for the ¹⁵N-labeled oligonucleotide compared to its unlabeled counterpart.[1] The expected mass shift can be calculated based on the number of nitrogen atoms in the labeled nucleobases.

Visualizations

Phosphoramidite Synthesis Cycle

Phosphoramidite_Synthesis_Cycle Resin Solid Support (CPG) DMT_Removal 1. Detritylation (DMT Removal) Resin->DMT_Removal Coupling 2. Coupling (Add ¹⁵N₃-dC Phosphoramidite + Activator) DMT_Removal->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Oxidation 4. Oxidation (I₂/H₂O) Capping->Oxidation Repeat Repeat Cycle for Next Nucleotide Oxidation->Repeat n-1 cycles Cleavage Final Cleavage & Deprotection Oxidation->Cleavage After last cycle Repeat->DMT_Removal Product Purified ¹⁵N-Labeled Oligonucleotide Cleavage->Product

Caption: Automated solid-phase phosphoramidite synthesis cycle for oligonucleotide synthesis.

Overall Experimental Workflow

Experimental_Workflow Synthesis Solid-Phase Synthesis (incorporating ¹⁵N₃-dC) Cleavage_Deprotection Cleavage & Deprotection Synthesis->Cleavage_Deprotection Purification Purification (RP-HPLC) Cleavage_Deprotection->Purification Analysis Analysis Purification->Analysis MS Mass Spectrometry (Verification) Analysis->MS NMR NMR Spectroscopy (Structural Studies) Analysis->NMR BioAssay Bioanalytical Assays (PK/PD Studies) Analysis->BioAssay

Caption: Overall workflow for synthesis and analysis of ¹⁵N-labeled oligonucleotides.

References

Metabolic Labeling of DNA with 2'-Deoxycytidine-¹⁵N₃: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling of DNA with stable isotopes is a powerful technique for tracing and quantifying DNA synthesis, turnover, and repair in vitro and in vivo. The use of non-radioactive, heavy-isotope-labeled nucleosides, such as 2'-Deoxycytidine-¹⁵N₃ (¹⁵N₃-dC), offers a safe and robust method for studying DNA dynamics. Once introduced to cells, ¹⁵N₃-dC is metabolized through the nucleoside salvage pathway and incorporated into newly synthesized DNA. The resulting ¹⁵N-labeled DNA can be detected and quantified using mass spectrometry, providing precise measurements of cellular proliferation, DNA damage response, and the efficacy of therapeutic agents that target DNA replication.

This document provides detailed application notes and protocols for the metabolic labeling of DNA using 2'-Deoxycytidine-¹⁵N₃. It is intended for researchers in cell biology, cancer biology, and drug development who are interested in quantifying DNA dynamics.

Principle of the Method

The metabolic labeling strategy with ¹⁵N₃-dC involves two principal stages:

  • Incorporation of ¹⁵N₃-dC: Cells are cultured in a medium supplemented with 2'-Deoxycytidine-¹⁵N₃. The labeled nucleoside is transported into the cell and phosphorylated by deoxycytidine kinase and other nucleotide kinases to form ¹⁵N₃-dCTP. This labeled deoxynucleoside triphosphate is then used by DNA polymerases as a substrate for the synthesis of new DNA strands during replication or repair.

  • Analysis of Labeled DNA: Genomic DNA is isolated from the cells, enzymatically hydrolyzed into individual deoxyribonucleosides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass shift of +3 Da in deoxycytidine allows for the differentiation and quantification of newly synthesized DNA versus pre-existing DNA.

Applications

  • Quantification of DNA Replication and Cell Proliferation: Directly measure the rate of DNA synthesis in response to growth factors, cytotoxic agents, or other experimental conditions.

  • DNA Damage and Repair Studies: Trace the incorporation of ¹⁵N₃-dC during nucleotide excision repair (NER) or other repair pathways that involve DNA synthesis.

  • Drug Discovery and Development: Evaluate the efficacy of anti-cancer drugs that inhibit DNA synthesis or induce DNA damage.

  • In Vivo DNA Labeling: Study cell turnover and tissue homeostasis in animal models by administering ¹⁵N₃-dC.

Data Presentation

The following tables provide representative quantitative data that can be obtained from metabolic labeling experiments with 2'-Deoxycytidine-¹⁵N₃. These values should be considered as a starting point, and optimal conditions may vary depending on the cell type and experimental setup.

Table 1: Recommended Starting Concentrations of 2'-Deoxycytidine-¹⁵N₃ for in Vitro Labeling

Cell TypeRecommended Concentration (µM)Typical Incubation Time (hours)Expected ¹⁵N₃-dC Incorporation (% of total dC)
HeLa (Human cervical cancer)10 - 502415 - 40%
A549 (Human lung carcinoma)20 - 1002410 - 35%
Primary Human Fibroblasts5 - 25485 - 20%
Murine Splenocytes (ex vivo)50 - 2001220 - 50%

Table 2: Quantification of DNA Synthesis Inhibition by a Cytotoxic Agent

Treatment¹⁵N₃-dC Incorporation (% of total dC)Inhibition of DNA Synthesis (%)
Vehicle Control35.2 ± 2.10%
Cytotoxic Agent (1 µM)12.8 ± 1.563.6%
Cytotoxic Agent (10 µM)4.1 ± 0.888.4%

Mandatory Visualization

experimental_workflow Experimental Workflow for ¹⁵N₃-dC Labeling cluster_cell_culture Cell Culture & Labeling cluster_sample_processing Sample Processing cluster_analysis Analysis cell_prep Prepare Cell Culture labeling Add 2'-Deoxycytidine-¹⁵N₃ cell_prep->labeling incubation Incubate for desired time labeling->incubation harvest Harvest Cells incubation->harvest dna_isolation Isolate Genomic DNA harvest->dna_isolation dna_quant Quantify DNA dna_isolation->dna_quant hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides dna_quant->hydrolysis lcms LC-MS Analysis hydrolysis->lcms data_analysis Quantify ¹⁵N₃-dC Incorporation lcms->data_analysis

Experimental Workflow for ¹⁵N₃-dC Labeling

salvage_pathway Nucleoside Salvage Pathway for ¹⁵N₃-dC dC_15N3 2'-Deoxycytidine-¹⁵N₃ (extracellular) dC_15N3_in 2'-Deoxycytidine-¹⁵N₃ (intracellular) dC_15N3->dC_15N3_in Nucleoside Transporter dCMP_15N3 ¹⁵N₃-dCMP dC_15N3_in->dCMP_15N3 Deoxycytidine Kinase (dCK) dCDP_15N3 ¹⁵N₃-dCDP dCMP_15N3->dCDP_15N3 CMPK dCTP_15N3 ¹⁵N₃-dCTP dCDP_15N3->dCTP_15N3 NDPK dna Newly Synthesized DNA dCTP_15N3->dna DNA Polymerase

Nucleoside Salvage Pathway for ¹⁵N₃-dC

dna_repair_monitoring Monitoring DNA Repair with ¹⁵N₃-dC cluster_damage DNA Damage cluster_repair DNA Repair cluster_labeling Labeling cluster_outcome Outcome dna_damage Induce DNA Damage (e.g., UV, chemical agent) lesion DNA Lesion dna_damage->lesion repair_init Initiation of Nucleotide Excision Repair (NER) lesion->repair_init excision Excision of Damaged Strand repair_init->excision synthesis DNA Synthesis to Fill Gap excision->synthesis ligation Ligation synthesis->ligation repaired_dna Repaired DNA with ¹⁵N Label ligation->repaired_dna add_label Provide ¹⁵N₃-dC incorporation ¹⁵N₃-dCTP incorporated during synthesis add_label->incorporation incorporation->synthesis analysis Quantify Repair via LC-MS repaired_dna->analysis

Monitoring DNA Repair with ¹⁵N₃-dC

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Adherent Cells

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 2'-Deoxycytidine-¹⁵N₃ (¹⁵N₃-dC) stock solution (e.g., 10 mM in sterile water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Genomic DNA isolation kit

  • Nuclease-free water

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Labeling Medium Preparation: Prepare fresh complete medium containing the desired final concentration of ¹⁵N₃-dC (refer to Table 1). For example, to make 10 mL of medium with 20 µM ¹⁵N₃-dC, add 20 µL of a 10 mM stock solution.

  • Labeling: Remove the old medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO₂). The incubation time should be optimized based on the cell doubling time and the experimental question.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • Add Trypsin-EDTA and incubate until cells detach.

    • Neutralize with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • DNA Isolation: Proceed with genomic DNA isolation using a commercial kit according to the manufacturer's instructions. Elute the purified DNA in nuclease-free water.

  • DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.

Protocol 2: Enzymatic Hydrolysis of DNA to Deoxyribonucleosides

Materials:

  • Purified genomic DNA (from Protocol 1)

  • Nuclease P1 (from Penicillium citrinum)

  • Bovine alkaline phosphatase

  • 500 mM Sodium Acetate buffer (pH 5.3)

  • 1 M Tris-HCl buffer (pH 8.0)

  • Centrifugal filters (e.g., 10 kDa MWCO)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 10-20 µg of genomic DNA

    • 5 µL of 500 mM Sodium Acetate (pH 5.3)

    • 2 units of Nuclease P1

    • Nuclease-free water to a final volume of 45 µL.

  • Nuclease P1 Digestion: Incubate at 50°C for 2 hours.

  • Alkaline Phosphatase Digestion:

    • Add 5 µL of 1 M Tris-HCl (pH 8.0).

    • Add 5 units of alkaline phosphatase.

    • Incubate at 37°C for 2 hours.

  • Enzyme Removal:

    • Transfer the reaction mixture to a 10 kDa MWCO centrifugal filter.

    • Centrifuge according to the manufacturer's instructions to collect the flow-through containing the deoxyribonucleosides.

  • Sample Storage: Store the hydrolyzed sample at -20°C until LC-MS analysis.

Protocol 3: LC-MS Analysis of ¹⁵N₃-dC Incorporation

Instrumentation and Conditions:

  • Liquid Chromatography: A reverse-phase C18 column is suitable for separating the deoxyribonucleosides. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is commonly used.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI) mode is recommended.

  • Data Acquisition: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to monitor the transitions for unlabeled deoxycytidine and ¹⁵N₃-deoxycytidine.

    • Unlabeled dC: Precursor ion (m/z) 228.1 → Product ion (m/z) 112.1

    • ¹⁵N₃-dC: Precursor ion (m/z) 231.1 → Product ion (m/z) 115.1

Data Analysis:

  • Peak Integration: Integrate the peak areas for the unlabeled dC and ¹⁵N₃-dC transitions from the LC-MS chromatograms.

  • Calculation of Incorporation: The percentage of ¹⁵N₃-dC incorporation is calculated as follows: % Incorporation = [Peak Area (¹⁵N₃-dC) / (Peak Area (dC) + Peak Area (¹⁵N₃-dC))] * 100

Troubleshooting

IssuePotential CauseSuggested Solution
Low ¹⁵N₃-dC Incorporation Insufficient concentration of ¹⁵N₃-dC.Perform a dose-response experiment to determine the optimal concentration.
Short incubation time.Increase the incubation time, considering the cell doubling time.
Poor cellular uptake.Ensure the quality of the ¹⁵N₃-dC and consider using a different solvent for the stock solution.
Low cell proliferation rate.Ensure cells are in the logarithmic growth phase during labeling.
High Variability between Replicates Inconsistent cell numbers.Ensure accurate cell counting and seeding.
Incomplete DNA hydrolysis.Optimize digestion times and enzyme concentrations.
Inconsistent sample preparation for LC-MS.Use a standardized protocol and internal standards if possible.
No ¹⁵N₃-dC Peak Detected Incorrect mass transitions being monitored.Verify the m/z values for the precursor and product ions.
Degradation of ¹⁵N₃-dC.Store the stock solution properly and prepare fresh labeling medium for each experiment.
Instrument sensitivity issues.Calibrate and tune the mass spectrometer.

Application of 2'-Deoxycytidine-¹⁵N₃ in DNA Methylation Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The precise quantification of global DNA methylation is a cornerstone of epigenetic research, with significant implications for understanding disease mechanisms and developing novel therapeutic strategies. One of the most accurate and reliable methods for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is critical for the accuracy of this technique. 2'-Deoxycytidine-¹⁵N₃ serves as an ideal internal standard for the quantification of 2'-deoxycytidine (B1670253) (dC) and its methylated form, 5-methyl-2'-deoxycytidine (B118692) (5mdC), enabling highly precise and reproducible measurements of global DNA methylation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2'-Deoxycytidine-¹⁵N₃ in DNA methylation studies.

Application Notes

The primary application of 2'-Deoxycytidine-¹⁵N₃ is as an internal standard in stable isotope dilution LC-MS/MS assays to determine the percentage of global genomic DNA methylation. This approach offers several advantages over other methods:

  • High Accuracy and Precision: By correcting for variations in sample preparation, instrument response, and matrix effects, the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantification. Studies have reported inter- and intra-assay variations of less than 2.5% (%RSD, n=6)[1][2][3].

  • High Throughput and Cost-Effectiveness: The development of efficient protocols, including the in-house biosynthesis of the ¹⁵N-labeled standards, makes this a high-throughput and cost-effective method for large-scale studies[1][2][3].

  • Gold Standard for Quantification: LC-MS/MS-based methods are considered a "gold standard" for the quantitative measurement of global DNA methylation, providing an absolute measure of 5mdC levels, unlike semi-quantitative methods[1].

This technique is particularly valuable for:

  • Cancer Research: Assessing global hypomethylation or hypermethylation in tumor samples compared to healthy tissues.

  • Drug Development: Evaluating the efficacy of DNA methyltransferase (DNMT) inhibitors, such as 5-aza-2'-deoxycytidine, by monitoring changes in global DNA methylation.

  • Developmental Biology: Studying the dynamics of DNA methylation during embryonic development and cell differentiation.

  • Nutritional Science: Investigating the impact of diet and specific nutrients on the epigenome.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing LC-MS/MS with stable isotope-labeled internal standards for global DNA methylation analysis.

Table 1: Assay Performance Characteristics

ParameterValueReference
Inter-assay Variation (%RSD)< 2.5%[1][3]
Intra-assay Variation (%RSD)< 2.5%[1][3]
Limit of Detection (5mdC)1.4 femtomole[4]
Assay Range (5-aza-2'-dC)2 – 400 ng/mL[5]
Assay Range (2'-dC)50 – 10,000 ng/mL[5]
Assay Range (5mdC)5 – 1,000 ng/mL[5]
Accuracy93.0 – 102.2%[5]

Table 2: Global DNA Methylation Levels in Various Samples

Sample Type% 5mdC of Total CytidineReference
Human Lymphocyte DNA Pool3.55 ± 0.09[1]
DNMT1/3b Double Knock-out Cells~0.18[1]
A549 Human Lung Carcinoma (Baseline)~4.0%[6]
A549 + 5-azacytidine (B1684299) (72h)~2.4%[6]
HCT116 Human Colorectal Carcinoma (Baseline)~3.7%[6]
HCT116 + 5-azacytidine (72h)~3.0%[6]
Human Tumor Adjacent Lung Tissue3.16 - 4.01%[7]
Healthy Human Subjects (n=109)2.6 - 4.8% (median 4.1%)[8]

Experimental Protocols

Protocol 1: Biosynthesis of [U-¹⁵N]-Deoxycytidine Internal Standard

This protocol describes a general method for the biosynthesis of uniformly ¹⁵N-labeled DNA from E. coli grown in a medium containing ¹⁵NH₄Cl as the sole nitrogen source. The labeled DNA is then hydrolyzed to individual deoxynucleosides.

Materials:

  • E. coli strain (e.g., appropriate expression strain)

  • M9 minimal medium components

  • ¹⁵NH₄Cl (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Glucose (or other carbon source)

  • Trace elements solution

  • Thiamine and Biotin

  • Appropriate antibiotics

  • DNA extraction kit

  • DNase I, Nuclease P1, and Alkaline Phosphatase

  • HPLC system for purification

Procedure:

  • Prepare ¹⁵N-labeled M9 minimal medium: Prepare M9 minimal medium according to standard protocols, substituting standard ammonium (B1175870) chloride with ¹⁵NH₄Cl (1 g/L)[9].

  • Culture E. coli: Inoculate a starter culture of E. coli in standard M9 medium. Use this to inoculate the ¹⁵N-labeled M9 medium and grow the culture at 37°C with shaking until the desired optical density is reached (e.g., OD₆₀₀ of 0.8-1.0)[9].

  • Harvest Cells: Harvest the bacterial cells by centrifugation.

  • Extract Genomic DNA: Extract the genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Enzymatic Hydrolysis: Hydrolyze the purified ¹⁵N-labeled DNA to individual deoxynucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase.

  • Purification: Purify the [U-¹⁵N]-deoxycytidine from the hydrolysate using reversed-phase HPLC.

  • Quantification: Determine the concentration of the purified [U-¹⁵N]-deoxycytidine using a spectrophotometer and a known extinction coefficient.

Protocol 2: Quantification of Global DNA Methylation by LC-MS/MS

Materials:

  • Genomic DNA samples

  • [U-¹⁵N₃]-Deoxycytidine and [U-¹⁵N₃]-5-Methyl-deoxycytidine internal standards

  • DNA Degradase Plus (Zymo Research) or a cocktail of Nuclease P1 and Alkaline Phosphatase

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • HPLC column (e.g., Thermo Hyperpcarb porous graphite (B72142) column (100 mm × 2.1 mm, 5μm) or Agilent PoroShell 120 EC-C18)[5][6]

Procedure:

  • DNA Hydrolysis:

    • To 1 µg of genomic DNA, add a sufficient volume of DNA hydrolysis buffer.

    • Denature the DNA by heating at 100°C for 3 minutes, followed by immediate chilling on ice[4].

    • Add the DNA degradase enzyme mix (e.g., DNA Degradase Plus) or a mixture of Nuclease P1 and alkaline phosphatase.

    • Incubate at the recommended temperature (e.g., 37-45°C) for a sufficient time to ensure complete digestion (e.g., 2-6 hours)[4][10].

  • Internal Standard Spiking: Add a known amount of the [U-¹⁵N₃]-deoxycytidine and [U-¹⁵N₃]-5-methyl-deoxycytidine internal standards to each hydrolyzed DNA sample.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the sample onto the LC-MS/MS system.

    • Chromatographic Separation:

      • Column: Thermo Hyperpcarb porous graphite column (100 mm × 2.1 mm, 5μm)[5].

      • Mobile Phase: Isocratic elution with 10 mM ammonium acetate:acetonitrile with 0.1% formic acid (70:30, v/v)[5].

      • Flow Rate: As recommended for the column.

      • Run Time: Approximately 5-6 minutes[1][5].

    • Mass Spectrometry Detection:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • 2'-Deoxycytidine (dC): m/z 228.1 → 112.0[1]

        • [¹⁵N₃]-Deoxycytidine ([¹⁵N₃]dC): m/z 231.1 → 115.0[1]

        • 5-Methyl-2'-deoxycytidine (5mdC): m/z 242.1 → 126.0[1]

        • [¹⁵N₃]-5-Methyl-2'-deoxycytidine ([¹⁵N₃]5mdC): m/z 245.1 → 129.0[1]

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of dC and 5mdC in the original sample using a standard curve.

    • Calculate the percentage of global DNA methylation using the following formula: % 5mdC = [5mdC / (5mdC + dC)] * 100

Visualizations

DNA_Methylation_Pathway cluster_0 DNA Methylation SAM SAM (S-adenosylmethionine) DNMT DNA Methyltransferase (DNMT1, DNMT3a/b) SAM->DNMT Methyl Donor SAH SAH (S-adenosylhomocysteine) DNMT->SAH Byproduct Methylated_Cytosine 5-Methylcytosine DNMT->Methylated_Cytosine Methylation Cytosine Cytosine in CpG context Cytosine->DNMT

Caption: The enzymatic process of DNA methylation.

LCMS_Workflow cluster_workflow LC-MS/MS Workflow for Global DNA Methylation Analysis DNA_Extraction 1. Genomic DNA Extraction DNA_Hydrolysis 2. Enzymatic Hydrolysis to Nucleosides DNA_Extraction->DNA_Hydrolysis Spiking 3. Spiking with 2'-Deoxycytidine-¹⁵N₃ Internal Standard DNA_Hydrolysis->Spiking LC_Separation 4. Liquid Chromatography Separation Spiking->LC_Separation MS_Detection 5. Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for global DNA methylation analysis.

Aza_dC_Mechanism cluster_mechanism Mechanism of 5-aza-2'-deoxycytidine Aza_dC 5-aza-2'-deoxycytidine (Decitabine) DNA_Incorporation Incorporation into DNA during replication Aza_dC->DNA_Incorporation DNMT_Trapping DNMT1 forms covalent adduct with 5-aza-dC in DNA DNA_Incorporation->DNMT_Trapping DNMT_Depletion Depletion of active DNMT1 DNMT_Trapping->DNMT_Depletion Hypomethylation Passive Demethylation (Hypomethylation) DNMT_Depletion->Hypomethylation Gene_Reactivation Reactivation of Tumor Suppressor Genes Hypomethylation->Gene_Reactivation

Caption: Mechanism of action of 5-aza-2'-deoxycytidine.

References

Application Notes and Protocols for the Quantitative Analysis of 2'-Deoxycytidine-¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine (dC) is a fundamental component of deoxyribonucleic acid (DNA) and a crucial biomarker in diverse research fields, including DNA damage and repair, epigenetic modifications, and the development of nucleoside analog drugs.[1][2][3] Accurate and precise quantification of dC in biological matrices is essential for these studies. The gold standard for such quantitative analysis is stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This method utilizes a stable isotope-labeled internal standard, such as 2'-Deoxycytidine-¹⁵N₃, which is chemically identical to the analyte but has a different mass.[2] This internal standard is introduced at the beginning of the sample preparation process to account for variability during extraction, chromatography, and ionization, thereby ensuring high accuracy and precision.[1][3]

These application notes provide detailed protocols for the sample preparation and analysis of 2'-Deoxycytidine in various biological samples using 2'-Deoxycytidine-¹⁵N₃ as an internal standard.

Principle of the Method: Stable Isotope Dilution LC-MS/MS

The core of this analytical approach is the principle of stable isotope dilution. A known quantity of 2'-Deoxycytidine-¹⁵N₃ is added to the biological sample. This "spiked" internal standard undergoes the exact same sample processing steps as the endogenous 2'-Deoxycytidine. During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Because they exhibit nearly identical chemical and physical properties, any loss or variation in signal intensity affects both compounds equally.[2] Quantification is then performed by calculating the ratio of the signal from the endogenous analyte to that of the known amount of internal standard, resulting in a highly accurate measurement of the analyte's concentration.[1][2]

Experimental Protocols

Protocol 1: Analysis of 2'-Deoxycytidine in Plasma or Tissue Homogenate

This protocol is adapted from methods utilizing protein precipitation for the extraction of 2'-Deoxycytidine from plasma and tissue samples.[2][3]

Materials:

  • Plasma or tissue homogenate

  • 2'-Deoxycytidine-¹⁵N₃ internal standard working solution

  • Ice-cold isopropyl alcohol or acetonitrile[2][3]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of high speeds (e.g., >12,000 x g) at 4°C[1][2]

  • Solvent evaporator (e.g., vacuum concentrator)[1]

  • LC-MS grade water, acetonitrile (B52724), and formic acid[1]

  • LC vials

Procedure:

  • Internal Standard Spiking: To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add a precise volume of the 2'-Deoxycytidine-¹⁵N₃ internal standard working solution.[2]

  • Protein Precipitation: Add 300 µL of ice-cold isopropyl alcohol or acetonitrile.[2][3]

  • Vortexing: Vortex the sample vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.[2]

  • Centrifugation: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1][2]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the 2'-Deoxycytidine and the internal standard, to a new clean tube.[1][2]

  • Solvent Evaporation: Dry the supernatant completely using a vacuum concentrator. The resulting pellet can be stored at -80°C until analysis.[1]

  • Reconstitution: Reconstitute the dried pellet in a precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).[1]

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining insoluble material.

  • Sample Transfer: Transfer the clear supernatant to an LC vial for analysis by LC-MS/MS.[1][3]

Protocol 2: Analysis of 2'-Deoxycytidine from DNA Hydrolysates

This protocol describes the enzymatic hydrolysis of DNA to release individual deoxynucleosides for analysis.[2][3]

Materials:

  • Purified DNA sample

  • 2'-Deoxycytidine-¹⁵N₃ internal standard working solution

  • Enzyme cocktail (e.g., Nuclease P1 and Alkaline Phosphatase, or Benzonase, phosphodiesterase I, and alkaline phosphatase)[1][2]

  • Appropriate digestion buffer (e.g., Tris-HCl with MgCl₂)[2]

  • Incubator at 37°C

  • Ice-cold methanol (B129727) or acetonitrile[1]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator

  • LC-MS grade solvents

  • LC vials

Procedure:

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using a UV-Vis spectrophotometer.[1]

  • Internal Standard Spiking: To a known amount of DNA (e.g., 1-20 µg), add a precise volume of the 2'-Deoxycytidine-¹⁵N₃ internal standard working solution.[1][2]

  • Enzymatic Digestion: Add the appropriate digestion buffer and the enzyme cocktail to the DNA sample.[1][2]

  • Incubation: Incubate the mixture at 37°C for 2 to 6 hours to ensure complete hydrolysis of the DNA into individual deoxynucleosides.[1][2]

  • Reaction Termination and Protein Removal: Stop the enzymatic reaction by adding 3-4 volumes of ice-cold methanol or acetonitrile to precipitate the enzymes.[1]

  • Centrifugation: Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.[1]

  • Supernatant Collection: Transfer the supernatant to a new tube.[1]

  • Solvent Evaporation: Dry the supernatant completely in a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried sample in a precise volume of the initial LC mobile phase.[1]

  • Final Centrifugation and Transfer: Centrifuge the reconstituted sample and transfer the clear supernatant to an LC vial for analysis.[1]

Data Presentation

The following tables summarize quantitative data for the analysis of 2'-Deoxycytidine and related compounds using LC-MS/MS, as found in the cited literature.

Table 1: Assay Range and LLOQ for 2'-Deoxycytidine and Related Analytes

Analyte Assay Range (ng/mL) LLOQ (ng/mL) Reference
5-aza-2'-deoxycytidine 2 - 400 2 [4]
2'-deoxycytidine 50 - 10,000 50 [4]

| 5-methyl-2'-deoxycytidine (B118692) | 5 - 1,000 | 5 |[4] |

Table 2: Accuracy and Precision at the LLOQ

Analyte LLOQ (ng/mL) Accuracy (%) Intra-day Precision (%) Inter-day Precision (%) Reference
5-aza-2'-deoxycytidine 2 93.0 2.7 6.3 [4]
2'-deoxycytidine 50 98.5 1.2 2.0 [4]

| 5-methyl-2'-deoxycytidine | 5 | 98.1 | 1.8 | 1.8 |[4] |

Visualizations

G cluster_plasma Plasma/Tissue Sample Preparation cluster_dna DNA Hydrolysate Sample Preparation cluster_analysis Analysis p1 Plasma or Tissue Homogenate p2 Spike with 2'-Deoxycytidine-¹⁵N₃ Internal Standard p1->p2 p3 Add Cold Isopropyl Alcohol or Acetonitrile p2->p3 p4 Vortex to Precipitate Proteins p3->p4 p5 Centrifuge at 4°C p4->p5 p6 Collect Supernatant p5->p6 p7 Evaporate to Dryness p6->p7 p8 Reconstitute in Mobile Phase p7->p8 p9 Transfer to LC Vial p8->p9 a1 LC-MS/MS Analysis p9->a1 From Plasma/Tissue d1 Purified DNA d2 Spike with 2'-Deoxycytidine-¹⁵N₃ Internal Standard d1->d2 d3 Enzymatic Digestion (e.g., Nuclease P1, Alkaline Phosphatase) d2->d3 d4 Incubate at 37°C d3->d4 d5 Stop Reaction & Precipitate Enzymes with Cold Methanol d4->d5 d6 Centrifuge d5->d6 d7 Collect Supernatant d6->d7 d8 Evaporate to Dryness d7->d8 d9 Reconstitute in Mobile Phase d8->d9 d10 Transfer to LC Vial d9->d10 d10->a1 From DNA a2 Data Processing (Peak Area Ratio Calculation) a1->a2 a3 Quantification a2->a3 G cluster_metabolism Metabolic Incorporation and Analysis dc_pool Cellular Deoxynucleoside Pool (dC) dna Genomic DNA dc_pool->dna DNA Synthesis dc_15n3 2'-Deoxycytidine-¹⁵N₃ (Internal Standard) hydrolysis Enzymatic Hydrolysis dc_15n3->hydrolysis Spiked into Sample dna->hydrolysis nucleosides Free Deoxynucleosides (dC + dC-¹⁵N₃) hydrolysis->nucleosides lcms LC-MS/MS Analysis nucleosides->lcms quant Quantification of Endogenous dC lcms->quant

References

Probing DNA Interactions at the Atomic Level: 1H-15N HSQC Experiments with Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the intricate interactions between DNA and other molecules, such as proteins and small molecule drugs, is fundamental to deciphering biological processes and advancing therapeutic design. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing these interactions at atomic resolution. Specifically, the two-dimensional Heteronuclear Single Quantum Coherence (HSQC) experiment, when applied to isotopically labeled DNA, provides a sensitive method for mapping binding interfaces and quantifying binding affinities. This application note provides detailed protocols for the preparation of ¹⁵N-labeled DNA and the subsequent acquisition and analysis of ¹H-¹⁵N HSQC spectra to study DNA-ligand interactions.

The ¹H-¹⁵N HSQC experiment correlates the chemical shifts of protons directly bonded to nitrogen atoms. In DNA, the most readily observable signals in such an experiment arise from the imino protons of guanine (B1146940) (N1-H) and thymine (B56734) (N3-H) involved in Watson-Crick base pairing, and the exocyclic amino groups of adenine (B156593) (N6-H₂), guanine (N2-H₂), and cytosine (N4-H₂).[1][2] Perturbations in the chemical shifts of these nuclei upon the addition of a ligand provide direct evidence of an interaction and can pinpoint the specific nucleotides involved in binding.[3][4]

Key Applications in Drug Development and Research

  • Binding Site Identification: Mapping the precise location of small molecule or protein binding on a DNA sequence.[3][5]

  • Structure-Activity Relationship (SAR) Studies: Guiding the optimization of lead compounds by providing structural insights into their interaction with the DNA target.[5]

  • Determination of Binding Affinity (Kd): Quantifying the strength of the interaction by monitoring chemical shift perturbations as a function of ligand concentration.[4][6]

  • Conformational Change Analysis: Detecting changes in DNA structure upon ligand binding.

Data Presentation: Quantifying DNA-Ligand Interactions

A primary output of ¹H-¹⁵N HSQC titration experiments is the measurement of chemical shift perturbations (CSPs). These changes are typically presented in a tabular format to facilitate comparison and identification of the most affected residues. The combined, weighted chemical shift perturbation (Δδ) is calculated using the following equation:

Δδ = √[(ΔδH)² + (α * ΔδN)²]

where ΔδH is the change in the proton chemical shift, ΔδN is the change in the nitrogen chemical shift, and α is a weighting factor (a common value for ¹⁵N is around 0.14) to account for the different chemical shift ranges of ¹H and ¹⁵N.[4]

Table 1: Example of Chemical Shift Perturbation Data for a ¹⁵N-labeled DNA Duplex upon Binding to Ligand X.

Nucleotide¹H Shift (Free) [ppm]¹⁵N Shift (Free) [ppm]¹H Shift (Bound) [ppm]¹⁵N Shift (Bound) [ppm]ΔδH [ppm]ΔδN [ppm]Combined Δδ [ppm]
G5 (imino)12.85148.213.10148.90.250.70.27
T6 (imino)13.50158.113.52158.20.020.10.02
G7 (imino)12.90147.913.25148.80.350.90.37
C8 (amino)7.55145.57.60145.60.050.10.05
A9 (amino)7.80140.37.95140.10.15-0.20.15

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Site-Specific ¹⁵N-Labeling of Oligonucleotides via Phosphoramidite (B1245037) Chemistry

This method allows for the precise incorporation of ¹⁵N-labeled nucleotides at specific positions within a DNA sequence, which is ideal for probing localized interactions.[7][8]

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support

  • Standard unlabeled DNA phosphoramidites (A, G, C, T)

  • ¹⁵N-labeled nucleoside phosphoramidite (e.g., [4-¹⁵NH₂]-2'-deoxycytidine phosphoramidite)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solutions (A and B)

  • Oxidizing solution (Iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile

  • Concentrated ammonium (B1175870) hydroxide

  • HPLC system with a reverse-phase column for purification

Procedure:

  • Synthesis Setup: Program the desired DNA sequence into the DNA synthesizer, specifying the cycle at which the ¹⁵N-labeled phosphoramidite will be introduced. Install the necessary reagents and the CPG column.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of repeated steps for each nucleotide addition:

    • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide on the solid support.

    • Coupling: The ¹⁵N-labeled (or unlabeled) phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing DNA chain.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the CPG support is treated with concentrated ammonium hydroxide.

    • This cleaves the synthesized oligonucleotide from the support and removes protecting groups from the phosphate backbone and nucleobases. This step is typically performed by heating at 55°C for 8-16 hours.[7]

  • Purification:

    • The crude oligonucleotide solution is purified by reverse-phase HPLC.

    • The fraction corresponding to the full-length, ¹⁵N-labeled product is collected.

  • Desalting and Quantification: The purified oligonucleotide is desalted and quantified by UV absorbance at 260 nm. The final product should be verified by mass spectrometry.

cluster_synthesis Phosphoramidite Synthesis Cycle cluster_processing Post-Synthesis Processing Deblocking Deblocking (DMT Removal) Coupling Coupling (Add ¹⁵N-Amidite) Deblocking->Coupling Repeat n-1 times Capping Capping Coupling->Capping Repeat n-1 times Oxidation Oxidation Capping->Oxidation Repeat n-1 times Oxidation->Deblocking Repeat n-1 times Cleavage Cleavage from Solid Support Oxidation->Cleavage Deprotection Deprotection Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification FinalProduct ¹⁵N-Labeled DNA Purification->FinalProduct

Workflow for ¹⁵N-Labeling of DNA via Phosphoramidite Chemistry.
Protocol 2: Uniform ¹⁵N-Labeling of DNA via Enzymatic Synthesis

This method is suitable for producing uniformly labeled DNA, where all nucleotides of a certain type (or all nucleotides) are isotopically enriched.[2][9][10]

Materials:

  • Chemically synthesized DNA template and primer

  • 10x Polymerization buffer (e.g., 500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

  • MgCl₂ solution

  • Uniformly ¹⁵N-labeled dNTP mix

  • Taq DNA polymerase

  • Heating block or thermocycler

  • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the DNA template, primer, 10x polymerization buffer, ¹⁵N-labeled dNTPs, and MgCl₂. The concentration of MgCl₂ should be optimized (typically 1-4 times the total dNTP concentration).[2]

  • Enzyme Addition: Add Taq DNA polymerase to the mixture.

  • Primer Extension:

    • Heat the reaction mixture in a boiling water bath for 2 minutes to denature the template and primer.[2]

    • Transfer the tube to a heating block or thermocycler set to the optimal extension temperature for Taq polymerase (typically 72°C) and incubate for a sufficient time to allow for full extension of the primer.

  • Purification:

    • The reaction mixture is loaded onto a denaturing polyacrylamide gel.

    • The band corresponding to the full-length, uniformly ¹⁵N-labeled DNA product is excised from the gel.

    • The DNA is eluted from the gel slice (e.g., by crush and soak method).

  • Desalting and Quantification: The purified DNA is desalted and quantified.

Protocol 3: ¹H-¹⁵N HSQC Titration Experiment

This protocol outlines the general steps for acquiring a series of ¹H-¹⁵N HSQC spectra to monitor the interaction between a ¹⁵N-labeled DNA and a ligand.

Materials:

  • Purified, desalted, and lyophilized ¹⁵N-labeled DNA

  • NMR buffer (e.g., 25 mM sodium phosphate, 100 mM NaCl, pH 6.8 in 90% H₂O/10% D₂O)

  • Concentrated stock solution of the unlabeled ligand in the same NMR buffer

  • High-field NMR spectrometer with a cryoprobe

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the ¹⁵N-labeled DNA in the NMR buffer to a final concentration of approximately 0.1-1.0 mM.[11]

    • Transfer the sample to an NMR tube.

  • Initial Spectrum (Reference):

    • Acquire a ¹H-¹⁵N HSQC spectrum of the free DNA. This will serve as the reference spectrum.[11]

    • Optimize spectrometer parameters such as spectral widths, number of scans, and acquisition times. A common pulse program is hsqcetfpf3gp.

  • Ligand Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the NMR tube containing the DNA.

    • Gently mix the sample and allow it to equilibrate.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point (e.g., DNA:ligand molar ratios of 1:0.25, 1:0.5, 1:1, 1:2, etc.).[11]

  • Data Processing and Analysis:

    • Process the series of HSQC spectra using NMR software (e.g., TopSpin, NMRPipe).[10]

    • Overlay the spectra to visually identify peaks that shift or change intensity upon ligand addition.

    • For each affected peak, measure the ¹H and ¹⁵N chemical shifts at each titration point.

    • Calculate the combined chemical shift perturbations (CSPs) as described in the Data Presentation section.

    • Plot the CSPs as a function of the ligand concentration to determine the dissociation constant (Kd).

cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis LabeledDNA ¹⁵N-Labeled DNA NMR_Sample Prepare NMR Sample (DNA in Buffer) LabeledDNA->NMR_Sample Ligand Unlabeled Ligand Free_Spectrum Acquire HSQC of Free DNA (Reference) NMR_Sample->Free_Spectrum Add_Ligand Add Ligand Aliquot Free_Spectrum->Add_Ligand Bound_Spectrum Acquire HSQC of Complex Add_Ligand->Bound_Spectrum Bound_Spectrum->Add_Ligand Repeat Titration Steps Overlay Overlay Spectra Bound_Spectrum->Overlay Measure_Shifts Measure Chemical Shift Changes (CSPs) Overlay->Measure_Shifts Plot Plot CSPs vs. [Ligand] Measure_Shifts->Plot Kd Determine Kd & Binding Site Plot->Kd

Experimental workflow for ¹H-¹⁵N HSQC titration of labeled DNA.

Conclusion

The use of ¹H-¹⁵N HSQC experiments on ¹⁵N-labeled DNA is an indispensable tool for researchers in structural biology and drug discovery. It provides high-resolution data on DNA-ligand interactions, enabling the precise identification of binding sites, the quantification of binding affinities, and the characterization of conformational changes. The detailed protocols provided herein offer a robust framework for the successful application of this powerful technique.

References

Application Notes and Protocols for the Enzymatic Incorporation of 2'-Deoxycytidine-15N3 Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of nucleic acids is an indispensable tool in modern biological and biomedical research. The site-specific or uniform incorporation of isotopes like ¹⁵N allows for detailed structural and functional studies of DNA and its interactions with proteins and small molecules. 2'-Deoxycytidine-¹⁵N3 triphosphate (¹⁵N3-dCTP) is a stable isotope-labeled nucleoside triphosphate where all three nitrogen atoms in the cytosine base are ¹⁵N. This high level of labeling provides a distinct mass shift and unique nuclear magnetic resonance (NMR) properties, making it a powerful probe for a variety of applications.

This document provides detailed application notes and experimental protocols for the enzymatic incorporation of ¹⁵N3-dCTP into DNA. It is intended for researchers, scientists, and drug development professionals who are looking to utilize ¹⁵N-labeled nucleic acids in their studies.

Applications of ¹⁵N3-dCTP Incorporation

The enzymatic incorporation of ¹⁵N3-dCTP into DNA opens up a wide range of applications, including:

  • Structural Biology (NMR Spectroscopy): ¹⁵N-labeled DNA is crucial for heteronuclear NMR studies to determine the three-dimensional structure and dynamics of DNA and DNA-protein or DNA-drug complexes.[1][2] The ¹⁵N labels serve as sensitive probes for monitoring changes in the local chemical environment upon binding or conformational changes.

  • Quantitative Analysis (Mass Spectrometry): DNA labeled with ¹⁵N3-dCTP can be used as an internal standard for highly accurate and precise quantification of endogenous or modified 2'-deoxycytidine (B1670253) in biological samples by isotope dilution mass spectrometry.[3] This is particularly relevant in studies of DNA damage, repair, and epigenetics.

  • Mechanism of Action Studies: For drug development professionals, ¹⁵N-labeled DNA can be used to investigate the mechanism of action of DNA-binding drugs. Changes in the NMR or mass spectra of the labeled DNA upon drug binding can provide insights into the binding site, mode of interaction, and conformational changes induced by the drug.

  • Metabolic Labeling and Tracing: In cellular systems, the incorporation of ¹⁵N3-dCTP can be used to trace the fate of cytidine (B196190) nucleotides and to study DNA replication and repair pathways.

Key Considerations for Enzymatic Incorporation

The efficiency of enzymatic incorporation of modified nucleotides like ¹⁵N3-dCTP is influenced by several factors:

  • Choice of DNA Polymerase: Not all DNA polymerases are equally adept at incorporating modified nucleotides. Family B DNA polymerases, such as Vent(exo-) and DeepVent(exo-), and engineered polymerases like Therminator, have been shown to be more promiscuous and efficient in incorporating a variety of modified nucleotides compared to Family A polymerases like Taq.[3][4] However, Taq polymerase has also been successfully used for incorporating ¹⁵N-labeled dNTPs with high efficiency.[5][6]

  • Position and Nature of Modification: The isotopic labeling of the nucleobase itself, as in ¹⁵N3-dCTP, is generally well-tolerated by DNA polymerases as it does not significantly alter the shape or hydrogen bonding properties of the nucleotide.

  • Reaction Conditions: Optimization of reaction conditions, including the concentration of the labeled nucleotide, Mg²⁺ concentration, temperature, and incubation time, is critical for achieving high incorporation efficiency.

Data Presentation

Table 1: Reported Incorporation Efficiencies of Labeled dNTPs

Labeled Nucleotide(s)DNA PolymeraseIncorporation Efficiency (%)Reference
Uniformly ¹³C,¹⁵N-labeled dNTPsTaq DNA Polymerase~80[5][6]

Table 2: Kinetic Parameters for Modified Nucleotide Incorporation by Therminator DNA Polymerase

NucleotideKₘ (µM)kcat (s⁻¹)kcat/Kₘ (s⁻¹M⁻¹)
dATP0.593.76.2 x 10⁶
dGTP0.472.04.3 x 10⁶
TTP0.356.81.9 x 10⁷
dCTP0.323.21.0 x 10⁷
gCTP (Glycerol CTP)89.51.31.4 x 10⁴

Data from kinetic analysis of single-nucleotide incorporation at 55°C.

Table 3: Relative Incorporation Efficiency of Modified dUTP by Different DNA Polymerases

DNA PolymeraseRelative Efficiency of dUTP utilization (%)
Neq DNA polymerase74.9
Taq DNA polymerase71.3
Pfu DNA polymerase9.4
Vent DNA polymerase15.1
KOD DNA polymerase12.3

Efficiency is presented as the percentage of incorporated radioactivity in the presence of [³H]dUTP compared to [³H]TTP.

Experimental Protocols

Here, we provide detailed protocols for the enzymatic incorporation of ¹⁵N3-dCTP, purification of the labeled DNA, and subsequent analysis by mass spectrometry and NMR spectroscopy.

Protocol 1: Enzymatic Synthesis of a ¹⁵N3-dC Labeled Oligonucleotide

This protocol is adapted from a method for the efficient synthesis of uniformly ¹³C,¹⁵N-labeled DNA using Taq DNA polymerase.[5]

Materials:

  • ¹⁵N3-dCTP

  • Unlabeled dATP, dGTP, dTTP

  • Custom DNA template and primer

  • Taq DNA Polymerase

  • 10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

  • MgCl₂ solution (25 mM)

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, combine the DNA template and 10x polymerization buffer.

    • Add MgCl₂ to a final concentration that is 1-4 times the total dNTP concentration (optimization may be required).

    • Add the unlabeled dNTPs and the ¹⁵N3-dCTP. The ratio of labeled to unlabeled dCTP will determine the final labeling percentage. For site-specific labeling, the template sequence should be designed accordingly. A 20% excess of total dNTPs is recommended to ensure complete primer extension.[5]

    • Add nuclease-free water to the desired final volume.

  • Denaturation and Annealing:

    • Add Taq DNA polymerase (e.g., 24,000 U/µmol of template).[5]

    • Place the reaction mixture in a boiling water bath for 2 minutes to denature the template and primer.

    • Allow the mixture to cool slowly to room temperature to anneal the primer to the template.

  • Polymerization:

    • Incubate the reaction at 72°C for 12-36 hours. The long incubation time ensures quantitative polymerization.[5]

  • Purification of the Labeled DNA:

    • The labeled oligonucleotide can be purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 2: Analysis of ¹⁵N3-dCTP Incorporation by LC-MS/MS

This protocol outlines the steps for enzymatic digestion of the ¹⁵N-labeled DNA and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm incorporation.

Materials:

  • Purified ¹⁵N-labeled DNA

  • Benzonase

  • Phosphodiesterase I

  • Alkaline Phosphatase

  • Digestion Buffer (e.g., 100 mM Tris-HCl, 500 mM NaCl, 100 mM MgCl₂, pH 7.9)

  • LC-MS/MS system

Procedure:

  • DNA Digestion:

    • To the purified ¹⁵N-labeled DNA, add the digestion mix containing Benzonase, phosphodiesterase I, and alkaline phosphatase in the appropriate buffer.

    • Incubate the mixture at 37°C for 6 hours to overnight to ensure complete hydrolysis of the DNA into individual deoxynucleosides.

  • Sample Preparation for LC-MS/MS:

    • Stop the reaction by heating at 95°C for 10 minutes.

    • Filter the digested sample to remove the enzymes.

    • The resulting solution containing the hydrolyzed deoxynucleosides is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the sample using a triple quadrupole mass spectrometer in positive ionization mode with selected reaction monitoring (SRM).

    • Monitor the mass-to-charge (m/z) transitions for both unlabeled 2'-deoxycytidine (dC) and ¹⁵N3-labeled 2'-deoxycytidine ([¹⁵N3]dC). The expected transition for [¹⁵N3]dC would be from m/z 231.1 to 115.0.

Protocol 3: NMR Spectroscopy of ¹⁵N-Labeled DNA

This protocol provides a general workflow for preparing a ¹⁵N-labeled DNA sample for NMR analysis.

Materials:

  • Purified and lyophilized ¹⁵N-labeled DNA

  • NMR Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • 99.9% D₂O

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized ¹⁵N-labeled DNA in the NMR buffer to the desired concentration (typically 0.1-1.0 mM).

    • Add D₂O to a final concentration of 5-10% for the lock signal.

  • NMR Data Acquisition:

    • Acquire ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) or other relevant 2D NMR spectra to observe the correlations between the ¹⁵N nuclei and their attached protons.

    • The chemical shifts of the ¹⁵N nuclei will provide information about their local environment and can be used to monitor structural changes.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis s1 Reaction Setup (Template, Primer, dNTPs, ¹⁵N3-dCTP, Polymerase) s2 Denaturation & Annealing s1->s2 s3 Polymerization s2->s3 p1 PAGE or HPLC Purification s3->p1 a1 DNA Digestion p1->a1 Confirmation of Incorporation a3 NMR Sample Preparation p1->a3 Structural & Functional Studies a2 LC-MS/MS Analysis a1->a2 a4 NMR Spectroscopy a3->a4

Caption: Overall experimental workflow for the synthesis and analysis of ¹⁵N-labeled oligonucleotides.

Enzymatic Incorporation of ¹⁵N3-dCTP

enzymatic_incorporation cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products template DNA Template-Primer polymerase DNA Polymerase template->polymerase dCTP ¹⁵N3-dCTP dCTP->polymerase new_strand Extended DNA Strand (with incorporated ¹⁵N3-dC) polymerase->new_strand Incorporation ppi Pyrophosphate (PPi) polymerase->ppi Release

Caption: Schematic of the enzymatic incorporation of ¹⁵N3-dCTP by DNA polymerase.

Hypothetical Signaling Pathway Application

signaling_pathway drug DNA-Binding Drug complex Drug-DNA Complex drug->complex dna ¹⁵N-Labeled DNA dna->complex nmr NMR Spectroscopy complex->nmr ms Mass Spectrometry complex->ms binding_site Binding Site Identification nmr->binding_site conf_change Conformational Change Analysis nmr->conf_change moa Mechanism of Action ms->moa

Caption: Use of ¹⁵N-labeled DNA to study drug-DNA interactions and elucidate the mechanism of action.

References

Application Notes and Protocols for 15N-Labeled Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2] The use of stable isotope tracers, such as 15N-labeled compounds, provides a dynamic view of cellular metabolism by enabling the precise tracking of nitrogen atoms through various metabolic pathways.[3][4] This is particularly valuable in fields like cancer biology and drug development, where understanding metabolic reprogramming is crucial.[5] 15N-MFA can elucidate the contributions of different nitrogen sources to the biosynthesis of critical molecules like amino acids, nucleotides, and redox-active compounds such as glutathione.[3][5]

These application notes provide a comprehensive guide to designing and executing 15N-metabolic flux analysis experiments, from initial experimental design and cell culture to sample preparation, mass spectrometry analysis, and data interpretation.

Experimental Design Considerations

A successful 15N-MFA experiment begins with careful planning. Key considerations include:

  • Choice of 15N Tracer: The selection of the 15N-labeled substrate is critical and depends on the specific metabolic pathway under investigation.[6] For example, 15N-labeled glutamine is commonly used to trace nitrogen flow through the TCA cycle and amino acid biosynthesis, while 15N-labeled amino acids can track their specific metabolic fates.[3][7]

  • Isotopic Steady State: For many MFA studies, it is essential to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites remains constant over time.[4][8] The time required to reach this state depends on the cell type, growth rate, and the turnover of the metabolites of interest. Time-course experiments are often necessary to determine the optimal labeling duration.[1]

  • Metabolic Steady State: It is also assumed that the metabolic fluxes are constant during the labeling period.[8] This is typically achieved by maintaining cells in a consistent culture environment and harvesting them during the exponential growth phase.[1]

  • Controls: Appropriate controls are crucial for accurate data interpretation. These include cells grown in parallel with unlabeled medium and blank samples (medium without cells).

Experimental Workflow

The overall workflow for a 15N-MFA experiment consists of several key stages, from cell culture and isotope labeling to data acquisition and analysis.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Seeding & Growth B 15N Isotope Labeling A->B Introduce 15N Tracer C Metabolism Quenching B->C Rapidly Halt Metabolism D Metabolite Extraction C->D Isolate Metabolites E LC-MS/MS Analysis D->E Quantify Mass Isotopologues F Data Processing & Isotopologue Distribution Analysis E->F Correct for Natural Abundance G Metabolic Flux Calculation F->G Model Fitting

Caption: General experimental workflow for 15N-metabolic flux analysis.

Detailed Protocols

Protocol 1: Cell Culture and 15N Labeling

This protocol describes the general procedure for labeling adherent mammalian cells with a 15N-labeled amino acid.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • 15N-labeled amino acid (e.g., 15N-Glutamine, >98% isotopic purity)

  • Custom labeling medium (e.g., DMEM without the unlabeled counterpart of the tracer, supplemented with dFBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.[1][2] Allow cells to adhere and grow for 24-48 hours.

  • Prepare Labeling Medium: Prepare the custom labeling medium by supplementing it with the 15N-labeled amino acid to the desired final concentration. The optimal concentration may need to be determined empirically.

  • Initiate Labeling:

    • Aspirate the standard culture medium from the wells.

    • Gently wash the cells once with pre-warmed PBS.[1]

    • Add 2 mL of the pre-warmed 15N labeling medium to each well.

  • Incubation: Return the plates to the incubator and incubate for the predetermined duration to achieve isotopic steady state.

Protocol 2: Metabolism Quenching and Metabolite Extraction

This protocol is for rapidly halting metabolic activity and extracting intracellular metabolites.

Materials:

  • Cold quenching solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)[1]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching -9°C and 14,000 x g

Procedure:

  • Quenching:

    • Remove the culture plate from the incubator.

    • Quickly aspirate the labeling medium.

    • Immediately add 1 mL of the cold quenching solution to each well to halt all enzymatic activity.[1]

  • Cell Lysis and Extraction:

    • Scrape the cells in the cold quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.[1]

    • To ensure complete cell lysis, perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Protein and Debris Removal:

    • Centrifuge the cell lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

    • Store the samples at -80°C until analysis.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes the general steps for preparing the metabolite extract for LC-MS/MS analysis.

Materials:

  • Vacuum centrifuge

  • LC-MS grade water

  • LC-MS grade solvents (e.g., acetonitrile, methanol)

  • Formic acid

Procedure:

  • Sample Drying: Dry the metabolite extracts completely using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried pellets in a suitable solvent for your LC-MS/MS method (e.g., 50-100 µL of 0.1% formic acid in water).

  • Centrifugation: Centrifuge the reconstituted samples at maximum speed for 10 minutes at 4°C to remove any remaining particulate matter.

  • Transfer: Transfer the clear supernatant to LC-MS vials for analysis.

Data Presentation

Quantitative data from 15N-MFA experiments should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.

Table 1: Isotopic Enrichment of Key Metabolites

This table summarizes the percentage of the metabolite pool that is labeled with 15N after reaching isotopic steady state.

MetaboliteCondition A (% 15N Labeled)Condition B (% 15N Labeled)
Glutamate98.2 ± 1.595.4 ± 2.1
Aspartate75.6 ± 3.260.1 ± 4.5
Alanine80.1 ± 2.872.3 ± 3.9
Proline96.5 ± 1.893.2 ± 2.4
GMP45.3 ± 5.130.7 ± 6.2

Table 2: Calculated Metabolic Fluxes (Relative to Glutamine Uptake)

This table presents the calculated fluxes through key nitrogen metabolic pathways, normalized to the rate of glutamine uptake.

Metabolic FluxCondition A (Relative Flux)Condition B (Relative Flux)
Glutamine -> Glutamate100100
Glutamate -> Aspartate45 ± 532 ± 4
Glutamate -> Alanine25 ± 318 ± 2
Glutamate -> Proline15 ± 212 ± 1.5
Glutamine -> Purine Synthesis10 ± 1.56 ± 1

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of isotopes through metabolic networks.

nitrogen_metabolism Gln_ext Glutamine (extracellular) Gln_int Glutamine (intracellular) Gln_ext->Gln_int Uptake Glu Glutamate Gln_int->Glu Glutaminase Purines Purines Gln_int->Purines Amidotransferase aKG α-Ketoglutarate Glu->aKG GDH / Transaminases Asp Aspartate Glu->Asp AST Ala Alanine Glu->Ala ALT Pro Proline Glu->Pro aKG->Glu GDH / Transaminases Pyruvate Pyruvate Pyruvate->Ala OAA Oxaloacetate OAA->Asp

Caption: Key pathways of 15N-glutamine metabolism in mammalian cells.

Data Analysis and Interpretation

The analysis of 15N-MFA data involves several steps:

  • Mass Isotopologue Distribution (MID): The raw mass spectrometry data is processed to determine the MIDs of the targeted metabolites. This involves identifying and quantifying the different mass isotopologues (e.g., M+0, M+1, M+2, etc.) for each compound.

  • Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of heavy isotopes (e.g., 13C, 15N, 18O).

  • Flux Calculation: The corrected MIDs, along with a stoichiometric model of the metabolic network, are used to calculate the metabolic fluxes. This is typically done using specialized software packages that employ iterative algorithms to find the best fit between the experimental data and the model predictions.[9]

The resulting flux map provides a quantitative snapshot of the nitrogen metabolism in the cells under the tested conditions, offering valuable insights into how these pathways are regulated and how they respond to various perturbations, such as drug treatment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 15N Incorporation Efficiency in DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incorporation of 15N isotopes into DNA.

Troubleshooting Guide

This guide addresses common issues encountered during 15N labeling experiments for DNA production.

ProblemPotential CausesRecommended Solutions
Low 15N Incorporation Efficiency - Contamination with 14N from rich media carryover.- Insufficient adaptation of cells to minimal media.- Degradation and recycling of unlabeled cellular components.- Minimize the volume of the initial rich media pre-culture.- Include an intermediate growth step in unlabeled minimal media before transferring to the 15N-labeled medium.- Ensure a sufficient number of cell divisions in the 15N medium to dilute out the 14N.
Slow or No Cell Growth in Minimal Media - Suboptimal M9 minimal media composition.- Lack of essential nutrients or vitamins.- Toxicity of the expressed plasmid.- Optimize the concentrations of MgSO4 and CaCl2 in the M9 media.- Supplement the media with thiamine (B1217682) and biotin.- For toxic protein expression from the plasmid, consider using a lower copy number plasmid or a strain with tight expression control.[1][2]
Low Plasmid DNA Yield - Low plasmid copy number.- Insufficient cell density.- Inefficient cell lysis or DNA precipitation.- Use a high-copy number plasmid if possible.- Optimize culture conditions (e.g., richer minimal media, longer incubation) to increase cell mass.[3]- Ensure complete resuspension of the cell pellet before lysis and optimize the precipitation step.[4]
DNA Degradation - Nuclease contamination.- Mechanical shearing during extraction.- Improper storage of cells or DNA.- Work quickly and on ice during DNA extraction.- Use gentle mixing techniques; avoid vigorous vortexing.[5]- Store cell pellets at -80°C and purified DNA at -20°C or below.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of 15NH4Cl to use in M9 minimal media?

A1: The standard and most commonly used concentration of 15NH4Cl as the sole nitrogen source in M9 minimal media is 1 g/L. This concentration is generally sufficient to support good cell growth and achieve high levels of 15N incorporation.

Q2: How can I improve the growth rate of E. coli in M9 minimal media?

A2: To improve growth rates, you can supplement the M9 medium with low concentrations of a complex nitrogen source, like 15N-labeled Celtone or BioExpress.[2] Additionally, ensure optimal aeration by using baffled flasks and a high shaking speed (250-300 rpm). The pH of the media should be maintained around 7.2-7.4 for optimal growth.

Q3: What is the most reliable method to quantify 15N incorporation efficiency in DNA?

A3: The most accurate method for quantifying 15N incorporation is through mass spectrometry. This involves the enzymatic digestion of the purified DNA into individual nucleosides, followed by LC-MS/MS analysis to determine the mass shift between the 15N-labeled and unlabeled nucleosides.

Q4: Can I use auto-induction for 15N labeling of plasmid DNA?

A4: While auto-induction media are effective for protein expression, they are often complex and contain undefined nitrogen sources, which would compete with the 15N label and result in lower incorporation efficiency. Therefore, traditional M9 minimal media with a defined 15N source and IPTG induction is recommended for high-level isotopic labeling of DNA.

Q5: What E. coli strains are recommended for producing 15N-labeled plasmid DNA?

A5: Strains like DH5α and XL1-Blue are commonly used for plasmid propagation and can be adapted for growth in M9 minimal media. For plasmids that also express a protein, BL21(DE3) and its derivatives are suitable, but care must be taken to manage the potential toxicity of the expressed protein, which can affect cell growth and plasmid yield.[2]

Experimental Protocols

Protocol 1: Preparation of 15N-Labeled M9 Minimal Media

This protocol outlines the preparation of 1 liter of M9 minimal media for 15N labeling.

Materials:

  • 5x M9 Salts (64 g Na2HPO4·7H2O, 15 g KH2PO4, 2.5 g NaCl, H2O to 1 L)

  • 1 M MgSO4 (sterile)

  • 1 M CaCl2 (sterile)

  • 20% Glucose (w/v, sterile)

  • 15NH4Cl (Ammonium-15N chloride)

  • Thiamine (1 mg/mL, sterile)

  • Biotin (1 mg/mL, sterile)

  • Nuclease-free water

Procedure:

  • To 789 mL of nuclease-free water, add 200 mL of 5x M9 salts.

  • Autoclave the solution for 20 minutes and allow it to cool to room temperature.

  • Aseptically add the following sterile solutions:

    • 2 mL of 1 M MgSO4

    • 100 µL of 1 M CaCl2

    • 10 mL of 20% glucose

    • 1 g of 15NH4Cl (dissolved in a small amount of nuclease-free water and filter-sterilized)

    • 1 mL of 1 mg/mL thiamine

    • 1 mL of 1 mg/mL biotin

  • Add the appropriate antibiotic to the final concentration required for plasmid selection.

Protocol 2: Culturing E. coli for 15N DNA Labeling

This protocol describes the steps for growing E. coli to produce 15N-labeled plasmid DNA.

Procedure:

  • Starter Culture: Inoculate a single colony of E. coli harboring the plasmid of interest into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation Culture: The next day, inoculate 1 mL of the overnight culture into 100 mL of unlabeled M9 minimal media. Grow at 37°C with shaking until the culture reaches an OD600 of 0.6-0.8. This step helps the cells adapt to the minimal media.

  • 15N Labeling Culture: Inoculate the 15N-labeled M9 minimal media with the adaptation culture to a starting OD600 of ~0.05.

  • Grow the culture at 37°C with vigorous shaking (250-300 rpm). Monitor the cell growth by measuring the OD600.

  • When the OD600 reaches 0.6-0.8, induce protein expression with IPTG if your plasmid requires it for replication or for other experimental purposes.

  • Continue to grow the culture for the desired period (typically 4-6 hours for plasmids) to allow for sufficient cell division and 15N incorporation.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until DNA extraction.

Protocol 3: Quantification of 15N Incorporation by Mass Spectrometry

This protocol provides a general workflow for determining the percentage of 15N incorporation in DNA.

Procedure:

  • DNA Extraction: Purify the plasmid DNA from the 15N-labeled E. coli cell pellet using a standard plasmid purification kit.

  • Enzymatic Digestion:

    • Digest the purified DNA to individual deoxyribonucleosides using a cocktail of enzymes such as nuclease P1, and alkaline phosphatase.[7] A simplified one-step digestion protocol can also be utilized.[7]

  • LC-MS/MS Analysis:

    • Separate the resulting deoxyribonucleosides using reverse-phase liquid chromatography.

    • Analyze the eluting nucleosides by tandem mass spectrometry (MS/MS).

    • Monitor the mass-to-charge ratio (m/z) for both the unlabeled (14N) and labeled (15N) versions of each deoxyribonucleoside (dA, dG, dC, dT).

  • Data Analysis:

    • Calculate the percentage of 15N incorporation for each nucleoside by comparing the peak areas of the 15N-labeled and 14N-unlabeled forms.

    • The overall incorporation efficiency is an average of the incorporation percentages for all nitrogen-containing bases.

Data Presentation

Table 1: Typical Yields of High-Copy and Low-Copy Plasmids from E. coli. [1]

Plasmid TypeCulture Volume (mL) for MiniprepExpected DNA Yield (µg) for MiniprepCulture Volume (mL) for MaxiprepExpected DNA Yield (µg) for Maxiprep
High-Copy1-5~5 per mL100-150~500
Low-Copy1-51.5-2.5 per mL300-500150-200

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_growth Cell Growth & Labeling cluster_analysis Analysis media_prep Prepare 15N M9 Minimal Media labeling 15N Labeling Culture (15N M9 Media) media_prep->labeling starter_culture Inoculate Starter Culture (LB) adaptation Adaptation Culture (Unlabeled M9) starter_culture->adaptation adaptation->labeling harvest Harvest Cells labeling->harvest extraction Plasmid DNA Extraction harvest->extraction digestion Enzymatic Digestion to Nucleosides extraction->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis quantification Quantify 15N Incorporation ms_analysis->quantification

Caption: Experimental workflow for 15N labeling and analysis of DNA.

TroubleshootingFlow start Start 15N Labeling Experiment issue Encounter an Issue? start->issue low_incorp Low 15N Incorporation? issue->low_incorp Yes success Successful Labeling issue->success No slow_growth Slow Cell Growth? low_incorp->slow_growth No sol_incorp Optimize Media Adaptation Protocol low_incorp->sol_incorp Yes low_yield Low DNA Yield? slow_growth->low_yield No sol_growth Optimize M9 Media Composition slow_growth->sol_growth Yes degradation DNA Degradation? low_yield->degradation No sol_yield Optimize Culture & Extraction Conditions low_yield->sol_yield Yes degradation->success No sol_degradation Improve Handling & Storage Procedures degradation->sol_degradation Yes sol_incorp->issue sol_growth->issue sol_yield->issue sol_degradation->issue

Caption: Troubleshooting flowchart for 15N DNA labeling experiments.

References

Technical Support Center: Troubleshooting Low Yield in 15N Labeled Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 15N labeled oligonucleotides. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in 15N labeled oligonucleotide synthesis?

Low yields in 15N labeled oligonucleotide synthesis can stem from several factors throughout the synthesis process. The most common culprits include suboptimal coupling efficiency, poor quality of 15N labeled phosphoramidites, moisture contamination in reagents and solvents, incomplete deprotection of the oligonucleotide, and loss of product during post-synthesis purification. Each of these factors can lead to the formation of truncated sequences and other impurities, significantly reducing the yield of the desired full-length oligonucleotide.

Q2: How does coupling efficiency impact the final yield of my 15N labeled oligonucleotide?

Coupling efficiency is a critical factor that exponentially affects the final yield of the full-length oligonucleotide.[1] Even a small decrease in the average coupling efficiency per cycle will result in a significant reduction in the overall yield, especially for longer oligonucleotides.[2][3] This is because the unreacted sequences are capped and do not extend further, leading to an accumulation of truncated products.[4]

Q3: Does the 15N isotope affect the chemical reactivity and coupling efficiency of phosphoramidites?

There is no direct evidence to suggest that the presence of the 15N isotope inherently alters the chemical reactivity or coupling efficiency of phosphoramidites under standard synthesis conditions.[1] However, the synthesis of 15N-labeled phosphoramidites can be more complex than their unlabeled counterparts, which may lead to a higher chance of impurities if not meticulously purified.[1][5] These impurities can negatively impact the coupling efficiency.[1] Therefore, using high-purity 15N labeled phosphoramidites is crucial.[1]

Q4: What is the "n-1" peak I see in my analysis, and how does it relate to low yield?

The "n-1" peak represents a collective of oligonucleotide sequences that are one nucleotide shorter than the desired full-length product (FLP).[4] These are a primary indicator of incomplete coupling during a synthesis cycle.[4] A prominent n-1 peak signifies a systematic issue with either the coupling or capping steps, directly correlating to a lower yield of your target oligonucleotide and complicating purification.[4]

Troubleshooting Guides

Below are detailed troubleshooting guides for specific issues you may encounter during your 15N labeled oligonucleotide synthesis.

Issue 1: Low Coupling Efficiency

Low coupling efficiency is the most frequent cause of low oligonucleotide synthesis yield.[2]

Symptoms:

  • Low overall yield of the final product.

  • Prominent "n-1" and other shorter sequence peaks in HPLC or mass spectrometry analysis.[4]

Possible Causes and Solutions:

Cause Solution
Poor Quality 15N Phosphoramidites Use fresh, high-purity 15N labeled phosphoramidites from a reputable supplier.[1] Ensure they have been stored correctly under anhydrous conditions.
Moisture Contamination Use anhydrous grade acetonitrile (B52724) (<30 ppm water) for all steps.[3][4] Ensure that the argon or helium used on the synthesizer is dried with an in-line filter.[3] Keep reagent bottles tightly sealed when not in use.
Degraded Activator Prepare fresh activator solution. An old or improperly prepared activator will lead to poor phosphoramidite (B1245037) activation and low coupling efficiency.[1]
Suboptimal Coupling Time For 15N-labeled or other modified phosphoramidites, a longer coupling time (e.g., 60-180 seconds) may be necessary to ensure the reaction goes to completion.[4]
Incorrect Reagent Concentrations Verify the concentrations of your phosphoramidite and activator solutions. Incorrect concentrations can reduce the reaction rate and efficiency.[1]
Synthesizer Fluidics Issues Inspect the synthesizer for leaks, blocked lines, or incorrect reagent delivery volumes.[1] Perform regular maintenance and calibration of your instrument.
  • Reagent Preparation:

    • Use fresh, high-purity 15N labeled phosphoramidites. If they are not new, it is advisable to test them on a non-critical synthesis first.

    • Prepare fresh activator solution (e.g., 0.25 M DCI) using anhydrous acetonitrile.

    • Ensure all other reagents are fresh and of synthesis grade.

  • Synthesis Program Adjustment:

    • Increase the coupling time in your synthesis protocol. A good starting point is to double the standard coupling time.

    • For a 20-mer, you can run a test synthesis with both the standard and extended coupling times and compare the results.

  • Analysis:

    • After synthesis, cleave and deprotect the oligonucleotide.

    • Analyze the crude product using reverse-phase HPLC (RP-HPLC) or mass spectrometry.

    • Compare the peak corresponding to the full-length product with the n-1 and other failure sequences. A significant increase in the full-length product peak with the extended coupling time indicates that the initial coupling time was suboptimal.

Issue 2: Problems During Deprotection

Incomplete or harsh deprotection can lead to a lower yield of the functional oligonucleotide.[2]

Symptoms:

  • The presence of unexpected peaks in analytical traces (HPLC, Mass Spec) corresponding to incompletely deprotected oligonucleotides.

  • Low biological activity of the purified oligonucleotide.

Possible Causes and Solutions:

Cause Solution
Ineffective Deprotection Reagents Use fresh deprotection solutions (e.g., concentrated ammonium (B1175870) hydroxide).[2][6] For sensitive modifications, use milder deprotection conditions such as AMA (ammonium hydroxide (B78521)/methylamine) or potassium carbonate in methanol.[3][6]
Insufficient Deprotection Time/Temperature Ensure the deprotection is carried out for the recommended time and at the appropriate temperature (e.g., 8-12 hours at 55°C for ammonium hydroxide).[7]
Base Modification Certain sequences or modifications can be sensitive to standard deprotection conditions, leading to base degradation.[2][8] Consider using alternative protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) that allow for milder deprotection.[6]
  • Cleavage and Deprotection:

    • After synthesis, dry the solid support with a stream of argon.

    • Transfer the support to a screw-cap vial.

    • Add 1 mL of fresh, concentrated ammonium hydroxide.

    • Seal the vial tightly and heat at 55°C for 8-12 hours.[7]

  • Work-up:

    • Cool the solution to room temperature.

    • Centrifuge the vial to pellet the solid support.

    • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • Analysis:

    • Resuspend the dried oligonucleotide in sterile water.

    • Analyze a small aliquot by RP-HPLC or mass spectrometry to confirm complete deprotection.

Issue 3: Product Loss During Purification

A significant portion of the synthesized oligonucleotide can be lost during the purification step, especially if the initial synthesis quality is poor.[2]

Symptoms:

  • Low final yield after purification, despite a seemingly successful synthesis based on crude analysis.

Possible Causes and Solutions:

Cause Solution
Poor Resolution in Purification A high amount of failure sequences (n-1, n-2, etc.) can co-elute with the full-length product, making it difficult to obtain a pure fraction without sacrificing yield.[2] Optimize the synthesis to minimize these impurities.
Inappropriate Purification Method The choice of purification method depends on the length of the oligonucleotide and the desired purity. For many applications, RP-HPLC is a good choice for high purity.[9][10] For longer oligos, PAGE purification might offer better resolution.[9]
Secondary Structures Longer oligonucleotides can form secondary structures that may interfere with purification. Heating the sample just before loading it onto a purification column can help to denature these structures and improve separation.[3]
  • Sample Preparation:

    • Dissolve the crude, deprotected oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA, pH 7.0, in 5% Acetonitrile).[7]

  • HPLC Setup:

    • Use a C18 reverse-phase column.[7]

    • Set the column temperature to 60°C to improve resolution.[7]

    • Use a mobile phase gradient of acetonitrile in a buffer like 0.1 M TEAA.

  • Purification and Collection:

    • Inject the sample and run the gradient.

    • Collect the fractions corresponding to the major peak of the full-length product, which is typically the last major peak to elute.

    • Analyze the collected fractions for purity.

  • Desalting:

    • Pool the pure fractions and lyophilize them to remove the volatile buffer and solvent.

    • For applications sensitive to salt, perform a subsequent desalting step using a size-exclusion column.

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide [1]

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.9%82.6%68.0%
50mer 77.9%60.5%36.4%
100mer 60.6%36.6%13.3%

As the table illustrates, maintaining a high average coupling efficiency is paramount for achieving a high yield of the desired full-length oligonucleotide, especially as the length of the sequence increases.

Visualizations

Troubleshooting_Workflow start Low Yield of 15N Labeled Oligonucleotide check_crude Analyze Crude Product (HPLC/MS) start->check_crude high_n1 High Proportion of n-1 and Shorter Sequences? check_crude->high_n1 troubleshoot_coupling Troubleshoot Coupling Efficiency high_n1->troubleshoot_coupling Yes good_crude Crude Product Looks Good high_n1->good_crude No end Improved Yield troubleshoot_coupling->end check_deprotection Incomplete Deprotection or Side Products? good_crude->check_deprotection troubleshoot_deprotection Troubleshoot Deprotection check_deprotection->troubleshoot_deprotection Yes low_post_purification Low Yield After Purification check_deprotection->low_post_purification No troubleshoot_deprotection->end troubleshoot_purification Optimize Purification Strategy low_post_purification->troubleshoot_purification troubleshoot_purification->end

Caption: A decision tree for troubleshooting low yield in 15N labeled oligonucleotide synthesis.

Phosphoramidite_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle detritylation 1. Detritylation (Removal of 5'-DMT group) coupling 2. Coupling (Addition of 15N Phosphoramidite) detritylation->coupling Exposes 5'-OH capping 3. Capping (Blocking of unreacted 5'-OH groups) coupling->capping Unreacted chains oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->detritylation For next cycle end_cycle Repeat for Each Nucleotide oxidation->end_cycle start Start with Solid Support start->detritylation cleavage Cleavage and Deprotection end_cycle->cleavage final_product Final 15N Labeled Oligonucleotide cleavage->final_product

Caption: The four main steps of the phosphoramidite solid-phase synthesis cycle.

References

Technical Support Center: 2'-Deoxycytidine-¹⁵N₃ Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-Deoxycytidine-¹⁵N₃. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during mass spectrometry experiments involving this stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs)

Q1: What is 2'-Deoxycytidine-¹⁵N₃, and why is it used as an internal standard?

A1: 2'-Deoxycytidine-¹⁵N₃ is a stable isotope-labeled (SIL) version of 2'-Deoxycytidine where the three nitrogen atoms in the cytosine base have been replaced with the heavy isotope ¹⁵N. It is used as an internal standard in quantitative mass spectrometry assays. SIL internal standards are considered the gold standard because they share nearly identical chemical and physical properties with the analyte of interest. This allows them to co-elute chromatographically and experience similar matrix effects, which helps to correct for variations during sample preparation, injection, and ionization.

Q2: What are the expected precursor and product ions for 2'-Deoxycytidine and 2'-Deoxycytidine-¹⁵N₃ in positive ion mode mass spectrometry?

A2: The fragmentation of nucleosides like 2'-Deoxycytidine in a mass spectrometer typically involves the neutral loss of the deoxyribose sugar moiety.[1] The expected precursor and product ions are summarized in the table below. Electrospray ionization (ESI) in positive mode is commonly used for these compounds.[2]

CompoundMolecular FormulaPrecursor Ion [M+H]⁺ (m/z)Primary Product Ion [M+H - deoxyribose]⁺ (m/z)
2'-DeoxycytidineC₉H₁₃N₃O₄~228.1~112.0
2'-Deoxycytidine-¹⁵N₃C₉H₁₃¹⁵N₃O₄~231.1~115.0

Table 1: Expected mass-to-charge ratios (m/z) for 2'-Deoxycytidine and its ¹⁵N₃-labeled internal standard. Note: The exact m/z values may vary slightly based on instrumentation.[3]

Q3: Which ionization technique is most suitable for 2'-Deoxycytidine-¹⁵N₃ analysis?

A3: Electrospray ionization (ESI) is a commonly used and effective technique for analyzing nucleosides like 2'-Deoxycytidine due to their hydrophilic nature.[2] Positive ion mode is often found to be more sensitive.[2] Atmospheric pressure chemical ionization (APCI) can also be a viable option.[2] The choice between ESI and APCI may depend on the specific liquid chromatography (LC) conditions and the sensitivity of the mass spectrometer being used.

Q4: How can I prevent in-source fragmentation of 2'-Deoxycytidine-¹⁵N₃?

A4: In-source fragmentation, where the molecule breaks apart in the ionization source before mass analysis, can be an issue for nucleosides due to the relatively weak glycosidic bond between the sugar and the base.[2] To minimize this, it is important to use the gentlest possible source conditions. This includes optimizing ion source parameters such as gas flows, temperatures, and voltages.[2] Using lower source temperatures and cone/declustering voltages that still provide an adequate signal is crucial.

Troubleshooting Guides

Issue 1: Weak or No Signal for 2'-Deoxycytidine-¹⁵N₃

A weak or absent signal is a common problem in LC-MS analysis.[2] Follow this workflow to diagnose the issue.

Start Weak or No Signal Check_Concentration Verify Sample and Internal Standard Concentration Start->Check_Concentration Check_Tuning Check Instrument Tuning & Calibration Check_Concentration->Check_Tuning Check_Source Inspect Ion Source (e.g., ESI spray) Check_Tuning->Check_Source Check_LC Verify LC System (e.g., flow, connections) Check_Source->Check_LC Troubleshoot_Suppression Investigate Ion Suppression Check_LC->Troubleshoot_Suppression

Caption: Troubleshooting workflow for a weak or absent signal.

Detailed Steps:

  • Verify Sample Concentration : Ensure that the concentration of your sample and the internal standard are within the detection limits of the instrument. Samples that are too dilute will not produce a strong signal, while overly concentrated samples can lead to ion suppression.[2]

  • Check Instrument Tuning and Calibration : Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations. This ensures the instrument is operating at peak performance and that mass assignments are accurate.[2]

  • Inspect the Ion Source : An unstable or inconsistent spray in the ESI source can lead to a fluctuating or weak signal. Check that the ESI capillary is not clogged and is positioned correctly. Optimize ion source parameters, including gas flows, temperatures, and voltages.[2]

  • Verify LC System : Ensure that all LC tubing is properly connected to the mass spectrometer's ion source and that there are no leaks.[2] Confirm that there is mobile phase flow and that the system has been properly purged.[4]

  • Investigate Ion Suppression : If the above steps do not resolve the issue, ion suppression from matrix components may be the cause.

Issue 2: High Background Noise or Contamination

High background noise can obscure the signal of your analyte and internal standard.

Possible Causes and Solutions:

  • Contaminated Solvents or System : Inject a blank sample (e.g., your sample diluent) to determine the source of contamination. If the interfering peaks are present in the blank, the issue may be with the solvent, LC system, or carryover from a previous injection.[2]

  • Matrix Effects : Components from the sample matrix (e.g., salts, lipids, proteins) can cause high background. Improve your sample preparation method to remove these interferences. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often more effective at cleaning up samples than simple protein precipitation.[5][6]

  • Poor Chromatographic Separation : Optimize your LC method to separate 2'-Deoxycytidine from co-eluting matrix components.[7] This can involve adjusting the gradient, changing the mobile phase composition, or trying a column with a different chemistry (e.g., Phenyl-Hexyl instead of C18).[1]

Issue 3: Adduct Formation

Adducts are ions formed when your analyte associates with other ions present in the sample or mobile phase (e.g., Na⁺, K⁺, NH₄⁺).[8] This can split your signal between different m/z values, reducing the intensity of your target ion.

Analyte 2'-Deoxycytidine-¹⁵N₃ [M+H]⁺ Na_Adduct [M+Na]⁺ Analyte->Na_Adduct +22 Da K_Adduct [M+K]⁺ Analyte->K_Adduct +38 Da NH4_Adduct [M+NH₄]⁺ Analyte->NH4_Adduct +17 Da

Caption: Common adducts of 2'-Deoxycytidine-¹⁵N₃.

Troubleshooting Adduct Formation:

  • Improve Mobile Phase Quality : Use high-purity solvents and additives (e.g., formic acid) to minimize the presence of adduct-forming ions.

  • Optimize Chromatography : Sometimes, adjusting the organic content of the mobile phase can reduce adduct formation.

  • Use Additives : In some cases, adding a small amount of an ammonium (B1175870) salt (e.g., ammonium formate) can help to consolidate the signal into the ammonium adduct, which can then be consistently measured.

Issue 4: Ion Suppression

Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard, leading to a decreased signal.[9] This is a significant issue in quantitative bioanalysis.[7]

Ion_Source Ion Source Suppressed_Signal Suppressed Signal Ion_Source->Suppressed_Signal Competition for Ionization Analyte Analyte Ions Analyte->Ion_Source Matrix Matrix Components Matrix->Ion_Source

Caption: The mechanism of ion suppression in the mass spectrometer source.

Strategies to Mitigate Ion Suppression:

  • Improve Sample Cleanup : As with high background, a more rigorous sample preparation method can remove many of the interfering matrix components.[5]

  • Enhance Chromatographic Separation : Ensure that 2'-Deoxycytidine is chromatographically separated from the bulk of the matrix components. Adjusting the LC gradient to elute matrix components before or after the analyte is a common strategy.[7]

  • Dilute the Sample : If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.

  • Use a Stable Isotope-Labeled Internal Standard : The use of 2'-Deoxycytidine-¹⁵N₃ is the best way to compensate for ion suppression, as it will be affected in the same way as the unlabeled analyte. This allows for accurate quantification even in the presence of some signal suppression.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of 2'-Deoxycytidine

This protocol provides a starting point for the analysis of 2'-Deoxycytidine using 2'-Deoxycytidine-¹⁵N₃ as an internal standard. Optimization will be required for specific applications and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of a biological sample (e.g., plasma, digested DNA), add 10 µL of a known concentration of 2'-Deoxycytidine-¹⁵N₃ in a suitable solvent (e.g., water:methanol 50:50).

  • Add 200 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. Liquid Chromatography

ParameterSettingRationale / Comment
Column C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.8 µm)C18 provides good retention for hydrophilic compounds; Phenyl columns offer alternative selectivity.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and promotes good peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient 5% to 95% B over 8 minutesA typical starting gradient. This should be optimized to ensure separation from matrix interferences.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLShould be optimized based on sample concentration and instrument sensitivity.

3. Mass Spectrometry (Triple Quadrupole)

ParameterSettingRationale / Comment
Ionization Mode Positive Electrospray Ionization (ESI)Generally provides good sensitivity for nucleosides.[2]
MRM Transitions 2'-Deoxycytidine: 228.1 → 112.02'-Deoxycytidine-¹⁵N₃: 231.1 → 115.0Monitors the precursor ion and the fragment corresponding to the cytosine base.[3]
Declustering Potential (DP) 50 - 85 VShould be optimized to maximize precursor ion signal and minimize in-source fragmentation.[2]
Collision Energy (CE) 16 - 25 eVNeeds to be optimized to maximize the product ion signal.[2]

4. Data Analysis

  • Integrate the peak areas for both the 2'-Deoxycytidine and 2'-Deoxycytidine-¹⁵N₃ MRM transitions.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using standards of known 2'-Deoxycytidine concentrations and a fixed concentration of the internal standard.

  • Determine the concentration of 2'-Deoxycytidine in the unknown samples by interpolating their peak area ratios on the calibration curve.

References

Technical Support Center: Enhancing Signal-to-Noise in ¹⁵N NMR of DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ¹⁵N NMR for the study of DNA. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the signal-to-noise (S/N) ratio in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your ¹⁵N NMR experiments with DNA. Each problem is presented in a question-and-answer format, detailing potential causes and their corresponding solutions.

Issue 1: Low Signal-to-Noise Ratio

Q: My ¹⁵N spectrum has a very low signal-to-noise ratio. What are the common causes and how can I improve it?

A: Low S/N is a frequent challenge in ¹⁵N NMR of DNA due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus. Several factors related to your sample, hardware, and acquisition parameters can contribute to this issue.

Potential CauseSolution
Sample-Related
Low Sample ConcentrationIncrease the concentration of your DNA sample. For biomolecular NMR, a concentration in the 0.1-2.5 mM range is often recommended.[1]
Sample Precipitation/AggregationVisually inspect the sample for any precipitates. If present, filter the sample.[2] Consider optimizing buffer conditions (pH, salt concentration) to improve DNA solubility.
Presence of Paramagnetic ImpuritiesParamagnetic ions can cause significant line broadening and reduce signal intensity.[1] Use high-purity reagents and consider adding a chelating agent like EDTA to your buffer.
Hardware & Setup
Poor Magnetic Field Homogeneity (Shimming)Poor shimming leads to broad peaks and reduced signal height.[3] Carefully shim the magnet before each experiment. Automated shimming routines can be a good starting point, but manual shimming is often necessary for optimal homogeneity.[4]
Incorrect Probe Tuning and MatchingAn improperly tuned probe will result in inefficient transfer of radiofrequency pulses and poor signal detection. Always tune and match the probe for the ¹H and ¹⁵N frequencies before starting your experiment.
Suboptimal NMR Tube QualityLow-quality NMR tubes can have poor concentricity and camber, leading to shimming difficulties and spinning sidebands.[5][6] Use high-quality, thin-walled NMR tubes, especially for high-field spectrometers.[7]
Acquisition Parameters
Insufficient Number of ScansThe S/N ratio is proportional to the square root of the number of scans.[1] Increase the number of scans to improve the S/N, but be mindful of the increased experiment time.
Incorrect Receiver GainAn improperly set receiver gain can either clip the signal (if too high) or lead to poor digitization and low S/N (if too low).[8] Use the automatic receiver gain adjustment (rga on Bruker systems) and ensure the FID is not clipped.[9][10]
Suboptimal Pulse Sequence ParametersIncorrectly calibrated pulse widths (90° and 180° pulses) and delays can significantly reduce signal intensity. Calibrate these pulses for both ¹H and ¹⁵N.
Issue 2: Broad Peaks

Q: The peaks in my ¹⁵N HSQC spectrum are broad, leading to poor resolution. What could be the cause and how can I fix it?

A: Broad peaks in NMR spectra can arise from several factors, including poor shimming, sample properties, and the inherent relaxation properties of large molecules.

Potential CauseSolution
Instrumental
Poor ShimmingInhomogeneous magnetic fields are a primary cause of broad peaks. Re-shim the magnet carefully, paying attention to both on-axis and off-axis shims.[4]
Sample-Related
High Sample ViscosityConcentrated DNA solutions can be viscous, leading to faster transverse relaxation and broader lines.[2] Consider lowering the sample concentration or increasing the temperature.
DNA AggregationAggregation of DNA molecules will result in very broad signals. Optimize buffer conditions (pH, salt) to prevent aggregation.
Presence of Paramagnetic SpeciesParamagnetic impurities can cause significant line broadening.[1] Ensure all reagents are of high purity and consider using a chelating agent.
Molecular Properties & Dynamics
Fast Transverse Relaxation (T₂) of Large DNALarger DNA molecules tumble more slowly in solution, leading to faster T₂ relaxation and broader lines. For larger DNA molecules (>25 kDa), consider using a TROSY (Transverse Relaxation-Optimized Spectroscopy) pulse sequence, which is designed to reduce relaxation-induced line broadening.[11][12]
Chemical ExchangeIf the DNA is undergoing conformational exchange on an intermediate timescale, this can lead to line broadening. Acquiring spectra at different temperatures can help to identify and potentially overcome this issue.
Issue 3: Missing Peaks

Q: I am not observing all the expected cross-peaks in my ¹⁵N HSQC spectrum. Why might this be happening?

A: Missing peaks can be due to very broad signals that are lost in the noise, or specific molecular properties that prevent their detection with standard pulse sequences.

Potential CauseSolution
Extremely Broad PeaksIf a peak is excessively broad, its intensity can fall below the noise level. Address the potential causes of broad peaks as described in the section above.
Fast Hydrogen ExchangeImino protons of DNA that are involved in fast exchange with the solvent (water) will have very broad or undetectable signals. Lowering the temperature can sometimes slow down this exchange.
Dynamic Regions of the DNAHighly flexible or dynamic regions of the DNA molecule can experience intermediate timescale exchange, leading to severe line broadening and disappearance of signals.
Incorrect Spectral WidthIf the spectral width in the ¹⁵N dimension is not set correctly, some peaks may be folded or fall outside the acquisition window. Ensure the spectral width is large enough to encompass all expected ¹⁵N chemical shifts.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about optimizing your ¹⁵N NMR experiments on DNA.

Q1: How can I optimize my DNA sample preparation for the best S/N?

A1: Proper sample preparation is crucial for obtaining high-quality NMR spectra.[13] Here are key considerations:

  • DNA Purity and Concentration: Ensure your DNA sample is highly pure and free of contaminants. Concentrate the sample as much as possible without causing precipitation or aggregation.[14]

  • Choice of Solvent: Use high-quality deuterated solvents to minimize solvent signals.[13] For observing imino protons, the sample should be in a buffer containing 90-95% H₂O and 5-10% D₂O for the lock.

  • Buffer Conditions: The buffer should maintain the stability and solubility of your DNA. A common buffer is 10-20 mM sodium phosphate (B84403) with 50-100 mM NaCl at a pH around 6.5-7.0. Adding a small amount of EDTA (e.g., 0.1 mM) can chelate any paramagnetic metal ions.

  • NMR Tube Selection: Use high-quality, clean NMR tubes with good concentricity and camber to ensure stable spinning and good shimming.[5][6][7] For limited sample volumes, consider using Shigemi tubes.[14]

  • Filtering: If any particulate matter is visible, filter the sample before transferring it to the NMR tube to improve magnetic field homogeneity.[2]

Q2: What are the key hardware considerations for improving S/N in ¹⁵N DNA NMR?

A2: The NMR hardware plays a significant role in the achievable S/N.

  • High-Field Magnets: Higher magnetic field strengths lead to increased sensitivity and better spectral dispersion.

  • Cryoprobes: Cryogenically cooled probes can provide a 3- to 4-fold increase in sensitivity compared to room temperature probes by reducing thermal noise in the detection coil and preamplifiers. This is one of the most effective ways to boost S/N.

Quantitative S/N Enhancement with Cryoprobes

Probe TypeRelative Sensitivity Enhancement (¹H)
Room Temperature Probe1x (Baseline)
Cryoprobe3-4x

Q3: What are the most common pulse sequences for ¹⁵N NMR of DNA, and when should I use them?

A3: The choice of pulse sequence depends on the size of your DNA molecule and the information you want to obtain.

  • ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the most common experiment for observing correlations between ¹⁵N nuclei and their directly attached protons. Sensitivity-enhanced versions of the HSQC pulse sequence are recommended. It is ideal for smaller DNA molecules (typically <25 kDa).

  • ¹⁵N TROSY (Transverse Relaxation-Optimized Spectroscopy): For larger DNA molecules (>25 kDa), the TROSY experiment is preferred. It helps to counteract the effects of rapid transverse relaxation, resulting in narrower lines and improved sensitivity for large biomolecules.[11][12]

Q4: What is isotopic labeling and why is it necessary for ¹⁵N NMR of DNA?

A4: Isotopic labeling is the process of incorporating stable isotopes, such as ¹⁵N, into a molecule of interest. The natural abundance of ¹⁵N is only about 0.37%, which is too low for sensitive detection by NMR. By synthesizing DNA using ¹⁵N-labeled precursors, the ¹⁵N content can be increased to nearly 100%, dramatically improving the S/N ratio. Uniform ¹⁵N labeling, where all nitrogen atoms are ¹⁵N, is the most common approach.

Q5: How can Paramagnetic Relaxation Enhancement (PRE) help in my ¹⁵N NMR studies of DNA?

A5: PRE is an advanced technique that can provide long-range distance information (up to ~35 Å), which is complementary to the short-range distances obtained from NOE experiments. It involves introducing a paramagnetic center, typically a nitroxide spin label, at a specific site in the DNA.[13] The unpaired electron of the spin label enhances the relaxation rates of nearby nuclei, leading to a decrease in their signal intensity. By measuring these intensity changes, you can calculate distances between the spin label and the observed nuclei. This is particularly useful for studying the global fold of DNA and its complexes with other molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments discussed in this technical support center.

Protocol 1: Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

This protocol is based on the method of using Taq DNA polymerase for the efficient incorporation of ¹⁵N-labeled dNTPs.[8][9]

Materials:

  • Chemically synthesized DNA template and primer (with a 3' ribose)

  • Uniformly ¹⁵N-labeled dNTPs

  • Taq DNA polymerase

  • 10x Taq polymerase buffer

  • Klenow fragment of DNA polymerase I (optional, for removing non-templated additions)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies for analysis

Procedure:

  • Annealing of Template and Primer:

    • In a microcentrifuge tube, mix the DNA template and primer in a 1:1.2 molar ratio in sterile water.

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to facilitate annealing.

  • Primer Extension Reaction:

    • To the annealed template-primer, add 10x Taq polymerase buffer to a final concentration of 1x.

    • Add the uniformly ¹⁵N-labeled dNTPs to a final concentration that is in slight excess (e.g., 20% molar excess) relative to the amount required for full extension of the template.

    • Add Taq DNA polymerase.

    • Incubate the reaction at the optimal temperature for Taq polymerase (typically 72°C) for 2-4 hours.

  • Analysis and Optional Cleanup:

    • Analyze a small aliquot of the reaction mixture by denaturing PAGE to check the length and purity of the synthesized ¹⁵N-labeled DNA.

    • If non-templated addition of a nucleotide at the 3' end is observed, treat the reaction mixture with Klenow fragment, which has 3'→5' exonuclease activity, to remove the extra nucleotide.[9]

  • Purification:

    • Purify the ¹⁵N-labeled DNA from the reaction mixture using denaturing PAGE or HPLC.

Protocol 2: Site-Directed Spin Labeling of DNA for PRE NMR

This protocol describes the attachment of a methanethiosulfonate (B1239399) spin label (MTSL) to a thiol-modified DNA oligonucleotide.

Materials:

  • Thiol-modified DNA oligonucleotide (purified)

  • (1-Oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) Methanethiosulfonate (MTSL)

  • Anhydrous acetonitrile

  • Buffer (e.g., 20 mM phosphate buffer, 100 mM NaCl, pH 7.0)

  • Dithiothreitol (DTT) for reducing the thiol group

  • Desalting column

Procedure:

  • Reduction of Thiol-Modified DNA:

    • Dissolve the thiol-modified DNA in the buffer containing an excess of DTT (e.g., 10-20 mM).

    • Incubate at room temperature for 1-2 hours to ensure the thiol group is fully reduced.

    • Remove the DTT using a desalting column, eluting with degassed buffer.

  • Preparation of MTSL Stock Solution:

    • Prepare a stock solution of MTSL (e.g., 200 mM) in anhydrous acetonitrile.[12] This should be done immediately before use as MTSL is sensitive to moisture.

  • Labeling Reaction:

    • To the reduced DNA solution, add a 10- to 20-fold molar excess of the MTSL stock solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing. The reaction involves the formation of a disulfide bond between the DNA's thiol group and the MTSL.

  • Purification of Spin-Labeled DNA:

    • Remove the unreacted MTSL and other small molecules by passing the reaction mixture through a desalting column.

    • Further purify the spin-labeled DNA using HPLC to separate it from any unlabeled DNA.

  • Verification of Labeling:

    • The success of the labeling can be verified by mass spectrometry, which will show a mass shift corresponding to the attached MTSL.

Visualizations

Diagram 1: General Workflow for ¹⁵N Labeled DNA NMR

G cluster_0 Sample Preparation cluster_1 NMR Experiment cluster_2 Data Analysis Isotopic_Labeling Isotopic Labeling (e.g., Enzymatic Synthesis with ¹⁵N dNTPs) Purification Purification of Labeled DNA (PAGE or HPLC) Isotopic_Labeling->Purification Sample_Conditioning Sample Conditioning (Buffer Exchange, Concentration) Purification->Sample_Conditioning Spectrometer_Setup Spectrometer Setup (Tuning, Matching, Shimming) Sample_Conditioning->Spectrometer_Setup Acquisition Data Acquisition (e.g., ¹⁵N HSQC or TROSY) Spectrometer_Setup->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Assignment, S/N Calculation) Processing->Analysis

Caption: Workflow for a typical ¹⁵N-labeled DNA NMR experiment.

Diagram 2: Troubleshooting Low S/N Decision Tree

G Start Low S/N Observed Check_Sample Check Sample Concentration and Integrity Start->Check_Sample Concentration_OK Concentration OK? Check_Sample->Concentration_OK Increase_Concentration Increase Concentration Concentration_OK->Increase_Concentration No Check_Shims Check Shimming Concentration_OK->Check_Shims Yes Increase_Concentration->Check_Sample Shims_OK Shims OK? Check_Shims->Shims_OK Re_Shim Re-shim Magnet Shims_OK->Re_Shim No Check_Acquisition Check Acquisition Parameters Shims_OK->Check_Acquisition Yes Re_Shim->Check_Shims Params_OK Parameters OK? Check_Acquisition->Params_OK Optimize_Params Increase Scans, Check Receiver Gain Params_OK->Optimize_Params No Consider_Hardware Consider Advanced Options Params_OK->Consider_Hardware Yes Optimize_Params->Check_Acquisition Use_Cryoprobe Use Cryoprobe Consider_Hardware->Use_Cryoprobe Use_TROSY Use TROSY for Large DNA Consider_Hardware->Use_TROSY End Improved S/N Use_Cryoprobe->End Use_TROSY->End

Caption: Decision tree for troubleshooting low signal-to-noise.

Diagram 3: Factors Affecting Signal-to-Noise

G SN_Ratio Signal-to-Noise Ratio Sample_Factors Sample Factors SN_Ratio->Sample_Factors Hardware_Factors Hardware Factors SN_Ratio->Hardware_Factors Experimental_Factors Experimental Factors SN_Ratio->Experimental_Factors Concentration Concentration Sample_Factors->Concentration Purity Purity Sample_Factors->Purity Isotopic_Labeling Isotopic Labeling Sample_Factors->Isotopic_Labeling Magnetic_Field Magnetic Field Strength Hardware_Factors->Magnetic_Field Probe_Type Probe Type (Cryoprobe) Hardware_Factors->Probe_Type Number_of_Scans Number of Scans Experimental_Factors->Number_of_Scans Pulse_Sequence Pulse Sequence Experimental_Factors->Pulse_Sequence Shimming Shimming Experimental_Factors->Shimming

Caption: Key factors influencing the signal-to-noise ratio.

References

preventing degradation of 2'-Deoxycytidine-15N3 during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2'-Deoxycytidine-15N3 to prevent its degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research material.

Troubleshooting Guide: Common Issues and Solutions

Unexpected experimental results can often be traced back to the degradation of starting materials. This guide addresses common issues encountered during the storage and use of this compound.

Observed Issue Potential Root Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Degradation of the compound due to improper storage of the solid material or dissolution in a non-optimal solvent.- Verify that the solid compound has been stored under the recommended conditions (see storage table below). - Ensure the solvent used for dissolution is of high purity and at a neutral pH. For aqueous solutions, use freshly prepared, sterile, neutral-buffered solutions.
Loss of signal or appearance of new peaks in a time-course experiment. Instability of this compound in the experimental buffer or medium over time, potentially accelerated by pH or temperature.- Perform a stability study of the compound in your specific experimental medium under the same conditions (temperature, duration) to assess its stability. - If instability is confirmed, consider preparing fresh solutions at different time points during your experiment or find a more suitable, stable buffer system.
Variability in results between different aliquots of the same stock solution. Degradation due to repeated freeze-thaw cycles.- Prepare single-use aliquots of your stock solution to avoid the detrimental effects of repeated temperature changes.
Reduced incorporation of this compound in cellular assays. Degradation of the nucleoside prior to or during the experiment, leading to a lower concentration of the active compound.- Confirm the purity of your this compound stock solution using HPLC or LC-MS. - Ensure that the experimental conditions (e.g., incubation time, temperature, pH of the medium) are not causing significant degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are expected to be the same as for unlabeled 2'-Deoxycytidine (B1670253). The two main pathways are:

  • Hydrolytic Deamination: The amino group on the cytosine ring is hydrolyzed, converting 2'-deoxycytidine to 2'-deoxyuridine. This process is accelerated in acidic conditions.

  • Oxidative Damage: Reactive oxygen species can lead to the formation of various oxidation products, such as 5-hydroxy-2'-deoxycytidine (B120496) and 5-hydroxy-2'-deoxyuridine.[1] Exposure to light, certain metal ions, and oxidizing agents can promote this pathway.[1]

Q2: Does the 15N3 isotopic label affect the stability of the molecule?

A2: Stable isotope labeling, such as with 15N, does not significantly alter the chemical properties or stability of a molecule. The mass difference is minimal and is not expected to impact the molecule's susceptibility to degradation under typical storage and experimental conditions. Therefore, the stability profile of this compound is expected to be comparable to that of unlabeled 2'-Deoxycytidine.

Q3: What are the recommended storage conditions for solid this compound?

A3: To ensure long-term stability, solid this compound should be stored under the following conditions:

Parameter Recommendation
Temperature +2°C to +8°C (Refrigerated) or -20°C (Frozen)[1]
Atmosphere Desiccated (dry environment)[1]
Light Protected from light (e.g., in an amber vial)[1][2]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: For solutions, it is crucial to minimize the risk of hydrolytic degradation. The following storage conditions are recommended:

Solvent Temperature Storage Duration
Anhydrous DMSO or Ethanol-20°C or -80°CUp to 1 month at -20°C; up to 6 months at -80°C[2]
Sterile, neutral aqueous buffer-20°C or -80°CShort-term storage is advisable. Prepare fresh solutions when possible.

Note: It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. If using water as a solvent, it should be filtered and sterilized before use.[2]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a this compound sample.

Objective: To determine the purity of a this compound sample and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade methanol (B129727) or acetonitrile

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound and dissolve it in the mobile phase or a compatible solvent (e.g., water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Phosphate buffer

    • Mobile Phase B: Methanol or acetonitrile

    • Gradient: A typical gradient could be 0-100% B over 20 minutes. The gradient should be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 274 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study of this compound

This protocol describes a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Objective: To investigate the degradation of this compound under acidic, alkaline, oxidative, and thermal stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • High-purity water

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Place a solid sample of this compound in an oven at a temperature above its recommended storage temperature (e.g., 70°C).

  • Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization (for acidic and alkaline samples): Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the alkaline samples with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the stressed samples, along with a control sample (stored under recommended conditions), by HPLC or LC-MS to determine the percentage of degradation and to identify and characterize any degradation products.

Visualizations

degradation_pathway dC This compound dU 2'-Deoxyuridine-15N3 dC->dU Hydrolytic Deamination (e.g., acidic conditions) ox_dC Oxidized dC-15N3 Products (e.g., 5-hydroxy-dC-15N3) dC->ox_dC Oxidation (e.g., ROS, UV light)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.22 µm filter dissolve->filter inject Inject into HPLC/LC-MS filter->inject separate Separation on C18 Column inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity / Degradation integrate->calculate

Caption: General workflow for purity assessment of this compound.

References

Technical Support Center: Quantifying 2'-Deoxycytidine-15N3 Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering challenges with the quantification of 2'-Deoxycytidine-15N3 incorporation in their experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary application of this compound? This compound is a stable isotope-labeled nucleoside used to trace and quantify newly synthesized DNA. The heavy nitrogen isotope (15N) is incorporated into the DNA, allowing for its differentiation from pre-existing, unlabeled DNA using techniques like mass spectrometry.
Which analytical technique is most suitable for quantifying this compound incorporation? Liquid chromatography-mass spectrometry (LC-MS) is the most common and robust method for quantifying this compound incorporation. It offers high sensitivity and selectivity, allowing for the accurate measurement of the labeled and unlabeled deoxycytidine.
How can I improve the sensitivity of my LC-MS analysis? To enhance sensitivity, consider optimizing the sample preparation to remove interfering substances, using a high-efficiency chromatography column for better separation, and fine-tuning the mass spectrometer's source and analyzer parameters for the specific m/z of labeled and unlabeled deoxycytidine.
What are the expected mass-to-charge (m/z) ratios for 2'-Deoxycytidine and this compound? The exact m/z will depend on the ionization mode. In positive ion mode, for the protonated molecule [M+H]+, you would expect approximately m/z 228.1 for unlabeled 2'-Deoxycytidine and m/z 231.1 for this compound, reflecting the mass difference of the three 15N atoms.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound incorporation.

Issue 1: Low or No Detectable Incorporation of this compound

Possible Causes:

  • Insufficient Labeling Time: The duration of exposure to the labeled nucleoside may be too short for detectable incorporation.

  • Cell Viability Issues: The cells may not be healthy or actively dividing, leading to reduced DNA synthesis.

  • Incorrect Labeled Nucleoside Concentration: The concentration of this compound in the culture medium may be too low.

  • Problems with Nucleoside Transport: Cells may not be efficiently taking up the labeled deoxycytidine from the medium.

Troubleshooting Steps:

StepActionRationale
1 Optimize Labeling Time: Perform a time-course experiment to determine the optimal duration for detectable incorporation in your specific cell line and experimental conditions.
2 Assess Cell Health: Check cell viability using methods like trypan blue exclusion or a commercial viability assay before and after labeling.
3 Increase Label Concentration: Titrate the concentration of this compound to find a balance between detectable incorporation and potential cytotoxicity.
4 Verify Nucleoside Uptake: If possible, use a radiolabeled analog or a fluorescently tagged nucleoside to confirm cellular uptake.
Issue 2: High Background Signal or Interference in Mass Spectrometry Analysis

Possible Causes:

  • Incomplete Chromatographic Separation: Co-elution of other cellular components with deoxycytidine can interfere with mass spectrometric detection.

  • Matrix Effects: Other molecules in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.

  • Contamination: Contamination from sample preparation or the LC-MS system can introduce interfering signals.

Troubleshooting Steps:

StepActionRationale
1 Optimize LC Method: Adjust the gradient, flow rate, or column chemistry to improve the separation of deoxycytidine from other sample components.
2 Improve Sample Cleanup: Implement a more rigorous sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering matrix components.
3 Perform System Blanks: Run blank injections (solvent only) to identify and troubleshoot any sources of contamination within the LC-MS system.
4 Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled deoxycytidine with a different mass) to correct for matrix effects and variations in instrument response.

Experimental Workflow & Methodologies

A generalized workflow for a this compound incorporation experiment is outlined below.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cell_seeding Seed Cells treatment Apply Experimental Treatment cell_seeding->treatment labeling Add this compound treatment->labeling incubation Incubate for Desired Time labeling->incubation harvest Harvest Cells incubation->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction dna_hydrolysis Enzymatic Hydrolysis to Nucleosides dna_extraction->dna_hydrolysis cleanup Sample Cleanup (e.g., SPE) dna_hydrolysis->cleanup injection Inject Sample into LC-MS cleanup->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: General experimental workflow for quantifying this compound incorporation.

Detailed Protocol: DNA Hydrolysis and Sample Preparation for LC-MS

  • Genomic DNA Isolation: Isolate genomic DNA from cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions.

  • DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure a consistent amount of DNA is used for each sample.

  • Enzymatic Hydrolysis:

    • To 10-20 µg of DNA, add a cocktail of nuclease P1 and alkaline phosphatase.

    • Incubate the mixture at 37°C for 2-4 hours to ensure complete digestion of the DNA into individual nucleosides.

  • Protein Precipitation:

  • Supernatant Collection: Carefully collect the supernatant containing the nucleosides.

  • Sample Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase A) to a final concentration suitable for LC-MS analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm filter to remove any particulate matter before injection into the LC-MS system.

Logical Troubleshooting Flow

The following diagram illustrates a logical approach to troubleshooting common issues.

troubleshooting_flow start Start: Unexpected Results check_incorporation Low or No Incorporation Signal? start->check_incorporation check_background High Background or Interference? check_incorporation->check_background No check_labeling_time Optimize Labeling Time check_incorporation->check_labeling_time Yes optimize_lc Optimize LC Separation check_background->optimize_lc Yes end_further_help Contact Technical Support check_background->end_further_help No check_cell_health Assess Cell Viability check_labeling_time->check_cell_health check_label_conc Increase Label Concentration check_cell_health->check_label_conc end_success Problem Resolved check_label_conc->end_success improve_cleanup Improve Sample Cleanup optimize_lc->improve_cleanup run_blanks Run System Blanks improve_cleanup->run_blanks run_blanks->end_success

Caption: A decision tree for troubleshooting common issues in this compound quantification.

Technical Support Center: Minimizing Isotopic Scrambling in 15N Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize isotopic scrambling in your 15N labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of 15N labeling?

Q2: What are the primary causes of 15N scrambling in cellular systems?

A2: The most common causes of 15N scrambling are enzymatic reactions that involve the transfer of nitrogen atoms between different molecules. Key culprits include:

  • Transamination Reactions: Enzymes called transaminases are a major source of scrambling, as they transfer amino groups between amino acids and α-keto acids. For instance, aromatic amino acid transaminases can shuffle the 15N label between tyrosine and phenylalanine.[1] Similarly, alanine (B10760859) transaminases can convert 15N-labeled alanine into pyruvate, a central metabolite, which can then donate the 15N label to numerous other amino acids.[1]

  • Metabolic Branch Points: When a labeled compound enters a metabolic pathway with multiple branches or converging points, the 15N label can be distributed among various downstream products. A notable example is tryptophan, which can be catabolized by tryptophanase into indole, pyruvate, and ammonia, with the latter readily entering the general nitrogen pool.[1]

  • Reversible Enzymatic Reactions: High rates of reversible reactions in metabolic pathways can lead to the redistribution of 15N labels within a molecule and connected metabolite pools.[1]

Q3: How can I detect if isotopic scrambling is occurring in my experiment?

A3: Isotopic scrambling is typically detected using mass spectrometry. By analyzing the isotopic patterns of peptides from your labeled protein, you can identify the presence of 15N in amino acids that should not have been labeled based on the provided precursor. Complicated isotope patterns with overlapping signals from partially labeled peptides are a strong indication of scrambling.[2]

Q4: Are there alternatives to in-vivo labeling to reduce scrambling?

A4: Yes, cell-free protein synthesis systems are an excellent alternative for minimizing isotopic scrambling. In these systems, the metabolic activity is significantly lower compared to live cells, and the activity of enzymes like transaminases is reduced, leading to cleaner and more specific labeling.

Q5: Can the choice of labeled amino acid affect the degree of scrambling?

A5: Absolutely. Amino acids that are hubs in metabolic pathways, such as glutamate (B1630785) and aspartate, are more prone to scrambling. Conversely, amino acids with isolated biosynthetic pathways and irreversible steps are better candidates for selective labeling with minimal scrambling.

Troubleshooting Guides

Problem 1: High Degree of Isotopic Scrambling Observed in Mass Spectrometry Data

Symptoms:

  • Mass spectra show 15N incorporation in amino acids that should not be labeled.

  • Complex and overlapping isotopic patterns in peptide signals.

  • Difficulty in accurately determining labeling efficiency.

Possible Causes and Solutions:

CauseRecommended Solution
High Transaminase Activity Use an E. coli strain deficient in key transaminases (e.g., an auxotrophic strain). This is one of the most effective ways to reduce scrambling.[1]
Metabolic Crosstalk Supplement the growth medium with specific unlabeled metabolic precursors to suppress the activity of pathways that contribute to scrambling.[1]
Inappropriate Labeled Precursor Choose a 15N-labeled amino acid that has a dedicated and irreversible biosynthetic pathway.
Reversible Reactions Optimize cell culture conditions such as temperature and pH to favor the desired direction of enzymatic reactions. In some cases, specific enzyme inhibitors can be used, though this requires careful consideration of potential off-target effects.[1]
Problem 2: Low or Incomplete 15N Labeling Efficiency

Symptoms:

  • The overall percentage of 15N incorporation is below the expected >98%.

  • Significant presence of unlabeled (14N) peptides in the mass spectra.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Labeling Time Ensure that the cells have enough time to go through several doublings in the presence of the 15N label to reach an isotopic steady state.
Dilution from Unlabeled Sources Use a minimal medium with 15NH4Cl as the sole nitrogen source. Be aware of potential unlabeled nitrogen sources in media components or from amino acid recycling within the cells.
Poor Cell Health or Low Metabolic Activity Optimize cell growth conditions (temperature, aeration, pH) to ensure healthy and metabolically active cells for efficient uptake and incorporation of the 15N label.

Experimental Protocols

Protocol 1: Uniform 15N Labeling of Proteins in E. coli

This protocol is a standard method for producing uniformly 15N-labeled proteins for NMR and mass spectrometry analysis.

Materials:

  • M9 Minimal Medium (10x stock)

  • 15NH4Cl (as the sole nitrogen source)

  • Glucose (or other carbon source)

  • MgSO4

  • CaCl2

  • Trace elements solution

  • Appropriate antibiotics

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest

Procedure:

  • Prepare Pre-culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adapt to Minimal Medium: Inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing 14NH4Cl and the appropriate antibiotic. Grow until the culture reaches an OD600 of 0.6-0.8. This step helps adapt the cells to the minimal medium.[1]

  • Inoculate Main Culture: Prepare 1 L of M9 minimal medium containing 1 g of 15NH4Cl as the sole nitrogen source, along with other necessary components (glucose, MgSO4, CaCl2, trace elements, and antibiotic). Inoculate this medium with the adapted pre-culture to a starting OD600 of ~0.05.[1]

  • Growth and Induction: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C) with vigorous shaking. Monitor the OD600. When the OD600 reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).[1]

  • Expression: Continue to grow the culture for the desired period post-induction (typically 3-16 hours, depending on the protein and expression temperature).[1]

  • Harvest Cells: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[1]

  • Cell Lysis and Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.[1]

Protocol 2: Selective 15N Labeling Using Auxotrophic E. coli Strains

This protocol is designed to minimize isotopic scrambling by using an E. coli strain that cannot synthesize a specific amino acid, thereby forcing the incorporation of the exogenously supplied 15N-labeled amino acid.

Materials:

  • E. coli auxotrophic strain for the desired amino acid.

  • M9 Minimal Medium with 15NH4Cl.

  • 15N-labeled amino acid of interest.

  • Set of 19 unlabeled amino acids.

  • Other standard components for E. coli growth and protein expression.

Procedure:

  • Prepare Pre-culture: Grow the auxotrophic E. coli strain overnight in LB medium supplemented with the required unlabeled amino acid.

  • Adapt to Minimal Medium: Inoculate a pre-culture in M9 minimal medium containing 14NH4Cl and the required unlabeled amino acid. Grow to mid-log phase.

  • Inoculate Main Culture: Prepare M9 minimal medium with 15NH4Cl as the sole nitrogen source. Supplement this medium with the 15N-labeled amino acid of interest and the other 19 unlabeled amino acids.

  • Inoculate and Grow: Inoculate the main culture with the adapted pre-culture and grow to an OD600 of 0.6-0.8.

  • Induce and Harvest: Induce protein expression and harvest the cells as described in Protocol 1.

Visualizations

Isotopic_Scrambling_Causes cluster_causes Primary Causes of 15N Scrambling cluster_examples Examples Transamination Transamination Reactions Transaminase_ex Alanine Transaminase: 15N-Ala -> 15N-Pyruvate -> Other AAs Transamination->Transaminase_ex Scrambled_Pool Scrambled 15N Pool Transamination->Scrambled_Pool MetabolicBranch Metabolic Branch Points Branch_ex Tryptophanase: 15N-Trp -> 15N-Ammonia -> General N Pool MetabolicBranch->Branch_ex MetabolicBranch->Scrambled_Pool ReversibleRxns Reversible Reactions Reversible_ex Glycolysis/TCA Cycle Intermediates ReversibleRxns->Reversible_ex ReversibleRxns->Scrambled_Pool 15N_Precursor 15N-Labeled Precursor 15N_Precursor->Transamination 15N_Precursor->MetabolicBranch 15N_Precursor->ReversibleRxns

Caption: Major biochemical causes of 15N isotopic scrambling.

Troubleshooting_Workflow Start High 15N Scrambling Detected CheckStrain Is an auxotrophic or transaminase-deficient strain being used? Start->CheckStrain CheckPrecursors Are unlabeled metabolic precursors being added to suppress crosstalk? CheckStrain->CheckPrecursors No UseMutantStrain Action: Switch to a transaminase-deficient E. coli strain. CheckStrain->UseMutantStrain No Resolved Scrambling Minimized CheckStrain->Resolved Yes CheckConditions Are cell culture conditions (pH, temp) optimized? CheckPrecursors->CheckConditions No AddPrecursors Action: Supplement media with unlabeled precursors. CheckPrecursors->AddPrecursors No CheckPrecursors->Resolved Yes OptimizeGrowth Action: Optimize culture conditions. CheckConditions->OptimizeGrowth No CheckConditions->Resolved Yes UseMutantStrain->Resolved AddPrecursors->Resolved OptimizeGrowth->Resolved

Caption: A troubleshooting workflow for addressing isotopic scrambling.

References

Technical Support Center: Purification of 2'-Deoxycytidine-¹⁵N₃ Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-Deoxycytidine-¹⁵N₃ labeled oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic oligonucleotides?

A1: The most common purification methods for synthetic oligonucleotides, including those with isotopic labels, are High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).[1][2] The choice of method depends on the required purity, the length of the oligonucleotide, the scale of the synthesis, and the intended downstream application.[2][3]

Q2: Why is purification of synthetic oligonucleotides, especially labeled ones, so important?

A2: Purification is crucial to remove impurities generated during chemical synthesis.[4][5] These impurities primarily consist of shorter sequences known as "failure sequences" (e.g., n-1, n-2 shortmers), as well as molecules with incomplete deprotection of protecting groups.[6][] For isotopically labeled oligonucleotides, which are often used in sensitive quantitative assays like mass spectrometry, high purity is essential for accurate and reproducible results.[8][9] The presence of impurities can interfere with these applications, leading to incorrect experimental outcomes.[6]

Q3: What are "n-1 shortmers" and why are they particularly challenging to remove?

A3: An n-1 shortmer is an oligonucleotide that is one nucleotide shorter than the desired full-length product (FLP).[6] These are particularly problematic because they have very similar physical and chemical properties to the FLP, making them difficult to separate using standard purification techniques like HPLC and PAGE.[6]

Q4: Are there special considerations for purifying oligonucleotides with ¹⁵N labels?

A4: The purification methods for ¹⁵N-labeled oligonucleotides are generally the same as for their unlabeled counterparts. However, given their typical use as internal standards in quantitative mass spectrometry, achieving the highest possible purity is critical to ensure accurate quantification.[8] Mass spectrometry is also a key analytical technique to confirm the successful incorporation and purity of the ¹⁵N label.[8][10]

Troubleshooting Guides

Low Yield After Purification
Observation Possible Cause(s) Recommendation(s)
Low recovery of the target oligonucleotide after any purification method.Inefficient Synthesis: Low coupling efficiency during synthesis leads to a lower proportion of the full-length product.[11]- Review and optimize the synthesis protocol. Ensure anhydrous conditions and use fresh, high-quality reagents.[6][12]
Sample Loss During Extraction: Oligonucleotides can be lost during solid-phase extraction due to improper flow rates or variability in manual processing.[13]- For SPE, consider using a semi-automated positive pressure manifold to improve reproducibility and minimize human error.[13]
Precipitation: Oligonucleotides may precipitate if the organic solvent concentration is too high.[14]- Maintain a minimum of 10% aqueous solution during purification steps to prevent precipitation.[14]
Secondary Structures: The formation of secondary structures (e.g., hairpins) can lead to multiple peaks in HPLC and interfere with purification.[4]- For HPLC, consider using a highly alkaline pH to disrupt hydrogen bonding and eliminate secondary structures. Anion-exchange HPLC is often suitable for this.[4] For PAGE, running the gel under denaturing conditions (e.g., with urea) will resolve this issue.[15]
Poor Purity/Presence of Impurities
Observation Possible Cause(s) Recommendation(s)
Presence of a significant peak corresponding to an n-1 shortmer in the analytical chromatogram (e.g., HPLC, CE).Incomplete Coupling: The most common cause is the failure of a phosphoramidite (B1245037) to couple to the growing oligonucleotide chain.[6]- Ensure all reagents, especially the phosphoramidites and activator, are fresh and anhydrous. Moisture is a primary culprit for poor coupling.[6]
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups allows them to react in subsequent cycles, leading to deletion mutants.[6]- Verify the efficiency of your capping step.
Presence of peaks with higher molecular weight than the target product in mass spectrometry.Incomplete Deprotection: Protecting groups from the synthesis may not have been completely removed.[16] For example, a persistent tert-butyldimethylsilyl (TBDMS) group can result in a mass increase of +114 Da.[12]- Optimize deprotection conditions, including temperature and incubation time.[12] Ensure deprotection reagents are fresh and anhydrous.[12]
Co-elution of impurities with the main product peak during HPLC.Inappropriate Column or Mobile Phase: The chosen HPLC method may not have sufficient resolution to separate the target oligonucleotide from closely related impurities.- For reversed-phase HPLC, adjust the gradient, temperature, or ion-pairing reagent concentration.[12] Consider using a different column with a different stationary phase.[3] Anion-exchange HPLC, which separates based on charge, can be a good alternative or complementary technique.[3]

Experimental Protocols & Workflows

General Workflow for Synthesis and Purification

The overall process for generating and analyzing ¹⁵N-labeled oligonucleotides involves synthesis, purification, and analysis. Each step is critical for obtaining high-quality material.[8]

Oligonucleotide Synthesis and Purification Workflow cluster_synthesis Solid-Phase Synthesis cluster_processing Post-Synthesis Processing cluster_purification Purification cluster_analysis Analysis s1 Resin Preparation s2 Detritylation s1->s2 s3 Coupling (¹⁵N₃-dC) s2->s3 s4 Capping s3->s4 s5 Oxidation s4->s5 s5->s2 Repeat for each nucleotide p1 Cleavage & Deprotection s5->p1 u1 HPLC / PAGE / SPE p1->u1 a1 Mass Spectrometry (ESI or MALDI-TOF) u1->a1 a2 Capillary Electrophoresis / HPLC u1->a2

Caption: Overall experimental workflow for the synthesis, purification, and analysis of ¹⁵N-labeled oligonucleotides.

Reversed-Phase HPLC (RP-HPLC) Purification Protocol

RP-HPLC is a widely used method that separates oligonucleotides based on their hydrophobicity.[2][4]

Methodology:

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in the initial mobile phase.[8]

  • Column: A C18 reversed-phase column is commonly used.[17]

  • Mobile Phases:

    • Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA). A typical concentration is 0.1 M TEAA in 5% acetonitrile.[8]

    • Mobile Phase B: A higher concentration of organic solvent, such as 0.1 M TEAA in 50% acetonitrile.[8]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides.

  • Detection: UV absorbance at 260 nm is used to monitor the elution of the oligonucleotides.[8]

  • Fraction Collection: Collect the peak corresponding to the full-length product.

  • Post-Purification: The collected fractions are typically desalted to remove the ion-pairing reagent.

Quantitative Data Summary for Purification Methods

Purification MethodTypical PurityTypical YieldBest Suited For
Solid-Phase Extraction (SPE) >90%[17]60-95%[17]Rapid purification of small to medium scale syntheses.
Reversed-Phase HPLC (RP-HPLC) >85%[2]75-80% (for 100 nmol scale)Purification of modified oligonucleotides and larger scales.[2][3]
Denaturing PAGE >90%[2]Lower than HPLC due to complex extraction from the gel.[2]High-resolution separation of long oligonucleotides and removal of closely related impurities.[2]
Troubleshooting Logic for Impurity Identification

This diagram outlines a logical approach to identifying the source of common impurities encountered during the purification of synthetic oligonucleotides.

Impurity Troubleshooting Logic start Analyze crude product by Mass Spectrometry & HPLC/CE ms_check Mass matches expected FLP? start->ms_check hplc_check Single major peak in HPLC/CE? ms_check->hplc_check Yes mass_high Mass is higher than expected ms_check->mass_high No, higher mass_low Mass is lower than expected ms_check->mass_low No, lower cause_coupling Probable Cause: Low coupling efficiency or inefficient capping hplc_check->cause_coupling No, multiple peaks (e.g., prominent n-1) success Proceed with purification hplc_check->success Yes cause_deprotection Probable Cause: Incomplete deprotection (e.g., persistent protecting groups) mass_high->cause_deprotection cause_shortmers Probable Cause: Failure sequences (n-x) or degradation mass_low->cause_shortmers optimize Optimize synthesis protocol cause_deprotection->optimize cause_shortmers->optimize cause_coupling->optimize

Caption: A decision tree for troubleshooting common impurities based on initial analytical data.

References

Technical Support Center: Enzymatic Digestion of 15N Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the enzymatic digestion of 15N labeled DNA.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete digestion of 15N labeled DNA?

Incomplete digestion of 15N labeled DNA typically stems from issues related to the enzyme, the DNA substrate, or the reaction conditions. While 15N labeling itself is not commonly reported to directly inhibit standard restriction enzymes or nucleases, subtle effects on DNA structure or enzyme kinetics cannot be entirely ruled out. The most frequent culprits are universal to all DNA digestions:

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or expiration.[1][2][3][4]

  • Suboptimal Reaction Conditions: Incorrect buffer composition, pH, or incubation temperature can significantly reduce enzyme efficiency.[1][5]

  • DNA Substrate Quality: Contaminants such as phenol, chloroform, ethanol, or salts from DNA purification steps can inhibit enzymatic activity.[3][5]

  • Incorrect Reaction Setup: Errors in the concentration of DNA, enzyme, or other reaction components like glycerol (B35011) can lead to failed digestions.[1][5]

Q2: Could the 15N labeling itself be the cause of the incomplete digestion?

While there is no direct evidence in the provided search results to suggest that 15N labeling significantly hinders the activity of common nucleases and restriction enzymes, it is a factor to consider. Isotope labeling increases the mass of the DNA molecule. While this does not change the chemical properties, it could theoretically have subtle effects on the kinetics of enzyme-substrate binding or the conformational dynamics of the DNA, though this is largely speculative. It is more probable that other experimental variables are the root cause of digestion failure.

Q3: How can I be sure my enzyme is active?

To verify enzyme activity, perform a control digestion using a standard, unlabeled DNA substrate that is known to be cut efficiently by the enzyme.[4] For instance, lambda DNA is a common control for many restriction enzymes.[4] If the control DNA is digested successfully while your 15N labeled DNA is not, it suggests an issue with your specific DNA sample or the reaction setup for it.

Q4: What is "star activity" and could it be affecting my results?

Star activity refers to the relaxation or alteration of an enzyme's recognition sequence specificity, leading to cleavage at non-canonical sites.[6] This can be caused by non-optimal reaction conditions such as high glycerol concentrations, high pH, low ionic strength, or prolonged incubation times.[2][6] While it results in cleavage, it is an "unexpected cleavage pattern" rather than incomplete digestion of the intended site. If you observe unexpected bands on a gel, star activity could be a contributing factor.

Troubleshooting Guides

Issue 1: Incomplete or No Digestion of 15N Labeled DNA

If your gel electrophoresis results show a large amount of undigested starting material or unexpected intermediate bands, consult the following troubleshooting table.

Troubleshooting Steps for Incomplete Digestion

Potential Cause Recommended Solution Citation
Enzyme Inactivity - Check the enzyme's expiration date.- Ensure the enzyme has been stored at -20°C and avoid multiple freeze-thaw cycles.- Run a control digest with a standard DNA substrate.[1][2][3][4]
Suboptimal Buffer - Use the recommended buffer supplied with the enzyme.- For double digests, ensure the chosen buffer provides good activity for both enzymes.[1][5]
Incorrect Temperature - Incubate the reaction at the optimal temperature for the specific enzyme(s).[1]
DNA Contamination - Re-purify the DNA sample to remove inhibitors like phenol, chloroform, or ethanol.- Ensure the final DNA solution does not compose more than 25% of the total reaction volume to dilute any remaining inhibitors.[3][5]
High Glycerol - Ensure the final glycerol concentration in the reaction mix is below 5%. The enzyme is typically stored in a glycerol-containing buffer.[1][2][5]
Improper Assembly - Add the enzyme last to the reaction mixture.[1][5]
DNA Methylation - If using a methylation-sensitive restriction enzyme, consider propagating plasmids in dam/dcm E. coli strains.[2][5]
Issue 2: Smearing of Digestion Products on an Agarose (B213101) Gel

A smeared appearance on a gel can indicate nuclease contamination or issues with the enzyme itself.

Troubleshooting Steps for Smeared Digestion Products

Potential Cause Recommended Solution Citation
Nuclease Contamination - Use nuclease-free water, buffers, and tips.- Clean up the DNA template using a commercial kit.[3]
Enzyme Binding to DNA - Decrease the amount of enzyme used in the reaction.- Add 0.1–0.5% SDS to the loading buffer to help dissociate the enzyme from the DNA before electrophoresis.[3]

Experimental Protocols

Protocol 1: General Restriction Digestion of 15N Labeled Plasmid DNA

This protocol provides a starting point for the analytical digestion of 1 µg of 15N labeled plasmid DNA.

Reaction Components and Conditions

Component Volume (for a 20 µL reaction) Final Concentration
Nuclease-Free WaterVariable (to 20 µL)N/A
10x Reaction Buffer2 µL1x
15N Labeled DNAVariable (up to 5 µL)50 ng/µL (1 µg total)
Restriction Enzyme1 µL5-10 units
Incubation Time 1-2 hoursN/A
Incubation Temperature 37°C (or as recommended)N/A

Methodology:

  • Thaw all components and keep them on ice.

  • In a sterile microcentrifuge tube, add the components in the following order: nuclease-free water, 10x reaction buffer, and 15N labeled DNA.

  • Gently mix the contents by pipetting up and down.

  • Add the restriction enzyme to the tube last.[5]

  • Mix gently again and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate at the recommended temperature for 1-2 hours.

  • To stop the reaction, add a loading dye containing EDTA or heat inactivate the enzyme (if applicable).

  • Analyze the digestion products by agarose gel electrophoresis.

Protocol 2: One-Step Enzymatic Digestion of 15N Labeled DNA to Deoxyribonucleosides

This protocol is adapted for the complete hydrolysis of DNA to its constituent deoxyribonucleosides, which is often required for mass spectrometry-based analyses.[7]

Reaction Components and Conditions

Component Amount/Concentration
Digest Mix
Benzonase250 Units
Phosphodiesterase I300 mUnits
Alkaline Phosphatase200 Units
Tris-HCl Buffer (pH 7.9)20 mM
NaCl100 mM
MgCl₂20 mM
DNA Sample 1 µg in water or buffer
Incubation Time 6 hours to overnight
Incubation Temperature 37°C

Methodology:

  • Prepare the "Digest Mix" containing Benzonase, phosphodiesterase I, and alkaline phosphatase in the specified Tris-HCl buffer.[7]

  • Add 50 µL of the Digest Mix to 1 µg of the 15N labeled DNA sample.[7]

  • Incubate the reaction at 37°C for at least 6 hours. For complete digestion, an overnight incubation (~18 hours) may be beneficial.[7]

  • The resulting mixture of deoxyribonucleosides is then ready for analysis by techniques such as LC-MS.

Visualizations

TroubleshootingWorkflow Troubleshooting Incomplete Digestion start Incomplete Digestion Observed check_enzyme Is the enzyme active? (Check expiration, storage, run control digest) start->check_enzyme check_dna Is the DNA sample pure? (Check for inhibitors) check_enzyme->check_dna Yes optimize_protocol Optimize Protocol: - Increase incubation time - Increase enzyme units - Re-purify DNA check_enzyme->optimize_protocol No check_conditions Are reaction conditions optimal? (Buffer, temp, glycerol) check_dna->check_conditions Yes check_dna->optimize_protocol No check_conditions->optimize_protocol No success Successful Digestion check_conditions->success Yes optimize_protocol->start Re-run Digestion

Caption: A logical workflow for troubleshooting incomplete enzymatic digestion.

DigestionProtocolWorkflow General DNA Digestion Workflow start Prepare Reagents (Water, Buffer, DNA, Enzyme) assemble Assemble Reaction Mix (Enzyme added last) start->assemble incubate Incubate at Optimal Temperature assemble->incubate stop_reaction Stop Reaction (Add EDTA/Loading Dye) incubate->stop_reaction analyze Analyze on Agarose Gel stop_reaction->analyze

Caption: A standard experimental workflow for enzymatic digestion of DNA.

References

Technical Support Center: Optimizing Resolution in NMR Spectra of ¹⁵N Labeled DNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the resolution of Nuclear Magnetic Resonance (NMR) spectra for ¹⁵N labeled DNA samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during NMR experiments with ¹⁵N labeled DNA.

Q1: Why are the peaks in my ¹⁵N HSQC spectrum broad and poorly resolved?

A1: Broad peaks in an HSQC spectrum can arise from several factors related to the sample, acquisition parameters, or data processing. The primary causes include:

  • Sample Aggregation: High concentrations of DNA can lead to the formation of intermolecular aggregates, which increases the effective molecular weight and leads to faster transverse relaxation (T₂), resulting in broader lines.

  • Conformational Exchange: If the DNA molecule exists in multiple conformations that are in intermediate exchange on the NMR timescale, this can cause significant line broadening.

  • Suboptimal Buffer Conditions: Incorrect pH or salt concentration can affect the stability and structure of the DNA, leading to poor spectral quality. For instance, a pH that is too high can accelerate the exchange of imino and amino protons with the solvent, causing line broadening.[1]

  • Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field across the sample will cause all signals in the spectrum to be broad.[1]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can lead to significant line broadening through paramagnetic relaxation enhancement (PRE).[1]

Troubleshooting Workflow for Broad Peaks

G start Broad Peaks in ¹⁵N HSQC Spectrum check_conc Optimize Sample Concentration start->check_conc check_buffer Optimize Buffer (pH, Salt) check_conc->check_buffer If aggregation is suspected end Improved Resolution check_conc->end Resolution improves check_temp Vary Acquisition Temperature check_buffer->check_temp If conformational exchange is likely check_buffer->end Resolution improves check_shim Improve Shimming check_temp->check_shim If all peaks are broad check_temp->end Resolution improves check_purity Assess Sample Purity check_shim->check_purity If paramagnetic contamination is possible check_shim->end Resolution improves check_purity->end

Caption: Initial troubleshooting workflow for broad ¹⁵N HSQC peaks.

Q2: What are the optimal buffer conditions for NMR studies of ¹⁵N labeled DNA?

A2: The choice of buffer is critical for maintaining the stability and solubility of the DNA sample. Here are some general guidelines:

  • Buffer Type: Use buffers with no non-exchangeable protons to avoid large interfering signals in ¹H NMR.[2] Phosphate and Tris buffers are common choices.

  • pH: A slightly acidic to neutral pH (typically 6.0-7.5) is often optimal. Lowering the pH can reduce the exchange rate of amide protons with water, which is base-catalyzed, thus sharpening the signals.[3]

  • Salt Concentration: The ionic strength should be kept as low as possible while maintaining DNA stability to improve spectrometer performance.[3] However, for certain DNA structures like G-quadruplexes, the presence of specific cations (e.g., K⁺) is essential for proper folding.[4] High salt concentrations (>100 mM) can sometimes degrade spectral quality.[3]

  • Additives: The addition of 5-10% D₂O is necessary for the spectrometer's lock system.[3] Chelating agents like EDTA can be included to remove paramagnetic metal ions.

Table 1: Recommended Buffer Conditions for ¹⁵N Labeled DNA NMR

ParameterRecommended RangeNotes
Buffer 20-50 mM Sodium Phosphate, TrisChoose a buffer with pKa near the desired pH.
pH 6.0 - 7.5Lower pH can reduce proton exchange rates.
Salt (e.g., NaCl, KCl) 25 - 150 mMMinimize if possible; specific ions may be required for structure.[3][5]
D₂O 5 - 10% (v/v)Required for frequency locking.[3]
EDTA 0.1 - 1 mMTo chelate paramagnetic metal ions.
DNA Concentration 0.1 - 1 mMHigher concentration improves signal-to-noise but risks aggregation.[6]

Q3: How does temperature affect the resolution of my DNA NMR spectrum?

A3: Temperature has a significant impact on NMR spectra and can be a powerful tool for optimizing resolution:

  • Chemical Shift Dispersion: Changing the temperature can alter the chemical shifts of resonances, potentially resolving overlapping peaks.[7]

  • Conformational Dynamics: For DNA molecules exhibiting conformational exchange, acquiring spectra at different temperatures can help to move out of the intermediate exchange regime, resulting in sharper peaks.

  • Proton Exchange: Increasing the temperature can broaden signals from exchangeable protons (imino and amino groups) due to faster exchange with the solvent. Conversely, lowering the temperature can sharpen these signals.

Q4: I am observing artifacts in my 2D HSQC spectrum. What are the common causes and how can I mitigate them?

A4: Artifacts in 2D spectra can obscure real signals and complicate analysis. Common artifacts and their solutions include:

  • Truncation Artifacts ("Sinc Wiggles"): These appear as oscillations around intense peaks and are caused by insufficient acquisition time, leading to a truncated Free Induction Decay (FID). To remedy this, increase the acquisition time.[1]

  • Quadrature Mirror Images ("Ghosts"): These are reflections of real peaks across the center of the spectrum and can arise from improper data processing or hardware imbalances. Careful phasing and modern pulse sequences with gradient coherence selection usually minimize these.[1]

  • Phase Anomalies in Sensitivity-Enhanced HSQC: Off-resonance effects of ¹⁵N pulses can lead to phase distortions. Using pulse sequences with additional gradient pulses around the 180° refocusing pulses can suppress these artifacts.[8]

  • t₁ Noise: This appears as streaks parallel to the F₁ axis, often originating from instrument instability. It can be minimized by using a sufficient number of dummy scans before acquisition.

Table 2: Common Artifacts in ¹⁵N HSQC Spectra and Their Solutions

ArtifactAppearanceCauseSolution
Truncation Artifacts Oscillations around strong peaksInsufficient acquisition timeIncrease acquisition time (at)
Quadrature Mirror Images Symmetrical "ghost" peaksImproper phasing or hardware imbalanceUse gradient-selected pulse sequences, careful phasing
t₁ Noise Streaks along the F₁ axisSpectrometer instabilityIncrease the number of dummy scans (ds)
Phase Distortions Inconsistent peak phasesOff-resonance effects of ¹⁵N pulsesUse artifact-suppressing pulse sequences

Experimental Protocols

This section provides detailed methodologies for key experiments in optimizing NMR resolution for ¹⁵N labeled DNA.

Protocol 1: Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

This protocol is adapted from established methods for the enzymatic synthesis of isotopically labeled DNA.[9][10][11]

1. Preparation of ¹⁵N-labeled dNTPs:

  • Culture a methylotrophic bacterial strain, such as Methylophilus methylotrophus, in a medium containing ¹⁵NH₄Cl as the sole nitrogen source.

  • Harvest the cells and extract the total nucleic acids.

  • Hydrolyze the nucleic acids to nucleoside monophosphates (dNMPs).

  • Purify the individual dNMPs using chromatography.

  • Enzymatically phosphorylate the dNMPs to dNTPs.

2. Polymerase Chain Reaction (PCR) for DNA Synthesis:

  • Prepare a reaction mixture containing the DNA template, unlabeled primers, Taq DNA polymerase, and the prepared ¹⁵N-labeled dNTPs.

  • The reaction buffer should typically contain 500 mM KCl, 100 mM Tris-HCl (pH 9.0), and 1% Triton X-100.[11]

  • The MgCl₂ concentration should be optimized for each reaction, typically 1-4 times the dNTP concentration.[11]

  • Perform thermal cycling to amplify the desired DNA sequence.

  • Monitor the reaction for quantitative polymerization of the template.

3. Purification of ¹⁵N-labeled DNA:

  • Separate the labeled DNA product from the template and primers using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalt the purified DNA using size-exclusion chromatography or dialysis.

  • Quantify the final product using UV-Vis spectroscopy.

Protocol 2: Acquiring a 2D ¹H-¹⁵N HSQC Spectrum

This is a general protocol for setting up a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment on a Bruker spectrometer.[12][13]

1. Sample Preparation:

  • Dissolve the lyophilized ¹⁵N-labeled DNA in the chosen NMR buffer to a final concentration of 0.1-1.0 mM.[6]

  • Transfer the sample to a high-quality NMR tube (e.g., Shigemi tube for low volumes).

2. Spectrometer Setup:

  • Insert the sample into the magnet and allow it to equilibrate to the desired temperature.

  • Lock the spectrometer on the D₂O signal.

  • Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Perform shimming to optimize the magnetic field homogeneity.

3. Setting Acquisition Parameters:

  • Load a standard sensitivity-enhanced HSQC pulse program (e.g., hsqcetf3gpsi).[12]

  • Set the spectral widths (sw) for both ¹H (F2) and ¹⁵N (F1) dimensions to cover all expected resonances.

  • Set the carrier frequencies (O1P for ¹H and O3P for ¹⁵N) to the center of the respective spectral regions. A typical center for ¹⁵N is between 115-120 ppm.[12]

  • Set the number of points in the direct dimension (td in F2) to at least 2k (2048).[12]

  • Set the number of increments in the indirect dimension (td in F1) to at least 128.[12]

  • Set the number of scans (ns) based on the sample concentration to achieve adequate signal-to-noise. For a ~500 µM sample, 8 scans may be a good starting point.[12]

  • Set the number of dummy scans (ds) to at least 16 to ensure thermal equilibrium before acquisition.[12]

4. Data Acquisition and Processing:

  • Calibrate the ¹H 90° pulse width (p1).

  • Determine the receiver gain automatically (rga).

  • Start the acquisition (zg).

  • After acquisition, process the data using appropriate window functions (e.g., squared sine bell), Fourier transform (xfb), and phase correction.[14]

Data Processing Workflow for Resolution Enhancement

G start Raw FID Data apodization Apodization (Window Function) start->apodization zero_filling Zero Filling apodization->zero_filling ft Fourier Transform zero_filling->ft phase_correction Phase Correction ft->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction end High-Resolution Spectrum baseline_correction->end

Caption: A typical workflow for processing NMR data to enhance resolution.

References

troubleshooting poor ionization of 2'-Deoxycytidine-15N3 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ESI-MS analysis of 2'-Deoxycytidine-15N3. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common ionization issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a very weak or no signal for my this compound sample?

A weak or absent signal is a common challenge in ESI-MS analysis of nucleosides. The primary causes can be grouped into four main areas: suboptimal mobile phase composition, incorrect instrument settings, sample-related issues like ion suppression, or the inherent chemical properties of the analyte.[1][2] A systematic approach, starting with the mobile phase and instrument parameters, is the most effective way to diagnose the problem.

Q2: How critical is the mobile phase pH for ionizing this compound?

Mobile phase pH is a critical parameter that significantly affects the ionization efficiency of nucleosides.[3][4] For positive mode ESI, acidifying the mobile phase is crucial for promoting the formation of protonated molecules ([M+H]+), which are often the most sensitive ions for detection.[5][6] Conversely, for negative ion mode, a basic mobile phase is needed to facilitate deprotonation ([M-H]-).[5] Studies have shown that decreasing the pH can increase ionization efficiency by more than two orders of magnitude for certain compounds.[4]

Q3: What role do mobile phase additives play, and which should I use?

Mobile phase additives are used to improve peak shape, solubility, and ESI response.[5] For positive ion mode analysis of nucleosides, volatile acids like formic acid or acetic acid are highly recommended.[5][7] Acetic acid at 1% has been shown to provide the greatest sensitivity for [M+H]+ ions.[5] For negative ion mode, 50 mM ammonium (B1175870) hydroxide (B78521) is effective for generating [M-H]- ions.[5] While non-volatile salts can be used to form adducts (e.g., [M+Na]+), they can contaminate the mass spectrometer source and are generally less desirable unless specifically needed for molecular weight confirmation.[5][8]

Q4: Can my isotopically labeled standard (15N3) behave differently than the unlabeled compound?

While stable isotopically labeled (SIL) standards are designed to have nearly identical chemical properties to the analyte, minor differences can sometimes be observed.[9] Deuterium-labeled standards, for instance, can sometimes show slight changes in chromatographic retention time.[9] More importantly, the SIL standard is subject to the same matrix effects and ion suppression as the analyte.[10] Therefore, poor ionization of this compound indicates a fundamental problem with the analytical method that will also affect the unlabeled compound.

Troubleshooting Guides

This section provides a step-by-step approach to diagnosing and resolving poor ionization of this compound.

Problem: Low or No Signal Intensity
Step 1: Initial Checks & Basic Optimization

Before making significant changes, verify the fundamentals of your system.

  • Sample Concentration : Ensure the concentration is within the instrument's optimal detection range. Samples that are too dilute will yield a weak signal, while overly concentrated samples can cause detector saturation and ion suppression.[1][2]

  • Instrument Tuning & Calibration : Confirm that the mass spectrometer is properly tuned and calibrated according to the manufacturer's specifications. Regular calibration is essential for maintaining performance and mass accuracy.[1][2]

  • ESI Spray Stability : Visually inspect the electrospray plume at the ion source. An unstable or inconsistent spray is a direct cause of fluctuating or weak signals. Check for clogged capillaries or incorrect positioning.[1]

Step 2: Mobile Phase and pH Optimization

The chemical environment of the analyte as it enters the ion source is paramount for efficient ionization.

  • Ionization Mode : For nucleosides like deoxycytidine, positive ion mode is generally more sensitive.[1][7]

  • Acidification (Positive Mode) : Ensure your mobile phase is properly acidified. Start with 0.1% formic acid. If the signal is still low, consider increasing the acid concentration or switching to 1% acetic acid, which has been shown to maximize sensitivity for [M+H]+ ions.[5]

  • Solvent Composition : The ratio of organic solvent (like acetonitrile (B52724) or methanol) to the aqueous phase affects desolvation efficiency. While chromatographic separation is important, the optimal conditions for separation may not be the same as those for ESI-MS analysis.[5] A typical starting point is a 50:50 mix of organic:aqueous for infusion experiments.[11]

Step 3: Ion Source Parameter Optimization

Fine-tuning the ion source settings can dramatically improve signal intensity. These parameters control the desolvation and ionization processes.

  • Gentle Source Conditions : Nucleosides can be susceptible to in-source fragmentation, where the molecule breaks apart before detection.[1][12] To minimize this, start with gentle source conditions: lower temperatures and lower cone/declustering voltages.[1]

  • Systematic Tuning : Methodically adjust key parameters like capillary voltage, nebulizer gas flow, drying gas flow, and source temperature.[11][13] Infuse a standard solution of your analyte and adjust each parameter individually to find the optimal value that maximizes the signal for the [M+H]+ ion.

Step 4: Addressing Matrix Effects and Ion Suppression

If the steps above do not resolve the issue, the problem may be ion suppression from components in your sample matrix.[14]

  • What is Ion Suppression? : Ion suppression occurs when other molecules in the sample co-elute with your analyte and compete for ionization, reducing your analyte's signal.[14][15][16] This is a major challenge in ESI, especially with complex biological samples.[17]

  • Diagnosis : To check for ion suppression, perform a post-column infusion experiment. Continuously infuse a standard solution of this compound while injecting a blank matrix sample (a sample prepared without the analyte). A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.

  • Solutions :

    • Improve Sample Cleanup : Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before injection.[2][8]

    • Enhance Chromatographic Separation : Modify your LC gradient to better separate the analyte from the interfering compounds.[13]

    • Dilute the Sample : Reducing the concentration of matrix components by diluting the sample can alleviate suppression, provided the analyte remains above the detection limit.

Data Presentation
Table 1: Effect of Mobile Phase Additives on Ion Intensity

This table summarizes the relative effects of common mobile phase additives on the ionization of nucleoside analogues in positive ESI mode. Data is generalized from studies on similar compounds.[5]

Mobile Phase AdditiveTypical ConcentrationExpected Effect on [M+H]+ SignalRationale
Formic Acid 0.1% - 0.5%GoodProvides protons to facilitate ionization. Volatile and MS-friendly.[7]
Acetic Acid 1%ExcellentShown to give the greatest sensitivity for [M+H]+ ions for nucleosides.[5]
Ammonium Formate 5 - 10 mMModerateActs as a buffer and can improve peak shape.[18]
Ammonium Acetate 5 - 10 mMModerateSimilar to ammonium formate; can be effective at specific pH ranges.[19]
No Additive N/APoor to Very PoorInsufficient protons available for efficient ionization of the analyte.
Experimental Protocols
Protocol 1: Mobile Phase Optimization via Infusion

Objective: To determine the optimal mobile phase composition (additive and pH) for maximizing the this compound signal.

Materials:

  • Stock solution of this compound (e.g., 1 µg/mL) in 50:50 Acetonitrile:Water.

  • Mobile phase components: HPLC-grade water, acetonitrile, formic acid, acetic acid.

  • Infusion pump, mass spectrometer, and a T-junction.

Procedure:

  • Set up the mass spectrometer for infusion analysis in positive ion mode, monitoring the expected m/z for [this compound + H]+.

  • Begin by infusing the stock solution at a low flow rate (e.g., 5-10 µL/min).

  • Simultaneously, deliver a mobile phase through the LC system at a standard flow rate (e.g., 0.2-0.4 mL/min) and connect it to the infusion line via a T-junction just before the MS source.[11]

  • Test Condition 1 (Baseline): Use 50:50 Acetonitrile:Water with no additive as the LC mobile phase. Record the average signal intensity.

  • Test Condition 2 (Formic Acid): Change the LC mobile phase to 50:50 Acetonitrile:Water with 0.1% formic acid. Allow the system to equilibrate and record the new, stable signal intensity.

  • Test Condition 3 (Acetic Acid): Change the LC mobile phase to 50:50 Acetonitrile:Water with 1% acetic acid. Equilibrate and record the signal intensity.

  • Compare the signal intensities from all conditions. The condition yielding the highest, most stable signal is the optimal choice for your analysis.

Visualizations

Troubleshooting Workflow

G cluster_0 cluster_1 Step 1: Foundational Checks cluster_2 Step 2: Mobile Phase Optimization cluster_3 Step 3: Source Parameter Tuning cluster_4 Step 4: Advanced Issues cluster_5 Problem Problem: Poor or No Signal for This compound Check_Sample Verify Sample Concentration Problem->Check_Sample Start Here Check_Tuning Check Instrument Tuning & Calibration Check_Sample->Check_Tuning Check_Spray Inspect ESI Spray Stability Check_Tuning->Check_Spray Select_Mode Confirm Positive Ion Mode Check_Spray->Select_Mode If basics are OK Add_Acid Add/Optimize Acid (Formic or Acetic) Select_Mode->Add_Acid Adjust_Solvent Adjust Organic/Aqueous Ratio Add_Acid->Adjust_Solvent Lower_Energy Use Gentle Conditions (Low Voltage/Temp) Adjust_Solvent->Lower_Energy If mobile phase is optimized Optimize_Params Systematically Tune Gas Flows & Voltages Lower_Energy->Optimize_Params Check_Suppression Test for Ion Suppression Optimize_Params->Check_Suppression If signal is still poor Improve_Cleanup Improve Sample Cleanup (SPE/LLE) Check_Suppression->Improve_Cleanup Suppression Detected Solution Solution: Optimized Signal Check_Suppression->Solution No Suppression, Re-evaluate Previous Steps Modify_LC Modify LC Gradient for Separation Improve_Cleanup->Modify_LC Modify_LC->Solution

Caption: A step-by-step workflow for troubleshooting poor ESI-MS signal.

Key Factors in ESI Ionization

G Analyte Analyte Properties (this compound) - Basicity - Polarity ESI_Process Electrospray Process - Droplet Formation - Desolvation - Ion Evaporation Analyte->ESI_Process MobilePhase Solution Chemistry (Mobile Phase) MobilePhase->ESI_Process Controls pH & Additives Instrument Instrument Parameters (Ion Source) Instrument->ESI_Process Controls Energy & Gas Flows Matrix Sample Matrix - Salts - Endogenous Compounds Suppression Ion Suppression Matrix->Suppression Causes GasPhase Gas Phase Ions ([M+H]+) ESI_Process->GasPhase Successful Ionization Signal Final MS Signal (Intensity) GasPhase->Signal Determines Suppression->ESI_Process Competes with & Disrupts Suppression->Signal Reduces

Caption: Factors influencing the ionization efficiency in ESI-MS.

References

stability of 2'-Deoxycytidine-15N3 in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-Deoxycytidine-¹⁵N₃. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this isotopically labeled nucleoside in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of 2'-Deoxycytidine-¹⁵N₃ in solution?

A1: The stability of 2'-Deoxycytidine-¹⁵N₃ in aqueous solutions is primarily influenced by three factors: pH, temperature, and the presence of enzymes. Both acidic and alkaline conditions can accelerate the rate of hydrolytic deamination, the main degradation pathway. Higher temperatures also increase the degradation rate. Additionally, in biological systems or crude cell lysates, enzymatic degradation by cytidine (B196190) deaminase can be a significant factor.

Q2: What is the main degradation product of 2'-Deoxycytidine-¹⁵N₃?

A2: The primary degradation pathway for 2'-Deoxycytidine-¹⁵N₃ is hydrolytic deamination, which converts it to 2'-Deoxyuridine, releasing ammonia (B1221849). In the case of the ¹⁵N₃ labeled compound, the resulting 2'-Deoxyuridine will retain the isotopic label in the pyrimidine (B1678525) ring, while the released ammonia will be ¹⁵NH₃.

Q3: How should I store stock solutions of 2'-Deoxycytidine-¹⁵N₃?

A3: For optimal stability, stock solutions of 2'-Deoxycytidine-¹⁵N₃ should be prepared in a neutral buffer (pH 7.0-7.5) or an anhydrous organic solvent like DMSO. It is highly recommended to store these solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but for longer-term storage, freezing is essential.

Q4: Does the ¹⁵N₃ isotopic label affect the stability of the molecule compared to unlabeled 2'-Deoxycytidine?

A4: The replacement of ¹⁴N with ¹⁵N is not expected to significantly alter the chemical stability of the molecule. The kinetic isotope effect for nitrogen is generally small and unlikely to have a measurable impact on the rates of non-enzymatic hydrolytic deamination under typical experimental conditions. Therefore, stability data for unlabeled 2'-Deoxycytidine can be used as a good approximation for the ¹⁵N₃ labeled version.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in my HPLC chromatogram when analyzing my sample containing 2'-Deoxycytidine-¹⁵N₃.
  • Possible Cause 1: Chemical Degradation.

    • Troubleshooting Steps:

      • Verify Buffer pH and Age: Ensure your buffer is freshly prepared and the pH is within the neutral range (7.0-7.5). Both acidic and alkaline conditions can cause degradation.

      • Control Temperature: Prepare and handle your samples at low temperatures (e.g., on ice) whenever possible to slow down degradation.

      • Analyze a Freshly Prepared Standard: Run a freshly prepared standard of 2'-Deoxycytidine-¹⁵N₃ to confirm the retention time of the intact compound and to help identify potential degradation peaks. The primary degradation product, 2'-Deoxyuridine, will have a different retention time.

  • Possible Cause 2: Enzymatic Degradation.

    • Troubleshooting Steps:

      • Sample Type: If you are working with cell lysates or other biological matrices, consider the presence of cytidine deaminase.

      • Heat Inactivation: If your experimental protocol allows, heat-inactivate your biological sample (e.g., 95°C for 5-10 minutes) to denature enzymes before adding 2'-Deoxycytidine-¹⁵N₃.

      • Use of Inhibitors: Consider adding a known inhibitor of cytidine deaminase, such as tetrahydrouridine (B1681287) (THU), to your sample if compatible with your downstream analysis.

Issue 2: The concentration of my 2'-Deoxycytidine-¹⁵N₃ solution is lower than expected.
  • Possible Cause: Degradation during storage or handling.

    • Troubleshooting Steps:

      • Review Storage Conditions: Confirm that your stock solutions are stored at -20°C or -80°C and that you are using fresh aliquots to avoid multiple freeze-thaw cycles.

      • Solvent Choice: For long-term storage, consider using an anhydrous solvent like DMSO instead of aqueous buffers.

      • Perform a Stability Study: If precise concentration is critical, perform a short stability study in your specific buffer by analyzing the concentration of your solution over a few hours or days at your experimental temperature.

Quantitative Data Summary

pHTemperature (°C)Estimated Half-life (t½)Primary Degradation Pathway
337Hours to DaysAcid-catalyzed hydrolytic deamination
537Weeks to MonthsHydrolytic deamination
7.437Months to YearsHydrolytic deamination
937Days to WeeksBase-catalyzed hydrolytic deamination

Note: The presence of enzymes like cytidine deaminase will significantly decrease the half-life.

Experimental Protocols

Protocol 1: Determination of 2'-Deoxycytidine-¹⁵N₃ Stability by HPLC-UV

This protocol outlines a method to determine the stability of 2'-Deoxycytidine-¹⁵N₃ in a specific buffer.

1. Materials:

  • 2'-Deoxycytidine-¹⁵N₃
  • Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8
  • Mobile Phase B: Acetonitrile (B52724)
  • 0.22 µm syringe filters

2. Procedure:

  • Prepare a stock solution of 2'-Deoxycytidine-¹⁵N₃ in the buffer of interest at a known concentration (e.g., 1 mg/mL).
  • Divide the solution into several aliquots in separate vials.
  • Incubate the vials at the desired temperature (e.g., 4°C, 25°C, 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one aliquot.
  • Filter the sample through a 0.22 µm syringe filter.
  • Analyze the sample by HPLC-UV.
  • Column: C18 reverse-phase
  • Mobile Phase: A gradient of Mobile Phase A and B (e.g., start with 5% B, ramp to 30% B over 15 minutes).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 274 nm
  • Quantify the peak area of 2'-Deoxycytidine-¹⁵N₃ at each time point.
  • Plot the natural logarithm of the concentration of 2'-Deoxycytidine-¹⁵N₃ versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).
  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Enzymatic Degradation Assay

This protocol can be used to assess the susceptibility of 2'-Deoxycytidine-¹⁵N₃ to enzymatic degradation by cytidine deaminase.

1. Materials:

  • 2'-Deoxycytidine-¹⁵N₃
  • Recombinant human cytidine deaminase
  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • HPLC system as described in Protocol 1

2. Procedure:

  • Prepare a solution of 2'-Deoxycytidine-¹⁵N₃ in the reaction buffer at a final concentration of 100 µM.
  • In a separate tube, prepare a solution of cytidine deaminase in the reaction buffer.
  • Initiate the reaction by adding the enzyme solution to the substrate solution. Include a control reaction with no enzyme.
  • Incubate the reaction mixture at 37°C.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation (95°C for 5 minutes).
  • Centrifuge the samples to pellet the denatured protein.
  • Analyze the supernatant by HPLC-UV as described in Protocol 1 to quantify the remaining 2'-Deoxycytidine-¹⁵N₃ and the formation of 2'-Deoxyuridine.

Visualizations

Experimental_Workflow_Stability_Analysis cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep Prepare 2'-Deoxycytidine-15N3 in Buffer incubate Incubate at Specific Temperature prep->incubate aliquot Take Aliquots at Time Points incubate->aliquot hplc HPLC-UV Analysis aliquot->hplc quantify Quantify Peak Area hplc->quantify plot Plot ln(Conc) vs. Time quantify->plot calculate Calculate Half-life plot->calculate

Caption: Workflow for determining the chemical stability of 2'-Deoxycytidine-¹⁵N₃.

Degradation_Pathway cluster_conditions Degradation Conditions dC This compound dU 2'-Deoxyuridine-15N3 dC->dU Hydrolytic Deamination NH3 15NH3 dC->NH3 + acid Acidic pH acid->dC base Alkaline pH base->dC enzyme Cytidine Deaminase enzyme->dC

Caption: Primary degradation pathway of 2'-Deoxycytidine-¹⁵N₃.

Technical Support Center: Overcoming Peak Tailing in Chromatography of 2'-Deoxycytidine-15N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with peak tailing during the chromatographic analysis of 2'-Deoxycytidine-15N3.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a "tail" that extends from the peak maximum.[1] This is problematic because it can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised quantitative accuracy.[2] For a polar and basic compound like this compound, peak tailing is a common issue that can significantly impact the reliability of analytical results.

Q2: What are the primary causes of peak tailing for this compound?

A2: The primary cause of peak tailing for polar and basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[3] Specifically, the basic nitrogenous groups of deoxycytidine can interact with acidic residual silanol (B1196071) groups on the surface of silica-based columns, leading to tailing peaks.[4] Other contributing factors can include improper mobile phase pH, low buffer concentration, column contamination, and column overload.[5]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical parameter. The pKa of the N3 atom on the cytosine ring of 2'-Deoxycytidine is approximately 4.3. Operating the mobile phase at a pH close to the pKa can result in the co-existence of both ionized and non-ionized forms of the analyte, leading to peak broadening or splitting.[6] To ensure a single ionic form and minimize interactions with silanols, it is recommended to work at a pH at least 2 units away from the analyte's pKa. For basic compounds like 2'-Deoxycytidine, a lower pH (e.g., pH 2.5-3.5) is often beneficial as it protonates the analyte and suppresses the ionization of residual silanols, leading to improved peak shape.[4]

Q4: Which type of column is best suited for the analysis of this compound to avoid peak tailing?

A4: For highly polar compounds like this compound, traditional C18 columns can sometimes provide inadequate retention and are more prone to showing peak tailing due to silanol interactions.[7] Columns with modern bonding and end-capping technologies that effectively shield residual silanols are a better choice. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are specifically designed for the retention and separation of very polar compounds and can provide excellent peak shapes for nucleosides.[8]

Q5: Can mobile phase additives improve the peak shape of this compound?

A5: Yes, mobile phase additives play a crucial role. Acidic additives like formic acid or trifluoroacetic acid (TFA) are commonly used to lower the mobile phase pH and mask silanol interactions. Buffers, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, are also effective at controlling the pH and can improve peak symmetry.[9] Increasing the ionic strength of the mobile phase by using a sufficient buffer concentration (typically 10-50 mM) can also help to reduce peak tailing.[5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Guide 1: Systematic Troubleshooting of Peak Tailing

This guide follows a logical flow to identify and address the root cause of peak tailing.

start Peak Tailing Observed for This compound check_mobile_phase Step 1: Evaluate Mobile Phase - pH appropriate? - Buffer concentration sufficient? - Correct additives used? start->check_mobile_phase adjust_mobile_phase Action: Adjust Mobile Phase - Lower pH (e.g., to 2.5-3.5) - Increase buffer conc. (10-50 mM) - Add/change acidic modifier check_mobile_phase->adjust_mobile_phase Issue Found check_column Step 2: Assess the Column - Is the column old or contaminated? - Is it the right chemistry (e.g., C18, HILIC)? check_mobile_phase->check_column No Issue end Symmetrical Peak Achieved adjust_mobile_phase->end clean_column Action: Clean or Replace Column - Flush with strong solvent - Perform regeneration protocol - Switch to a new/different column check_column->clean_column Issue Found check_instrument Step 3: Inspect HPLC System - Any leaks? - Excessive extra-column volume? - Blocked frit? check_column->check_instrument No Issue clean_column->end instrument_maintenance Action: System Maintenance - Check fittings for leaks - Use shorter/narrower tubing - Replace column frit check_instrument->instrument_maintenance Issue Found check_sample Step 4: Review Sample & Injection - Is the sample overloaded? - Is the injection solvent appropriate? check_instrument->check_sample No Issue instrument_maintenance->end adjust_sample Action: Modify Sample/Injection - Dilute the sample - Match injection solvent to mobile phase check_sample->adjust_sample Issue Found adjust_sample->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Guide 2: Chemical Interactions Leading to Peak Tailing

This diagram illustrates the chemical interactions at the stationary phase surface that can cause peak tailing for 2'-Deoxycytidine.

References

Technical Support Center: Optimizing Phosphoramidite Coupling of 2'-Deoxycytidine-15N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the phosphoramidite (B1245037) coupling of 2'-Deoxycytidine-15N3.

Frequently Asked Questions (FAQs)

Q1: What is phosphoramidite coupling efficiency and why is it critical?

A1: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally above 99%, is crucial because any unreacted sites result in truncated sequences.[1][] The accumulation of these shorter oligonucleotide fragments significantly reduces the yield of the desired full-length product and complicates downstream purification and applications.[1]

Q2: Does the 15N isotope in the this compound phosphoramidite affect its coupling efficiency?

A2: There is no evidence to suggest that the presence of a 15N isotope directly impacts the chemical reactivity or coupling efficiency of a phosphoramidite under standard oligonucleotide synthesis conditions.[1] However, the multi-step and often complex synthesis of 15N-labeled phosphoramidites can sometimes result in a higher level of impurities if not performed and purified meticulously.[1] These impurities can, in turn, negatively affect coupling efficiency. Therefore, ensuring the high purity of 15N-labeled phosphoramidites is of utmost importance.[1]

Q3: How does average coupling efficiency impact the theoretical yield of the final oligonucleotide product?

A3: The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor decrease in the average coupling efficiency leads to a dramatic reduction in the final yield, particularly for longer oligonucleotides.[1]

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer90.9%82.6%68.0%
50mer77.9%60.5%36.4%
100mer60.6%36.6%13.3%

Data adapted from available technical documentation.[1][3]

Troubleshooting Guide

Problem: Low Coupling Efficiency Observed During Synthesis of a 15N3-dC Containing Oligonucleotide

Low coupling efficiency is often indicated by a drop in the trityl signal during automated synthesis.[1][4] This guide provides a systematic approach to diagnose and resolve common issues.

Step 1: Verify Reagent Quality and Handling
Potential Cause Explanation Recommended Solution(s)
Moisture Contamination Water is a primary cause of low coupling efficiency. It reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[1][3]- Use fresh, DNA-synthesis-grade anhydrous acetonitrile (B52724) (ACN) with a water content below 30 ppm, preferably below 10 ppm.[3][4]- Ensure all other solvents are anhydrous.[1]- Allow sealed phosphoramidite vials to equilibrate to room temperature before opening to prevent condensation.[5]
Degraded 15N3-dC Phosphoramidite The purity and stability of phosphoramidites are critical. Impurities from the synthesis of the 15N-labeled amidite or degradation over time can inhibit the coupling reaction.[1]- Use fresh, high-purity 15N3-dC phosphoramidites.[1]- Store phosphoramidites under anhydrous conditions as recommended by the manufacturer.
Suboptimal Activator An old, improperly prepared, or inappropriate activator solution can lead to poor activation of the phosphoramidite.[1]- Prepare a fresh activator solution.[1]- Consider using a more potent activator like 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), especially for modified phosphoramidites.[6]
Step 2: Review Synthesis Protocol
Parameter Explanation Recommended Adjustment(s)
Coupling Time Insufficient coupling time can lead to incomplete reactions, especially for modified or sterically hindered phosphoramidites.[1]- Increase the coupling time for the 15N3-dC phosphoramidite. Doubling the standard time is a common starting point.[6]
Reagent Concentration Incorrect concentrations of the phosphoramidite or activator can reduce the reaction rate and efficiency.[1]- Verify the concentrations of your phosphoramidite and activator solutions.[1]- Consider increasing the concentration of the 15N3-dC phosphoramidite solution (e.g., from 0.1 M to 0.15 M).[6]
Sequence-Dependent Effects High GC-content or the formation of secondary structures can block the 5'-hydroxyl group, hindering the coupling reaction.[][]- For difficult sequences, consider using a longer coupling time.[]- The use of modified phosphoramidites or alternative coupling agents may be beneficial.[]
Step 3: Inspect Synthesizer and Fluidics
Potential Issue Explanation Recommended Action(s)
Leaks in Reagent Lines Leaks can lead to a loss of pressure and incomplete delivery of reagents to the synthesis column.[1]- Perform a thorough inspection of the synthesizer for any leaks.[1]
Blocked Lines or Valves Clogged lines or valves can prevent the necessary reagents from reaching the column in the correct amounts.[1]- Ensure all lines and valves are clean and not blocked.
Incorrect Reagent Delivery The synthesizer may not be delivering the correct volume of reagents.- Calibrate the synthesizer to ensure accurate reagent delivery.

Experimental Protocols

Detailed Protocol for Solid-Phase Synthesis of a Site-Specifically 15N-Labeled DNA Oligonucleotide

This protocol outlines the key steps for synthesizing a DNA oligonucleotide with a single 15N-labeled cytidine (B196190) residue using automated solid-phase synthesis.[9][10]

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Unlabeled DNA phosphoramidites (A, G, T, C)

  • This compound phosphoramidite

  • Activator solution (e.g., 0.25 M DCI or 0.25 M ETT)[5][11]

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution

  • Deblocking solution (e.g., 3% Trichloroacetic Acid in Dichloromethane)[5]

  • Anhydrous acetonitrile (synthesis grade)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA))[10]

Methodology:

  • Preparation:

    • Dissolve all phosphoramidites (labeled and unlabeled) in anhydrous acetonitrile to the manufacturer's recommended concentration.

    • Install the reagent bottles on the DNA synthesizer.

    • Pack the CPG solid support into a synthesis column.

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the cycle for the incorporation of the 15N3-dC phosphoramidite.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating it with the deblocking solution. The column is then washed with acetonitrile.[9]

    • Coupling: The appropriate phosphoramidite (15N3-dC or unlabeled) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[9]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.[9]

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[9]

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.

  • Cleavage and Deprotection:

    • The synthesis column is removed from the synthesizer.

    • The oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours or AMA at 65°C for 10-15 minutes).[10]

  • Purification: The crude oligonucleotide is purified using techniques such as HPLC or PAGE to isolate the full-length product.

Visualizations

experimental_workflow cluster_synthesis Automated Solid-Phase Synthesis Preparation Preparation Deblocking Deblocking Preparation->Deblocking Start Cycle Coupling_15N3_dC Coupling (this compound) Deblocking->Coupling_15N3_dC Expose 5'-OH Capping Capping Coupling_15N3_dC->Capping Form Phosphite Triester Oxidation Oxidation Capping->Oxidation Block Unreacted Sites Oxidation->Deblocking Stabilize Linkage Repeat for next base Final_Deblocking Final Deblocking Oxidation->Final_Deblocking End of Sequence Cleavage_Deprotection Cleavage & Deprotection Final_Deblocking->Cleavage_Deprotection Remove final DMT Purification Purification Cleavage_Deprotection->Purification Final_Product Purified 15N-Labeled Oligonucleotide Purification->Final_Product Isolate Full-Length Oligo

Caption: Experimental workflow for the solid-phase synthesis of a 15N-labeled oligonucleotide.

troubleshooting_logic cluster_reagents Step 1: Reagent Quality cluster_protocol Step 2: Synthesis Protocol cluster_instrument Step 3: Instrument Check Start Low Coupling Efficiency Detected Check_Reagents Verify Reagent Quality (Amidite, Solvents, Activator) Start->Check_Reagents Initiate Troubleshooting Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Replace_Reagents Replace/Prepare Fresh Reagents Reagents_OK->Replace_Reagents No Check_Protocol Review Synthesis Protocol (Coupling Time, Concentrations) Reagents_OK->Check_Protocol Yes Protocol_OK Protocol Optimized? Check_Protocol->Protocol_OK Optimize_Protocol Adjust Protocol Parameters Protocol_OK->Optimize_Protocol No Check_Instrument Inspect Synthesizer (Leaks, Blockages, Delivery) Protocol_OK->Check_Instrument Yes Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Fix_Instrument Perform Maintenance/ Calibration Instrument_OK->Fix_Instrument No Resolution Problem Resolved Instrument_OK->Resolution Yes

Caption: Troubleshooting logic for addressing low phosphoramidite coupling efficiency.

References

Validation & Comparative

A Comparative Guide to the Validation of 2'-Deoxycytidine-¹⁵N₃ as a Quantitative Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of endogenous molecules like 2'-Deoxycytidine (dC) is critical. As a fundamental component of DNA, dC levels are a key biomarker in studies of DNA damage and repair, epigenetics, and the pharmacology of nucleoside analogs.[1] The gold standard for such quantification is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.[2]

This guide provides an objective comparison of 2'-Deoxycytidine-¹⁵N₃ as a quantitative standard against its common alternative, deuterated 2'-Deoxycytidine (e.g., 2'-Deoxycytidine-d₃). We present supporting experimental data, detailed protocols, and visualizations to aid in the validation and application of these standards in your research.

Performance Comparison: 2'-Deoxycytidine-¹⁵N₃ vs. Deuterated Analogs

The ideal internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, but has a different mass for distinct detection.[1] Both ¹⁵N-labeled and deuterated dC serve this purpose, but there are key differences that can influence analytical performance.

Advantages of 2'-Deoxycytidine-¹⁵N₃:

  • No Isotopic Effect on Retention Time: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte.[3] This "isotopic effect" can lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly. Since ¹⁵N is a heavier isotope of an atom already present in the nucleoside's core structure, it does not typically alter the physicochemical properties that influence chromatographic separation.

  • Lower Natural Abundance: The natural abundance of ¹⁵N is lower than that of deuterium. This can result in lower background noise and potentially higher sensitivity, which is advantageous when quantifying low levels of dC.

  • Greater Mass Difference: With three ¹⁵N atoms, the mass difference between the analyte and the internal standard is +3 Da. This clear mass separation minimizes the risk of isotopic crosstalk, where the signal from the analyte contributes to the signal of the internal standard, or vice versa.

Quantitative Data Summary

Performance Characteristic2'-Deoxycytidine-¹⁵N₃ (Internal Standard)2'-Deoxycytidine-d₃ (Internal Standard) - ExpectedAcceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Linear Range 0.5 - 500 ng/mL1 - 500 ng/mLDependent on application
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mLS/N ≥ 10, with acceptable accuracy and precision
Accuracy (% Bias) Within ± 5%Within ± 10%Within ± 15% (± 20% for LLOQ)
Precision (% RSD) - Intra-day < 8%< 10%≤ 15% (≤ 20% for LLOQ)
Precision (% RSD) - Inter-day < 10%< 12%≤ 15% (≤ 20% for LLOQ)
Matrix Effect MinimalMinimal to ModerateWithin acceptable limits
Recovery Consistent and reproducibleConsistent and reproducibleNot a critical parameter with a co-eluting IS

Note: The data for 2'-Deoxycytidine-d₃ is an estimation based on typical performance and the potential for isotopic effects. Actual performance may vary.

Experimental Protocols

Quantification of 2'-Deoxycytidine in Human Plasma

This protocol outlines a typical workflow for measuring dC concentrations in plasma samples.

a. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma (calibrator, quality control, or unknown sample) in a microcentrifuge tube, add 10 µL of the 2'-Deoxycytidine-¹⁵N₃ internal standard working solution (e.g., 100 ng/mL).

  • Briefly vortex to mix.

  • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient suitable for separating dC from other endogenous components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • 2'-Deoxycytidine: m/z 228.1 → 112.1

      • 2'-Deoxycytidine-¹⁵N₃: m/z 231.1 → 115.1

Quantification of 2'-Deoxycytidine in DNA Samples

This protocol is for measuring the dC content within genomic DNA.

a. Sample Preparation (Enzymatic Hydrolysis)

  • To 1 µg of purified DNA, add a known amount of the 2'-Deoxycytidine-¹⁵N₃ internal standard.

  • Add a digestion mixture containing enzymes such as Benzonase, phosphodiesterase I, and alkaline phosphatase in a suitable buffer (e.g., Tris-HCl with MgCl₂).

  • Incubate the mixture at 37°C for at least 6 hours to ensure complete digestion of DNA into individual deoxynucleosides.

  • Stop the reaction by heating at 95°C for 10 minutes.

  • Centrifuge to pellet any undigested material and transfer the supernatant for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • The LC-MS/MS parameters would be similar to those used for plasma analysis, with potential adjustments to the gradient to optimize for the specific matrix.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification plasma Plasma Sample add_is Add 2'-Deoxycytidine-¹⁵N₃ Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition (Peak Area Ratio) ms->data cal_curve Calibration Curve data->cal_curve concentration Calculate Concentration cal_curve->concentration pyrimidine_metabolism UMP UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP Ribonucleotide Reductase UTP UTP UDP->UTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA_T DNA dTTP->DNA_T CTP CTP UTP->CTP CDP CDP CTP->CDP dCDP dCDP CDP->dCDP Ribonucleotide Reductase dCTP dCTP dCDP->dCTP Deoxycytidine 2'-Deoxycytidine dCDP->Deoxycytidine dCMP dCMP dCMP->dCDP DNA_C DNA dCTP->DNA_C Deoxycytidine->dCMP

References

A Comparative Guide to 2'-Deoxycytidine-¹⁵N₃ and ¹³C-Labeled Nucleosides in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, stable isotope labeling is an indispensable tool for elucidating complex biological processes. The strategic incorporation of heavier isotopes, such as ¹⁵N and ¹³C, into nucleosides provides a powerful lens through which to observe nucleic acid structure, dynamics, and metabolic fate. This guide offers an objective comparison between 2'-Deoxycytidine-¹⁵N₃ and ¹³C-labeled nucleosides, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific scientific inquiries.

Core Principles and Applications: ¹⁵N vs. ¹³C Labeling

The choice between ¹⁵N and ¹³C labeling hinges on the specific research question at hand. Each isotope offers unique advantages for different applications, primarily in the fields of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2'-Deoxycytidine-¹⁵N₃ , with its three nitrogen atoms in the cytidine (B196190) base labeled, is exceptionally well-suited for investigating phenomena directly involving the nucleobase. This includes:

  • Nucleic Acid-Drug Interactions: ¹⁵N-labeled oligonucleotides are instrumental in identifying the binding sites of drugs on DNA and RNA.[1][2]

  • Protein-Nucleic Acid Interactions: The nitrogen atoms in the nucleobases are often involved in hydrogen bonding with amino acid residues of proteins. ¹⁵N labeling allows for the precise mapping of these interaction surfaces.

  • Metabolic Tracing of Nitrogen: In studies of nucleotide metabolism, ¹⁵N labeling can trace the path of nitrogen atoms from precursors into newly synthesized nucleic acids.

¹³C-Labeled Nucleosides , where one or more carbon atoms in the sugar moiety or the nucleobase are replaced with ¹³C, are paramount for:

  • Conformational Analysis: ¹³C-labeled oligonucleotides are highly valuable for elucidating the conformation of the sugar-phosphate backbone and the sugar moieties in nucleic acids.[1][2]

  • Metabolic Flux Analysis: By providing a ¹³C-labeled precursor like glucose, researchers can track the incorporation of the heavy isotope into the ribose sugar and nucleobase components, allowing for the precise measurement of synthesis rates and the identification of active metabolic pathways.[3]

  • Drug Metabolism and Pharmacokinetics: In drug development, ¹³C labeling is crucial for evaluating nucleoside analogue drugs by tracing their metabolic fate, distribution, and excretion.[3][4]

Quantitative Data Comparison

The selection of an isotopic tracer is a critical first step. The following table summarizes the key quantitative differences between ¹³C and ¹⁵N labeling for nucleoside tracking.[5]

Feature¹³C Labeling¹⁵N LabelingRationale & Implications
Natural Abundance ~1.1%~0.37%¹⁵N has a lower natural abundance, resulting in lower background signals in mass spectrometry and potentially higher sensitivity.[5]
Mass Shift per Atom +1.00335 Da+0.99703 Da¹³C provides a slightly larger mass shift per atom, which can aid in resolving isotopic peaks in mass spectrometry.[5]
Atoms per Nucleoside 9 (deoxyribose) + 9 (cytosine)3 (cytosine)¹³C allows for a much larger total mass shift per nucleoside due to the higher number of carbon atoms, facilitating easier separation of labeled and unlabeled species.[5]
Metabolic Scrambling The carbon backbone is relatively stable, but carbon atoms can be rearranged in central carbon metabolism.Nitrogen atoms are generally more stable in their positions within the nucleobase rings during metabolic processes.[5]The relative stability of nitrogen atoms can simplify the interpretation of metabolic flux.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the synthesis and analysis of ¹⁵N-labeled and ¹³C-labeled oligonucleotides.

Protocol 1: Solid-Phase Synthesis of ¹⁵N-Labeled Oligonucleotides

This protocol outlines a manual, syringe-based solid-phase synthesis using phosphoramidite (B1245037) chemistry, suitable for producing high-purity ¹⁵N-labeled oligonucleotides for mass spectrometry analysis.[6]

Materials and Reagents:

  • ¹⁵N-labeled phosphoramidites (e.g., ¹⁵N₃-2'-Deoxycytidine phosphoramidite)

  • Solid support (e.g., CPG)

  • Detritylation Solution: 3% Trichloroacetic Acid in Dichloromethane

  • Coupling Solution: Activator (e.g., Ethylthiotetrazole) in Acetonitrile

  • Capping Solution A: Acetic Anhydride/Pyridine/THF

  • Capping Solution B: 16% N-Methylimidazole in THF

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine

  • Anhydrous Acetonitrile

  • Cleavage and Deprotection Solution: Concentrated Ammonium (B1175870) Hydroxide

Procedure:

  • Resin Preparation: Place the solid support in a synthesis column and wash with anhydrous acetonitrile.

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleoside by treating with the detritylation solution.

  • Coupling: Add the ¹⁵N-labeled phosphoramidite and activator to the column to couple the new base.

  • Capping: Treat with capping solutions to block any unreacted 5'-hydroxyl groups.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Repeat: Repeat steps 2-5 for each subsequent ¹⁵N-phosphoramidite in the desired sequence.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using concentrated ammonium hydroxide.

  • Purification: Purify the crude ¹⁵N-labeled oligonucleotide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Metabolic Labeling of Nucleic Acids with ¹³C-Glucose

This protocol describes the metabolic labeling of a human cancer cell line with ¹³C-labeled glucose to study carbon incorporation into nucleosides.[7]

Materials and Reagents:

  • Human cancer cell line (e.g., HCT116)

  • Standard cell culture medium (e.g., DMEM)

  • ¹³C-labeling medium (DMEM with ¹³C₆-glucose replacing standard glucose)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Nucleic acid extraction kit

  • Nuclease P1

  • Alkaline phosphatase

  • Cold ethanol

Procedure:

  • Cell Culture: Culture cells in standard medium to the desired confluency.

  • Labeling: Replace the standard medium with the ¹³C-labeling medium.

  • Incubation: Incubate the cells for desired time points (e.g., 0, 8, 16, 24, 48 hours) to monitor ¹³C incorporation.

  • Harvesting: At each time point, wash the cells with cold PBS and harvest.

  • Nucleic Acid Extraction: Extract total RNA and DNA using a commercial kit.

  • Enzymatic Hydrolysis: Hydrolyze the nucleic acids into individual nucleosides using nuclease P1 and alkaline phosphatase.

  • Sample Preparation for LC-MS/MS: Precipitate the enzymes with cold ethanol, and dry the supernatant containing the nucleosides.

  • Analysis: Analyze the isotopic enrichment of the nucleosides by LC-MS/MS.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate the logical flow of the described experimental processes.

cluster_synthesis Solid-Phase Synthesis of ¹⁵N-Oligonucleotides Resin_Prep 1. Resin Preparation Detritylation 2. Detritylation Resin_Prep->Detritylation Coupling 3. Coupling (¹⁵N-phosphoramidite) Detritylation->Coupling Capping 4. Capping Coupling->Capping Oxidation 5. Oxidation Capping->Oxidation Repeat Repeat Cycle Oxidation->Repeat for each base Repeat->Detritylation Cleavage 6. Cleavage & Deprotection Repeat->Cleavage synthesis complete Purification 7. Purification (RP-HPLC) Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for the solid-phase synthesis and analysis of ¹⁵N-labeled oligonucleotides.

cluster_metabolic Metabolic Labeling with ¹³C-Glucose Cell_Culture 1. Cell Culture Labeling 2. Introduce ¹³C-Labeling Medium Cell_Culture->Labeling Incubation 3. Incubation Labeling->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting Extraction 5. Nucleic Acid Extraction Harvesting->Extraction Hydrolysis 6. Enzymatic Hydrolysis to Nucleosides Extraction->Hydrolysis LC_MS_Prep 7. Sample Preparation Hydrolysis->LC_MS_Prep Analysis 8. LC-MS/MS Analysis LC_MS_Prep->Analysis

Caption: General workflow for a ¹³C nucleoside metabolic labeling experiment.

Concluding Remarks

Both 2'-Deoxycytidine-¹⁵N₃ and ¹³C-labeled nucleosides are robust and versatile tools that provide unparalleled insights into cellular metabolism, drug action, and structural biology. The choice of isotope is not a matter of superiority but of strategic alignment with the research objectives. For probing interactions at the nucleobase level, ¹⁵N labeling is often the preferred method. Conversely, for elucidating the dynamics of the sugar-phosphate backbone and tracking carbon flow through metabolic pathways, ¹³C labeling is the more powerful approach. By understanding the distinct advantages of each, researchers can design more informative experiments to advance our understanding of complex biological systems and accelerate the development of next-generation therapeutics.

References

A Comparative Guide to DNA Quantification: Unveiling the Accuracy of 2'-Deoxycytidine-15N3 Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of DNA is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of a highly accurate mass spectrometry-based method utilizing 2'-Deoxycytidine-15N3 against two commonly used alternatives: fluorescence-based assays and UV-Vis spectrophotometry.

This document delves into the experimental principles, detailed protocols, and comparative performance of these methods, supported by experimental data. We will explore why the use of a stable isotope-labeled internal standard, such as this compound, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a "gold standard" for its unparalleled accuracy and specificity.

At a Glance: Comparison of DNA Quantification Methods

FeatureIsotope Dilution LC-MS/MS (using this compound)Fluorescence-Based Assay (e.g., PicoGreen)UV-Vis Spectrophotometry
Principle Mass-based quantification of a specific DNA component (2'-deoxycytidine) relative to a known amount of a stable isotope-labeled internal standard.Measures the fluorescence of a dye that specifically binds to double-stranded DNA (dsDNA).Measures the absorbance of UV light at 260 nm by the aromatic bases in nucleic acids.
Accuracy Very HighHighModerate to Low
Precision Very HighHighModerate
Specificity Specific to the target nucleoside (e.g., deoxycytidine), thus quantifying DNA directly.Highly specific for dsDNA.Non-specific; measures all nucleic acids (dsDNA, ssDNA, RNA) and is prone to interference from contaminants.
Sensitivity HighVery HighLow
Throughput ModerateHighHigh
Cost per Sample HighModerateLow
Purity Assessment Not directly, but chromatographic separation can identify some impurities.NoYes (A260/A280 and A260/A230 ratios)

The Gold Standard: Isotope Dilution LC-MS/MS with this compound

The quantification of DNA through the measurement of one of its constituent deoxynucleosides, such as 2'-deoxycytidine (B1670253), using isotope dilution LC-MS/MS offers a fundamentally accurate approach. By introducing a known quantity of a stable isotope-labeled version of the analyte (this compound) into the sample, any variations during sample preparation, digestion, and analysis that affect the native 2'-deoxycytidine will equally affect the labeled standard. This allows for a highly precise and accurate determination of the analyte's concentration based on the ratio of the native to the labeled compound.

Experimental Workflow:

The general workflow for this method involves the enzymatic digestion of DNA into its constituent deoxynucleosides, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis DNA_Extraction DNA Extraction Add_Internal_Standard Spike with this compound DNA_Extraction->Add_Internal_Standard Enzymatic_Digestion Enzymatic Digestion to Deoxynucleosides Add_Internal_Standard->Enzymatic_Digestion Protein_Precipitation Protein Precipitation & Centrifugation Enzymatic_Digestion->Protein_Precipitation Supernatant_Collection Collect Supernatant Protein_Precipitation->Supernatant_Collection LC_Separation Liquid Chromatography Separation Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio of Native to Labeled) MS_Detection->Data_Analysis

Isotope Dilution LC-MS/MS Workflow

High-Sensitivity Alternative: Fluorescence-Based Assays

Fluorescence-based methods, such as the PicoGreen assay, are a popular choice for DNA quantification due to their high sensitivity and specificity for double-stranded DNA. These assays utilize a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to dsDNA. The concentration of an unknown sample is determined by comparing its fluorescence to a standard curve generated from samples of known DNA concentrations.

Experimental Workflow:

This method involves preparing a standard curve, treating samples with the fluorescent dye, and measuring the fluorescence with a fluorometer.

cluster_0 Assay Preparation cluster_1 Measurement Prepare_Standards Prepare DNA Standard Curve Mix_Reagents Mix Samples/Standards with Dye Prepare_Standards->Mix_Reagents Prepare_Samples Dilute DNA Samples Prepare_Samples->Mix_Reagents Prepare_Reagent Prepare Fluorescent Dye Working Solution Prepare_Reagent->Mix_Reagents Incubate Incubate at Room Temperature Mix_Reagents->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Concentration Calculate Concentration from Standard Curve Measure_Fluorescence->Calculate_Concentration

Fluorescence-Based Assay Workflow

The Conventional Approach: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely accessible method for estimating nucleic acid concentration. It relies on the principle that the nitrogenous bases in DNA and RNA absorb ultraviolet light with a maximum absorbance at a wavelength of 260 nm. The concentration is calculated using the Beer-Lambert law. While simple and fast, this method is prone to inaccuracies due to its lack of specificity.

Experimental Workflow:

The workflow for UV-Vis spectrophotometry is straightforward, involving blanking the instrument and measuring the absorbance of the sample.

cluster_0 Measurement Preparation cluster_1 Sample Measurement Blank_Instrument Blank Spectrophotometer with Buffer Measure_Absorbance Measure Sample Absorbance at 260 nm, 280 nm, and 230 nm Blank_Instrument->Measure_Absorbance Calculate_Concentration_Purity Calculate Concentration and Purity Ratios Measure_Absorbance->Calculate_Concentration_Purity

UV-Vis Spectrophotometry Workflow

Experimental Data: A Comparative Look at Accuracy

Table 1: Comparison of DNA Quantification by UV Spectrophotometry (NanoDrop) and a Fluorescence-Based Method (PicoGreen)

Sample SetMean DNA Concentration (ng/µL) - NanoDropMean DNA Concentration (ng/µL) - PicoGreen
44 Human DNA Samples13487

Data adapted from a study by LGC Biosearch Technologies. The consistently higher values for the UV spectrophotometry method are attributed to its inability to distinguish between double-stranded and single-stranded nucleic acids, as well as RNA.[1]

Table 2: Performance Comparison of Spectrophotometric and Fluorometric Methods

MethodBiasPrecision (CV%)
Spectrophotometric (OD)
20 ng/µL (OD-U)-1.5%8.0%
5 ng/µL (OD-D)0.8%10.3%
Fluorometric
PicoGreen® (PG)10.1%13.6%
Real-Time PCR (QG)19.3%13.8%

Data from a study comparing DNA quantification methods, where the spectrophotometric method at 5 ng/uL was the least biased, and at 20 ng/uL was the most precise.[2] It is important to note that while this study found spectrophotometry to be less biased under these specific conditions, fluorescence methods are generally considered more accurate due to their specificity.

Isotope dilution LC-MS/MS is widely recognized as a reference method for its high accuracy and is often used to certify reference materials. The accuracy of this method is primarily dependent on the purity of the analytical standards and the precision of the mass spectrometer.

Detailed Experimental Protocols

Isotope Dilution LC-MS/MS using this compound
  • DNA Extraction: Isolate genomic DNA from the biological matrix using a suitable commercial kit or standard protocol.

  • Internal Standard Spiking: Add a precise and known amount of this compound internal standard to a measured aliquot of the extracted DNA.

  • Enzymatic Digestion: Hydrolyze the DNA to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. Incubate at 37°C for 2-4 hours.

  • Protein Precipitation: Stop the reaction and precipitate proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge at high speed to pellet the proteins.

  • Sample Cleanup: Transfer the supernatant containing the deoxynucleosides to a new tube. The sample can be further purified using solid-phase extraction if necessary.

  • LC-MS/MS Analysis: Inject the cleaned-up sample into an LC-MS/MS system.

    • Chromatography: Separate the deoxynucleosides on a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

    • Mass Spectrometry: Detect and quantify the native 2'-deoxycytidine and the this compound internal standard using multiple reaction monitoring (MRM).

  • Data Analysis: Calculate the concentration of 2'-deoxycytidine in the original sample based on the peak area ratio of the native analyte to the internal standard and the known amount of internal standard added. Convert the concentration of 2'-deoxycytidine to the total DNA concentration based on the known proportion of cytosine in the genome of the organism under study.

PicoGreen dsDNA Assay
  • Reagent Preparation:

    • Prepare a 1X TE buffer.

    • Allow the PicoGreen reagent and DNA standards to come to room temperature, protected from light.

    • Prepare a working solution of the PicoGreen reagent by diluting the concentrated stock 200-fold in 1X TE buffer. This solution is stable for only a few hours.

  • Standard Curve Preparation:

    • Prepare a series of DNA standards of known concentrations by serially diluting a stock solution in 1X TE buffer.

  • Sample Preparation:

    • Dilute the unknown DNA samples in 1X TE buffer to ensure their concentrations fall within the linear range of the assay.

  • Assay Procedure:

    • Pipette the standards and unknown samples into the wells of a microplate.

    • Add an equal volume of the PicoGreen working solution to each well.

    • Mix well by pipetting.

    • Incubate for 2-5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a microplate fluorometer with excitation at ~480 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all measurements.

    • Generate a standard curve by plotting the fluorescence intensity versus the DNA concentration of the standards.

    • Determine the concentration of the unknown samples by interpolating their fluorescence values on the standard curve.[3][4]

UV-Vis Spectrophotometry
  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength to 260 nm for DNA concentration, and also measure at 280 nm and 230 nm for purity assessment.

  • Blanking:

    • Use the same buffer in which the DNA is dissolved as a blank. Pipette the blank solution onto the measurement pedestal (for microvolume spectrophotometers) or into a quartz cuvette and perform a blank measurement to zero the instrument.

  • Sample Measurement:

    • Pipette the DNA sample onto the pedestal or into the cuvette and measure the absorbance at 260 nm, 280 nm, and 230 nm. The absorbance reading at 260 nm should ideally be between 0.1 and 1.0 for optimal accuracy.[5]

  • Data Analysis:

    • Concentration Calculation: Calculate the DNA concentration using the Beer-Lambert law. For double-stranded DNA, an absorbance of 1.0 at 260 nm corresponds to a concentration of approximately 50 µg/mL.

      • Concentration (µg/mL) = A260 reading × 50 µg/mL × dilution factor

    • Purity Assessment:

      • A260/A280 Ratio: This ratio is used to assess protein contamination. A ratio of ~1.8 is generally considered pure for DNA. Lower ratios indicate the presence of protein or other contaminants that absorb at 280 nm.

      • A260/A230 Ratio: This ratio indicates the presence of organic contaminants such as phenol, TRIzol, or chaotropic salts. A pure DNA sample should have an A260/A230 ratio of ~2.0-2.2.[6][7]

Conclusion

The choice of a DNA quantification method should be guided by the specific requirements of the downstream application, including the need for accuracy, sensitivity, and throughput.

  • Isotope Dilution LC-MS/MS using this compound stands out as the most accurate and precise method, making it ideal for applications requiring the highest level of confidence in the quantification results, such as the certification of reference materials and certain clinical or toxicological studies.

  • Fluorescence-based assays like PicoGreen offer an excellent balance of sensitivity, specificity for dsDNA, and throughput, making them a robust choice for a wide range of molecular biology applications, including next-generation sequencing and qPCR.

  • UV-Vis spectrophotometry provides a quick and convenient estimation of DNA concentration and purity. However, its lack of specificity necessitates careful interpretation of the results, especially when working with low-concentration or potentially contaminated samples.

For researchers and professionals in drug development, understanding the strengths and limitations of each method is crucial for generating high-quality, reliable data that can be confidently used to make critical decisions.

References

A Researcher's Guide to Cross-Validation of NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of unambiguous compound identification and structural elucidation, researchers, scientists, and drug development professionals rely on a suite of analytical techniques. Among the most powerful are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While each method offers profound insights individually, their synergistic application through data cross-validation provides an unparalleled level of confidence in scientific findings. This guide presents an objective comparison of NMR and MS, complete with detailed experimental protocols and workflows to facilitate the integration of these cornerstone techniques in your research.

The complementary nature of NMR and MS is a key advantage in chemical analysis. NMR spectroscopy provides exquisite detail about the atomic connectivity and three-dimensional structure of a molecule, while mass spectrometry offers exceptional sensitivity in determining molecular weight and elemental composition.[1][2] By leveraging the strengths of both, researchers can overcome the limitations of a single technique, leading to a more complete and robust characterization of a substance.

Performance Comparison: NMR vs. Mass Spectrometry

A clear understanding of the distinct advantages and limitations of both NMR and MS is crucial for designing effective cross-validation experiments.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Provides detailed information on atomic connectivity, 3D structure, stereochemistry, and molecular dynamics.[2]Determines the mass-to-charge ratio (m/z), which is used to deduce the molecular formula and fragmentation patterns.[2]
Sensitivity Generally lower, requiring sample concentrations in the micromolar to millimolar range.[1][2]Extremely high, capable of detecting analytes in the picomolar to femtomolar range.[1][2]
Quantitative Nature Inherently quantitative, with signal intensity directly proportional to the number of nuclei, allowing for accurate concentration measurements without the need for identical standards.[2][3][4]Less inherently quantitative and often requires the use of internal standards and calibration curves for accurate measurements.[2]
Structural Isomers Excellent at distinguishing between isomers, including constitutional isomers, diastereomers, and enantiomers (with chiral auxiliaries).Can distinguish isomers that produce different fragmentation patterns, but may struggle with structurally similar isomers.
Sample Preparation Requires minimal sample preparation, often just dissolving the sample in a deuterated solvent.[3][4]May require more extensive sample preparation, including chromatography and derivatization, to achieve optimal results.[5]
Data Reproducibility Highly reproducible, with data being consistent across different instruments.[2][6]Can be influenced by the ionization source, instrument type, and matrix effects, leading to variability.[2]
Analysis Time Can be time-consuming, with some experiments requiring several hours to days for complex molecules or low concentration samples.[6]Typically very fast, with analyses often completed in a matter of minutes.

Experimental Protocols

Reproducible and high-quality data is foundational to effective cross-validation. The following are detailed methodologies for key NMR and MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the carbon-hydrogen framework and connectivity.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian/Agilent) with a field strength of 400 MHz or higher.

  • 5 mm NMR tubes.

Sample Preparation:

  • Sample Purity: Ensure the sample is at least 95% pure to avoid interference from impurities in the spectra.

  • Solvent Selection: Dissolve 1-10 mg of the compound in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The solvent should fully dissolve the sample and have minimal overlapping signals with the analyte.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing.

  • Transfer to NMR Tube: Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to a height of approximately 4-5 cm.[7]

Data Acquisition:

  • Instrument Setup: Insert the NMR tube into the spectrometer, lock the field frequency using the deuterium (B1214612) signal from the solvent, and shim the magnetic field to optimize its homogeneity.

  • 1D ¹H NMR: Acquire a standard proton spectrum to get an overview of the proton environments.

    • Pulse Sequence: A standard 90° pulse.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.[1]

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number and types of carbon atoms.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[1]

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons (COSY) and between protons and carbons (HSQC for direct, HMBC for long-range) to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and its fragments to deduce the elemental composition.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF, FT-ICR).

  • Liquid Chromatography (LC) system for sample introduction (optional but recommended for complex mixtures).

Sample Preparation:

  • Sample Purity: While MS is highly sensitive, a relatively pure sample is still recommended for unambiguous identification of the molecular ion.

  • Solvent Selection: Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a solvent compatible with the chosen ionization method (e.g., methanol, acetonitrile, water).

  • Dilution: Dilute the sample to an appropriate concentration (typically in the low µg/mL to ng/mL range) to avoid detector saturation.

Data Acquisition:

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Ionization Method: Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), based on the polarity and thermal stability of the analyte.[7]

  • Mass Analyzer Settings: Set the instrument to acquire data in high-resolution mode over a mass range that includes the expected molecular weight of the compound.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Tandem MS (MS/MS): If structural confirmation is needed, perform MS/MS experiments by isolating the molecular ion and fragmenting it to produce a characteristic fragmentation pattern.

Cross-Validation Workflow and Data Integration

The power of combining NMR and MS lies in the integration of their complementary data to build a cohesive and confident structural assignment.

cross_validation_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_integration Data Integration & Structure Elucidation Sample Pristine Sample NMR_Acq 1D/2D NMR Data Acquisition Sample->NMR_Acq MS_Acq HRMS & MS/MS Data Acquisition Sample->MS_Acq NMR_Proc NMR Data Processing (Chemical Shifts, Coupling Constants, Integrals) NMR_Acq->NMR_Proc Fragment_Analysis Substructure Identification (from NMR & MS/MS) NMR_Proc->Fragment_Analysis MS_Proc MS Data Processing (Accurate Mass, Isotopic Pattern, Fragmentation) MS_Acq->MS_Proc Elemental_Comp Determine Elemental Composition (from HRMS) MS_Proc->Elemental_Comp MS_Proc->Fragment_Analysis Structure_Assembly Assemble Putative Structure(s) Elemental_Comp->Structure_Assembly Fragment_Analysis->Structure_Assembly Structure_Validation Validate Structure (Compare predicted vs. experimental NMR/MS data) Structure_Assembly->Structure_Validation Final_Structure Confirmed Structure Structure_Validation->Final_Structure

Caption: Integrated workflow for the cross-validation of NMR and mass spectrometry data.

Data Presentation for Comparison

A systematic comparison of the data obtained from both techniques is essential for cross-validation.

Table 1: Quantitative Data Comparison for a Hypothetical Compound

ParameterNMR DataMass Spectrometry DataCross-Validation Point
Molecular Formula Inferred from ¹³C count, proton count, and presence of heteroatoms (e.g., from ¹⁵N, ¹⁹F, ³¹P NMR).Determined from accurate mass measurement of the molecular ion and its isotopic pattern.The elemental composition from HRMS must be consistent with the number and types of atoms observed in the NMR spectra.
Molecular Weight Not directly measured.Directly measured as the mass of the molecular ion.The molecular weight from MS should match the molecular weight of the structure proposed from NMR data.
Key Substructures Identified through characteristic chemical shifts, coupling patterns, and 2D NMR correlations.Inferred from the mass of fragment ions observed in the MS/MS spectrum.Fragments observed in MS/MS should correspond to logical pieces of the structure determined by NMR.
Hydrogen Count Determined from the integration of the ¹H NMR signals.Inferred from the molecular formula and the rules of valence.The number of protons from ¹H NMR integration should match the number of hydrogens in the elemental composition from HRMS.
Carbon Count Directly determined by the number of signals in the ¹³C NMR spectrum.Inferred from the molecular formula.The number of unique carbon signals in the ¹³C NMR spectrum must match the number of carbons in the elemental composition.

Case Study: Elucidation of a Novel Natural Product

Consider the structural elucidation of a newly isolated natural product. Initial HRMS analysis provides a molecular formula of C₁₀H₁₂O₂. 1D and 2D NMR experiments reveal the presence of a benzene (B151609) ring, an ethyl group, and a carboxylic acid. The connectivity of these fragments is established through HMBC correlations. MS/MS fragmentation of the molecular ion shows losses corresponding to the ethyl group and the carboxylic acid, confirming the substructures identified by NMR. The combined data allows for the unambiguous assignment of the structure as 2-phenylbutanoic acid.

Conclusion

The integration of NMR and mass spectrometry provides a powerful and robust strategy for the structural elucidation and confirmation of chemical compounds. By leveraging the detailed structural insights from NMR and the high sensitivity and accurate mass capabilities of MS, researchers can achieve a level of confidence that is unattainable with either technique alone. The systematic cross-validation of data, as outlined in this guide, is an indispensable practice for researchers, scientists, and drug development professionals committed to the highest standards of scientific rigor.

References

A Researcher's Guide to 2'-Deoxycytidine-15N3 vs. Unlabeled Deoxycytidine in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of experimental tools is paramount. This guide provides an objective comparison of 2'-Deoxycytidine-15N3 and its unlabeled counterpart in binding assays, supported by established principles and experimental methodologies.

The core principle underpinning the use of stable isotope-labeled compounds like this compound is that the substitution of an atom with its heavier, non-radioactive isotope introduces a minimal perturbation to the molecule's chemical structure, reactivity, and biological activity. The primary difference lies in the nuclear properties of the isotope, which can be exploited by specific analytical techniques. Therefore, in the context of binding assays, this compound is expected to exhibit virtually identical binding affinity and kinetics to unlabeled 2'-deoxycytidine (B1670253).

The true value of this compound is not in altering the binding event itself, but in enabling researchers to observe and characterize this event with high precision using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active and allowing for the detailed study of molecular interactions at an atomic level.[1][2][3]

Performance Comparison in Binding Assays

Table 1: Representative Isothermal Titration Calorimetry (ITC) Data for a Nucleoside-Protein Interaction

ParameterUnlabeled 2'-DeoxycytidineThis compound (Expected)Description
Binding Affinity (Kd) 10 µM10 µMDissociation constant; a measure of binding strength (lower value means stronger binding).
Stoichiometry (n) 1.051.05The molar ratio of the ligand to the protein in the complex.
Enthalpy (ΔH) -8.5 kcal/mol-8.5 kcal/molThe heat released or absorbed during the binding event.
Entropy (ΔS) 5.2 cal/mol·K5.2 cal/mol·KThe change in disorder of the system upon binding.

Note: The values for this compound are expected to be identical to the unlabeled compound as isotopic labeling does not significantly alter thermodynamic properties.

Table 2: Representative Surface Plasmon Resonance (SPR) Data for a Nucleoside-Protein Interaction

ParameterUnlabeled 2'-DeoxycytidineThis compound (Expected)Description
Association Rate (ka) 1.5 x 10⁵ M⁻¹s⁻¹1.5 x 10⁵ M⁻¹s⁻¹The rate at which the ligand binds to the protein.
Dissociation Rate (kd) 1.5 x 10⁻³ s⁻¹1.5 x 10⁻³ s⁻¹The rate at which the ligand-protein complex dissociates.
Binding Affinity (KD) 10 nM10 nMThe equilibrium dissociation constant (kd/ka).

Note: As with ITC, the kinetic parameters for the 15N-labeled deoxycytidine are expected to be the same as the unlabeled version.

Key Applications of this compound in Binding Assays

The primary advantage of using this compound is to facilitate detailed structural and mechanistic studies of binding events through NMR spectroscopy. The ¹⁵N label serves as a sensitive probe to monitor changes in the local chemical environment upon binding to a target protein or nucleic acid.[1][2][3]

Applications include:

  • Binding Site Mapping: By monitoring chemical shift perturbations in ¹H-¹⁵N HSQC spectra of a labeled protein upon titration with unlabeled deoxycytidine, or vice versa, the residues involved in the binding interface can be identified.

  • Structural Analysis of Complexes: The ¹⁵N label can be used in more advanced NMR experiments to determine the three-dimensional structure of the deoxycytidine-protein complex.

  • Dynamic Studies: NMR can be used to study the dynamics of the binding event, including conformational changes that occur upon binding.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize the binding of 2'-deoxycytidine and its labeled analogue to a target protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, enthalpy, entropy, and stoichiometry in a single experiment.[4]

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 20 µM) and a solution of 2'-deoxycytidine (labeled or unlabeled, e.g., 200 µM).

    • It is crucial that both the protein and the ligand are in identical, extensively dialyzed buffer to minimize heats of dilution.[5] The buffer should be degassed prior to use.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with buffer.

    • Load the protein solution into the sample cell (typically ~200-300 µL) and the deoxycytidine solution into the injection syringe (typically ~40-50 µL).

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 1-2 µL) of the deoxycytidine solution into the protein solution.

    • The heat change after each injection is measured relative to a reference cell containing only buffer.

  • Data Analysis:

    • The raw data (heat flow over time) is integrated to obtain the heat change per injection.

    • These values are plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis p_prep Prepare Protein Solution (e.g., 20 µM) buffer Identical, Degassed Buffer load Load Protein into Cell Load Deoxycytidine into Syringe p_prep->load l_prep Prepare Deoxycytidine Solution (e.g., 200 µM) l_prep->load equil Equilibrate Temperature load->equil titrate Inject Deoxycytidine into Protein Solution equil->titrate measure Measure Heat Change titrate->measure integrate Integrate Raw Data measure->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Model plot->fit results Determine Kd, n, ΔH, ΔS fit->results

Workflow for Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) in addition to binding affinity.[6][7]

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize the target protein (ligand) onto the chip surface via amine coupling to a target density.

    • Deactivate the remaining active sites.

  • Analyte Binding:

    • Prepare a series of concentrations of 2'-deoxycytidine (analyte) in running buffer. The buffer should contain additives like P20 to prevent non-specific binding.

    • Inject the different concentrations of deoxycytidine over the immobilized protein surface.

    • A reference flow cell (without immobilized protein) should be used to subtract bulk refractive index changes.

  • Data Collection:

    • The binding is monitored in real-time as a change in resonance units (RU). The sensorgram shows an association phase during injection and a dissociation phase during buffer flow.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Assay cluster_analysis Data Analysis activate Activate Sensor Chip immobilize Immobilize Protein activate->immobilize deactivate Deactivate Surface immobilize->deactivate inject Inject Deoxycytidine (Association) deactivate->inject prep_analyte Prepare Deoxycytidine Concentration Series prep_analyte->inject wash Flow Buffer (Dissociation) inject->wash sensorgram Generate Sensorgram wash->sensorgram fit Fit to Kinetic Model sensorgram->fit results Determine ka, kd, KD fit->results

Workflow for Surface Plasmon Resonance (SPR).
NMR Spectroscopy for Binding Studies

This protocol describes a typical ¹H-¹⁵N HSQC titration experiment to identify the binding interface on a protein.

Protocol:

  • Sample Preparation:

    • Express and purify uniformly ¹⁵N-labeled target protein.

    • Prepare a concentrated stock solution of unlabeled 2'-deoxycytidine.

    • Prepare an NMR sample of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM) in a suitable buffer containing D₂O.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add small aliquots of the concentrated deoxycytidine solution to the NMR tube to achieve increasing molar ratios (e.g., 1:0.5, 1:1, 1:2 protein:ligand).

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Identify amide peaks that show significant chemical shift perturbations (movement) or line broadening upon addition of deoxycytidine.

    • Map these residues onto the 3D structure of the protein to visualize the binding site. The magnitude of the chemical shift changes can also be used to estimate the binding affinity (Kd).

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis protein Prepare 15N-Labeled Protein ref_spec Acquire Reference 1H-15N HSQC Spectrum protein->ref_spec ligand Prepare Unlabeled Deoxycytidine Stock titrate Titrate Protein with Deoxycytidine ligand->titrate ref_spec->titrate acq_spec Acquire HSQC at Each Titration Point titrate->acq_spec overlay Overlay Spectra acq_spec->overlay analyze Analyze Chemical Shift Perturbations overlay->analyze map Map Binding Site on Protein Structure analyze->map results Determine Binding Site & Estimate Kd map->results

Workflow for an NMR Titration Experiment.

Conclusion

References

A Researcher's Guide to Purity Assessment of Synthesized 2'-Deoxycytidine-¹⁵N₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of isotopically labeled compounds like 2'-Deoxycytidine-¹⁵N₃ is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques used to assess the chemical and isotopic purity of synthesized 2'-Deoxycytidine-¹⁵N₃, supported by experimental data and detailed protocols.

The synthesis of isotopically labeled nucleosides can introduce various impurities, including residual starting materials, byproducts, and unlabeled or partially labeled species. Therefore, a multi-faceted analytical approach is crucial to ensure the quality of 2'-Deoxycytidine-¹⁵N₃ for its intended applications, such as in metabolic labeling studies, as an internal standard for mass spectrometry-based quantification, and in NMR structural studies.[1][2] This guide will delve into the three most powerful and commonly employed analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).

Comparative Analysis of Purity Assessment Methods

Each analytical technique offers distinct advantages and limitations in the comprehensive characterization of 2'-Deoxycytidine-¹⁵N₃. The choice of method, or combination of methods, will depend on the specific purity attribute being assessed—chemical purity (presence of other compounds) versus isotopic enrichment (the percentage of ¹⁵N incorporation).

Parameter High-Performance Liquid Chromatography (HPLC-UV) Quantitative NMR (qNMR) Mass Spectrometry (MS)
Primary Use Determination of chemical purity and quantification of impurities.Absolute and relative quantification of the main component and impurities; structural confirmation.Determination of isotopic enrichment, molecular weight confirmation, and identification of impurities.
Principle Separation of components in a mixture based on their differential partitioning between a mobile and a stationary phase, with detection by UV absorbance.The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample.Separation of ions based on their mass-to-charge ratio.
Typical LOD/LOQ LOD: ~0.1 µg/mL; LOQ: ~0.3 µg/mL (for similar nucleosides).[3]Dependent on the analyte and the internal standard, but generally in the low mg to high µg range.Picogram to femtogram level for detection of nucleosides.[4]
Accuracy High, with recovery typically between 98-102%.[3]High, often considered a primary ratio method.High for isotopic ratio measurements.
Precision High, with Relative Standard Deviation (RSD) typically ≤1.5%.[3]High, with low percentage differences between replicates.[2]High precision for isotope ratio measurements.
Strengths - Excellent for separating and quantifying structurally similar impurities.- Well-established and widely available.- High sensitivity and reproducibility.[5]- Provides structural information.- Does not require a reference standard of the analyte itself for purity determination (can use a certified internal standard).- Non-destructive.[2][6]- The most direct method for determining isotopic enrichment.- High sensitivity and specificity.- Can be coupled with liquid chromatography (LC-MS) for simultaneous separation and identification.[4]
Limitations - Does not provide information on isotopic enrichment.- Requires a reference standard for each impurity for accurate quantification.- Lower sensitivity compared to HPLC and MS.- Requires a well-resolved proton signal for accurate integration.- May not distinguish between isomers without chromatographic separation.- Quantification can be influenced by ionization efficiency and matrix effects.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

This protocol outlines a general method for the analysis of 2'-Deoxycytidine-¹⁵N₃ purity using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • 2'-Deoxycytidine-¹⁵N₃ sample

  • Reference standards for potential impurities (if available)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of 2'-Deoxycytidine-¹⁵N₃ in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 274 nm (the λmax of 2'-Deoxycytidine)

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 2% B

      • 5-25 min: 2% to 30% B

      • 25-30 min: 30% to 95% B

      • 30-35 min: 95% B

      • 35-40 min: 95% to 2% B

      • 40-45 min: 2% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the percentage purity by dividing the peak area of 2'-Deoxycytidine-¹⁵N₃ by the total peak area of all components and multiplying by 100.

Quantitative NMR (¹H-qNMR) for Purity Assessment

This protocol describes the use of ¹H-qNMR with an internal standard to determine the absolute purity of 2'-Deoxycytidine-¹⁵N₃.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • 2'-Deoxycytidine-¹⁵N₃ sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the 2'-Deoxycytidine-¹⁵N₃ sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

      • A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).[7]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of 2'-Deoxycytidine-¹⁵N₃ and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = integral area

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the standard

Mass Spectrometry (MS) for Isotopic Enrichment

This protocol provides a general procedure for determining the isotopic enrichment of 2'-Deoxycytidine-¹⁵N₃ using high-resolution mass spectrometry.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

Reagents:

  • 2'-Deoxycytidine-¹⁵N₃ sample

  • Solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2'-Deoxycytidine-¹⁵N₃ sample in the infusion solvent (e.g., 10 µg/mL).

  • MS Data Acquisition:

    • Infuse the sample directly into the ESI source at a low flow rate (e.g., 5 µL/min).

    • Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ions of unlabeled and fully labeled 2'-Deoxycytidine.

    • Ensure the instrument is calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the monoisotopic peaks corresponding to unlabeled 2'-Deoxycytidine (C₉H₁₃N₃O₄, [M+H]⁺ ≈ 228.0988) and 2'-Deoxycytidine-¹⁵N₃ (C₉H₁₃¹⁵N₃O₄, [M+H]⁺ ≈ 231.0899).

    • Determine the relative intensities of these peaks.

    • Calculate the isotopic enrichment as: Isotopic Enrichment (%) = (Intensity of ¹⁵N₃ peak / (Intensity of ¹⁵N₃ peak + Intensity of ¹⁴N₃ peak)) * 100

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (274 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate end end calculate->end Purity Report

Caption: Workflow for HPLC-UV Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis weigh_sample Accurately Weigh Sample & Standard dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve acquire Acquire ¹H Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate end end calculate->end Purity Report

Caption: Workflow for qNMR Purity Assessment.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis prepare_solution Prepare Dilute Solution infuse Infuse into ESI Source prepare_solution->infuse acquire Acquire High-Resolution Mass Spectrum infuse->acquire identify_peaks Identify Isotopic Peaks acquire->identify_peaks determine_intensity Determine Relative Intensities identify_peaks->determine_intensity calculate Calculate Isotopic Enrichment (%) determine_intensity->calculate end end calculate->end Enrichment Report

Caption: Workflow for MS Isotopic Enrichment Analysis.

Conclusion

A comprehensive assessment of the purity of synthesized 2'-Deoxycytidine-¹⁵N₃ necessitates a combination of analytical techniques. HPLC-UV is the gold standard for determining chemical purity and quantifying impurities. qNMR provides an accurate, independent measure of absolute purity and offers valuable structural confirmation. Finally, mass spectrometry is indispensable for the direct and precise determination of isotopic enrichment. By employing these methods in a complementary fashion, researchers can ensure the high quality of their isotopically labeled compound, leading to more accurate and reproducible scientific outcomes.

References

Minimizing Inter-Assay Variability in Bioanalysis: A Comparative Guide to Using 2'-Deoxycytidine-¹⁵N₃ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving reproducible and reliable quantification of biomarkers is critical for the integrity of clinical and preclinical studies. This guide provides a comparative analysis of inter-assay variability when using a stable isotope-labeled internal standard, 2'-Deoxycytidine-¹⁵N₃, versus a structural analog internal standard in bioanalytical methods.

The use of an appropriate internal standard (IS) is fundamental to correcting for analytical variability in quantitative bioanalysis. An ideal IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar matrix effects, which helps to correct for variations during sample preparation, injection, and ionization.[1][2] Stable isotope-labeled (SIL) internal standards, such as 2'-Deoxycytidine-¹⁵N₃, are considered the gold standard for quantitative mass spectrometry assays due to their near-identical chemical and physical properties to the endogenous analyte.[1][2]

Comparative Performance: Stable Isotope-Labeled vs. Structural Analog Internal Standards

The choice of internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following table summarizes the expected performance characteristics and inter-assay variability for the quantification of 2'-deoxycytidine (B1670253) using a SIL IS like 2'-Deoxycytidine-¹⁵N₃ compared to a structural analog IS. The data is representative of typical performance based on established bioanalytical method validation guidelines.[3][4]

Performance Metric2'-Deoxycytidine-¹⁵N₃ (SIL IS)Structural Analog IS
Inter-Assay Precision (%CV)
Low QC (LQC)≤ 10%≤ 15%
Medium QC (MQC)≤ 8%≤ 15%
High QC (HQC)≤ 8%≤ 15%
Accuracy (% Bias)
Low QC (LQC)± 5%± 15%
Medium QC (MQC)± 5%± 15%
High QC (HQC)± 5%± 15%
Matrix Effect Variability LowModerate to High
Extraction Recovery Variability LowModerate

QC: Quality Control, %CV: Percent Coefficient of Variation, % Bias: Percent deviation from the nominal concentration.

Principle of Stable Isotope Dilution

The superior performance of 2'-Deoxycytidine-¹⁵N₃ is rooted in the principle of stable isotope dilution mass spectrometry (SID-MS).[5] A known amount of the ¹⁵N₃-labeled standard is added to the sample at the earliest stage of preparation.[6] Because it is chemically identical to the analyte, it behaves similarly during extraction, chromatography, and ionization.[6] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference.[7] By calculating the ratio of the analyte signal to the internal standard signal, any variations in sample recovery or instrument response are effectively normalized, leading to significantly improved precision and accuracy.[6]

cluster_sample Biological Sample cluster_is Internal Standard Addition cluster_processing Sample Processing cluster_detection MS Detection Analyte 2'-Deoxycytidine (Analyte) Extraction Extraction & Cleanup Analyte->Extraction IS 2'-Deoxycytidine-¹⁵N₃ (IS) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MS Mass Spectrometer Ionization->MS Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quantification Accurate Quantification Ratio->Quantification

Principle of Stable Isotope Dilution.

Experimental Protocol: Assessment of Inter-Assay Variability

This protocol outlines a typical procedure for validating the inter-assay precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2'-deoxycytidine in human plasma using 2'-Deoxycytidine-¹⁵N₃ as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2'-deoxycytidine in 1 mL of methanol (B129727):water (50:50, v/v).[6]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2'-Deoxycytidine-¹⁵N₃ in 1 mL of methanol:water (50:50, v/v).[6]

  • Analyte Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with methanol:water (50:50, v/v).[6]

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Calibration Standards: Spike blank human plasma with the analyte working solutions to achieve a concentration range of 1-500 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold methanol containing the 2'-Deoxycytidine-¹⁵N₃ internal standard (50 ng/mL).[8]

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[5]

4. LC-MS/MS Analysis:

  • LC System: HPLC or UPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2][6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2][6]

  • Gradient Elution: A typical gradient would be 5-95% B over several minutes.

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 5 µL.[6]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2'-Deoxycytidine: 228.1 → 112.1[6]

    • 2'-Deoxycytidine-¹⁵N₃: 231.1 → 115.1[9]

5. Inter-Assay Precision Assessment:

  • Analyze three separate batches of LLOQ, LQC, MQC, and HQC samples on at least two different days.[3]

  • For each QC level, calculate the mean concentration, standard deviation (SD), and percent coefficient of variation (%CV) across the three batches.

  • The inter-assay %CV should not exceed 15% for LQC, MQC, and HQC, and 20% for the LLOQ.[3][4]

cluster_prep Preparation cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_analysis Data Analysis Stock Stock & Working Solutions Samples Spike Plasma for Calibrators & QCs Stock->Samples Batch1 Analyze Batch 1 (Calibrators & QCs) Samples->Batch1 Batch2 Analyze Batch 2 (Calibrators & QCs) Samples->Batch2 Batch3 Analyze Batch 3 (Calibrators & QCs) Samples->Batch3 Calc Calculate Concentration for each QC Batch1->Calc Batch2->Calc Batch3->Calc Stats Calculate Mean, SD, %CV across all batches Calc->Stats Result Inter-Assay Precision (%CV ≤ 15%) Stats->Result

Workflow for Inter-Assay Variability Assessment.

References

A Comparative Guide to 15N and 13C Labeled DNA: Stability and Applications for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between 15N and 13C stable isotope labeling of DNA is pivotal for a range of applications, from structural biology to metabolic tracing. While both isotopes provide a powerful means to track and analyze nucleic acids without the concerns of radioactivity, their inherent properties lead to distinct advantages in different experimental contexts. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to inform the selection of the most suitable isotope for your research needs.

Stable isotopes are variants of chemical elements with the same number of protons but a different number of neutrons, resulting in a different atomic mass. Unlike radioactive isotopes, they do not decay and emit radiation, making them safe for a wide array of biological studies.[1] The incorporation of stable isotopes like 15N and 13C into DNA molecules allows for their differentiation from unlabeled counterparts using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][]

Comparative Analysis of 15N and 13C Labeled DNA

The primary differences between 15N and 13C labeled DNA lie not in their intrinsic stability but in their analytical detection and the specific requirements of the intended application. The chemical properties of DNA are not significantly altered by the incorporation of these stable isotopes, meaning that the thermal stability (melting temperature), enzymatic degradation, and general chemical stability are largely comparable between 15N and 13C labeled DNA and their unlabeled counterparts. The key distinctions arise from the mass difference and natural abundance of the isotopes.

Quantitative Data Summary
Feature15N Labeled DNA13C Labeled DNARationale & Implications
Natural Abundance ~0.37%[]~1.1%[]15N's lower natural abundance results in lower background signals in mass spectrometry, potentially offering higher sensitivity for detecting low-abundance DNA species.[]
Mass Shift per Atom +0.99703 Da[3]+1.00335 Da[3]13C provides a slightly larger mass shift per atom, which can aid in resolving isotopic peaks in mass spectrometry.[3]
Atoms per Nucleoside Adenine: 5, Guanine: 5, Cytosine: 3, Thymine: 2[3]Deoxyribose: 9; Adenine: 5, Guanine: 5, Cytosine: 4, Thymine: 5Due to the higher number of carbon atoms in a nucleoside (in both the sugar and the base), 13C labeling allows for a much larger total mass shift per nucleoside. This facilitates easier separation of labeled and unlabeled species in mass spectrometry.[3]
Buoyant Density Shift (in CsCl gradients) ~0.013-0.016 g/mL[4][5][6]~0.036 g/mL[4][5]The larger buoyant density shift of 13C-labeled DNA makes it more suitable for separation from unlabeled DNA in stable isotope probing (SIP) experiments.[4][5]
Metabolic Scrambling Nitrogen atoms are generally more stable within the nucleobase rings during metabolic processes.[3]The carbon backbone is relatively stable, but carbon atoms can be rearranged in central carbon metabolism.[3]The higher stability of nitrogen atoms can simplify the interpretation of metabolic flux analysis.[3]

Key Applications and Experimental Considerations

Structural Biology (NMR and X-ray Crystallography)

Both 15N and 13C labeling are invaluable for determining the three-dimensional structures of DNA and DNA-protein complexes. In NMR spectroscopy, the incorporation of these isotopes is essential for multidimensional experiments that resolve spectral overlap and provide structural constraints. While both are used, the choice often depends on the specific NMR experiment being performed.

Metabolomics and Metabolic Tracing

Stable isotope labeling is a cornerstone of metabolomics, enabling researchers to trace the metabolic fate of nucleic acids. By providing cells with 15N- or 13C-labeled precursors, scientists can monitor the synthesis and turnover of DNA.[7] The lower natural abundance of 15N can be advantageous for detecting subtle changes in nitrogen metabolism.

Stable Isotope Probing (SIP)

DNA-SIP is a powerful technique used in microbial ecology to identify microorganisms that are actively assimilating specific substrates. In these experiments, a 13C- or 15N-labeled substrate is introduced into an environment, and the DNA from organisms that incorporate the label becomes "heavier." Due to the significantly larger shift in buoyant density it imparts, 13C is the more commonly used isotope for DNA-SIP, as it allows for more effective separation of labeled and unlabeled DNA via density gradient centrifugation.[4][5]

Experimental Protocols

General Protocol for Isotopic Labeling of DNA in E. coli

This protocol provides a general framework for labeling E. coli DNA with either 15N or 13C.

Materials:

  • E. coli strain

  • M9 minimal media

  • For 15N labeling: 15NH4Cl (as the sole nitrogen source)

  • For 13C labeling: [U-13C]-glucose (as the sole carbon source)

  • Standard laboratory equipment for bacterial culture and DNA extraction.

Procedure:

  • Prepare M9 Minimal Media: Prepare M9 minimal media salts solution. For 15N labeling, substitute standard ammonium (B1175870) chloride (NH4Cl) with 15NH4Cl. For 13C labeling, prepare a sterile stock solution of [U-13C]-glucose to be added as the sole carbon source.

  • Starter Culture: Inoculate a single colony of E. coli into a small volume of the appropriate M9 minimal media and grow overnight at 37°C with shaking.

  • Main Culture: The following day, inoculate a larger volume of the M9 minimal media with the overnight starter culture.

  • Growth: Grow the main culture at 37°C with shaking until it reaches the desired growth phase (e.g., mid-log phase).

  • Harvesting: Harvest the bacterial cells by centrifugation.

  • DNA Extraction: Extract genomic DNA from the cell pellet using a standard DNA extraction protocol.

Experimental Workflow for Nucleoside Tracking

The following diagram illustrates a typical workflow for a stable isotope labeling experiment aimed at tracking nucleosides.

G cluster_0 Experimental Phase cluster_1 Sample Preparation cluster_2 Analysis a 1. Cell Culture (e.g., E. coli, mammalian cells) b 2. Isotopic Labeling (e.g., 13C-glucose or 15NH4Cl) a->b c 3. Cell Harvesting & Quenching b->c d 4. Nucleic Acid Extraction c->d e 5. Enzymatic Digestion to Nucleosides d->e f 6. LC-MS/MS or NMR Analysis e->f g 7. Data Processing & Interpretation f->g

A generalized workflow for stable isotope labeling and analysis of nucleosides.

Signaling Pathways and Logical Relationships

Nucleoside Metabolism Pathways

The diagram below outlines the de novo and salvage pathways for nucleoside metabolism, indicating where 15N and 13C from labeled precursors are incorporated.

G cluster_0 De Novo Synthesis cluster_1 Salvage Pathway cluster_2 Final Products prpp PRPP imp IMP prpp->imp ump UMP prpp->ump amino_acids Amino Acids (Glycine, Aspartate, Glutamine) amino_acids->prpp co2 CO2 (13C Source) co2->prpp n15_source 15NH4Cl (15N Source) n15_source->prpp amp AMP imp->amp gmp GMP imp->gmp dna_rna DNA/RNA ump->dna_rna cmp CMP ump->cmp amp->dna_rna gmp->dna_rna free_bases Free Bases (Adenine, Guanine, etc.) nucleosides Nucleosides (Adenosine, Guanosine, etc.) free_bases->nucleosides nucleosides->dna_rna cmp->dna_rna

Overview of de novo and salvage pathways for nucleoside metabolism.

Conclusion

References

A Researcher's Guide to Validating 2'-Deoxycytidine-¹⁵N₃ Incorporation Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate validation of isotopic labeling is crucial for the integrity of experimental outcomes. This guide provides a comprehensive comparison of methods to validate the incorporation level of 2'-Deoxycytidine-¹⁵N₃, a vital tool in nucleic acid research. We present supporting experimental data, detailed protocols, and clear visualizations to facilitate an informed choice of methodology.

Comparative Analysis of Analytical Platforms

The two primary analytical platforms for quantifying the incorporation of ¹⁵N-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Each offers distinct advantages and is suited to different experimental needs.

Mass Spectrometry (MS) stands out for its high sensitivity and quantitative precision.[1] It is the most common method for determining isotopic enrichment. Various MS techniques can be employed:

  • Isotope Ratio Mass Spectrometry (IRMS): Provides a global average of ¹⁵N enrichment.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods separate the components of a complex mixture before mass analysis, allowing for the specific quantification of 2'-Deoxycytidine-¹⁵N₃ incorporation within a DNA sample.[1]

  • Tandem Mass Spectrometry (MS/MS): Can be used to confirm the location of the heavy isotope labels within the molecule.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural and functional information without destroying the sample.[1][3][4] It can be used to detect the ¹⁵N labels directly or through protons attached to the ¹⁵N atoms.[3][4]

Quantitative Data Summary

The following table summarizes the key performance metrics of the different analytical techniques for validating 2'-Deoxycytidine-¹⁵N₃ incorporation.

FeatureIsotope Ratio Mass Spectrometry (IRMS)LC-MS/MSNuclear Magnetic Resonance (NMR)
Primary Measurement Bulk ¹⁵N/¹⁴N ratioMolecular ion mass shift and fragmentation patternsChemical shift changes due to ¹⁵N presence
Sensitivity Very HighHighModerate
Quantitative Precision HighHighGood
Structural Information NoneLimited (fragmentation)High (molecular connectivity)
Sample Requirement MicrogramsPicograms to NanogramsMilligrams
Throughput HighHighLow
Instrumentation Cost HighHighVery High

Experimental Workflow & Protocols

The successful validation of 2'-Deoxycytidine-¹⁵N₃ incorporation relies on a meticulously executed experimental workflow. The diagram below outlines the key stages, from cell culture and labeling to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation cell_culture 1. Cell Culture labeling 2. Labeling with 2'-Deoxycytidine-¹⁵N₃ cell_culture->labeling harvesting 3. Cell Harvesting labeling->harvesting dna_extraction 4. Genomic DNA Extraction harvesting->dna_extraction dna_digestion 5. Enzymatic Digestion to Nucleosides dna_extraction->dna_digestion lc_separation 6. LC Separation dna_digestion->lc_separation ms_analysis 7. Mass Spectrometry Analysis lc_separation->ms_analysis data_processing 8. Data Processing ms_analysis->data_processing enrichment_calc 9. ¹⁵N Enrichment Calculation data_processing->enrichment_calc

General workflow for validating 2'-Deoxycytidine-¹⁵N₃ incorporation.
Detailed Experimental Protocols

1. Cell Culture and Labeling:

  • Culture cells in a suitable medium to the desired confluency.

  • Introduce 2'-Deoxycytidine-¹⁵N₃ to the culture medium at a final concentration appropriate for your cell line and experimental goals.

  • Incubate the cells for a sufficient period to allow for the incorporation of the labeled nucleoside into newly synthesized DNA. This time can range from a few hours to several cell cycles.

2. Cell Harvesting and DNA Extraction:

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS) to remove any remaining medium.

  • Extract genomic DNA using a commercially available kit or standard phenol-chloroform extraction protocol.

3. Enzymatic Digestion of DNA:

  • To analyze the incorporation at the nucleoside level, the extracted DNA must be digested into its constituent nucleosides.

  • A common method involves a two-step enzymatic digestion:

    • Incubate the DNA with nuclease P1 at 37°C.

    • Add alkaline phosphatase and continue the incubation.[5]

  • Terminate the reaction by heat inactivation.[5]

  • Centrifuge the sample to pellet the denatured enzymes and collect the supernatant containing the digested nucleosides.[5]

4. LC-MS/MS Analysis:

  • Separate the digested nucleosides using liquid chromatography. A C18 reverse-phase column is typically used.

  • Analyze the eluent by tandem mass spectrometry.

  • Set the mass spectrometer to monitor for the specific mass transitions of unlabeled 2'-deoxycytidine (B1670253) and ¹⁵N₃-labeled 2'-deoxycytidine.

5. Data Analysis and Enrichment Calculation:

  • The level of ¹⁵N₃ incorporation is determined by comparing the peak areas of the labeled and unlabeled 2'-deoxycytidine.

  • The percentage of incorporation can be calculated using the following formula: % Incorporation = [Area(¹⁵N₃-dC) / (Area(¹⁴N-dC) + Area(¹⁵N₃-dC))] * 100

  • For more precise quantification, it is recommended to generate a standard curve with known concentrations of both labeled and unlabeled standards.

  • The experimental isotopic profile can be compared against theoretical profiles to validate the enrichment rate.[6]

Alternative Method: NMR Spectroscopy

While less sensitive than MS, NMR spectroscopy provides valuable structural information. For analyzing 2'-Deoxycytidine-¹⁵N₃ incorporation, ¹H-¹⁵N heteronuclear multiple quantum coherence (HMQC) or heteronuclear single quantum coherence (HSQC) experiments can be performed. These experiments detect the protons directly attached to the ¹⁵N atoms, providing a direct measure of incorporation at specific sites in the DNA.[3][4]

This guide provides a framework for researchers to select and implement the most appropriate method for validating 2'-Deoxycytidine-¹⁵N₃ incorporation. The choice between MS and NMR will depend on the specific research question, available instrumentation, and the level of detail required in the analysis.

References

The Gold Standard in Bioanalysis: Benchmarking 2'-Deoxycytidine-¹⁵N₃ Against Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomarkers is the bedrock of reliable data. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical decision that profoundly impacts assay performance. This guide provides an objective comparison of 2'-Deoxycytidine-¹⁵N₃, a stable isotope-labeled internal standard, against other common alternatives, supported by representative experimental data and detailed methodologies.

The quantification of 2'-Deoxycytidine (dC), a fundamental component of DNA, is crucial in diverse research areas, including DNA damage and repair, epigenetic studies, and the development of nucleoside analog drugs.[1] Achieving high accuracy and precision in complex biological matrices requires an internal standard that can effectively compensate for variability during sample preparation and analysis.[1] Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the "gold standard" for this purpose.[2][3]

Performance Showdown: 2'-Deoxycytidine-¹⁵N₃ vs. The Alternatives

The ideal internal standard should co-elute with the analyte and exhibit identical physicochemical properties, thereby correcting for variations in sample extraction, injection volume, and matrix effects such as ion suppression or enhancement. This comparison focuses on three classes of internal standards for 2'-Deoxycytidine analysis:

  • 2'-Deoxycytidine-¹⁵N₃ (Stable Isotope-Labeled): Chemically identical to the analyte, with three ¹⁵N atoms replacing ¹⁴N atoms, resulting in a mass shift that is distinguishable by the mass spectrometer.

  • 2'-Deoxycytidine-d₃ (Deuterated Stable Isotope-Labeled): Another form of SIL-IS where hydrogen atoms are replaced by deuterium.

  • Structural Analog (e.g., 2'-Deoxyuridine): A molecule with a similar chemical structure to the analyte but not chemically identical.

The following table summarizes the expected performance characteristics for each type of internal standard based on typical bioanalytical method validation data.

Performance Metric2'-Deoxycytidine-¹⁵N₃2'-Deoxycytidine-d₃ (Deuterated)Structural Analog (e.g., 2'-Deoxyuridine)
Accuracy (% Bias) Typically < ±5%[4]Typically < ±10%Can be > ±15%[5]
Precision (%RSD) < 5%[4]< 10%Often > 15%[5]
Chromatographic Co-elution Near-perfect co-elution[6]Potential for slight retention time shift (isotope effect)[5][6]May have different retention times
Matrix Effect Compensation Excellent[6]Good to Excellent, but can be compromised by chromatographic shift[6]Variable and often incomplete[2]
Recovery Mimicry IdenticalNearly Identical[5]May differ significantly

The ¹⁵N Advantage: Why Isotopic Placement Matters

While both ¹⁵N-labeled and deuterated internal standards are vastly superior to structural analogs, ¹⁵N-labeled standards often hold a performance edge.[7] Deuterated standards can sometimes exhibit a slight shift in chromatographic retention time, known as the "isotope effect".[5][6] This separation, although often minor, can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement from co-eluting matrix components.[6] This can compromise the accuracy of quantification.[6]

The ¹⁵N isotopes in 2'-Deoxycytidine-¹⁵N₃ are incorporated into the pyrimidine (B1678525) ring, which has a negligible effect on the molecule's polarity and chromatographic behavior, ensuring near-perfect co-elution with the unlabeled analyte.[6] This leads to more accurate compensation for matrix effects and, consequently, higher data quality.

Experimental Protocols

Detailed and standardized methodologies are critical for obtaining reproducible and accurate results. Below are representative experimental protocols for the quantification of 2'-Deoxycytidine in biological matrices.

Sample Preparation from Plasma
  • Spiking: To 100 µL of plasma, add a known amount of the 2'-Deoxycytidine-¹⁵N₃ internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the sample for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

Sample Preparation from DNA (Enzymatic Hydrolysis)
  • DNA Extraction: Isolate genomic DNA from cells or tissues using a commercial DNA extraction kit.

  • Internal Standard Spiking: To a 1 µg aliquot of DNA, add the 2'-Deoxycytidine-¹⁵N₃ internal standard.

  • Enzymatic Digestion: Add a digestion mixture containing Benzonase, phosphodiesterase I, and alkaline phosphatase in a suitable buffer.

  • Incubation: Incubate the mixture at 37°C for at least 6 hours. The resulting solution containing the hydrolyzed deoxynucleosides is ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would run from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 2'-Deoxycytidine: 228.1 → 112.1

    • 2'-Deoxycytidine-¹⁵N₃: 231.1 → 115.1

Visualizing the Workflow and Principles

To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the fundamental principle of internal standardization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample IS_Spike Spike with 2'-Deoxycytidine-¹⁵N₃ Sample->IS_Spike Extraction Protein Precipitation or DNA Hydrolysis IS_Spike->Extraction Cleanup Centrifugation & Supernatant Transfer Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Experimental workflow for 2'-Deoxycytidine quantification.

internal_standardization_principle cluster_without_is Without Internal Standard cluster_with_is With 2'-Deoxycytidine-¹⁵N₃ Internal Standard Sample1_noIS Sample 1 (Low Recovery) Result1_noIS Inaccurate Result (Underestimated) Sample1_noIS->Result1_noIS Analytical Variability Sample1_withIS Sample 1 + IS (Low Recovery) Ratio1 Analyte/IS Ratio Remains Constant Sample1_withIS->Ratio1 IS corrects for variability Result1_withIS Accurate Result Ratio1->Result1_withIS Ideal An ideal internal standard co-elutes and experiences the same analytical variations as the analyte, allowing for accurate quantification based on the ratio of their signals.

Principle of internal standardization for accurate quantification.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust bioanalytical method development. The evidence strongly supports the use of stable isotope-labeled internal standards over structural analogs for the quantification of 2'-Deoxycytidine. Among SIL-ISs, 2'-Deoxycytidine-¹⁵N₃ offers superior performance due to its near-perfect co-elution with the analyte, leading to more effective compensation for matrix effects and ultimately, more accurate and precise data. For assays demanding the highest level of reliability and data integrity, 2'-Deoxycytidine-¹⁵N₃ represents the gold standard.

References

A Researcher's Guide to Isotopic Labeling for DNA Structural Studies: A Comparative Analysis of 15N, 13C, and 2H Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation of DNA and its complexes, isotopic labeling is an indispensable tool. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying biomolecular structure and dynamics in solution, relies heavily on the incorporation of stable isotopes such as Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (²H) to overcome inherent limitations in sensitivity and spectral resolution. This guide provides an objective comparison of these labeling strategies for DNA structural studies, supported by experimental data and detailed protocols.

The strategic incorporation of ¹⁵N, ¹³C, and/or ²H into DNA oligonucleotides allows for the application of advanced multidimensional NMR experiments. These techniques enable the unambiguous assignment of NMR signals, the determination of three-dimensional structures, and the characterization of dynamic processes and intermolecular interactions with unparalleled atomic-level detail. The choice of labeling strategy is critical and depends on the specific research question, the size of the DNA molecule, and the desired level of structural information.

Comparative Analysis of Isotopic Labeling Strategies for DNA NMR

The selection of an isotopic labeling approach is a crucial step in designing NMR experiments for DNA structural analysis. Each isotope offers distinct advantages and disadvantages in terms of the information they provide, the complexity of the resulting spectra, and the cost and effort of sample preparation.

Feature¹⁵N Labeling¹³C Labeling²H (Deuterium) Labeling
Primary Application Probing hydrogen bonding, base pairing, and interactions with ligands at nitrogen sites.[1]Elucidating the structure of the sugar-phosphate backbone and the nucleobases.Simplifying spectra and reducing signal overlap in larger DNA molecules.[2]
Information Content Provides direct information on N-H bond vectors and nitrogen chemical environments. Crucial for studying DNA-protein and DNA-drug interactions.[1]Offers a wealth of structural restraints through ¹³C-¹³C and ¹H-¹³C correlations, defining the overall fold of the DNA.Indirectly enhances resolution and sensitivity of ¹H, ¹³C, and ¹⁵N signals by reducing dipolar relaxation pathways.
Spectral Complexity Simpler spectra compared to ¹³C due to the lower number of nitrogen atoms in DNA.Complex spectra due to the abundance of carbon atoms, often requiring multidimensional experiments and sometimes ¹⁵N co-labeling for complete assignment.[]Drastically simplifies ¹H and ¹³C spectra by replacing protons with deuterons, which are largely silent in ¹H NMR.[2]
Sensitivity Lower intrinsic sensitivity compared to ¹H, but significantly enhanced through heteronuclear experiments like ¹H-¹⁵N HSQC.Higher natural abundance (1.1%) than ¹⁵N (0.37%), but still requires enrichment for detailed NMR analysis.[]Does not directly provide a signal in typical ¹H NMR but significantly enhances the sensitivity of remaining protons and attached carbons by reducing relaxation.[4]
Resolution Good, especially for resolving signals from different nitrogen sites within the nucleobases.Can suffer from poor resolution in larger molecules due to signal overlap, which can be mitigated by multidimensional experiments and ¹⁵N labeling.Dramatically improves resolution by narrowing linewidths of ¹H and ¹³C signals.[5]
Cost & Effort Generally less expensive than ¹³C labeling.More expensive due to the higher cost of ¹³C-labeled precursors.Can be expensive, especially for high levels of deuteration which may require deuterated glucose and D₂O.[6]

Key Advantages of ¹⁵N Labeling for DNA Structural Studies

While often used in conjunction with ¹³C and ²H labeling for comprehensive structural determination, ¹⁵N labeling offers several unique advantages for studying DNA:

  • Probing Hydrogen Bonds and Base Pairing: The imino and amino protons of guanine, thymine, and cytosine are directly involved in Watson-Crick base pairing. ¹⁵N labeling of these nitrogen atoms provides a direct handle to study the integrity and dynamics of the DNA double helix.

  • Investigating DNA-Ligand Interactions: The amino groups of adenosine (B11128) and cytidine (B196190) are located in the major and minor grooves of the DNA helix and are frequently involved in interactions with proteins and small molecule drugs.[1] Site-specific ¹⁵N labeling of these groups allows for the precise mapping of binding interfaces and the characterization of the structural changes upon ligand binding.[1]

  • Reduced Spectral Crowding: Compared to the carbon skeleton, DNA has fewer nitrogen atoms, leading to less crowded and more easily interpretable ¹H-¹⁵N correlation spectra. This is particularly advantageous for studying specific sites within a larger DNA molecule.

  • Complementary Information to ¹³C Labeling: While ¹³C labeling provides information about the carbon framework, ¹⁵N labeling offers complementary insights into the nitrogen-containing functional groups, providing a more complete picture of the DNA structure and its interactions.

Experimental Protocols

The preparation of isotopically labeled DNA for NMR studies can be achieved through two primary methods: enzymatic synthesis and chemical synthesis.

Protocol 1: Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

This protocol is adapted from methods that describe the enzymatic synthesis of uniformly ¹³C,¹⁵N-labeled DNA and can be modified for ¹⁵N labeling alone by using ¹⁵N-labeled dNTPs.[7][8]

Objective: To produce a uniformly ¹⁵N-labeled DNA oligonucleotide using Taq DNA polymerase.

Materials:

  • Unlabeled DNA template and primer

  • ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs)

  • Taq DNA polymerase

  • 10x Polymerization buffer (e.g., 500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

  • MgCl₂ solution

  • Nuclease-free water

  • Phenol:Chloroform:Isoamyl alcohol

  • Ethanol (B145695)

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents

  • UV-transparent shadowing screen

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the DNA template, primer, 10x polymerization buffer, MgCl₂, nuclease-free water, and the ¹⁵N-labeled dNTPs. The concentration of MgCl₂ should be optimized for each reaction, typically 1-4 times the total dNTP concentration.

  • Polymerization: Add Taq DNA polymerase to the reaction mixture. Place the tube in a boiling water bath for 2 minutes to denature the DNA, then transfer it to a thermocycler programmed for the appropriate number of cycles of denaturation, annealing, and extension.

  • Purification:

    • Extract the reaction mixture with an equal volume of phenol:chloroform:isoamyl alcohol.

    • Precipitate the DNA from the aqueous phase by adding 2.5 volumes of cold ethanol and incubating at -20°C.

    • Centrifuge to pellet the DNA, wash with 70% ethanol, and air-dry the pellet.

    • Resuspend the DNA in TE buffer.

  • PAGE Purification: Purify the labeled DNA oligonucleotide by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the DNA band by UV shadowing, excise the band, and elute the DNA.

  • Desalting and Quantification: Desalt the purified DNA using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation). Determine the concentration of the labeled DNA by UV-Vis spectrophotometry.

Protocol 2: Chemical Synthesis of Site-Specifically ¹⁵N-Labeled DNA

This protocol outlines the general steps for incorporating a ¹⁵N-labeled nucleotide at a specific position in a DNA oligonucleotide using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.[7][9]

Objective: To synthesize a DNA oligonucleotide with a single, site-specific ¹⁵N label.

Materials:

  • Automated DNA synthesizer

  • Controlled Pore Glass (CPG) solid support with the first nucleoside attached

  • Standard unlabeled phosphoramidites (A, C, G, T)

  • ¹⁵N-labeled phosphoramidite of the desired nucleoside

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents

  • Oxidizing agent (e.g., iodine solution)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • HPLC system for purification

Procedure:

  • Synthesizer Setup: Install the required reagents, including the standard and ¹⁵N-labeled phosphoramidites, on the DNA synthesizer. Program the desired DNA sequence, specifying the position for the incorporation of the ¹⁵N-labeled nucleotide.

  • Automated Synthesis Cycle: The synthesis proceeds through a series of automated cycles for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: The next phosphoramidite (either unlabeled or ¹⁵N-labeled) is activated and coupled to the 5'-hydroxyl of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude, ¹⁵N-labeled oligonucleotide is purified by high-performance liquid chromatography (HPLC).

  • Verification: The mass and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

Visualizing the Workflow and Advantages

Graphviz diagrams can be used to illustrate the experimental workflows and the logical advantages of different labeling strategies.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_labeling Isotopic Labeling enzymatic Enzymatic Synthesis (e.g., PCR with Taq Polymerase) n15 ¹⁵N-labeled dNTPs/Phosphoramidites enzymatic->n15 incorporates c13 ¹³C-labeled dNTPs/Phosphoramidites enzymatic->c13 incorporates h2 Deuterated Growth Media (D₂O) enzymatic->h2 requires chemical Chemical Synthesis (Phosphoramidite Chemistry) chemical->n15 incorporates chemical->c13 incorporates purification Purification (PAGE / HPLC) n15->purification c13->purification h2->purification nmr NMR Spectroscopy (e.g., ¹H-¹⁵N HSQC) purification->nmr structure 3D Structure & Dynamics Analysis nmr->structure

General workflow for preparing isotopically labeled DNA for NMR studies.

advantages_comparison cluster_labels Isotopic Labeling Strategies cluster_n15_adv ¹⁵N Advantages cluster_c13_adv ¹³C Advantages cluster_h2_adv ²H Advantages dna_structure DNA Structural Studies by NMR n15 ¹⁵N Labeling dna_structure->n15 c13 ¹³C Labeling dna_structure->c13 h2 ²H Labeling dna_structure->h2 n15_adv1 Probes H-bonding & Base Pairing n15->n15_adv1 n15_adv2 Maps Ligand Interactions n15->n15_adv2 n15_adv3 Reduced Spectral Complexity n15->n15_adv3 c13_adv1 Defines Backbone & Sugar Structure c13->c13_adv1 c13_adv2 Rich Structural Information c13->c13_adv2 h2_adv1 Simplifies Spectra h2->h2_adv1 h2_adv2 Improves Resolution & Sensitivity h2->h2_adv2 h2_adv3 Enables Study of Larger Systems h2->h2_adv3

Key advantages of ¹⁵N, ¹³C, and ²H labeling for DNA structural analysis.

References

Navigating the Labyrinth of Nucleotide Metabolism: A Comparative Guide to 2'-Deoxycytidine-¹⁵N₃ Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pathways of nucleotide metabolism is paramount for advancing insights into cancer biology, virology, and the development of novel therapeutics. Stable isotope tracers have emerged as indispensable tools for dissecting these complex networks. This guide provides a comprehensive comparison of 2'-Deoxycytidine-¹⁵N₃ with alternative tracers, offering a critical evaluation of its limitations and benefits in metabolic tracing studies.

This guide will delve into the quantitative differences between 2'-Deoxycytidine-¹⁵N₃ and other commonly used metabolic tracers, supported by illustrative experimental data. Detailed experimental protocols are provided to enable the replication and adaptation of these methods. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biological processes and experimental designs.

Performance Comparison: 2'-Deoxycytidine-¹⁵N₃ vs. Alternative Tracers

The choice of a metabolic tracer is a critical decision that influences the scope and resolution of a study. While 2'-Deoxycytidine-¹⁵N₃ is a powerful tool for tracing the pyrimidine (B1678525) salvage pathway, it is essential to consider its performance in the context of other available tracers that can illuminate different facets of nucleotide metabolism.

Table 1: Quantitative Comparison of Metabolic Tracers for Pyrimidine Nucleotide Metabolism

Feature2'-Deoxycytidine-¹⁵N₃¹³C-Labeled Glucose¹³C, ¹⁵N-Labeled Glutamine
Primary Pathway Traced Pyrimidine Salvage PathwayDe novo Ribose Synthesis (via Pentose (B10789219) Phosphate (B84403) Pathway) & Carbon backbone of pyrimidinesDe novo Pyrimidine Ring Synthesis (Nitrogen and Carbon source)
Illustrative Incorporation into dCTP Pool (%) 35%15%25%
Illustrative DNA Enrichment (%) 28%12%20%
Potential for Metabolic Scrambling Low for the pyrimidine ring nitrogensHigh for carbon atoms in central carbon metabolismModerate for both carbon and nitrogen atoms
Analytical Sensitivity (LC-MS/MS) Good, but smaller mass shift can be challengingExcellent, with a large mass shiftExcellent, with large mass shifts for both C and N
Cost HighModerateHigh

Note: The quantitative data presented in this table is illustrative and intended to demonstrate the relative performance of the tracers. Actual incorporation rates will vary depending on the cell line, experimental conditions, and the relative activity of the metabolic pathways.

Limitations of 2'-Deoxycytidine-¹⁵N₃ in Metabolic Tracing

Despite its utility in tracking the salvage pathway, 2'-Deoxycytidine-¹⁵N₃ possesses inherent limitations that researchers must consider:

  • Limited Scope: This tracer primarily illuminates the pyrimidine salvage pathway. It provides little to no information about the de novo synthesis of pyrimidines, which is a critical pathway for nucleotide production in many cancer cells.

  • Potential for Deamination: 2'-Deoxycytidine (B1670253) can be deaminated to 2'-deoxyuridine (B118206) by cytidine (B196190) deaminase.[1][2] This conversion can lead to the incorporation of the ¹⁵N label into the dUMP pool, potentially confounding the interpretation of results if not properly accounted for.

  • Analytical Challenges: The mass shift introduced by three ¹⁵N atoms (+3 Da) is smaller than that of uniformly ¹³C-labeled precursors.[3] This can present a challenge for mass spectrometry analysis, especially with lower-resolution instruments, as it may lead to overlapping isotopic clusters and complicate data analysis.[]

  • Metabolic Stability of the Label: While the nitrogen atoms within the pyrimidine ring are generally considered stable, the potential for any metabolic exchange or scrambling, although low, should be a consideration in long-term studies.[3]

Alternative Tracers for a More Comprehensive View

To overcome the limitations of 2'-Deoxycytidine-¹⁵N₃, a multi-tracer approach is often recommended.

  • ¹³C-Labeled Glucose: A versatile tracer that provides insights into the de novo synthesis of the ribose backbone of nucleotides via the pentose phosphate pathway. It can also contribute carbons to the pyrimidine ring.

  • ¹³C, ¹⁵N-Labeled Glutamine: As a key nitrogen and carbon donor in de novo pyrimidine synthesis, dual-labeled glutamine is an excellent tool for probing this pathway's activity.[2]

By combining these tracers, researchers can obtain a more holistic view of pyrimidine nucleotide metabolism, dissecting the relative contributions of both the de novo and salvage pathways.

Experimental Protocols

Key Experiment: Tracing 2'-Deoxycytidine-¹⁵N₃ Incorporation into Genomic DNA

This protocol outlines the key steps for a typical metabolic tracing experiment using 2'-Deoxycytidine-¹⁵N₃ in cultured cancer cells.

1. Cell Culture and Labeling:

  • Culture cancer cells (e.g., HeLa, A549) to ~70-80% confluency in standard growth medium.
  • Prepare labeling medium by supplementing the base medium with 10 µM 2'-Deoxycytidine-¹⁵N₃.
  • Remove the standard growth medium, wash the cells once with pre-warmed PBS, and add the labeling medium.
  • Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to monitor the incorporation of the tracer.

2. Metabolite Extraction:

  • After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
  • Quench metabolism by adding 1 mL of ice-cold 80% methanol.
  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
  • Incubate at -80°C for at least 30 minutes to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Collect the supernatant containing the polar metabolites.

3. Genomic DNA Extraction and Hydrolysis:

  • From a parallel set of labeled cells, extract genomic DNA using a commercial kit.
  • Quantify the extracted DNA using a spectrophotometer.
  • Enzymatically digest 5-10 µg of genomic DNA to individual deoxynucleosides using nuclease P1 and alkaline phosphatase.

4. LC-MS/MS Analysis:

  • Analyze the metabolite extracts and hydrolyzed DNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled (M+0) and ¹⁵N₃-labeled (M+3) 2'-deoxycytidine.
  • The mass transition for 2'-deoxycytidine is typically m/z 228.1 → 112.1. The corresponding transition for 2'-Deoxycytidine-¹⁵N₃ is m/z 231.1 → 115.1.

5. Data Analysis:

  • Calculate the percentage of ¹⁵N₃-labeled 2'-deoxycytidine in the intracellular pool and incorporated into genomic DNA by determining the ratio of the peak area of the M+3 isotopologue to the sum of the peak areas of the M+0 and M+3 isotopologues.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the pyrimidine salvage pathway and a typical experimental workflow for metabolic tracing.

pyrimidine_salvage_pathway dC_15N3 2'-Deoxycytidine-¹⁵N₃ dCMP_15N3 dCMP-¹⁵N₃ dC_15N3->dCMP_15N3 dCK dCDP_15N3 dCDP-¹⁵N₃ dCMP_15N3->dCDP_15N3 CMPK dCTP_15N3 dCTP-¹⁵N₃ dCDP_15N3->dCTP_15N3 NDPK DNA_15N3 Genomic DNA-¹⁵N₃ dCTP_15N3->DNA_15N3 DNA Polymerase

Figure 1: Pyrimidine Salvage Pathway of 2'-Deoxycytidine-¹⁵N₃.

experimental_workflow start Start: Cancer Cell Culture labeling Labeling with 2'-Deoxycytidine-¹⁵N₃ start->labeling harvesting Cell Harvesting labeling->harvesting extraction Metabolite & DNA Extraction harvesting->extraction metabolite_analysis LC-MS/MS Analysis of Metabolites extraction->metabolite_analysis dna_hydrolysis Genomic DNA Hydrolysis extraction->dna_hydrolysis data_analysis Data Analysis: Isotopologue Ratios metabolite_analysis->data_analysis dna_analysis LC-MS/MS Analysis of Deoxynucleosides dna_hydrolysis->dna_analysis dna_analysis->data_analysis end End: Flux Determination data_analysis->end

References

Confirming the Position of 15N Labels in Deoxycytidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isotopic label positions within a molecule is paramount for accurate experimental interpretation. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the position of 15N labels in deoxycytidine: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the experimental protocols, present quantitative data for comparison, and explore alternative methods.

At a Glance: NMR vs. Mass Spectrometry for 15N Label Position Confirmation

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Precise atomic-level structural information, including the exact position of the 15N label.Molecular weight and elemental composition, confirming the incorporation and number of 15N labels.
Label Position Determination Direct observation of 1H-15N correlations provides unambiguous positional information.Inferred from fragmentation patterns, which can sometimes be ambiguous without standards.
Sensitivity Lower (micromolar to millimolar range).Higher (picomolar to femtomolar range).
Sample Requirements Requires larger sample quantities (milligrams).Requires smaller sample quantities (micrograms to nanograms).
Throughput Lower throughput, with longer experiment times.High-throughput capabilities.
Quantitative Capability Inherently quantitative, allowing for determination of labeling efficiency at specific sites.Requires isotopically labeled internal standards for accurate quantification.

In-Depth Analysis: Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise location of isotopic labels. The most powerful technique for this purpose is the 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment correlates the chemical shifts of 15N nuclei with those of their directly attached protons, providing a unique fingerprint for each N-H bond in the molecule.

  • Sample Preparation:

    • Dissolve the 15N-labeled deoxycytidine sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O) to a final concentration of 1-10 mM.

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire a 2D 1H-15N HSQC spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Typical parameters include a spectral width of ~12 ppm for the 1H dimension and ~40 ppm for the 15N dimension, centered around the expected chemical shifts.

    • The number of scans and acquisition time will depend on the sample concentration.

  • Data Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • The resulting spectrum will show cross-peaks corresponding to each 15N nucleus that is bonded to a proton.

    • By comparing the observed chemical shifts to known values for deoxycytidine, the position of the 15N label can be unambiguously assigned. For instance, a cross-peak in the region characteristic of an exocyclic amino group will confirm labeling at the N4 position.

The following table provides expected 1H and 15N chemical shift ranges for different nitrogen positions in deoxycytidine. The exact values can vary based on solvent and pH.

Labeled PositionNitrogen TypeExpected 15N Chemical Shift (ppm)Expected 1H Chemical Shift (ppm)
N3 Imide-like140 - 160No directly attached proton
N4 (amino) Amine70 - 906.8 - 7.2 (two protons)

Note: A 1H-15N HSQC experiment will only show a signal for nitrogens with attached protons, such as the N4-amino group. To observe the N3 position, more advanced long-range correlation experiments or direct 15N detection would be necessary.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that confirms the incorporation of isotopic labels by measuring the mass-to-charge ratio (m/z) of the molecule. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the number of 15N atoms incorporated.

  • Sample Preparation:

    • Prepare a dilute solution of the 15N-labeled deoxycytidine in a solvent compatible with liquid chromatography (e.g., water/acetonitrile with a small amount of formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample into an LC system coupled to a tandem mass spectrometer.

    • Separate the analyte from any impurities using a suitable LC column (e.g., C18).

    • Acquire full scan mass spectra to determine the molecular weight of the labeled deoxycytidine.

    • Perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to obtain structural information.

  • Data Analysis:

    • The mass spectrum will show a molecular ion peak corresponding to the mass of the 15N-labeled deoxycytidine. The mass will increase by approximately 1.003 Da for each 14N atom replaced by a 15N atom.

    • Analysis of the fragmentation pattern in the MS/MS spectrum can help to localize the label to a specific part of the molecule (e.g., the base or the sugar), although this is often less precise than NMR for pinpointing the exact atomic position.

The following table shows the calculated exact masses for unlabeled and variously 15N-labeled deoxycytidine.

MoleculeChemical FormulaExact Mass (Da)Mass Shift from Unlabeled (Da)
Unlabeled DeoxycytidineC9H13N3O4227.09060
15N1-DeoxycytidineC9H13(14N2)(15N1)O4228.0876+0.9970
15N2-DeoxycytidineC9H13(14N1)(15N2)O4229.0847+1.9941
15N3-DeoxycytidineC9H13(15N3)O4230.0817+2.9911

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for confirming the position of a 15N label in deoxycytidine using NMR and MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 15N-dC in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Acquire 2D 1H-15N HSQC Spectrum prep2->acq1 analysis1 Process 2D NMR Data acq1->analysis1 analysis2 Identify 1H-15N Cross-peaks analysis1->analysis2 analysis3 Compare Chemical Shifts to Known Values analysis2->analysis3 analysis4 Confirm Label Position analysis3->analysis4

NMR Workflow for 15N Label Position Confirmation

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis prep1_ms Prepare Dilute Solution of 15N-dC acq1_ms Inject into LC-MS/MS System prep1_ms->acq1_ms acq2_ms Acquire Full Scan and MS/MS Spectra acq1_ms->acq2_ms analysis1_ms Determine Exact Mass and Number of 15N Labels acq2_ms->analysis1_ms analysis2_ms Analyze Fragmentation Pattern analysis1_ms->analysis2_ms analysis3_ms Infer Label Position analysis2_ms->analysis3_ms

Mass Spectrometry Workflow for 15N Label Confirmation

Alternative Methodologies

While NMR and MS are the predominant techniques, other methods can provide complementary information about isotopic labeling.

  • Raman Spectroscopy: This technique can detect changes in vibrational modes upon isotopic substitution. The incorporation of 15N can cause a detectable red-shift in the Raman spectra of nucleic acids.[1] This method can confirm the presence of the label in the molecule but is generally not as precise as NMR for determining the exact position.

  • Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy can also be used to detect isotopic labeling. The substitution of 14N with 15N can lead to shifts in the vibrational frequencies of bonds involving nitrogen, which can be observed in the IR spectrum.[2] However, pinpointing the exact location of the label can be challenging due to the complexity of the spectra.

Conclusion

The choice of analytical technique for confirming the position of 15N labels in deoxycytidine depends on the specific requirements of the research. For unambiguous, atomic-level determination of the label's position, NMR spectroscopy, particularly the 1H-15N HSQC experiment, is the most powerful and definitive method. When high sensitivity and throughput are critical, and confirmation of label incorporation is the primary goal, mass spectrometry is the technique of choice. For comprehensive characterization, a combination of both NMR and MS provides the most complete picture of the isotopically labeled molecule. Alternative methods like Raman and IR spectroscopy can offer supporting evidence of isotopic incorporation.

References

A Comparative Guide to Enzymatic and Chemical Synthesis of ¹⁵N DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific or uniform incorporation of the stable isotope ¹⁵N into DNA is a powerful tool for elucidating the structure, dynamics, and interactions of nucleic acids, particularly in the field of Nuclear Magnetic Resonance (NMR) spectroscopy. The two primary methods for producing ¹⁵N-labeled DNA are enzymatic synthesis and chemical synthesis. This guide provides a comprehensive comparison of these two techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific application.

At a Glance: Enzymatic vs. Chemical Synthesis of ¹⁵N DNA

FeatureEnzymatic SynthesisChemical Synthesis (Phosphoramidite Method)
Principle Utilizes DNA polymerases to incorporate ¹⁵N-labeled deoxynucleoside triphosphates (dNTPs) into a growing DNA strand using a template.Stepwise addition of ¹⁵N-labeled phosphoramid-ite building blocks on a solid support.[1][2][]
Typical Yield Generally lower, with overall yields after purification being around 50% from the template.[4] However, it can be highly efficient in dNTP incorporation (approx. 80%).[5]Higher yields are generally achievable, though this is highly dependent on the length of the oligonucleotide and the coupling efficiency.[6]
Purity Can produce high-purity DNA, especially for longer strands, as enzymatic reactions are highly specific, leading to a lower error rate.[7][8]High purity can be achieved, but it is dependent on the efficiency of each coupling step. The accumulation of truncated sequences (failure products) can be a challenge for longer oligonucleotides.[9]
Cost Can be more cost-effective for uniform labeling, especially if ¹⁵N-labeled dNTPs are produced in-house. However, commercially sourced labeled dNTPs can be expensive.[4]The cost of ¹⁵N-labeled phosphoramidites can be high. Overall cost can be higher than enzymatic methods, especially for longer sequences.[10]
Synthesis Time Can be faster for producing long DNA strands in a single reaction, although template preparation and protein expression/purification can be time-consuming.The automated synthesis cycle is rapid for each nucleotide addition (seconds to minutes).[7] However, the synthesis of longer oligonucleotides can be time-consuming due to the iterative nature of the process.
Oligonucleotide Length Capable of producing very long DNA strands (thousands of base pairs).[10][11]Practically limited to shorter oligonucleotides (typically up to ~200 nucleotides) due to decreasing yield with each coupling step.[11]
Labeling Position Primarily for uniform labeling of the entire DNA strand.Allows for precise, site-specific incorporation of ¹⁵N labels at any desired position in the sequence.[1]
Modifications Limited ability to incorporate modified nucleotides.Highly versatile, allowing for the incorporation of a wide variety of chemical modifications, such as fluorophores and linkers.[6][11]
Environmental Impact "Greener" method that uses aqueous solutions and avoids hazardous organic chemicals.[12]Relies on the use of harsh and toxic organic chemicals, generating hazardous waste.[7]

Experimental Workflows

The following diagrams illustrate the general workflows for enzymatic and chemical synthesis of ¹⁵N-labeled DNA.

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis Template_Primer_Design Design Template & Primer Annealing Anneal Template & Primer Template_Primer_Design->Annealing 15N_dNTP_Prep Prepare ¹⁵N-labeled dNTPs Polymerization Polymerase Extension 15N_dNTP_Prep->Polymerization Polymerase_Prep Prepare DNA Polymerase Polymerase_Prep->Polymerization Annealing->Polymerization Purification Purify ¹⁵N DNA (e.g., PAGE, HPLC) Polymerization->Purification Analysis Analyze Product (e.g., Mass Spec, NMR) Purification->Analysis

Enzymatic Synthesis Workflow for ¹⁵N DNA.

Chemical_Synthesis_Workflow Start Start with Solid Support Deblocking 1. Deblocking (Remove 5'-DMT group) Start->Deblocking Coupling 2. Coupling (Add ¹⁵N-Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilize phosphate (B84403) linkage) Capping->Oxidation Repeat Repeat for each nucleotide Oxidation->Repeat Repeat->Deblocking Yes Cleavage_Deprotection Cleavage & Deprotection Repeat->Cleavage_Deprotection No Purification Purification (e.g., HPLC, PAGE) Cleavage_Deprotection->Purification Analysis Analysis (e.g., Mass Spec) Purification->Analysis

Chemical (Phosphoramidite) Synthesis Cycle.

Detailed Experimental Protocols

Enzymatic Synthesis of Uniformly ¹⁵N-Labeled DNA

This protocol is adapted from a method utilizing Taq DNA polymerase for the efficient incorporation of labeled dNTPs.[4]

Materials:

  • Chemically synthesized DNA template and primer

  • ¹⁵N-labeled dNTPs

  • Taq DNA polymerase

  • 10x Polymerization Buffer (500 mM KCl, 100 mM Tris-HCl, pH 9.0, 1% Triton X-100)

  • MgCl₂ solution

  • Nuclease-free water

  • Purification columns or polyacrylamide gel electrophoresis (PAGE) reagents

  • HPLC system for purification and analysis

  • Mass spectrometer for analysis

Procedure:

  • Annealing of Template and Primer:

    • In a PCR tube, combine the DNA template and primer in a 1:1.2 molar ratio.

    • Add nuclease-free water to the desired volume.

    • Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for annealing.

  • Polymerization Reaction:

    • To the annealed template-primer mixture, add the 10x polymerization buffer, MgCl₂ (optimized concentration, typically 1-4 times the dNTP concentration), and the ¹⁵N-labeled dNTPs (a 20% excess of each dNTP is recommended to ensure complete extension).[4]

    • Add Taq DNA polymerase (e.g., 24,000 units per µmol of template).[4]

    • Place the reaction mixture in a thermocycler and perform the polymerization reaction. A typical cycle might be: 95°C for 2 minutes, followed by the optimal annealing temperature for the primer for 30 seconds, and then 72°C for an appropriate extension time based on the length of the desired DNA. This can be repeated for multiple cycles to increase yield.

  • Purification of ¹⁵N-Labeled DNA:

    • The crude reaction mixture can be purified using various methods, including spin column purification or preparative PAGE.[13][14][15]

    • For PAGE purification, the sample is loaded onto a denaturing polyacrylamide gel. The band corresponding to the full-length product is excised, and the DNA is eluted from the gel slice.

  • Analysis:

    • The purity and identity of the final ¹⁵N-labeled DNA product should be confirmed by analytical HPLC and mass spectrometry.[16][17][18][19]

Chemical Synthesis of Site-Specifically ¹⁵N-Labeled DNA (Phosphoramidite Method)

This protocol outlines the key steps for automated solid-phase synthesis of a DNA oligonucleotide with a single ¹⁵N-labeled nucleotide.[1][2]

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside

  • Unlabeled DNA phosphoramidites (A, C, G, T)

  • ¹⁵N-labeled phosphoramidite (B1245037)

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Anhydrous acetonitrile (B52724)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • HPLC system for purification and analysis

  • Mass spectrometer for analysis

Procedure:

  • Preparation:

    • Dissolve all phosphoramidites (labeled and unlabeled) in anhydrous acetonitrile to the manufacturer's recommended concentration.

    • Install the reagent bottles on the DNA synthesizer.

    • Pack the CPG solid support into a synthesis column.

  • Automated Synthesis Cycle (repeated for each nucleotide):

    • a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support using the deblocking solution. The column is then washed with acetonitrile.[1][2]

    • b. Coupling: The ¹⁵N-labeled phosphoramidite (at the desired position) or an unlabeled phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[1][2] Coupling efficiencies for standard phosphoramidites are typically 98-99%.[1]

    • c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.[1][2]

    • d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[1][2]

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the synthesized oligonucleotide is cleaved from the CPG support by incubation with concentrated ammonium hydroxide (B78521).[2]

    • The protecting groups on the nucleobases and the phosphate backbone are removed by heating the ammonium hydroxide solution (e.g., at 55°C for 8-16 hours).[2]

  • Purification and Analysis:

    • The crude oligonucleotide solution is purified, typically by reverse-phase HPLC or PAGE.[1][15]

    • The purity and identity of the final ¹⁵N-labeled oligonucleotide are confirmed by mass spectrometry and analytical HPLC.[1]

Conclusion

The choice between enzymatic and chemical synthesis for producing ¹⁵N-labeled DNA depends heavily on the specific research goals. Enzymatic synthesis is the preferred method for generating long, uniformly labeled DNA strands with high fidelity and minimal environmental impact. In contrast, chemical synthesis, specifically the phosphoramidite method, offers unparalleled flexibility for site-specific labeling and the incorporation of various chemical modifications, making it ideal for detailed structural and functional studies of specific regions within a DNA molecule. By carefully considering the factors outlined in this guide, researchers can select the most appropriate synthesis strategy to advance their scientific investigations.

References

Assessing the Biological Equivalence of ¹⁵N Labeled DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological equivalence of isotopically labeled biomolecules is paramount for the validity of experimental results. This guide provides a comprehensive comparison of ¹⁵N labeled DNA to its unlabeled counterpart, supported by experimental data and detailed protocols, to affirm its suitability as a tracer in biological systems.

While direct quantitative comparisons of many specific biochemical parameters are not extensively published, the vast body of successful experiments using ¹⁵N labeled DNA serves as strong evidence of its biological equivalence. This guide will delve into the key experimental evidence and methodologies used to assess this equivalence.

Physicochemical Properties: Isotopic Effects on DNA Stability

A fundamental question is whether the increased mass due to ¹⁵N incorporation affects the stability of the DNA double helix. The primary method for assessing this is by measuring the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands.

While no direct comparative studies on the Tm of ¹⁵N-labeled versus unlabeled DNA were identified in the search results, the underlying principles of DNA stability suggest any effect would be minimal. DNA stability is primarily determined by hydrogen bonds between base pairs and base-stacking interactions, which are not significantly influenced by the isotopic composition of nitrogen.[6]

Table 1: Comparison of Physicochemical Properties

Property¹⁵N Labeled DNAUnlabeled DNAAssessment MethodConclusion
Buoyant Density HigherLowerDensity Gradient UltracentrifugationAllows for separation and tracking of labeled DNA.[1][7]
Melting Temperature (Tm) Presumed to be nearly identicalStandard valuesUV-Vis SpectrophotometryNo significant isotopic effect expected on helix stability.

In Vitro Assessment: Enzymatic Processing of ¹⁵N Labeled DNA

The ability of enzymes to recognize and process ¹⁵N labeled DNA is a critical indicator of its biological equivalence. Key enzymatic processes include replication by DNA polymerases and ligation by DNA ligases.

The Meselson-Stahl experiment provides compelling evidence that DNA polymerase functions effectively on ¹⁵N labeled templates.[2][3][4] The experiment demonstrated that E. coli DNA polymerase accurately replicates the ¹⁵N labeled parental strands to produce hybrid ¹⁵N/¹⁴N daughter molecules.

Similarly, the widespread use of ¹⁵N labeled DNA in techniques like Stable Isotope Probing (SIP) implies that other DNA processing enzymes, such as ligases and nucleases, also function normally on the labeled DNA.

Table 2: Comparison of Enzymatic Processing

ProcessEnzyme¹⁵N Labeled DNA PerformanceUnlabeled DNA PerformanceAssessment MethodConclusion
DNA Replication DNA PolymeraseEfficiently replicated in vivo and in vitro.Standard replication.Meselson-Stahl Experiment, PCR-based assays.Biologically equivalent for replication.[2][3][4]
DNA Ligation DNA LigaseAssumed to be ligated efficiently based on successful cloning and SIP experiments.Standard ligation efficiency.Ligation assays.No significant impairment of ligation expected.[8][9][10][11]
Protein-DNA Binding Various DNA-binding proteinsUsed successfully in affinity-based studies (e.g., EMSA).Standard for binding assays.Electrophoretic Mobility Shift Assay (EMSA).Suitable for studying protein-DNA interactions.[12][13][14][15][16][17]

In Vivo Functional Equivalence

The ultimate test of biological equivalence is the ability of ¹⁵N labeled DNA to function correctly within a living organism. The successful use of ¹⁵N labeled DNA in Stable Isotope Probing (SIP) of microbial communities demonstrates that the labeled DNA is taken up, replicated, and participates in the normal cellular processes of a diverse range of microorganisms.[18] Furthermore, in vivo gene expression studies using labeled plasmid DNA have shown that the labeling does not significantly impede transcription and translation.[19][20][21][22][23]

Experimental Protocols

Protocol 1: The Meselson-Stahl Experiment (Density Gradient Ultracentrifugation)

This experiment provides foundational evidence for the biological equivalence of ¹⁵N labeled DNA by demonstrating its proper replication.

1. Labeling of Bacterial DNA:

  • Culture E. coli for several generations in a medium where the sole nitrogen source is ¹⁵NH₄Cl. This ensures that the bacterial DNA is fully labeled with the heavy isotope.[2][3]

  • As a control, grow a separate culture of E. coli in a medium with the normal ¹⁴NH₄Cl.

2. Shift to Light Medium:

  • Transfer the ¹⁵N-labeled bacteria to a medium containing only ¹⁴NH₄Cl.

  • Collect bacterial samples at different time points corresponding to successive rounds of DNA replication (e.g., 0, 20, 40 minutes for E. coli).

3. DNA Extraction and Centrifugation:

  • Lyse the bacterial cells from each sample to extract the DNA.

  • Mix the extracted DNA with a cesium chloride (CsCl) solution.

  • Centrifuge the CsCl-DNA mixture at high speed for an extended period (e.g., 20-48 hours). The centrifugation creates a density gradient of the CsCl, and the DNA molecules will migrate to the position in the gradient that matches their buoyant density.[1]

4. Analysis:

  • Visualize the DNA bands in the centrifuge tube using UV light absorption.

  • The ¹⁵N-labeled DNA will form a band at a higher density (lower in the tube) than the ¹⁴N-labeled DNA.

  • After one round of replication, a single band of intermediate density will be observed, representing hybrid DNA molecules containing one ¹⁵N strand and one ¹⁴N strand.

  • After two rounds of replication, two bands will be observed: one at the intermediate density and one at the light density.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to assess the binding of proteins to DNA and can be used to compare the binding to ¹⁵N labeled and unlabeled DNA probes.

1. Probe Preparation:

  • Synthesize short, double-stranded DNA oligonucleotides corresponding to the protein's binding site. One set should be synthesized with ¹⁵N-labeled precursors, and the other with unlabeled precursors.

  • Label the 5' end of one strand of each oligonucleotide with a detectable marker, such as a radioactive isotope (³²P) or a fluorescent dye.

2. Binding Reaction:

  • In separate reactions, incubate the labeled ¹⁵N and unlabeled DNA probes with the purified protein of interest in a suitable binding buffer. The buffer conditions (salt concentration, pH) should be optimized for the specific protein-DNA interaction.

  • Include control reactions without the protein.

3. Electrophoresis:

  • Load the binding reaction mixtures onto a non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage. The protein-DNA complexes will migrate more slowly through the gel than the free DNA probes.[12][13]

4. Detection:

  • Visualize the bands on the gel using autoradiography (for radioactive labels) or fluorescence imaging.

  • A "shift" in the mobility of the labeled probe in the presence of the protein indicates binding.

  • The relative intensity of the shifted bands can be used to compare the binding affinity of the protein to the ¹⁵N labeled and unlabeled DNA.

Mandatory Visualizations

Meselson_Stahl_Workflow start Start: E. coli Culture heavy_medium Grow in ¹⁵N Medium (Heavy DNA) start->heavy_medium transfer Transfer to ¹⁴N Medium heavy_medium->transfer gen0 Generation 0 (Sample 1) transfer->gen0 t=0 min gen1 Generation 1 (Sample 2) transfer->gen1 t=20 min gen2 Generation 2 (Sample 3) transfer->gen2 t=40 min extract_dna Extract DNA gen0->extract_dna gen1->extract_dna gen2->extract_dna centrifuge CsCl Density Gradient Ultracentrifugation extract_dna->centrifuge results Analyze Banding Patterns centrifuge->results

Caption: Workflow of the Meselson-Stahl experiment.

SIP_Workflow start Start: Environmental Sample (e.g., soil, water) incubation Incubate with ¹⁵N-labeled Substrate start->incubation dna_extraction Extract Total DNA incubation->dna_extraction gradient_prep Prepare CsCl Density Gradient dna_extraction->gradient_prep ultracentrifugation Ultracentrifugation gradient_prep->ultracentrifugation fractionation Fractionate Gradient ultracentrifugation->fractionation heavy_dna_analysis Analyze 'Heavy' DNA Fractions (e.g., Sequencing) fractionation->heavy_dna_analysis end Identify Active Microorganisms heavy_dna_analysis->end

References

Safety Operating Guide

Safe Disposal of 2'-Deoxycytidine-¹⁵N₃: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2'-Deoxycytidine-¹⁵N₃, a non-radioactive, stable isotope-labeled nucleoside.

Essential Safety and Handling Information

While 2'-Deoxycytidine-¹⁵N₃ is not classified as a hazardous substance, it is crucial to adhere to good industrial hygiene and safety practices.[1] The chemical, physical, and toxicological properties of this compound have not been exhaustively investigated.[2] Therefore, caution is advised.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: In case of dust formation, a dust respirator is recommended.[3]

Handling:

  • Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[4]

  • Limit all unnecessary personal contact with the chemical.[3]

  • Wash hands thoroughly after handling.[2]

First-Aid Measures:

  • In case of skin contact: Wash the affected area with soap and plenty of water.[2]

  • In case of eye contact: Flush eyes with water as a precaution.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, consult a physician.[2]

  • If ingested: Rinse mouth with water and consult a physician.[2]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of 2'-Deoxycytidine-¹⁵N₃.

PropertyValueReference
Molecular Weight 230.19 g/mol --INVALID-LINK--[5][6]
Storage Temperature +2°C to +8°C, desiccated, and protected from light.--INVALID-LINK--[2][5][6]
Hazard Classification Not classified as a hazardous substance or mixture.--INVALID-LINK--[4]

Step-by-Step Disposal Protocol

The ¹⁵N isotope is a stable, non-radioactive isotope of nitrogen. Therefore, 2'-Deoxycytidine-¹⁵N₃ does not require special disposal as radioactive waste.[1] The appropriate disposal method depends on the quantity of the waste and whether it is mixed with other hazardous chemicals.

Experimental Protocol for Disposal of Small Quantities (Uncontaminated)

This protocol applies to small quantities of 2'-Deoxycytidine-¹⁵N₃ that are not mixed with any hazardous solvents or other regulated chemicals.

  • Assess the Waste Stream: Confirm that the waste solution contains only 2'-Deoxycytidine-¹⁵N₃ and water or a benign buffer. Ensure no hazardous chemicals are present.

  • Dilution: Dilute the aqueous solution of 2'-Deoxycytidine-¹⁵N₃ with a large volume of water (at least 20-fold). This lowers the concentration before it enters the sanitary sewer system.

  • Sanitary Sewer Disposal: Pour the diluted solution down the drain, followed by flushing with a generous amount of additional water.[1][7]

  • Documentation: Record the date, approximate quantity, and method of disposal in your laboratory's chemical waste log.

Protocol for Disposal of Large Quantities or Contaminated Waste

This protocol applies to larger quantities of 2'-Deoxycytidine-¹⁵N₃ or any amount that is mixed with hazardous chemicals.

  • Segregation and Collection:

    • Do not mix this waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

    • Collect the waste in a designated, properly labeled, and sealable container. The label should clearly state "Aqueous Chemical Waste" and list all chemical components, including 2'-Deoxycytidine-¹⁵N₃ and any solvents or other contaminants.

  • Storage: Store the sealed waste container in a designated secondary containment area away from incompatible materials until it is collected.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Alternatively, offer the surplus and non-recyclable material to a licensed chemical disposal company.[2]

  • Documentation: Maintain a record of the waste manifest and disposal certificate provided by the EHS or the disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2'-Deoxycytidine-¹⁵N₃.

G Figure 1: Disposal Decision Workflow for 2'-Deoxycytidine-¹⁵N₃ start Start: Assess 2'-Deoxycytidine-¹⁵N₃ Waste is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed is_large_qty Is it a large quantity? is_mixed->is_large_qty No ehs_disposal Collect in a labeled, sealed container. Arrange for EHS/licensed disposal. is_mixed->ehs_disposal Yes is_large_qty->ehs_disposal Yes sewer_disposal Dilute with a large volume of water. Dispose into the sanitary sewer with flushing. is_large_qty->sewer_disposal No end End: Document Disposal ehs_disposal->end sewer_disposal->end

Caption: Disposal decision workflow for 2'-Deoxycytidine-¹⁵N₃.

References

Personal protective equipment for handling 2'-Deoxycytidine-15N3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2'-Deoxycytidine-¹⁵N₃

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for 2'-Deoxycytidine-¹⁵N₃, a stable isotope-labeled nucleoside. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Engineering Controls

When handling 2'-Deoxycytidine-¹⁵N₃, appropriate personal protective equipment and engineering controls must be utilized to minimize exposure and prevent contamination.[1][2]

Control TypeSpecificationRationale
Engineering Controls
VentilationWork in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or creating solutions.[1][2]To minimize inhalation of dust or aerosols.
Personal Protective Equipment
Eye ProtectionSafety glasses with side shields or chemical safety goggles.[1][2]To protect eyes from splashes or airborne particles.
Hand ProtectionChemically resistant gloves (e.g., nitrile).[2]To prevent skin contact.
Body ProtectionLaboratory coat.[1][2]To protect skin and clothing from contamination.
Respiratory ProtectionA NIOSH/CEN approved respirator may be appropriate when engineering controls are insufficient or during spill cleanup.[1]To prevent inhalation of dust.
Handling and Storage Protocols

Proper handling and storage are crucial for maintaining the stability and purity of 2'-Deoxycytidine-¹⁵N₃.

ProcedureDetailed Steps
General Handling Handle in accordance with good industrial hygiene and safety practices.[1] Avoid the formation of dust and aerosols.[1][3] Avoid contact with skin, eyes, and clothing.[3][4] Wash hands thoroughly after handling and before breaks.[1]
Storage Store in a refrigerator at +2°C to +8°C.[1] Keep the container tightly closed and desiccated.[1] Protect from light.[1]
First Aid and Spill Management

In the event of exposure or a spill, immediate and appropriate action is necessary.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3]
Skin Contact Wash off immediately with soap and plenty of water.[1][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Spill Cleanup For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
Disposal Plan

As 2'-Deoxycytidine-¹⁵N₃ contains a stable isotope, it is not considered radioactive waste.[2] Disposal should be in accordance with local, state, and federal regulations for chemical waste.

Waste TypeDisposal Method
Unused Product Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Dispose of as unused product.[1]
Contaminated Materials Dispose of contaminated labware and PPE as chemical waste in accordance with institutional and regulatory guidelines.

Experimental Workflow

The following diagram outlines the standard workflow for handling 2'-Deoxycytidine-¹⁵N₃ from receipt to disposal, ensuring safety and procedural correctness at each step.

Workflow for Handling 2'-Deoxycytidine-¹⁵N₃ cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Receive_and_Inspect Receive and Inspect Container Integrity Store_Compound Store Compound (+2°C to +8°C, Desiccated, Protect from Light) Receive_and_Inspect->Store_Compound If container is intact Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Store_Compound->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound (Avoid Dust Generation) Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution (As per Protocol) Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Work_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Work_Area Dispose_Waste Dispose of Waste (Follow Chemical Waste Guidelines) Decontaminate_Work_Area->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Safe handling workflow for 2'-Deoxycytidine-¹⁵N₃.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.